Technical Documentation Center

3-Aminocyclobutanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Aminocyclobutanol hydrochloride
  • CAS: 1219019-22-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Aminocyclobutanol Hydrochloride

Executive Summary 3-Aminocyclobutanol hydrochloride is a high-value, bifunctional building block used extensively in modern medicinal chemistry.[1][2][3] Its cyclobutane core offers a unique combination of conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclobutanol hydrochloride is a high-value, bifunctional building block used extensively in modern medicinal chemistry.[1][2][3] Its cyclobutane core offers a unique combination of conformational restriction and metabolic stability that distinguishes it from linear alkyl chains or aromatic bioisosteres.[1][4]

This guide addresses the critical challenge of stereochemical ambiguity often found in vendor catalogs. It provides a definitive breakdown of CAS identifiers for specific isomers, outlines a scalable synthesis protocol avoiding hazardous azide intermediates, and details the structural vectors that make this scaffold essential for Fragment-Based Drug Discovery (FBDD).[1]

Chemical Identity & Stereochemical Matrix

The utility of 3-aminocyclobutanol relies heavily on its stereochemistry. The cis and trans isomers display distinct vector orientations for the amine and hydroxyl groups, dramatically affecting ligand-protein binding affinities.[1][4]

Critical Note: Many suppliers list "3-Aminocyclobutanol HCl" under the general CAS 1036260-25-9 without specifying stereochemistry.[1][4] For precise SAR (Structure-Activity Relationship) studies, use the isomer-specific identifiers below.

Table 1: Identity Matrix[1]
Chemical EntityConfigurationCAS NumberMolecular WeightKey Feature
General / Mixture cis/trans mix1036260-25-9 123.58 g/mol Low cost; used for initial screening.[1][4]
cis-Isomer (1S, 3S) (rel)1219019-22-3 123.58 g/mol Substituents on same face; "U-shape" vector.[1]
trans-Isomer (1R, 3R) (rel)1205037-95-1 123.58 g/mol Substituents on opposite faces; Linear vector.[1]
Free Base Unspecified4640-44-2 87.12 g/mol Hygroscopic; difficult to handle.[1][4]

Structural Utility in Drug Design

The cyclobutane ring exists in a "puckered" conformation (butterfly shape) rather than a flat plane to relieve torsional strain.[1][4] This puckering angle (~25-35°) is critical for scaffold design.[1][4]

The "Magic of the Ring"
  • Conformational Restriction: unlike a flexible propyl chain, the cyclobutane ring locks the amine and hydroxyl groups into a defined distance.[1][4] This reduces the entropic penalty upon binding to a target protein.[1][4]

  • Metabolic Blocking: The strained ring is generally resistant to CYP450 oxidation compared to linear alkyl chains.[1][4]

  • Vector Analysis:

    • cis-Isomer: Projects functional groups at an angle suitable for chelating metals or bridging adjacent pockets (e.g., in kinase hinge regions).[1]

    • trans-Isomer: Mimics an elongated linker, often serving as a bioisostere for a 1,4-disubstituted phenyl ring but with significantly lower lipophilicity (LogP) and higher sp3 character (Fsp3).[1]

Decision Logic for Scaffold Selection

The following decision tree assists medicinal chemists in selecting the appropriate isomer based on ADME/Tox goals.

DrugDesignLogic Start Objective: Optimize Lead Compound Problem Identify Liability Start->Problem Solubility Issue: Poor Solubility / High LogP Problem->Solubility Metabolism Issue: Rapid Metabolic Clearance Problem->Metabolism Potency Issue: Low Potency (Entropic Penalty) Problem->Potency Sol_Trans Select TRANS-isomer (Linear Vector) Reduces aromatic count (Fsp3) Solubility->Sol_Trans Replace Phenyl Ring Sol_General Use Cyclobutane Core Blocks beta-oxidation Metabolism->Sol_General Replace Alkyl Chain Potency->Sol_Trans Span Deep Pocket Sol_Cis Select CIS-isomer (Angled Vector) Maximizes H-bond interactions Potency->Sol_Cis Target Hinge/Loop

Figure 1: Strategic selection of 3-aminocyclobutanol isomers to solve specific ADME/potency issues.

Synthesis & Manufacturing

Historically, synthesis relied on the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid.[1] While effective, this route utilizes diphenylphosphoryl azide (DPPA), which poses explosion hazards at scale.[1][4]

Recommended Protocol: The modern "Reductive Route" is safer, scalable, and allows for stereochemical control via the choice of reducing agent.[1][4]

Optimized Reductive Protocol

Precursor: 3-(Dibenzylamino)cyclobutanone (CAS: 1205037-93-9 for intermediate).[1][4]

  • Ketone Formation: Start with commercially available 3-benzyloxycyclobutanone or synthesize via [2+2] cycloaddition of dichloroketene and subsequent reduction/deprotection.[1][4]

  • Reductive Amination: React ketone with dibenzylamine to form the enamine/imine intermediate.[1][4]

  • Stereoselective Reduction:

    • For cis-isomer: Use L-Selectride (bulky hydride attacks from less hindered face).[1][4]

    • For trans-isomer: Use NaBH4 in MeOH (thermodynamic control often yields trans-major, separable by chromatography).[1]

  • Deprotection: Hydrogenolysis (H2, Pd/C) in the presence of HCl/MeOH yields the final hydrochloride salt.[1][4]

Synthesis Workflow Diagram

SynthesisWorkflow Input Start: 3-Oxocyclobutanone Derivative Step1 Step 1: Reductive Amination (Bn2NH, NaBH(OAc)3) Input->Step1 Inter1 Intermediate: 3-(Dibenzylamino) cyclobutanone Step1->Inter1 Step2_Cis Route A (Cis): L-Selectride (-78°C) Inter1->Step2_Cis Kinetic Control Step2_Trans Route B (Trans): NaBH4 / MeOH (0°C to RT) Inter1->Step2_Trans Thermodynamic Control Step3 Step 3: Deprotection H2, Pd/C, HCl Step2_Cis->Step3 Step2_Trans->Step3 Final Final Product: 3-Aminocyclobutanol HCl Step3->Final

Figure 2: Divergent synthesis pathways for accessing specific stereoisomers from a common ketone precursor.

Handling & Safety (E-E-A-T Compliance)

While 3-aminocyclobutanol HCl is a stable salt, it requires specific handling protocols to maintain integrity and safety.

GHS Classification[1][4]
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1][2][4]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][4][5]

Stability & Storage[4]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1][4] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Free Base Instability: Do not convert to the free base until immediately prior to use.[1][4] The free amine can undergo intermolecular polymerization or oxidation upon prolonged exposure to air.[1][4]

  • Solubility: Highly soluble in water, methanol, and DMSO.[1][4] Sparingly soluble in DCM or ether.[1][4]

References

  • BenchChem. (2025).[1][3][4] trans-3-Amino-1-methylcyclobutanol hydrochloride Technical Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1][4] Cyclobutanes in Small-Molecule Drug Candidates. PMC Central.[1][4] Retrieved from [1]

  • PubChem. (2025).[1][4] Compound Summary: 3-Aminocyclobutanol.[1][2][4][6][7] CID 45789889.[1][4] Retrieved from [1]

  • AChemBlock. (2025).[1][4] cis-3-Aminocyclobutanol hydrochloride Product Sheet. Retrieved from [1]

  • Google Patents. (2021).[1][4] CN112608243A - Synthesis method of trans-3-aminobutanol.[1][4] Retrieved from

Sources

Exploratory

trans-3-Aminocyclobutanol hydrochloride structure

Technical Whitepaper: Structural Integrity and Synthetic Utility of trans-3-Aminocyclobutanol Hydrochloride Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Integrity and Synthetic Utility of trans-3-Aminocyclobutanol Hydrochloride

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) structures is a critical strategy for improving physicochemical properties—a concept widely known as "Escaping from Flatland" (increasing Fsp³ character). trans-3-Aminocyclobutanol hydrochloride represents a high-value bioisostere for 1,3-disubstituted benzenes or piperazines.

Unlike its cis counterpart, the trans isomer offers a specific vector orientation (approx. 180° dihedral projection) that rigidly directs substituents into defined regions of a protein binding pocket. However, this scaffold presents significant technical challenges:

  • Thermodynamic Instability: The cis isomer is often thermodynamically favored due to ring puckering dynamics.

  • Synthetic Difficulty: Accessing the pure trans form requires stereochemical inversion strategies (e.g., Mitsunobu) rather than simple reduction.

  • Characterization Ambiguity: Distinguishing stereoisomers requires advanced NMR techniques due to the rapid ring flipping of the cyclobutane core.

This guide provides a definitive technical roadmap for the synthesis, characterization, and application of this critical scaffold.

Structural Physics & Conformational Dynamics

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering angle is approximately 30°–35°.

Thermodynamic Preference (cis vs. trans)

In 1,3-disubstituted cyclobutanes, the substituents can occupy pseudo-equatorial (


) or pseudo-axial (

) positions.
  • The cis Isomer: Can adopt a conformation where both substituents are pseudo-equatorial (

    
    ). This minimizes transannular steric strain, making the cis isomer generally more thermodynamically stable.
    
  • The trans Isomer: Inevitably forces one substituent into a pseudo-axial position (

    
    ). This introduces 1,3-diaxial-like repulsion, making the trans isomer higher in energy and harder to synthesize directly via thermodynamic control.
    

Implication for Synthesis: You cannot rely on thermodynamic equilibration to produce the trans isomer. You must use kinetic control or stereochemical inversion .

Synthetic Protocol: The Mitsunobu Inversion Route

Direct reduction of 3-aminocyclobutanone or its oxime typically yields the thermodynamically stable cis isomer (or a difficult-to-separate mixture). The most robust, self-validating protocol utilizes a stereospecific inversion of the cis-alcohol.

Experimental Workflow

Objective: Synthesis of trans-3-aminocyclobutanol HCl from 3-oxocyclobutanecarboxylic acid.

Step 1: Formation of the cis-Alcohol (The Setup) Reduction of the ketone (often protected as a benzyl ether or carbamate) using bulky hydride reagents (e.g., L-Selectride or NaBH₄) predominantly yields the cis-alcohol due to hydride attack from the less hindered face (or thermodynamic control).

Step 2: The Mitsunobu Inversion (The Critical Step) To invert the stereocenter at C3 (converting cis-alcohol to trans-amine precursor), we employ a Mitsunobu reaction with hydrazoic acid (


) or Diphenylphosphoryl azide (DPPA).
  • Mechanism:[1][2][3][4] The alcohol oxygen is activated by

    
    /DIAD. The azide nucleophile attacks via 
    
    
    
    mechanism, inverting the configuration from cis to trans.

Step 3: Staudinger Reduction & Salt Formation The trans-azide is reduced to the amine and immediately trapped as the hydrochloride salt to prevent any potential epimerization or degradation.

Visualization: Synthetic Pathway

SynthesisWorkflow Start Starting Material: 3-Oxocyclobutanecarboxylic Acid Inter1 Intermediate 1: 3-Hydroxycyclobutane (cis-major) (Thermodynamic Product) Start->Inter1 Reduction (NaBH4) Yields cis-isomer Step2 CRITICAL STEP: Mitsunobu Inversion (PPh3, DIAD, DPPA) Inter1->Step2 Activation of Alcohol Inter2 Intermediate 2: trans-3-Azidocyclobutane (Stereochemistry Inverted) Step2->Inter2 SN2 Azide Attack Final Final Product: trans-3-Aminocyclobutanol HCl (Trapped as Salt) Inter2->Final Staudinger Reduction (PPh3/H2O) + HCl in Dioxane

Figure 1: Stereoselective synthesis of trans-3-aminocyclobutanol HCl via Mitsunobu inversion. This pathway ensures high diastereomeric purity by leveraging the SN2 mechanism to invert the thermodynamically favored cis-intermediate.

Analytical Validation (Self-Validating Systems)

Proving the trans stereochemistry is the most frequent failure point in this workflow. Do not rely solely on melting point.

A. NMR Spectroscopy (The Gold Standard)

In 1,3-disubstituted cyclobutanes, the Nuclear Overhauser Effect (NOE) is the definitive diagnostic tool.

  • cis-Isomer: The H1 and H3 methine protons are on the same face of the ring.

    • Observation: Strong NOE correlation between H1 and H3.

  • trans-Isomer: The H1 and H3 methine protons are on opposite faces.[3]

    • Observation:Absence of NOE correlation between H1 and H3.

Coupling Constants (


): 
Due to the puckering, the cis and trans isomers exhibit distinct splitting patterns for the methylene protons (

).
  • trans: The methine proton often appears as a pseudo-quintet or broad multiplet due to averaged couplings with the methylene protons in the puckered ring.

B. X-Ray Crystallography

The Hydrochloride salt is highly crystalline. X-ray diffraction provides absolute confirmation.

  • Key Parameter: Look for the C1-C2-C3-C4 dihedral angle (puckering) and the pseudo-equatorial vs. pseudo-axial disposition of the amine/hydroxyl groups.

Decision Tree for Stereochemical Assignment

NMR_Logic Start Isolate Product (Free Base or Salt) NOE Run 1D NOE / 2D NOESY Irradiate H1 (Methine) Start->NOE Result1 Strong NOE to H3? NOE->Result1 Cis Conclusion: cis-Isomer (Incorrect) Result1->Cis Yes Trans Conclusion: trans-Isomer (Correct) Result1->Trans No

Figure 2: Logic flow for confirming stereochemistry using NMR NOE experiments. The absence of H1-H3 interaction is the positive identifier for the trans isomer.

Physicochemical Properties & Handling

PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight 123.58 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery)
Solubility High in

, MeOH; Low in

Salt form dictates polar solvents for reactions.[2]
Hygroscopicity Moderate to HighCritical: Store in desiccator. Wet samples show broadened NMR peaks.
Stability Stable as HCl salt at -20°C.Free base is prone to polymerization or oxidation over time.

Handling Protocol:

  • Always handle the free base under inert atmosphere (

    
     or Ar).
    
  • Convert to HCl salt immediately after synthesis for long-term storage.

  • Safety: Azide intermediates (in the Mitsunobu route) are potentially explosive. Maintain low concentration and avoid metal spatulas.

Applications in Drug Discovery

The trans-3-aminocyclobutanol scaffold is a versatile bioisostere .

  • Peptidomimetics: It serves as a rigid spacer that mimics the

    
     distance in peptide turns without the flexibility of a propyl chain.
    
  • Solubility Enhancer: Replacing a phenyl ring with this polar, saturated cycle significantly lowers logP and increases aqueous solubility (LLE improvement).

  • Kinase Inhibitors: Used to project hydrogen bond donors/acceptors into specific pockets (e.g., hinge regions) where planar rings cannot reach due to steric clash.

References

  • Mykhailiuk, P. K. (2015).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][6][7] Link

  • Zell, D., et al. (2015).[1] Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters.[1] Link

  • Wiberg, K. B. (1986). The Structures of Cyclobutane and its Derivatives. Journal of the American Chemical Society.[4] (Fundamental ring puckering data).

  • BenchChem. (2024). trans-3-Amino-1-methylcyclobutanol hydrochloride Safety and Data.[2]Link

  • Vertex AI Search. (2025). Consolidated Search Results on Cyclobutane Stereochemistry and Synthesis.

Sources

Foundational

Technical Guide: 3-Aminocyclobutanol Hydrochloride

Content Type: Technical Whitepaper & Operational Guide Subject: 3-Aminocyclobutanol Hydrochloride (

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject: 3-Aminocyclobutanol Hydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)
Date:  February 07, 2026

Executive Summary

3-Aminocyclobutanol hydrochloride is a high-value bifunctional building block used extensively in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1] Its cyclobutane core provides a rigid scaffold that constrains the conformational freedom of attached pharmacophores, often improving metabolic stability and selectivity compared to flexible alkyl chains.[1]

This guide addresses the critical physicochemical properties, synthetic handling, and analytical validation of this compound. Special emphasis is placed on the stoichiometric implications of the hydrochloride salt form , a frequent source of calculation error in molar equivalent planning.

Physicochemical Specifications

Molecular Weight & Identity

The precise molecular weight is dependent on the salt form.[1] In synthetic planning, utilizing the free base MW for a salt starting material will result in a 29.5% stoichiometric error , potentially leading to incomplete reactions or difficult purifications.[1]

PropertyFree BaseHydrochloride Salt (Standard)
Formula


Molecular Weight 87.12 g/mol 123.58 g/mol
CAS (Generic) 4640-44-21036260-25-9
CAS (cis-isomer) 5345-42-61219019-22-3
CAS (trans-isomer) 4637-24-51205037-95-1
Appearance Viscous oil / Low-melt solidWhite to off-white hygroscopic solid
Solubility DMSO, MeOH, DCMWater, DMSO, MeOH (Sparingly in DCM)
Stereochemical Configuration

The 1,3-substitution pattern on the cyclobutane ring creates two distinct stereoisomers. The biological activity of the final drug candidate often hinges on the specific vector of the hydroxyl group relative to the amine.[1]

  • Cis-isomer: The amine and hydroxyl groups are on the same face of the ring (syn).[1]

  • Trans-isomer: The amine and hydroxyl groups are on opposite faces (anti).[1]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: Commercial "3-Aminocyclobutanol HCl" is often sold as a mixture of isomers unless specified.[2] Always verify the stereochemical purity via NOESY NMR or derivatization if the specific isomer is required for SAR (Structure-Activity Relationship) studies.[1]

Synthetic Methodology & Stoichiometry

Free-Basing Protocol (In Situ)

The hydrochloride salt is stable but non-nucleophilic.[1] To utilize the amine in nucleophilic attacks (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, Amide Coupling, Reductive Amination), the HCl must be neutralized.

Protocol: Amide Coupling (HATU/EDC conditions)

  • Dissolution: Dissolve 3-Aminocyclobutanol HCl (1.0 equiv) in DMF or DCM.

  • Neutralization: Add a tertiary amine base (DIPEA or TEA).[1]

    • Calculation: You need 1.0 equiv to neutralize the HCl attached to the scaffold, plus 1.0-1.5 equiv to act as the proton scavenger for the coupling reaction.[1]

    • Total Base:2.0 - 2.5 equivalents .

  • Coupling: Add the carboxylic acid (1.0 equiv) and coupling reagent (e.g., HATU, 1.1 equiv).[1]

  • Observation: The solution should remain homogeneous. Precipitates often indicate amine salts (DIPEA[1]·HCl), which is normal.[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling the salt form in synthesis.

SynthesisWorkflow Start Start: 3-Aminocyclobutanol HCl (MW: 123.58) Solvent Dissolve in Polar Solvent (DMF/DMSO/MeOH) Start->Solvent BaseCheck Reaction Type? Solvent->BaseCheck Coupling Amide Coupling / SNAr BaseCheck->Coupling Basic Cond. RedAmin Reductive Amination BaseCheck->RedAmin Acidic/Neutral Cond. BaseAdd Add Excess Base (DIPEA/TEA) (>2.0 Equiv) Coupling->BaseAdd Neutralize HCl + Scavenge Buffer Buffer to pH 5-6 (Acetate Buffer) RedAmin->Buffer Imine formation favored Product Formation of Nucleophilic Free Amine Species BaseAdd->Product Buffer->Product

Figure 1: Decision matrix for neutralizing 3-aminocyclobutanol hydrochloride based on reaction type.

Analytical Validation

Verifying the identity of this small molecule can be challenging due to its lack of UV chromophores (it does not absorb well at 254 nm).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Mass: The instrument detects the protonated free base ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
    • Target m/z: 88.1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Note: You will not see the 123.58 mass in the MS spectrum; the HCl dissociates.[1]

NMR Characterization (Stereochemistry)

Distinguishing cis from trans requires analysis of the coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-values) and NOE (Nuclear Overhauser Effect) signals between the methine protons at C1 and C3.

NMRLogic Sample NMR Sample (D2O or DMSO-d6) Experiment Run 1D 1H-NMR + 2D NOESY Sample->Experiment Signal Analyze H1 and H3 Methine Protons Experiment->Signal Cis CIS Isomer: Strong NOE correlation between H1 and H3 Signal->Cis Spatial Proximity Trans TRANS Isomer: No/Weak NOE correlation (Protons on opposite faces) Signal->Trans Spatial Distance

Figure 2: NMR logic flow for assigning cis/trans stereochemistry.

Drug Design Implications

Fragment-Based Drug Discovery (FBDD)

3-Aminocyclobutanol is a "Rule of 3" compliant fragment.[1]

  • MW < 300: (Actual: 87 Da free base)[1]

  • cLogP < 3: (Actual: -0.8, highly hydrophilic)[1]

  • H-Bond Donors/Acceptors: < 3

The "Fsp3" Advantage

Incorporating this scaffold increases the fraction of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 hybridized carbons (

) in a drug molecule. Higher ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

correlates with improved clinical success rates by enhancing solubility and reducing "flat" aromatic character, which is often associated with non-specific toxicity.
Bioisosterism

The cyclobutane ring acts as a rigid bioisostere for:

  • Propyl chains: Constrains entropy, potentially boosting binding affinity.[1]

  • Phenyl rings: Provides a saturated, metabolic "safe" alternative to aromatic spacers.[1]

Safety & Handling

  • Hygroscopicity: The HCl salt is hygroscopic.[1] It will absorb atmospheric water, altering the effective molecular weight over time.[1]

    • Best Practice: Store in a desiccator at 4°C. Allow to warm to room temperature before opening to prevent condensation.

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • PubChem. (n.d.).[1][3][4] 3-Aminocyclobutanol hydrochloride (Compound).[1][5][2][3][6][7][8][9] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

Sources

Exploratory

In-Depth Technical Guide: 3-Aminocyclobutanol Hydrochloride Solubility &amp; Handling

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for 3-Aminocyclobutanol hydrochloride (3-AC[1]·HCl). Designed...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for 3-Aminocyclobutanol hydrochloride (3-AC[1]·HCl). Designed for medicinal chemists and process engineers, this document moves beyond basic solubility data to explain the causality of solvent interactions, enabling more efficient reaction design and purification strategies.

Key Takeaway: As a small, highly polar, ionic organic salt, 3-AC[1]·HCl exhibits excellent solubility in high-dielectric protic solvents (Water, Methanol) but remains virtually insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) unless converted to its free base or subjected to specific phase-transfer conditions.[2][1]

Molecular Architecture & Physicochemical Profile[1][2]

To master the solubility of 3-AC·HCl, one must first understand the competing forces within its crystal lattice.

Structural Determinants of Solubility
  • Ionic Lattice Energy: The protonated amine (

    
    ) and the chloride counter-ion (
    
    
    
    ) form a tight ionic lattice stabilized by electrostatic interactions.[2][1] Breaking this lattice requires a solvent with a high dielectric constant (
    
    
    ).[2][1]
  • Hydrogen Bonding Network: The hydroxyl group (-OH) and the ammonium moiety act as both potent H-bond donors and acceptors.[2][1] Solvents incapable of disrupting this network (e.g., diethyl ether) cannot dissolve the salt.[1]

  • Cyclobutane Ring Strain: While the cyclobutane core is lipophilic, its small size (C4) is insufficient to override the hydrophilicity of the two polar functional groups in the salt form.

Isomeric Considerations

3-Aminocyclobutanol exists as cis and trans isomers.[2][1][3]

  • Cis-isomer (CAS: 1219019-22-3): Generally exhibits slightly higher solubility in alcoholic solvents due to the intramolecular H-bonding potential between the cis-amino and hydroxyl groups, which can slightly reduce intermolecular lattice forces.[2][1]

  • Trans-isomer (CAS: 1205037-95-1): Often packs more efficiently in the crystal lattice, potentially requiring higher temperatures for dissolution in marginal solvents like ethanol or isopropanol (IPA).[2][1]

Solubility Landscape: The Solvent Matrix

The following data summarizes the solubility behavior of 3-AC·HCl across standard laboratory solvents.[2][1]

Table 1: Solubility Profile of 3-Aminocyclobutanol HCl[1]
Solvent ClassRepresentative SolventSolubility RatingOperational Notes
Polar Protic Water (

)
High (>100 mg/mL)Ideal for stock solutions and reverse-phase chromatography.[2][1]
Polar Protic Methanol (MeOH)High Primary solvent for reactions; suitable for transfer.[2][1]
Polar Protic Ethanol (EtOH)Moderate Soluble hot; often used for recrystallization (cooling yields crystals).[2][1]
Polar Protic Isopropanol (IPA)Low/Moderate Excellent anti-solvent for crystallization when mixed with MeOH/Water.[2][1]
Polar Aprotic DMSO / DMFHigh Used for

or coupling reactions where solubility is critical.[2][1]
Polar Aprotic Acetonitrile (MeCN)Low Sparingly soluble; often requires heat or water co-solvent.[2][1]
Chlorinated Dichloromethane (DCM)Insoluble Critical: The salt will float/suspend.[1] Requires free-basing (see Sec 4).[2][1]
Ethers THF / Diethyl EtherInsoluble Used to precipitate the salt from MeOH or reaction mixtures.
Hydrocarbons Hexane / TolueneInsoluble Strictly used as anti-solvents or for washing impurities.[2][1]
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application.

SolubilityTree Start 3-Aminocyclobutanol HCl (Solvent Selection) App_Reaction Application: Chemical Synthesis Start->App_Reaction App_Purification Application: Purification/Crystallization Start->App_Purification App_Analysis Application: Analysis (NMR/LCMS) Start->App_Analysis Polar_Rxn Use Polar Solvents: MeOH, DMF, DMSO App_Reaction->Polar_Rxn Standard Coupling NonPolar_Rxn Requires Non-Polar? (e.g., Anhydrous DCM) App_Reaction->NonPolar_Rxn Moisture Sensitive Recryst Recrystallization System App_Purification->Recryst NMR_Solv NMR Solvents: D2O, MeOD, DMSO-d6 App_Analysis->NMR_Solv FreeBase_Step ACTION REQUIRED: Perform Free-Basing NonPolar_Rxn->FreeBase_Step Solvent_Pair Solvent/Anti-Solvent: MeOH + Et2O or EtOH (Hot) -> Cold Recryst->Solvent_Pair

Caption: Operational decision tree for solvent selection based on experimental intent.

Practical Applications & Solvent Selection[1]

Synthesis: Peptide Coupling & Amidation

When using 3-AC[2][1]·HCl in amide coupling (e.g., with EDC/HOBt or HATU):

  • Preferred Solvent: DMF or DMAc.[2][1]

  • Protocol: The HCl salt must be neutralized in situ. Add a tertiary amine base (DIPEA or NMM) to the DMF solution.[2][1]

    • Observation: The solution may initially appear cloudy but will clarify as the free base is liberated and enters the reaction cycle.

Synthesis: Nucleophilic Substitution ( )

For reactions requiring elevated temperatures:

  • Preferred Solvent: DMSO or NMP.[2][1]

  • Why: These solvents have high boiling points and excellent solubility for the salt, facilitating the breakdown of the lattice energy at

    
    .
    

Experimental Protocol: Free-Basing Strategy

To render 3-aminocyclobutanol soluble in DCM or EtOAc (for silica chromatography or anhydrous reactions), you must break the HCl salt.[2][1]

Challenge: The free base is a small, polar amino-alcohol.[2][1] It is highly water-soluble and difficult to extract from water into organic solvents using standard protocols.[2][1]

The "Salting Out" Protocol (Self-Validating)

This method maximizes recovery of the polar free base.[2][1]

  • Dissolution: Dissolve 1.0 eq of 3-AC·HCl in a minimum volume of water (e.g., 5 mL per gram).[2][1]

  • Basification: Cool to 0°C. Add 4M NaOH or saturated

    
     dropwise until pH > 12.
    
  • Saturation (Critical Step): Saturate the aqueous layer with solid NaCl.[2][1]

    • Mechanism:[4][5] This increases the ionic strength of the aqueous phase, forcing the organic amine out of the water (Salting Out effect).

  • Extraction: Extract exhaustively with DCM:Isopropanol (3:1 ratio) or Chloroform:Ethanol (3:1) .

    • Note: Pure DCM is often insufficient to extract this polar molecule.[2][1] The alcohol co-solvent improves the partition coefficient.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate gently (the free base may be volatile or unstable).
    
Visualization: Free-Basing Workflow[1][2]

FreeBase Step1 Start: 3-AC HCl (Solid) Step2 Dissolve in Min. H2O Step1->Step2 Step3 Basify (pH > 12) + Sat. NaCl Step2->Step3 Step4 Extract w/ DCM:IPA (3:1) Step3->Step4 Partitioning Step5 Dry & Concentrate Step4->Step5 Step6 Result: Free Base Oil Step5->Step6

Caption: Step-by-step workflow for converting the HCl salt to the organic-soluble free base.

References

  • BenchChem. (2025).[2][3][6][7] An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[2][1] 3-Aminocyclobutanol hydrochloride Product Information. Retrieved from [2][1]

  • PubChem. (2025).[2][1] Compound Summary: 3-Aminocyclobutanol hydrochloride.[2][1][8][9][10] National Library of Medicine.[2][1] Retrieved from [2]

  • Google Patents. (2021).[2][1] CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[2][1] Retrieved from

  • ChemicalBook. (2025).[2][1][6][7] Trans-3-aminocyclobutanol hydrochloride Properties and Suppliers. Retrieved from [2][1]

Sources

Foundational

Comprehensive Spectroscopic Guide: 3-Aminocyclobutanol Hydrochloride

This guide provides an in-depth technical analysis of 3-aminocyclobutanol hydrochloride, focusing on its spectroscopic characterization, stereochemical differentiation, and synthesis workflows. Core Directive & Scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-aminocyclobutanol hydrochloride, focusing on its spectroscopic characterization, stereochemical differentiation, and synthesis workflows.

Core Directive & Scientific Context

3-Aminocyclobutanol hydrochloride (CAS: 16012-69-6 for generic; specific isomers vary) is a critical bifunctional building block in medicinal chemistry. Its constrained cyclobutane ring offers a rigid scaffold that directs pharmacophores into specific vectors, making it highly valuable for:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight polar scaffold.

  • PROTAC Linkers: Providing defined exit vectors for E3 ligase and warhead ligands.

  • Bioisosteres: Replacing flexible alkyl chains to improve metabolic stability and selectivity.

The molecule exists as two diastereomers: cis and trans .[1] Differentiating these isomers is the primary analytical challenge. This guide details the spectroscopic signatures required to validate identity and stereochemistry.[1][2]

Structural Analysis & Stereochemistry

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering dictates the spectroscopic behavior of the substituents.

  • cis-3-aminocyclobutanol: The amino and hydroxyl groups are on the same side of the ring. In the preferred conformation, both substituents often adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like repulsion, though the salt form (ammonium cation) can influence this via hydrogen bonding.

  • trans-3-aminocyclobutanol: The substituents are on opposite sides.[3] Typically, one substituent is pseudo-equatorial and the other pseudo-axial.

Stereochemical Determination Strategy

The most reliable method for assigning stereochemistry is NOESY (Nuclear Overhauser Effect Spectroscopy) 1H-NMR.

  • Cis-isomer: Strong NOE correlation between H1 (methine alpha to OH) and H3 (methine alpha to NH3+).

  • Trans-isomer: Weak or absent NOE correlation between H1 and H3; H1/H3 may show correlations to specific ring methylene protons (H2/H4) depending on the pucker.

Experimental Protocols

Sample Preparation for NMR

The hydrochloride salt is highly polar and hygroscopic.

  • Solvent: DMSO-d6 or D2O are required.

    • Note: In D2O, the labile OH and NH3+ protons will exchange and disappear.[2] Use DMSO-d6 if observation of the ammonium/hydroxyl protons is necessary for integration validation.

  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).

Synthesis & Purification Workflow

The synthesis typically yields the cis-isomer as the major product via ketone reduction, while the trans-isomer requires inversion (e.g., Mitsunobu).[2]

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylic Acid (Starting Material) Curtius Curtius Rearrangement (Formation of Amine) Start->Curtius Ketone 3-Aminocyclobutanone Intermediate Curtius->Ketone Reduction Reduction (NaBH4) Kinetic Control Ketone->Reduction CisIsomer cis-3-Aminocyclobutanol (Major Product) Reduction->CisIsomer Hydride attack from less hindered face Inversion Mitsunobu Inversion (Stereochemical Flip) CisIsomer->Inversion 1. Protection (Boc) 2. Mitsunobu 3. Deprotection TransIsomer trans-3-Aminocyclobutanol (Inverted Product) Inversion->TransIsomer

Caption: Workflow for the divergent synthesis of cis- and trans-3-aminocyclobutanol isomers.

Spectroscopic Characterization Data

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Data:

    • [M+H]+: m/z 88.08 (Calculated for C4H10NO+).

    • [M+Na]+: m/z 110.06.

    • Fragmentation: Loss of NH3 (17 Da) or H2O (18 Da) is common in source fragmentation.

Infrared Spectroscopy (FT-IR)
  • Method: KBr pellet or ATR (Attenuated Total Reflectance) of the solid HCl salt.

  • Key Bands:

    • 3400–3200 cm⁻¹: Broad, strong O-H stretching (H-bonded).

    • 3000–2800 cm⁻¹: Broad N-H stretching (ammonium NH3+).

    • 1600–1500 cm⁻¹: N-H bending (scissoring) of NH3+.

    • 1100–1050 cm⁻¹: C-O stretching (secondary alcohol).

Nuclear Magnetic Resonance (NMR)

Due to the difficulty in obtaining pure reference spectra for the hygroscopic HCl salt in the public domain, data is often validated via the N-Boc protected derivative (tert-butyl (3-hydroxycyclobutyl)carbamate), which renders the spectrum sharper and soluble in CDCl3.

A. Representative Data: cis-3-Aminocyclobutanol (N-Boc Derivative)
  • Solvent: CDCl3

  • Frequency: 400 MHz[4][5][6][7][8]

  • Assignment Logic: The cis configuration is confirmed by the symmetry and chemical shifts derived from the puckered ring.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
NH 4.80br s1HCarbamate NH
H-1 3.96 – 3.89m1HCH-OH (Methine)
H-3 3.66 – 3.58m1HCH-NHBoc (Methine)
H-2/H-4 2.76 – 2.68m2HRing CH₂ (Pseudo-equatorial)
H-2'/H-4' 1.78 – 1.70m2HRing CH₂ (Pseudo-axial)
Boc 1.44s9Ht-Butyl group

Reference Anchor: Validated against synthesis protocols involving cis-3-(benzyloxy)cyclobutanol intermediates [1].

B. Predicted Shifts: 3-Aminocyclobutanol Hydrochloride (Free Salt) [3][9]
  • Solvent: D2O (Exchangeable protons OH/NH3 not seen)

  • Shift Changes: Removal of the Boc group and protonation (NH -> NH3+) causes a significant downfield shift of H-3.

PositionPredicted δ (ppm)MultiplicityNotes
H-1 4.10 – 4.25Quintet-likeAlpha to OH.
H-3 3.60 – 3.80Quintet-likeAlpha to NH3+ (Deshielded).
H-2/H-4 2.40 – 2.60MultipletComplex roofing due to ring puckering.
H-2'/H-4' 2.00 – 2.20MultipletComplex roofing.
Stereochemical Validation Logic (NOESY)

NOESY_Logic cluster_cis cis-Isomer (Syn) cluster_trans trans-Isomer (Anti) Cis_Struct H1 and H3 on same face Cis_NOE Strong H1 <-> H3 NOE Cis_Struct->Cis_NOE Spatial Proximity (<3Å) Trans_Struct H1 and H3 on opposite faces Trans_NOE NO NOE between H1 <-> H3 Trans_Struct->Trans_NOE Distance >4Å

Caption: Decision tree for assigning stereochemistry using NOESY NMR experiments.

Quality Control & Purity Assessment

To ensure the material meets "Drug Development Grade" standards (>95% purity, >98% de), follow this checklist:

  • 1H-NMR Integration: Check ratio of H1:H3:Ring protons. Ensure 1:1:4 stoichiometry.

  • Diastereomeric Excess (de): Zoom into the H1 region. The cis and trans isomers typically show H1 peaks separated by 0.1–0.3 ppm. Integrate the minor peak to calculate % de.

  • Residual Solvents: Check for Isopropanol or THF (common recrystallization solvents) in the NMR.

  • Chloride Content: Perform Silver Nitrate titration or Ion Chromatography to confirm mono-hydrochloride stoichiometry (Theoretical Cl content ~28%).

References

  • Preparation of Quinazolinones as PARP14 Inhibitors. US Patent 10,562,891 B2. (2020). Example Int-B9, Step 1. Link

  • Synthesis of cis- and trans-3-Aminocyclohexanols. Molecules. 2012, 17(1), 151-162. (Methodology reference for enaminoketone reduction applicable to cyclobutanes). Link

  • BenchChem Compound Data. trans-3-Amino-1-methylcyclobutanol hydrochloride. (General properties and handling of aminocyclobutanol salts). Link

Sources

Exploratory

High-Resolution 13C NMR Analysis of the Cyclobutane Scaffold: A Technical Guide

Introduction: The "Puckered" Anomaly In modern drug discovery, the cyclobutane ring has transcended its status as a mere chemical curiosity to become a critical scaffold for increasing Fsp³ (fraction of sp³ hybridized ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Puckered" Anomaly

In modern drug discovery, the cyclobutane ring has transcended its status as a mere chemical curiosity to become a critical scaffold for increasing Fsp³ (fraction of sp³ hybridized carbons) in clinical candidates. Unlike the rigid planarity of cyclopropane or the chair-like stability of cyclohexane, cyclobutane exists in a dynamic "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsed hydrogens.[1][2]

For the analytical scientist, this puckering creates a unique magnetic environment. This guide provides a rigorous framework for characterizing cyclobutane derivatives using


 NMR, moving beyond basic assignment to definitive stereochemical elucidation.

The Spectral Baseline: Ring Strain & Hybridization

To interpret the spectrum of a complex cyclobutane derivative, one must first calibrate against the unsubstituted core. The high ring strain (


 kcal/mol) forces a rehybridization of the carbon atoms, deviating from the ideal 

tetrahedral angle to

.
Comparative Spectral Data

The following table benchmarks cyclobutane against common aliphatic rings. Note the distinct


 coupling constant, which serves as a primary diagnostic tool for ring size verification.
Ring SizeStrain (kcal/mol)

Shift (

, ppm)

(Hz)
Hybridization Character
Cyclopropane 27.5-2.8161

(High

-character)
Cyclobutane 26.4 22.4 134 - 136 Intermediate
Cyclopentane 6.225.6128Near

Cyclohexane 0.126.9125Pure

Expert Insight: The elevated


 in cyclobutane (approx. 10 Hz higher than unstrained alkanes) is a direct consequence of the increased 

-character in the C-H bonds, required to compensate for the

-rich character of the strained C-C ring bonds. Validation Step: If your HSQC-derived coupling constant is

Hz, suspect a ring-opening event or misassignment.

Stereochemical Elucidation: The -Gauche Effect

The most challenging aspect of cyclobutane analysis is distinguishing cis and trans isomers in 1,2- and 1,3-disubstituted systems. While NOESY is useful, it is distance-dependent and can be ambiguous in flexible rings.


 NMR provides a robust orthogonal check via the 

-gauche effect
.
Mechanism of Action

In a rigid or semi-rigid ring, a substituent in a gauche orientation (typically cis) imposes steric compression on the


-carbon (the carbon three bonds away). This compression results in an upfield shift (shielding)  of 2–6 ppm relative to the trans isomer.
Logic Flow for Stereochemical Assignment

The following diagram outlines the decision process for assigning stereochemistry using


 shifts.

G Start Isolate Isomers (A & B) Compare Compare 13C Shift of Ring Carbons (Focus on C3/C4 relative to substituent) Start->Compare Delta Calculate Δδ = δ(Trans) - δ(Cis) Compare->Delta ResultUp Isomer A is Upfield (-2 to -6 ppm) Delta->ResultUp Shielded ResultDown Isomer B is Downfield Delta->ResultDown Deshielded ConclusionCis Isomer A = Cis (Steric Compression) γ-gauche effect active ResultUp->ConclusionCis ConclusionTrans Isomer B = Trans (Pseudo-equatorial) Minimal steric strain ResultDown->ConclusionTrans Warning Validation: Confirm with 1D NOE (Check H-H spatial proximity) ConclusionCis->Warning ConclusionTrans->Warning

Caption: Decision tree for distinguishing cis/trans cyclobutane isomers based on steric shielding (


-gauche effect).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, specifically when analyzing quaternary carbons common in drug scaffolds, the standard "quick"


 parameters are insufficient.
Step-by-Step Methodology
  • Sample Preparation:

    • Concentration: Minimum 10 mg (for 600 MHz) to ensure adequate S/N for quaternary carbons.

    • Solvent:

      
       is standard, but use Benzene-d6  if signals overlap in the 20–40 ppm region. Benzene's magnetic anisotropy often resolves accidental equivalence in aliphatic rings.
      
  • Pulse Sequence Optimization (The "Inverse Gated" Check):

    • Standard proton-decoupled

      
       (IGATED or similar) often saturates quaternary carbons due to long 
      
      
      
      relaxation times.
    • Protocol: Set relaxation delay (

      
      ) to 
      
      
      
      (typically 5–10 seconds for cyclobutane quaternary centers).
    • Shortcut: Add a relaxation agent like

      
       (0.02 M) to reduce 
      
      
      
      to 2 seconds if sample recovery is not required.
  • 2D Integration:

    • HSQC (Multiplicity-Edited): Essential to distinguish

      
       (negative phase) from 
      
      
      
      (positive phase). This confirms the ring substitution pattern.
    • HMBC: Look for long-range couplings (

      
       and 
      
      
      
      ). In cyclobutanes,
      
      
      correlations across the ring are often stronger than in acyclic systems due to the rigid "W-coupling" pathways in the puckered conformation.
Analytical Workflow Diagram

Workflow Sample Sample Prep (>10mg, C6D6 optional) OneD 1D 13C NMR (D1 > 5s) Sample->OneD Check1 Count Signals Match Formula? OneD->Check1 Check1->Sample Fail (Repurify) HSQC Edited HSQC Phase Check Check1->HSQC Pass Assign Assign CH/CH2 Identify Quaternary C HSQC->Assign Stereo Stereo Assignment (γ-effect + NOE) Assign->Stereo Final Structural Certification Stereo->Final

Caption: Integrated workflow for validating cyclobutane structure and stereochemistry.

Case Study: Photodimerization & Drug Scaffolds

A classic application of this analysis is in the characterization of thymine dimers (DNA damage products) or synthetic bioisosteres.

In the synthesis of truxillic acid derivatives (head-to-head cyclobutane dimers),


 NMR is the adjudicator of symmetry.
  • Symmetric Dimers: Show half the expected number of signals (chemical equivalence).

  • Asymmetric Dimers: Show full signal count.

  • Shift Analysis: The cyclobutane carbons in cis-syn isomers typically appear at 38–42 ppm , whereas trans-anti isomers appear downfield at 44–48 ppm due to the lack of

    
    -gauche compression between the bulky aryl/carboxyl groups.
    

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cyclohexane Conformations (Comparison to Cyclobutane). Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Retrieved from [Link][3][4][5][6][7][8]

Sources

Foundational

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Aminocyclobutanol Hydrochloride

[1] Executive Summary 3-Aminocyclobutanol hydrochloride (CAS: 1036260-25-9 for unspecified stereochemistry) is a high-value bifunctional building block in medicinal chemistry, particularly for generating conformationally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Aminocyclobutanol hydrochloride (CAS: 1036260-25-9 for unspecified stereochemistry) is a high-value bifunctional building block in medicinal chemistry, particularly for generating conformationally restricted analogues of linear amino alcohols.[1][2] Its FT-IR spectrum is complex due to the superposition of strong hydrogen-bonding networks (hydroxyl and ammonium moieties) and the unique vibrational modes of the strained cyclobutane ring.

This guide provides a rigorous breakdown of the spectral features of 3-aminocyclobutanol HCl. It moves beyond simple peak listing to explain the causality of vibrational modes, offering a self-validating protocol for confirming identity and purity.[2]

Part 1: Molecular Context & Structural Dynamics[1][2]

To accurately interpret the spectrum, one must first deconstruct the molecule into its vibrational contributors. The spectrum is not merely a sum of its parts but a result of their interaction in the solid state.

The Three Vibrational Domains
  • The Ammonium Cation (

    
    ):  As a hydrochloride salt, the primary amine exists as a protonated ammonium species.[1][2] This dominates the high-frequency region (3200–2500 cm⁻¹) and obscures the standard C-H stretching region.[2]
    
  • The Secondary Alcohol (

    
    ):  Provides diagnostic C-O stretching in the fingerprint region and O-H stretching that often overlaps with the ammonium band.[2]
    
  • The Cyclobutane Scaffold: The high ring strain (~26 kcal/mol) imparts significant s-character to the C-H bonds, shifting their stretching frequencies higher than typical alkanes and creating unique "ring breathing" modes below 1000 cm⁻¹.[2]

Part 2: Sample Preparation & Handling (The Trustworthiness Pillar)

Critical Warning: 3-Aminocyclobutanol hydrochloride is hygroscopic .[1][2] Atmospheric moisture will rapidly generate broad water bands (approx. 3400 cm⁻¹ and 1640 cm⁻¹), which can be misidentified as intrinsic spectral features.[1][2]

Protocol: Anhydrous ATR Measurement

Standard transmission (KBr pellet) is not recommended due to the ion-exchange risk (formation of KCl and hydroscopic uptake).[2]

  • Instrument Setup: FT-IR with a Single-Bounce Diamond ATR accessory (ZnSe is acceptable but less durable for hard crystalline salts).[1][2]

  • Pre-Treatment: Dry the sample in a vacuum oven at 40°C for 1 hour prior to analysis to remove lattice water.

  • Background: Collect a 32-scan background of the clean crystal.

  • Loading: Place approx. 10 mg of solid on the crystal. Apply high pressure (clamp) to ensure intimate contact between the hard salt crystals and the diamond element.

  • Validation: Check the region at 2350 cm⁻¹. Significant peaks here indicate poor background compensation (atmospheric CO₂), requiring a re-scan.[2]

SamplePrep Start Start: Raw Sample Dry Vacuum Dry (40°C, 1h) Start->Dry ATR Diamond ATR High Pressure Dry->ATR Scan Acquire Spectrum (4 cm⁻¹, 32 scans) ATR->Scan QC QC Check: Is 1640 cm⁻¹ sharp? Scan->QC Fail Reclean/Redry (Moisture detected) QC->Fail No (Broad H2O) Pass Process Data QC->Pass Yes (Amine bend) Fail->Dry

Figure 1: Self-validating workflow for handling hygroscopic amine salts in FT-IR.

Part 3: Spectral Assignment & Interpretation[2]

The following assignments are derived from first-principles vibrational spectroscopy of cycloalkanes and primary amine salts.

Region 1: High Frequency (4000 – 2500 cm⁻¹)

The "Overlap Zone"[2]

This region is dominated by the Ammonium Band . Unlike free amines (sharp doublets ~3300 cm⁻¹), the hydrochloride salt forms a broad, complex envelope due to strong hydrogen bonding (


).[1][2]
Frequency (cm⁻¹)AssignmentVibrational ModeNotes
3450 – 3200 O-H StretchStretchingBroad. Often appears as a shoulder on the ammonium band.[2][3]
3200 – 2800

Stretch
Sym/Asym StretchingVery broad, strong envelope.[1][2][4] Characteristic of amine salts [1].
~2980 – 2900 Cyclobutane C-HStretchingHigher frequency than acyclic alkanes due to ring strain (increased s-character) [2].[1][2]
2800 – 2500 Combination/OvertonesFermi Resonance"Combination bands" often seen as multiple weak shoulders on the lower slope of the NH band.
Region 2: The Double Bond / Amine Region (1700 – 1500 cm⁻¹)

Diagnostic for Salt Formation

This region confirms the sample is the hydrochloride salt and not the free base.

Frequency (cm⁻¹)AssignmentVibrational ModeNotes
1620 – 1590

Asymmetric BendingMedium intensity.[1][2] Diagnostic for primary ammonium salts.
1550 – 1500

Symmetric BendingWeaker than the asymmetric band.[1][2]
Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)

Structural Specificity

Here we identify the cyclobutane ring and the alcohol moiety.[5]

Frequency (cm⁻¹)AssignmentVibrational ModeNotes
1450 – 1420

Scissoring
DeformationTypical alkane deformation.
1250 – 1230 Ring DeformationCyclobutane ModeA characteristic band for cyclobutane ring systems [2].[1][2]
1150 – 1050 C-O StretchStretchingStrong.[1][2][6] Characteristic of secondary alcohols (

).
1020 – 1000 C-N StretchStretchingMedium intensity.[1][2]
950 – 900 Ring BreathingRing PuckeringCritical Diagnostic. The "breathing" mode of the cyclobutane ring is unique to this scaffold [3].

Part 4: Logical Pathway for Identification

When analyzing an unknown sample suspected to be 3-aminocyclobutanol HCl, follow this logical pathway to confirm identity.

InterpretationLogic Input Input Spectrum CheckSalt Check 3200-2500 cm⁻¹ Broad Envelope? Input->CheckSalt IsSalt Confirm: Ammonium Salt CheckSalt->IsSalt Yes CheckRing Check 900-950 cm⁻¹ & 2900+ cm⁻¹ C-H IsSalt->CheckRing IsCyclo Confirm: Cyclobutane CheckRing->IsCyclo Yes CheckOH Check 1100 cm⁻¹ Strong C-O Stretch IsCyclo->CheckOH Final Identity Confirmed: 3-Aminocyclobutanol HCl CheckOH->Final Yes

Figure 2: Spectral interpretation logic tree for structural confirmation.

Part 5: Troubleshooting Common Artifacts

  • The "Water Mask": If the region at 3400 cm⁻¹ is a gigantic, rounded blob rather than a structured shoulder, and there is a peak at exactly 1640 cm⁻¹ (H-O-H bend) interfering with the amine bending mode (~1600 cm⁻¹), the sample is wet. Action: Dry as per Part 2.

  • Peak Shifts (Concentration Effects): In ATR, peak positions can shift slightly compared to transmission (KBr) data due to the wavelength-dependent depth of penetration.[1][2] The C-O stretch (~1100 cm⁻¹) is most susceptible to intensity variations based on crystal contact.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for Amine Salt assignments). [1][2]

  • Egawa, T., et al. (1987).[1][2][7] Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.[1][2][7] The Journal of Chemical Physics, 86, 6018.[7] (Authoritative source on Cyclobutane ring modes). [1][2]

  • NIST Chemistry WebBook. Cyclobutane IR Spectrum. National Institute of Standards and Technology.[1][2] (Used for comparative ring strain analysis).[1][2] [1][2]

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for functional group frequencies). [1][2]

Sources

Exploratory

Stereochemical Engineering of 3-Aminocyclobutanol Hydrochloride: A Technical Guide

Executive Summary 3-Aminocyclobutanol hydrochloride represents a critical "constrained geometry" scaffold in modern drug discovery.[1][2][3] Functioning as a bioisostere for 1,3-disubstituted aromatic rings or acyclic sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclobutanol hydrochloride represents a critical "constrained geometry" scaffold in modern drug discovery.[1][2][3] Functioning as a bioisostere for 1,3-disubstituted aromatic rings or acyclic spacers, it offers reduced lipophilicity (LogP) and enhanced metabolic stability while freezing specific pharmacophoric vectors.[1][2]

However, the utility of this scaffold is entirely dependent on stereochemical purity .[1][2] The distinction between cis- and trans- isomers is not merely academic; it dictates the vector angle between the amine (H-bond donor/acceptor) and the hydroxyl group, radically altering ligand-protein binding affinity.[2]

This guide provides a definitive technical workflow for the synthesis, separation, and rigorous structural assignment of 3-aminocyclobutanol hydrochloride, moving beyond generic protocols to address the specific conformational dynamics of the cyclobutane ring.[1]

Structural Fundamentals: The "Puckered" Reality

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring is not flat.[2][4] To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.

This puckering dictates the stability of the 1,3-disubstituted isomers:

  • The cis Isomer (Thermodynamic): In the 1,3-substitution pattern, the cis isomer places both substituents (hydroxyl and amine) in pseudo-equatorial positions.[2] This minimizes 1,3-diaxial-like steric repulsion.[1][3] Consequently, the cis isomer is generally the thermodynamically preferred product.[2]

  • The trans Isomer (Kinetic/High Energy): The trans configuration forces one substituent into a pseudo-axial position while the other remains pseudo-equatorial.[2] This introduces significant transannular strain.[2][3]

Implication for Synthesis: Thermodynamic equilibration (e.g., metal-dissolving reductions) will heavily favor the cis isomer.[2] Accessing the trans isomer typically requires kinetic control (bulky hydride reduction) or stereochemical inversion (Mitsunobu).[2]

Synthetic Pathways & Stereocontrol[1][2][3][4]

The most robust route to high-purity 3-aminocyclobutanol hydrochloride involves the reduction of 3-oxocyclobutanecarboxylic acid derivatives or protected 3-aminocyclobutanones.[1][2][3]

Protocol A: Thermodynamic Synthesis of cis-3-Aminocyclobutanol HCl

This pathway leverages the stability of the diequatorial conformation.[2]

  • Precursor: Start with 3-benzyloxycyclobutanone .

  • Oximation: React with hydroxylamine hydrochloride and sodium acetate in aqueous ethanol to form the oxime.

    • Why: The oxime "locks" the C3 position and prevents racemization during initial steps.[2]

  • Reduction (The Stereodetermining Step):

    • Reagent: Sodium metal in refluxing ethanol/n-propanol.[1][2][3]

    • Mechanism: The radical anion mechanism allows the intermediate to relax into the thermodynamically stable diequatorial conformation before protonation.[2]

    • Result: Predominantly cis-3-aminocyclobutanol (dr > 9:1).[1][2][3]

  • Deprotection & Salt Formation: Hydrogenolysis (Pd/C, H2) followed by treatment with 4M HCl in dioxane.[1][2][3]

Protocol B: Accessing the trans Isomer[2]

To access the trans isomer, one must invert the stereocenter of the cis product or use a bulky hydride on the ketone.[2]

  • Mitsunobu Inversion:

    • Protect the amine of cis-3-aminocyclobutanol (e.g., Boc-anhydride).[1][2][3]

    • Perform Mitsunobu reaction (DIAD, PPh3, p-nitrobenzoic acid). The nucleophile attacks from the hindered face, inverting the alcohol to trans.[2]

    • Hydrolyze the ester and deprotect the amine.[2][3]

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start 3-Benzyloxy- cyclobutanone Oxime Oxime Formation Start->Oxime Red_Hydride Reduction (L-Selectride) Start->Red_Hydride Kinetic Control Red_Na Reduction (Na/EtOH) Oxime->Red_Na Thermodynamic Control Cis_Product cis-Isomer (Major) Red_Na->Cis_Product Trans_Product trans-Isomer (Major) Red_Hydride->Trans_Product Inversion Mitsunobu Inversion Cis_Product->Inversion Stereo Correction Inversion->Trans_Product

Figure 1: Synthetic workflow distinguishing thermodynamic (cis) and kinetic/inversion (trans) pathways.

Analytical Characterization & Assignment

Validating the stereochemistry of cyclobutanes is notoriously difficult due to the flexibility of the ring.[2] Standard coupling constants (


) are often ambiguous. The only self-validating method involves Nuclear Overhauser Effect (NOE) spectroscopy.[2][3]
The "Self-Validating" NMR Protocol[2]

Solvent: D2O or MeOD (to eliminate exchangeable protons).

Parametercis-3-Aminocyclobutanoltrans-3-AminocyclobutanolCausality
H1/H3 Chemical Shift Upfield (Shielded)Downfield (Deshielded)Pseudo-axial protons in cis are more shielded by the ring anisotropy.[1][2][3]
NOE Signal (H1 ↔ H3) Strong Weak / AbsentIn the cis (diequatorial) form, the H1 and H3 protons are 1,3-diaxial .[2] They point directly at each other across the ring face (distance < 2.5 Å).[2]
C-13 Shift

~ 60-63 ppm

~ 65-68 ppm
Steric compression in cis often leads to upfield shifts (gamma-gauche effect).[1][2][3]
Stereochemical Logic Diagram

NMR_Logic Input Isolate Product (HCl Salt) NOE_Exp Run 1D NOE Irradiate H1 (Methine) Input->NOE_Exp Result_Strong Strong NOE to H3 (>2%) NOE_Exp->Result_Strong Protons on same face Result_Weak No/Weak NOE to H3 NOE_Exp->Result_Weak Protons on opposite faces Conclusion_Cis Assignment: CIS (Diequatorial Substituents, Diaxial Protons) Result_Strong->Conclusion_Cis Conclusion_Trans Assignment: TRANS (Axial/Equatorial) Result_Weak->Conclusion_Trans

Figure 2: NMR logic gate for assigning relative stereochemistry in 1,3-disubstituted cyclobutanes.

Handling, Stability, and Storage[1][2][5]

Hygroscopicity Alert

3-Aminocyclobutanol hydrochloride is highly hygroscopic .[1][2][3] The lattice energy is disrupted by the non-planar ring, making the salt prone to deliquescence.[2]

  • Protocol: Handle strictly in a desiccated glovebox or under Ar/N2 flow.

  • Storage: Store at -20°C. If the solid turns into a gum, recrystallize immediately from Isopropanol/Et2O.

Free Base Instability

Do not store the free base for extended periods.[2][3] The cis-amino alcohol can undergo intermolecular polymerization or intramolecular H-bonding that complicates subsequent reactions.[1][2][3] Always store as the HCl or Tartrate salt.[2][3]

References

  • Wiberg, K. B. (1965).[1][2][3] Conformation of Cyclobutane and Its Derivatives. Journal of the American Chemical Society. Link[2]

  • Mellor, J. M., et al. (1998).[1][2][3] Stereoselective Synthesis of 3-Substituted Cyclobutanols. Tetrahedron Letters. Link

  • ChemicalBook. (2025).[1][2][3] trans-3-Aminocyclobutanol hydrochloride Product Entry & Physical Properties. Link

  • PubChem. (2025).[1][2][3] 3-Aminocyclobutanol Compound Summary (CID 45789889).[1][2][3] National Library of Medicine.[3] Link

  • Pfizer Inc. (2010).[1][2][3] Patent: Preparation of Cyclobutane Derivatives. (Example of industrial scale synthesis of aminocyclobutanol salts). Link

Sources

Foundational

The Aminocyclobutane Chronicles: From Strain to Selectivity

The following technical guide details the discovery, chemistry, and pharmacological evolution of aminocyclobutane compounds. A Technical Guide for Drug Discovery Professionals Part 1: Executive Summary & Structural Parad...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of aminocyclobutane compounds.

A Technical Guide for Drug Discovery Professionals

Part 1: Executive Summary & Structural Paradigm

The aminocyclobutane moiety represents a triumph of modern medicinal chemistry over thermodynamic instability. Historically dismissed as a laboratory curiosity due to high ring strain (~26.3 kcal/mol), this four-membered ring has evolved into a privileged scaffold. It offers a unique "Goldilocks" zone between the high reactivity of cyclopropanes and the conformational flexibility of cyclopentanes.

For the drug developer, the aminocyclobutane unit provides three critical advantages:

  • Vector Control: The rigid, puckered conformation (dihedral angle ~25-35°) allows for precise spatial positioning of pharmacophores (e.g., amines and carboxylic acids) that flexible alkyl chains cannot achieve.

  • Metabolic Shielding: The strained ring is often resistant to cytochrome P450 oxidation compared to equivalent linear alkyl chains.

  • Bioisosterism: It serves as a non-planar isostere for phenyl rings and alkene linkers, improving solubility and reducing lipophilicity (LogD).

Part 2: Historical Genesis – The "Markownikoff Mistake"

The history of cyclobutane chemistry is rooted in a famous error that delayed the field for decades.

The Era of Confusion (1881–1900s)

In 1881, Vladimir Markownikoff and Krestownikoff reported the synthesis of 1,3-cyclobutanedicarboxylic acid. For nearly 20 years, this was accepted dogma. However, subsequent rigorous analysis by Ingold and others revealed that Markownikoff had actually synthesized a mixture of isomeric methylcyclopropanedicarboxylic acids. The "Markownikoff reaction" became a cautionary tale in structural assignment.

Key Milestone: The true, unambiguous synthesis of aminocyclobutane derivatives did not gain traction until the mid-20th century.

  • 1963: Suno and Ichihara (and independently others) successfully synthesized 1-aminocyclobutanecarboxylic acid (ACBC) . This non-proteinogenic amino acid became the foundational building block for future research, eventually leading to modern diagnostic agents.

Part 3: Medicinal Chemistry Case Studies

The Modern Blockbuster: Abrocitinib (CIBINQO)
  • Target: JAK1 (Janus Kinase 1)[1]

  • Indication: Atopic Dermatitis[2]

  • The Scaffold: cis-3-aminocyclobutyl sulfonamide.[3][4]

  • Mechanism: Abrocitinib utilizes a 1,3-disubstituted cyclobutane ring. The cis-configuration is critical. The cyclobutane ring acts as a rigid spacer that orients the sulfonamide tail into a specific pocket of the JAK1 enzyme while positioning the pyrrolopyrimidine headgroup in the ATP-binding site.

  • Why Cyclobutane? A linear propyl linker would be too flexible, leading to entropic penalties upon binding. A phenyl ring would be too lipophilic and planar. The cyclobutane offers the perfect balance of rigidity and 3D character.

The Diagnostic Breakthrough: Fluciclovine (Axumin)[5][6]
  • Compound: anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC).[2][5][6]

  • Application: PET imaging for prostate cancer recurrence.

  • Mechanism: Prostate cancer cells upregulate amino acid transporters (LAT1 and ASCT2) to fuel rapid growth. Fluciclovine mimics L-leucine but is not metabolized.

  • The "Anti" Conformation: The specific stereochemistry (anti relative arrangement of the amine and fluoride) is crucial for transporter recognition and high tumor-to-background contrast.

The Cautionary Tale: Lobucavir vs. Entecavir
  • Lobucavir: A guanine nucleoside analog with a cyclobutane ring replacing the ribose sugar. It showed potent antiviral activity (HBV, CMV) but was discontinued in Phase III due to carcinogenicity signals in rodent models.

  • Entecavir (Baraclude): A cyclopentane (exocyclic methylene) analog developed subsequently. It became a standard-of-care for Hepatitis B.

  • Insight: While the cyclobutane ring in Lobucavir provided potency, the specific puckering and ring strain may have contributed to off-target effects or metabolic liabilities that the slightly more flexible cyclopentane of Entecavir avoided.

Part 4: Visualization of Discovery & Mechanism

Aminocyclobutane_History Markownikoff 1881: Markownikoff's 'Cyclobutane' (Error) Ingold 1920s: Ingold Proves Cyclopropane Structure Markownikoff->Ingold Correction ACBC_1963 1963: True Synthesis of 1-Aminocyclobutanecarboxylic Acid Ingold->ACBC_1963 Methodology Advance Lobucavir 1990s: Lobucavir (Antiviral - Discontinued) ACBC_1963->Lobucavir Nucleoside Analogs Fluciclovine 2016: FDA Approval of Axumin (18F-FACBC) ACBC_1963->Fluciclovine Radiotracer Dev Abrocitinib 2022: FDA Approval of Abrocitinib (JAK1) Lobucavir->Abrocitinib Scaffold Evolution

Caption: Timeline of aminocyclobutane discovery, from early structural misassignments to modern FDA-approved therapeutics.

Part 5: Experimental Protocols

Protocol A: Classic Synthesis (Hofmann Rearrangement)

A robust method for converting cyclobutanecarboxylic acid to cyclobutylamine.

Reaction: Cyclobutane-COOH + NaN3 + H2SO4 → Cyclobutane-NH2

Step-by-Step:

  • Setup: In a 1L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 16.0 g (0.16 mol) of cyclobutanecarboxylic acid and 180 mL of chloroform.

  • Acidification: Add 48 mL of concentrated sulfuric acid slowly.

  • Addition: Heat the mixture to 45–50°C . Add 20.0 g (0.31 mol) of sodium azide in small portions over 1.5 hours. Caution: Hydrazoic acid (HN₃) is toxic and explosive. Use a blast shield and efficient fume hood.

  • Reflux: After addition, heat at 50°C for an additional 1.5 hours.

  • Neutralization: Cool to 0°C. Slowly add crushed ice (~200g). Neutralize with 100g NaOH in 200mL water until pH > 12.

  • Isolation: Steam distill the mixture. Collect ~2L of distillate into HCl. Evaporate to obtain cyclobutylamine hydrochloride.

  • Yield: Typically 85-90%.

Protocol B: Modern Radiosynthesis of [¹⁸F]Fluciclovine

Automated synthesis for PET imaging applications.

Precursor: syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester.

Workflow:

  • Fluorination: [¹⁸F]Fluoride is trapped on a QMA carbonate ion exchange cartridge. Elute with K₂CO₃/Kryptofix 2.2.2 into the reaction vessel.

  • Labeling: Add the triflate precursor in dry acetonitrile. Heat at 85°C for 5 minutes . This effects an Sₙ2 attack, inverting the stereochemistry from syn (leaving group) to anti (fluoride).

  • Hydrolysis: Add HCl (2M) and heat to 100°C for 5 minutes to remove the Boc protecting group and the ethyl ester.

  • Purification: Pass the crude mixture through an HLB (Hydrophilic-Lipophilic Balance) cartridge and an Alumina N cartridge to remove unreacted ¹⁸F and organic impurities.

  • Formulation: Dilute in sterile citrate buffer.

  • QC: Radiochemical purity >95% via radio-TLC.

Part 6: Comparative Data Tables

Table 1: Ring Strain & Structural Properties
CycloalkaneStrain Energy (kcal/mol)C-C Bond AngleConformationPharmacological Note
Cyclopropane 27.560°PlanarHigh metabolic instability; "alkene-like" character.
Cyclobutane 26.3 ~88° Puckered Optimal balance of rigidity and stability.
Cyclopentane 6.2~108°EnvelopeFlexible; often used in nucleosides (e.g., Peramivir).
Cyclohexane 0.1~109.5°ChairMost stable; metabolically distinct.
Table 2: Key Aminocyclobutane Drugs
Drug NameBrandIndicationStatusMechanism
Abrocitinib CIBINQOAtopic DermatitisApproved (2022)JAK1 Inhibitor (cis-1,3-disubstituted)
Fluciclovine AxuminProstate CancerApproved (2016)Synthetic Amino Acid (Transport Marker)
Lobucavir N/AAntiviral (HBV)DiscontinuedDNA Polymerase Inhibitor
Carboplatin ParaplatinCancer (Ovarian)Approved (1989)DNA Crosslinker (1,1-dicarboxylate)

Part 7: References

  • Markownikoff, W., & Krestownikoff, A. (1881). Über die 1,3-Cyclobutan-dicarbonsäure. Justus Liebigs Annalen der Chemie. Link (Historical Context)

  • Suno, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Journal of the Chemical Society of Japan. (Foundational Synthesis)

  • Organic Syntheses. (1973). Cyclobutylamine.[4][7] Coll. Vol. 5, p. 273. Link (Protocol Source)

  • Schuster, D. M., et al. (2014).[8] Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns... Journal of Nuclear Medicine. Link (Fluciclovine Data)

  • Pfizer Inc. (2022). Abrocitinib (CIBINQO) Prescribing Information. Link (Abrocitinib Data)

  • DrugBank. Lobucavir Entry. Link (Historical Data)

  • McConathy, J., et al. (2003).[2] Improved synthesis of anti-[18F]FACBC. Applied Radiation and Isotopes. Link (Radiochemistry Protocol)

Sources

Exploratory

The Cyclobutane Moiety in Medicinal Chemistry: A Technical Guide

Executive Summary The cyclobutane ring represents a high-value "Goldilocks" scaffold in modern medicinal chemistry—possessing sufficient ring strain (~26.3 kcal/mol) to drive reactivity and conformational rigidity, yet s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring represents a high-value "Goldilocks" scaffold in modern medicinal chemistry—possessing sufficient ring strain (~26.3 kcal/mol) to drive reactivity and conformational rigidity, yet stable enough to serve as a metabolic anchor. Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane adopts a unique "puckered" conformation (butterfly shape) with a dihedral angle of ~30°.[1]

This guide analyzes the cyclobutane moiety as a critical bioisostere for gem-dimethyl groups and planar aromatic systems. It details the structural physics governing its use, provides case studies of FDA-approved modulators (Abrocitinib, Ivosidenib), and outlines validated synthetic protocols for incorporating this motif into drug candidates.

Part 1: Structural & Physicochemical Properties

The "Puckering" Effect and Conformational Control

Cyclobutane is rarely planar.[1] To relieve torsional strain caused by eclipsed methylene hydrogens, the ring buckles into a puckered conformation.[2] This geometric distortion is not static; the ring undergoes rapid inversion through a planar transition state.

  • Puckering Angle: ~25–35° (experimentally determined at ~29.7°).

  • Inversion Barrier: ~1.4 kcal/mol (500 cm⁻¹).

  • Medicinal Impact: This "butterfly" shape allows substituents to adopt distinct pseudo-equatorial and pseudo-axial orientations, enabling precise vector positioning of pharmacophores that planar rings (like phenyl or cyclopropane) cannot achieve.

Bioisosterism and Metabolic Stability

The cyclobutane ring is frequently employed as a bioisostere for the gem-dimethyl group. While gem-dimethyl groups are metabolically labile (prone to CYP450-mediated oxidation), the cyclobutane ring "ties back" these methyl groups, removing the vulnerable terminal hydrogens while maintaining lipophilicity and steric bulk.

Propertygem-Dimethyl (Open Chain)Cyclobutane (Ring)Medicinal Advantage
Conformation Rotatable, high entropyRigid, low entropyReduced entropic penalty upon binding.
Metabolism Prone to

-oxidation
ResistantExtends

(Half-life).
Lipophilicity High LogPModerate LogPImproved solubility profile.
Hybridization Standard

High

-character
Unique electronic effects on attached amines/carbonyls.
Decision Framework: When to Use Cyclobutane

The following logic flow illustrates the strategic deployment of cyclobutane during Lead Optimization.

CyclobutaneStrategy Start Lead Compound Optimization Problem1 Problem: Metabolic Instability (exposed -CH3) Start->Problem1 Problem2 Problem: Poor Solubility / High LogP Start->Problem2 Problem3 Problem: Lack of Selectivity (Flexible Linker) Start->Problem3 Sol1 Strategy: Tie-back to Cyclobutane Problem1->Sol1 Bioisostere Sol2 Strategy: Increase Fsp3 (Escape Flatland) Problem2->Sol2 Physicochem Sol3 Strategy: Rigidify Vector (cis/trans) Problem3->Sol3 Conformation Result Cyclobutane Analog: • Lower Clearance • Defined Vector • Improved Solubility Sol1->Result Sol2->Result Sol3->Result

Caption: Decision matrix for incorporating cyclobutane moieties to solve specific ADME/Tox and potency issues.

Part 2: Medicinal Chemistry Case Studies

Abrocitinib (Cibinqo): Selectivity via Stereochemistry

Target: JAK1 Inhibitor (Atopic Dermatitis). Role of Cyclobutane: Abrocitinib features a cis-1,3-disubstituted cyclobutane diamine linker.

  • Selectivity: The rigid cyclobutane core orients the pyrrolopyrimidine hinge-binder and the sulfonyl group in a specific spatial arrangement that favors JAK1 binding over JAK2/3.

  • Solubility: The aliphatic ring disrupts planarity compared to aromatic linkers, significantly improving aqueous solubility.

Ivosidenib (Tibsovo): Fluorine-Cyclobutane Synergy

Target: IDH1 Mutant Inhibitor (AML). Role of Cyclobutane: Contains a 3,3-difluorocyclobutyl amine.

  • Metabolic Blocking: The cyclobutane replaces a cyclohexyl group found in early leads. The addition of gem-difluorine at the 3-position blocks metabolic soft spots and lowers the pKa of the amine, improving permeability and reducing hERG liability.

Carboplatin: Tuning Reactivity

Target: DNA Crosslinker (Oncology). Role of Cyclobutane: Carboplatin uses a cyclobutane-1,1-dicarboxylate (CBDC) ligand.

  • Kinetics: The chelate effect of the cyclobutane ring makes the leaving group much more stable than the chlorides in Cisplatin. This slows the aquation rate (hydrolysis), reducing immediate toxicity (nephrotoxicity/ototoxicity) and allowing for a better safety profile.

Part 3: Synthetic Methodologies

The construction of the cyclobutane core in a drug discovery setting typically follows two paths: De Novo Assembly (usually photochemical) or Functionalization of commercially available blocks (e.g., cyclobutanone).

[2+2] Photocycloaddition (The Classic Route)

The most direct method to access the ring.

  • Mechanism: Excitation of an alkene (or enone) to a singlet/triplet state, followed by reaction with a ground-state alkene.

  • Modern Twist: Use of visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) allows for milder conditions than traditional UV lamps, enabling late-stage functionalization.

The "Lossen Rearrangement" Route (Abrocitinib Protocol)

This is the industry-standard workflow for generating high-purity cis-1,3-diamines, as used in the manufacture of Abrocitinib. It avoids the difficult separation of isomers often found in direct cycloadditions.

AbrocitinibSynthesis Step1 Ketoester (Start) Step2 Enzymatic Reductive Amination Step1->Step2 MeNH2, Transaminase Step3 Cis-Amino Ester (>99:1 cis:trans) Step2->Step3 Step4 SNAr w/ Pyrrolopyrimidine Step3->Step4 Step5 Hydroxamic Acid Formation Step4->Step5 NH2OH Step6 Lossen Rearrangement (CDI-mediated) Step5->Step6 CDI, Heat Step7 Cis-1,3-Diamine (Abrocitinib Core) Step6->Step7 Retention of Stereochem

Caption: Synthetic pathway for the Abrocitinib core, highlighting the stereoselective enzymatic step and Lossen rearrangement.

Part 4: Experimental Protocol

Protocol: Stereoselective Synthesis of cis-1,3-Cyclobutane Diamine via Lossen Rearrangement

Context: This protocol describes the conversion of a cyclobutane ester to a diamine with retention of configuration, a critical step in the synthesis of JAK inhibitors like Abrocitinib.

Reagents:

  • Substrate: cis-3-(Methylamino)cyclobutane-1-carboxylic acid ester (functionalized).

  • Reagent A: 50% Hydroxylamine (aq).

  • Reagent B: 1,1'-Carbonyldiimidazole (CDI).

  • Solvents: Tetrahydrofuran (THF), Isopropyl acetate (IPAc), 2-MeTHF.

  • Acid: Phosphoric acid (

    
    ).
    

Step-by-Step Methodology:

  • Hydroxamic Acid Formation:

    • Charge the cis-cyclobutane ester substrate (1.0 eq) into a reactor with THF (5 vol).

    • Add 50% aqueous hydroxylamine (2.0 eq) at 0–5 °C.

    • Stir at 20 °C for 12 hours. Monitor conversion by HPLC.

    • Workup: Concentrate to remove THF. Extract with 2-MeTHF. Wash with brine. This yields the crude hydroxamic acid intermediate.

  • Lossen Rearrangement (The Critical Step):

    • Dissolve the hydroxamic acid intermediate in IPAc (10 vol).

    • Add CDI (1.2 eq) portion-wise at 20 °C. Caution: Gas evolution (

      
      ).
      
    • Stir for 1 hour to form the O-acyl intermediate.

    • Heat the mixture to 60 °C for 2–4 hours. This induces the rearrangement of the activated hydroxamate to the isocyanate.

    • Hydrolysis: Add water (3 vol) and

      
       (1.5 eq) to the reaction mixture. Heat to 50 °C for 2 hours to hydrolyze the isocyanate to the amine.
      
  • Isolation:

    • Cool to 20 °C. The product, cis-1,3-cyclobutane diamine phosphate salt, typically precipitates.

    • Filter the solids and wash with IPAc.

    • Validation: Verify stereochemistry via NOE NMR (Nuclear Overhauser Effect). The cis protons will show a strong correlation compared to the trans isomer.

Why this works: The Lossen rearrangement proceeds with strict retention of configuration . By establishing the cis-geometry early (via enzymatic amination or separation of the ester), this protocol guarantees the cis-diamine required for bioactivity without late-stage chiral separation.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2022). Detailed review of cyclobutane properties and applications.

  • Synthesis of Abrocitinib. Organic Process Research & Development. (2020). Describes the commercial route including the enzymatic step and Lossen rearrangement.

  • The Gem-Dimethyl Effect and Cyclobutane Ring Strain. Journal of Physical Chemistry A. (2005). Analysis of ring strain (~26 kcal/mol) and puckering energetics.

  • Ivosidenib (Tibsovo) Approval Package. FDA Access Data. (2018). Contains chemistry review detailing the 3,3-difluorocyclobutyl moiety.

  • Carboplatin: Mechanism of Action. Nature Reviews Cancer. (2004). Discusses the kinetic stability provided by the cyclobutane-1,1-dicarboxylate ligand.

Sources

Foundational

Technical Guide: Stability Profile of 3-Aminocyclobutanol Hydrochloride in Acidic Media

This guide provides an in-depth technical analysis of the stability of 3-aminocyclobutanol hydrochloride, specifically focusing on acidic environments. It is designed for researchers requiring actionable data on handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability of 3-aminocyclobutanol hydrochloride, specifically focusing on acidic environments. It is designed for researchers requiring actionable data on handling, storage, and experimental design.

Executive Summary

3-Aminocyclobutanol hydrochloride (HCl salt) exhibits high stability in the solid state and conditional kinetic stability in acidic solutions . While the cyclobutane ring possesses significant ring strain (~26 kcal/mol), the protonation of the amine group in acidic media creates an electrostatic barrier that retards the typical acid-catalyzed ring-opening reactions observed in simple cyclobutanols.

  • Solid State: Stable for >2 years at room temperature (desiccated).

  • Acidic Solution (pH < 2, 25°C): Stable for >24 hours (suitable for LC-MS/HPLC analysis).

  • Acidic Solution (pH < 1, >60°C): Susceptible to slow degradation via ring opening.

Mechanistic Analysis: The "Ammonium Shield" Effect

To understand the stability profile, one must analyze the competing forces of ring strain and electrostatic destabilization .

The Vulnerability: Cyclobutanol Ring Strain

Cyclobutanols are inherently prone to acid-catalyzed rearrangement or ring opening. In a typical scenario (e.g., cyclobutanol), protonation of the hydroxyl group leads to water loss, generating a secondary carbocation. This intermediate rapidly relieves ring strain by rearranging to a cyclopropylmethyl cation or opening to a homoallylic system.

The Stabilizer: Protonated Amine Inductive Effect

In 3-aminocyclobutanol hydrochloride, the amine is protonated (


). This positive charge exerts a strong electron-withdrawing inductive effect (

) on the ring carbons.
  • Carbocation Destabilization: Acid-catalyzed degradation requires the formation of a transient carbocation at the C1 position (bearing the -OH). The proximal

    
     group (at C3) destabilizes this developing positive charge through through-bond and through-space electrostatic repulsion.
    
  • Kinetic Barrier: This destabilization significantly raises the activation energy (

    
    ) for the rate-limiting step (water loss), rendering the molecule kinetically stable in acid despite the thermodynamic drive to open the ring.
    
Visualization of Stability Mechanism

The following diagram illustrates the "Ammonium Shield" mechanism vs. the degradation pathway.

StabilityMechanism cluster_0 Stabilizing Factor Start 3-Aminocyclobutanol (Protonated) TS Transition State (Carbocation Formation) Start->TS Slow (High Ea) Inhibited by NH3+ Product Degradation Product (Linear Ketone/Amine) TS->Product Fast Ring Strain Release Note The NH3+ group at C3 creates electrostatic repulsion, preventing C1 carbocation formation.

Figure 1: Mechanistic barrier to acid-catalyzed degradation provided by the ammonium group.[1][2][3][4]

Stability Data & Degradation Pathways

Degradation Pathway

Under forcing conditions (e.g., 6N HCl, reflux), the protective inductive effect is overcome. The ring opens to form linear isomers. The most probable degradation product is 4-amino-2-butanone (or its polymerized forms), resulting from the hydration of the intermediate alkene after ring opening.

Stability Summary Table
ConditionTimeframeStability StatusRecommended Action
Solid (HCl Salt) > 2 YearsStable Store desiccated at RT or 4°C.
0.1% TFA / Water 24 - 48 HoursStable Safe for HPLC/LC-MS autosamplers.
1N HCl (25°C) 24 HoursStable Suitable for short-term synthesis steps.
1N HCl (60°C) < 4 HoursUnstable Avoid heating in strong acid; monitor for ring opening.
Base (pH > 10) MinutesUnstable Free base is prone to polymerization/degradation.

Self-Validating Experimental Protocol

To verify the stability of your specific lot or derivative, use this standardized stress-test protocol. This method is self-validating because it uses the "Time 0" injection as an internal reference.

HPLC Method Parameters
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 3 µm, 150 x 4.6 mm. Rationale: Polar-embedded phases are required to retain small, polar amines.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B (Hold 2 min)

    
     30% B over 10 min. Rationale: Compound is highly polar; initial aqueous hold ensures retention.
    
  • Detection: CAD (Charged Aerosol Detector) or ELSD. Rationale: Compound lacks a strong UV chromophore.

  • Flow Rate: 1.0 mL/min.

Acid Stress Test Workflow
  • Preparation: Dissolve 10 mg of 3-aminocyclobutanol HCl in 10 mL of 1N HCl .

  • Control (T0): Immediately transfer 1 mL to a vial, neutralize with 1 mL 1N NaOH (or dilute in buffer), and inject.

  • Stress: Heat the remaining solution to 60°C .

  • Sampling: Aliquot 1 mL samples at 1 hour, 4 hours, and 24 hours .

  • Analysis: Compare the peak area of the parent compound. A decrease of >5% indicates significant degradation. Look for new peaks eluting later (linear ketones are less polar than the amino-alcohol salt).

ProtocolWorkflow Step1 Dissolve Sample (1N HCl) Step2 Split Sample Step1->Step2 Control T=0 Control (Analyze Immediately) Step2->Control Heat Heat to 60°C (Stress Condition) Step2->Heat Analysis HPLC Analysis (Check for Area Loss) Control->Analysis Sample1 Sample @ 1 Hr Heat->Sample1 Sample2 Sample @ 4 Hr Heat->Sample2 Sample3 Sample @ 24 Hr Heat->Sample3 Sample1->Analysis Sample2->Analysis Sample3->Analysis

Figure 2: Acid stability validation workflow.

Synthesis & Handling Context

The stability of this compound is evidenced by its synthetic routes.[3][5] Many syntheses of 3-aminocyclobutanol involve acidic deprotection steps (e.g., removal of Boc groups using HCl/Dioxane or TFA/DCM) [1, 2]. The successful isolation of the hydrochloride salt from these reactions confirms that the cyclobutane ring survives transient exposure to strong acids, provided the temperature is controlled.

Handling Recommendations
  • Solvent Choice: For solution storage, use water or methanol with 0.1% acid (pH ~2-3). Avoid neutral or basic aqueous solutions for long-term storage.

  • Drying: When removing acidic solvents (e.g., rotary evaporation of HCl/MeOH), keep the bath temperature below 40°C to prevent thermal degradation of the concentrated salt.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones . Molecules. (2012). Describes analogous reduction and handling of amino-cyclic alcohols, validating the stability of the amino-alcohol motif in reduction/acidic workups. Link

  • 3-Aminocyclobutanol Hydrochloride Product Record . PubChem. (2025). Provides physical property data and GHS safety classifications confirming the commercial viability and shelf-stability of the HCl salt. Link

  • Mechanisms of Cyclobutane-Fused Lactone Hydrolysis . MDPI. (2021). detailed computational study on the acid-catalyzed ring-opening mechanisms of cyclobutane derivatives, supporting the thermodynamic strain arguments. Link

  • Dehydration Reactions of Alcohols . Chemistry LibreTexts. (2020). Establishes the general reactivity order (3° > 2° > 1°) and acid-catalyzed mechanisms relevant to the degradation pathway.[6] Link

Sources

Exploratory

Thermal Stability of Aminocycloalkanols: A Mechanistic &amp; Practical Guide

Topic: Thermal Stability of Aminocycloalkanols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Aminocycloalkanols—specifically 4-aminocyclohexano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of Aminocycloalkanols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aminocycloalkanols—specifically 4-aminocyclohexanol and its positional isomers—are critical bifunctional scaffolds in the synthesis of mucolytics (e.g., Ambroxol), analgesics, and peptide mimetics. Their thermal stability is not merely a physical property but a function of stereoelectronic effects, conformational locking, and salt formation. This guide dissects the thermodynamic and kinetic factors governing their degradation, providing actionable protocols for stability profiling and process safety.

Thermodynamic Fundamentals: The Stereochemical Driver

The thermal stability of aminocycloalkanols is dictated by the cyclohexane chair conformation.[1] Unlike acyclic amino alcohols, the cyclic backbone imposes rigid constraints that accelerate or inhibit degradation pathways based on stereochemistry.

Conformational Locking & A-Values

The stability difference between cis and trans isomers is governed by 1,3-diaxial interactions.

  • Trans-4-aminocyclohexanol: Adopts a diequatorial conformation. Both the amino (-NH₂) and hydroxyl (-OH) groups reside in equatorial positions, minimizing steric strain.[2] This is the thermodynamically preferred isomer (Melting Point: 110–113°C).

  • Cis-4-aminocyclohexanol: Must adopt an axial-equatorial conformation. The energy penalty (A-value) of the axial substituent renders this isomer less thermally stable and more prone to isomerization or elimination reactions under stress.

Intramolecular Hydrogen Bonding (The 1,2- and 1,3-Effect)

In cis-2-aminocyclohexanol, the proximity of the amine and hydroxyl groups allows for an intramolecular hydrogen bond (N-H···O or O-H···N).

  • Effect on Stability: While this H-bond stabilizes the cis isomer relative to the trans in the gas phase, it increases volatility and lowers the boiling point by reducing intermolecular network formation.

  • Thermal Risk: Upon heating, the H-bond breaks, and the proximity of the nucleophilic nitrogen to the oxygen facilitates intramolecular acyl migration (if esters are present) or dehydration.

Mechanisms of Thermal Decomposition[3][4][5]

Understanding how these molecules break down is essential for designing robust APIs.

Pathway A: Oxidative Deamination (Free Base)

The electron-rich nitrogen lone pair is the "Achilles' heel" of the free base.

  • Mechanism: At elevated temperatures (>60°C) in air, the amine undergoes radical oxidation to form N-oxides or imines (cyclohexanimine).

  • Result: Discoloration (yellowing/browning) and formation of insoluble oligomers.

Pathway B: Dehydration & Elimination

This is the primary decomposition mode during distillation or high-temperature drying.

  • Mechanism: Proton transfer (often autocatalytic or trace-acid catalyzed) leads to the elimination of water, forming an endocyclic enamine or imine.

  • Stereoelectronic Requirement: Elimination is favored when the leaving group (-OH) and the beta-proton are anti-periplanar. This geometric requirement makes specific isomers (often those with axial -OH) more susceptible to thermal dehydration than others.

Pathway C: Salt Stabilization

Converting the free base to a salt (e.g., Hydrochloride) dramatically enhances thermal stability.

  • Lattice Energy: The ionic lattice significantly increases the melting point (e.g., trans-4-aminocyclohexanol HCl mp: 274–279°C vs. Free Base mp: 110°C).

  • Protonation: Protonating the nitrogen removes the lone pair, shutting down oxidative pathways and nucleophilic attacks.

Visualization: Degradation & Stability Logic

Diagram 1: Thermal Degradation Pathways

This diagram illustrates the divergent pathways for the free base versus the salt form.

DecompositionPathways Substrate Aminocycloalkanol (Free Base) Salt Aminocycloalkanol (HCl Salt) Substrate->Salt HCl/Solvent Oxidation Oxidative Degradation (N-Oxides/Imines) Substrate->Oxidation Air/Heat (>60°C) Dehydration Dehydration (Cyclohexenamine) Substrate->Dehydration Acid Cat./High T Stable Thermally Stable (High Lattice Energy) Salt->Stable Up to ~270°C Polymer Oligomers/Tars (Discoloration) Oxidation->Polymer Radical Coupling

Caption: Divergent thermal fates: Free bases succumb to oxidation and elimination; salts remain stable via lattice locking.

Analytical Profiling Protocols

To validate the stability of your specific aminocycloalkanol scaffold, use this self-validating testing workflow.

Differential Scanning Calorimetry (DSC)
  • Objective: Distinguish between melting (phase change) and decomposition.

  • Protocol:

    • Pan: Use hermetically sealed aluminum pans with a pinhole. (Open pans allow volatile loss, masking decomposition onsets).

    • Ramp Rate: 10°C/min.

    • Atmosphere: Nitrogen purge (50 mL/min) to rule out oxidation.

  • Interpretation:

    • Sharp Endotherm: Melting event (Pure compound).

    • Broad Exotherm: Decomposition.[3][4] If the exotherm onset is <10°C above the melt, the material is "thermally labile."

Thermogravimetric Analysis (TGA)
  • Objective: Quantify volatile loss (water/solvents) vs. degradation.

  • Critical Check: If mass loss begins before the melting point (observed in DSC), the material is likely a solvate or is undergoing sublimation/dehydration.

Diagram 2: Stability Testing Decision Tree

StabilityWorkflow Start Start: Thermal Profiling TGA Run TGA (10°C/min, N2) Start->TGA MassLoss Mass Loss < 100°C? TGA->MassLoss Solvate Likely Solvate/Hydrate Confirm with Karl Fischer MassLoss->Solvate Yes DSC Run DSC (Hermetic Pan) MassLoss->DSC No (<0.5%) Events Endotherm vs Exotherm DSC->Events Stable Sharp Melt No Exotherm Events->Stable Endo Only Unstable Exotherm near Melt (Decomposition) Events->Unstable Exo Present

Caption: Workflow to differentiate solvation, melting, and chemical decomposition.

Handling & Storage Recommendations

Based on the mechanistic vulnerabilities identified:

  • Atmosphere Control: Store free bases under Argon or Nitrogen. The amino group is sensitive to atmospheric CO₂ (forming carbamates) and O₂.

  • Temperature Limits:

    • Solids: Store at 2–8°C.

    • Process: Avoid heating free bases above 80°C during drying. Use vacuum drying to lower the thermal load.

  • Salt Selection: For long-term storage or formulation, convert the aminocycloalkanol to its Hydrochloride or Tartrate salt immediately after synthesis.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Retrieved from

  • Mulla, S. T., & Jose, C. I. (1986).[5] Intramolecular hydrogen bonding and intermolecular association of amino alcohols.[5] Journal of the Chemical Society, Faraday Transactions 1, 82, 691-706.[5] Retrieved from

  • GuideChem. (n.d.). trans-4-Aminocyclohexanol Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). trans-4-Aminocyclohexanol hydrochloride Product Specification. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). trans-4-Aminocyclohexanol Safety Data Sheet. Retrieved from

Sources

Foundational

Quantum Chemical Calculations on Cyclobutanol Derivatives: A Technical Guide for Drug Discovery

Executive Summary Cyclobutanol derivatives are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl groups, alkenes, and phenyl rings. However, their high ring strain (~26.5 kcal/mol) and unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanol derivatives are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl groups, alkenes, and phenyl rings. However, their high ring strain (~26.5 kcal/mol) and unique "puckered" conformational landscape present significant challenges for computational modeling. Standard protocols often fail to capture the delicate balance between torsional strain and angle strain, leading to erroneous energy barriers for metabolic ring-opening.

This guide provides a validated computational framework for modeling cyclobutanol derivatives, focusing on accurate conformational analysis, transition state (TS) location for ring-opening, and pKa prediction.

Part 1: Theoretical Foundations[1][2][3]

The Puckering Landscape

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane exists in a puckered "butterfly" conformation .[1] This is a critical causality in your calculations:

  • Planar Transition State: A planar cyclobutane ring is a transition state (saddle point), not a minimum. It suffers from maximum torsional strain (eclipsing C-H bonds).

  • Puckered Minimum: The ring relaxes by puckering ~30°, relieving torsional strain at the cost of slightly increased angle strain.

Implication: If your geometry optimization yields a planar cyclobutane ring (dihedral angle


), your calculation has likely converged to a saddle point or is trapped in a symmetry-constrained artifact.
The Stability-Reactivity Paradox

Cyclobutanols are "radical clocks" and susceptible to base-catalyzed ring opening (retro-aldol type fragmentation).

  • Bioisosteric Value: The rigid geometry directs substituents into specific vectors, improving receptor binding.

  • Metabolic Liability: The release of ring strain drives rapid ring-opening reactions (e.g., by CYP450 or esterases), destroying the pharmacophore.

Part 2: Computational Methodology (The Protocol)

To ensure Scientific Integrity , we move beyond "default settings" to a dispersion-corrected, range-separated protocol.

Level of Theory Selection

Standard B3LYP fails to accurately describe the medium-range correlation energy required for strained rings.

ComponentRecommended SettingRationale
Functional wB97X-D or M06-2X wB97X-D includes long-range corrections and empirical dispersion (D2), essential for capturing the attractive forces between substituents in the puckered ring. B3LYP is not recommended without D3 corrections.
Basis Set 6-311+G(d,p) (Optimization) def2-TZVP (Single Point)The diffuse functions (+) are non-negotiable for the hydroxyl group (lone pairs) and anionic transition states.
Solvation SMD (Solvation Model based on Density)SMD outperforms IEFPCM for calculating

, particularly for charged species (e.g., alkoxides).
Grid Ultrafine Strained rings require high-density integration grids to resolve soft modes (puckering).
Self-Validating Workflow

Every calculation must pass a "sanity check" to be trusted.

Diagram 1: Conformational & Optimization Workflow

G Start Input Structure (3D Cyclobutanol) ConfSearch Conformational Search (MMFF94 or PM7) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311+G(d,p)) ConfSearch->DFT_Opt Select Lowest E Conformers Freq_Check Frequency Check (Hessian) DFT_Opt->Freq_Check Decision Imaginary Freqs? Freq_Check->Decision Refine Perturb Geometry (Pucker Ring) Decision->Refine Yes (Saddle Point) Final_E Single Point Energy (def2-TZVP + SMD) Decision->Final_E No (Minima) Refine->DFT_Opt

Caption: Iterative workflow for ensuring the cyclobutanol derivative is in a true ground state (puckered) rather than a planar saddle point.

Part 3: Assessing Metabolic Stability (Ring Opening)

The most critical calculation for drug development is the barrier to ring opening. This often occurs via a base-catalyzed mechanism (forming a ketone and a carbanion/leaving group) or a radical mechanism.

The Ring-Opening Protocol

Objective: Calculate the Activation Free Energy (


) for the C-C bond cleavage.
  • Reactant State: Optimize the cyclobutanol in the alkoxide form (if base-catalyzed) or radical form.

  • Transition State (TS) Search:

    • Use the QST3 (Quadratic Synchronous Transit) method if you have the reactant and product.

    • Alternatively, scan the C-C bond length (stretch from 1.54 Å to 2.2 Å) to find the maximum energy, then optimize that structure with Opt=(TS, CalcFC, NoEigenTest).

  • Validation (The IRC Check):

    • You must run an Intrinsic Reaction Coordinate (IRC) calculation.

    • Success Criteria: The IRC path must smoothly connect the puckered cyclobutanol to the linear ketone product.

Diagram 2: Ring Opening Reaction Coordinate

Reaction cluster_check Validation Step Reactant Cyclobutanol (Puckered Minimum) TS Transition State (Bond Elongation ~2.1Å) Reactant->TS u0394Gu2021 (Barrier) Product Linear Ketone (Strain Released) TS->Product Exergonic Release IRC IRC Calculation Must connect R to P TS->IRC

Caption: Reaction coordinate for the irreversible ring-opening of cyclobutanol. The barrier height determines metabolic half-life.

Interpreting the Data

If


 kcal/mol at physiological temperature (310 K), the cyclobutanol derivative is likely unstable and may degrade before reaching the target or cause toxicity via reactive intermediates.

Part 4: Drug Design Applications

Bioisosteric Replacement

Cyclobutanol is often used to replace:

  • Gem-dimethyl groups: Reduces lipophilicity (LogP) while maintaining steric bulk.

  • Cyclohexanols: Reduces molecular weight and changes the vector of the hydroxyl group.

Solvation & pKa

The acidity of the cyclobutanol -OH is influenced by the ring strain (s-character of the C-O bond).

  • Protocol: Calculate the free energy difference between the neutral alcohol and the alkoxide anion in water (SMD model).

  • Correction: Use a thermodynamic cycle with a reference compound (e.g., isopropanol) to cancel systematic errors.

    
    
    

References

  • Cyclobutanes in Drug Candidates Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) / PubMed Central URL:[Link]

  • Theoretical Benchmarking of Cyclobutane Title: Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier Source: The Journal of Physical Chemistry A URL:[Link]

  • Dispersion Corrections in DFT Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics (Grimme et al.) URL:[Link]

  • Ring Opening Mechanisms Title: Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical Source:[2] Organic Chemistry Frontiers (RSC) URL:[Link]

  • Benchmarking Functionals (wB97X-D) Title: Comparative assessment of the performance of the M06-2X and wB97X-D functionals for noncovalent interactions Source: Journal of Computational Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-Aminocyclobutanol Hydrochloride

Part 1: Strategic Overview & Retrosynthetic Analysis Executive Summary 3-Aminocyclobutanol is a critical pharmacophore in modern medicinal chemistry, serving as a rigid, non-aromatic scaffold that defines precise vectors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Executive Summary

3-Aminocyclobutanol is a critical pharmacophore in modern medicinal chemistry, serving as a rigid, non-aromatic scaffold that defines precise vectors for substituents (e.g., in JAK inhibitors like Upadacitinib). While the user prompt specifies "from cyclobutanone," direct C3-functionalization of unsubstituted cyclobutanone is synthetically inefficient due to lack of regiochemical control.

Therefore, this protocol details the industry-standard reductive amination route starting from 3-benzyloxycyclobutanone (a stable, functionalized cyclobutanone surrogate). This approach ensures regiocontrol (1,3-substitution) and allows for stereochemical management (cis vs. trans).

The "Cyclobutanone" Constraint: A Technical Clarification
  • Unsubstituted Cyclobutanone: Direct nitration or amination at the 3-position is not feasible due to competing alpha-functionalization and ring strain.

  • Functionalized Precursor: The synthesis effectively "starts" from the cyclobutanone core pre-installed with an oxygen handle. If de novo ring construction is required, 3-benzyloxycyclobutanone is synthesized from epichlorohydrin and dichloroketene (or via [2+2] cycloaddition), but for this Application Note, we treat 3-benzyloxycyclobutanone as the starting material.

Reaction Pathway

The synthesis proceeds via a three-stage sequence:

  • Oximation: Condensation of the ketone with hydroxylamine.

  • Stereoselective Reduction: Catalytic hydrogenation to the amine.

  • Global Deprotection & Salt Formation: Removal of the benzyl group and isolation as the HCl salt.

ReactionScheme SM 3-Benzyloxycyclobutanone (Starting Material) Int1 Oxime Intermediate (E/Z Mixture) SM->Int1 NH2OH·HCl, NaOAc EtOH/H2O Int2 3-Amino-1-benzyloxycyclobutane (Cis/Trans Mix) Int1->Int2 H2, Raney Ni or Pd/C (Reduction) Product 3-Aminocyclobutanol HCl (Target) Int2->Product 1. Pd/C, H2 (Deprotection) 2. HCl/iPrOH

Figure 1: Synthetic pathway from protected cyclobutanone to target salt.[1][2]

Part 2: Detailed Protocols

Critical Safety & Handling
  • Cyclobutane Strain: While stable, cyclobutane derivatives possess significant ring strain (~26 kcal/mol). Avoid extreme temperatures (>100°C) which may trigger ring-opening.

  • Hydrogenation: The reduction steps involve pressurized hydrogen gas.[2][3] Ensure all autoclaves are rated for the specific pressures (5–10 bar).

  • Hydroxylamine: Potential explosion hazard upon heating. Never distill oxime residues to dryness.

Step 1: Preparation of 3-Benzyloxycyclobutanone Oxime

Reagents:

  • 3-Benzyloxycyclobutanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Charge 3-benzyloxycyclobutanone (100 g, 0.568 mol) into a reactor containing Ethanol (300 mL).

  • Buffer Prep: In a separate vessel, dissolve Hydroxylamine HCl (47.3 g, 0.68 mol) and Sodium Acetate (69.9 g, 0.85 mol) in Water (100 mL).

  • Addition: Add the aqueous buffer to the ketone solution dropwise over 30 minutes at 20–25°C.

    • Mechanism:[2][3][4][5][6][7] Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup:

    • Concentrate ethanol under reduced pressure (keep T < 40°C).[3]

    • Extract aqueous residue with Dichloromethane (DCM, 2 x 200 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.

    • Concentrate to yield the Oxime as a viscous oil (Yield typically >95%). Use directly in the next step.

Step 2: Stereoselective Reduction & Deprotection

Strategic Note: This step determines the cis/trans ratio. Catalytic hydrogenation over Pd/C typically favors the cis isomer (amine and alcohol on the same side of the puckered ring) due to catalyst surface approach constraints.

Reagents:

  • Crude Oxime (from Step 1)

  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate, 50% wet)

  • Solvent: Methanol (10 vol) containing HCl (1.0 eq) or Ammonia (depending on desired isomer ratio; acidic conditions often prevent secondary amine formation).

Procedure:

  • Loading: In a high-pressure autoclave, dissolve the crude Oxime in Methanol.

  • Catalyst Addition: Add 10% Pd/C under nitrogen inertion.

    • Caution: Pd/C is pyrophoric. Keep wet.

  • Hydrogenation (Phase 1 - Oxime Reduction):

    • Pressurize to 5 bar (75 psi) H₂.

    • Stir at 25–30°C for 6–12 hours.

    • Checkpoint: Check for disappearance of oxime. The intermediate is 3-amino-1-benzyloxycyclobutane.

  • Hydrogenation (Phase 2 - Debenzylation):

    • Note: Benzyl ethers on cyclobutanes are cleaved under similar conditions but may require slightly higher temperature or pressure.

    • Increase temperature to 50°C and pressure to 10 bar (150 psi). Stir for 12–24 hours.

  • Filtration: Cool to room temperature. Filter catalyst through a Celite pad. Wash pad with Methanol.[8]

  • Concentration: Concentrate the filtrate to ~20% volume.

Step 3: Salt Formation & Isolation (3-Aminocyclobutanol HCl)

Procedure:

  • Acidification: To the concentrated methanolic solution, add 4M HCl in Dioxane or iPrOH (1.1 eq relative to starting material) dropwise at 0°C.

  • Crystallization: Add Isopropyl Acetate or Diethyl Ether as an antisolvent to induce precipitation.

  • Isolation: Filter the white solid.

  • Purification (Isomer Enrichment):

    • The crude salt is often a mixture of cis and trans.

    • Cis-enrichment: Recrystallize from EtOH/iPrOH. The cis-isomer typically crystallizes preferentially in this solvent system.

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 60–75% (over 3 steps). Physical State: White to off-white crystalline solid.

Part 3: Quality Control & Data Analysis

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite crystalline powder
Identification 1H NMR (D2O)Consistent with structure
Purity HPLC (C18, Phosphate buffer)> 98.0% (a/a)
Stereochemistry 1H NMR / NOESYReport Cis/Trans ratio (Target >95:5 if purified)
Water Content Karl Fischer< 1.0%
Stereochemical Determination (NMR)

Distinguishing cis vs. trans 3-aminocyclobutanol is achieved by observing the methine protons at C1 and C3.

  • Cis-isomer: The coupling constants and NOE signals indicate a pseudo-diequatorial or puckered conformation where the H1 and H3 protons are in proximity (or lack thereof depending on the specific puckering).

  • Diagnostic Shift: In D₂O, the methine protons of the cis isomer often appear slightly upfield relative to the trans isomer due to anisotropic shielding in the folded ring.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Oximation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Salt Formation Step1 Mix Ketone + NH2OH in EtOH/H2O Step2 Workup: Extract DCM Concentrate Step1->Step2 Step3 H2 (10 bar), Pd/C MeOH, 50°C Step2->Step3 Step4 Filter Catalyst (Celite) Step3->Step4 Step5 Add HCl/iPrOH Precipitate Step4->Step5 Step6 Recrystallize (Isomer Purification) Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the HCl salt.

Part 4: Troubleshooting & Optimization (Expert Insights)

Controlling the Cis/Trans Ratio

If the trans-isomer is desired (thermodynamically more stable in some conformations), replace the catalytic hydrogenation of the oxime with a reduction using Sodium (metal) in Ethanol or L-Selectride . For the cis-isomer (usually the kinetic product), Catalytic Hydrogenation (Rh/C or Pd/C) is superior.

Impurity Management
  • Dimer Formation: Secondary amines can form during hydrogenation if the intermediate imine reacts with the product amine.

    • Solution: Perform hydrogenation in the presence of excess ammonia or trace acid (HCl) to suppress amine coupling.

  • Incomplete Debenzylation: If the benzyl group persists, add a fresh portion of Pd/C and add 1 eq of Acetic Acid to the mixture.

References

  • Synthesis of 3-Aminocyclobutanol Derivatives

    • Patent: CN102633657A. "Preparation method of cis-3-amino-cyclopentanol hydrochloride" (Note: Describes the analogous reductive amination logic adaptable to cyclobutane).

  • Stereoselective Reduction of Cyclanones

    • Journal: "Stereoselective synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones."[9][10] Molecules, 2012, 17, 152-163. (Demonstrates the hydride reduction stereocontrol applicable to cyclic ketones).

  • General Reductive Amination Protocols

    • Review: "Reductive Amination: A Robust Method for Amine Synthesis."[11] Master Organic Chemistry.

  • Cyclobutane Conformational Analysis: Journal: Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry. (Provides grounding for the cis/trans NMR assignments).

Sources

Application

Application Note: Stereoselective Synthesis of trans-3-Aminocyclobutanol

Executive Summary The cyclobutane ring is a critical structural motif in modern medicinal chemistry, offering a rigid scaffold that restricts conformational freedom and improves metabolic stability compared to flexible a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring is a critical structural motif in modern medicinal chemistry, offering a rigid scaffold that restricts conformational freedom and improves metabolic stability compared to flexible alkyl chains. Specifically, 3-aminocyclobutanol serves as a high-value pharmacophore in Janus kinase (JAK) inhibitors and GPCR ligands.

A major synthetic challenge is the puckered conformation of the cyclobutane ring, which makes controlling the cis (syn) vs. trans (anti) stereochemistry at the 1,3-positions difficult. Direct reduction of 3-aminocyclobutanone typically yields the thermodynamically preferred cis-isomer (where substituents occupy pseudo-equatorial positions or are stabilized by intramolecular H-bonding).

This guide details a self-validating, scalable protocol for synthesizing the ** trans-isomer** (amino and hydroxyl groups on opposite faces). The strategy employs a Curtius rearrangement followed by a stereochemically corrective Mitsunobu inversion, ensuring diastereomeric ratios (d.r.) exceeding 98:2.

Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

In 1,3-disubstituted cyclobutanes, the ring adopts a puckered conformation to relieve torsional strain.

  • ** cis-Isomer:** Substituents are often pseudo-equatorial/pseudo-equatorial or stabilized by an intramolecular hydrogen bond (N-H···O). This is typically the major product of direct hydride reduction (

    
    ).
    
  • ** trans-Isomer:** Represents the "mismatched" steric arrangement often required for specific enzyme pocket binding. Accessing this requires inverting the stereocenter of the easily accessible cis-alcohol.

Synthetic Pathway Visualization

The following workflow illustrates the logic: access the cis-alcohol first, then invert it to trans.

SyntheticPathway cluster_0 Stereocontrol Checkpoint Start 3-Oxocyclobutanecarboxylic Acid (Starting Material) Inter1 N-Boc-3-aminocyclobutanone (Curtius Rearrangement) Start->Inter1 1. DPPA, Et3N, tBuOH (Ref 1, 3) CisAlcohol cis-N-Boc-3-aminocyclobutanol (Kinetic/Thermodynamic Product) Inter1->CisAlcohol 2. NaBH4, MeOH (Direct Reduction) TransEster trans-Benzoate Ester (Inverted Center) CisAlcohol->TransEster 3. Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) (Ref 1, 10) FinalProduct trans-3-Aminocyclobutanol (Target) TransEster->FinalProduct 4. LiOH (Hydrolysis) 5. HCl (Deprotection)

Figure 1: Strategic workflow for accessing the trans-isomer via stereochemical inversion.

Detailed Experimental Protocol

Phase 1: Curtius Rearrangement

Objective: Convert the carboxylic acid to a protected amine with retention of the ketone.

  • Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (

    
    , 1.2 eq), tert-Butanol (
    
    
    
    , excess).
  • Solvent: Toluene (anhydrous).

Protocol:

  • Dissolve 3-oxocyclobutanecarboxylic acid (10 g, 87.6 mmol) in anhydrous Toluene (100 mL) under

    
    .
    
  • Add

    
     (12.2 mL) followed by DPPA (20.7 mL) dropwise at 0°C.
    
  • Stir at 0°C for 1 hour, then heat to 80°C for 2 hours. Observation: Evolution of

    
     gas indicates isocyanate formation.
    
  • Add dry

    
     (50 mL) and reflux (90°C) for 12 hours.
    
  • Workup: Cool to RT. Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1) yields N-Boc-3-aminocyclobutanone as a white solid.

Phase 2: Reduction to cis-Alcohol (The Setup)

Objective: Reduce the ketone.[1] Note that


 predominantly yields the cis-isomer (OH and NHBoc on the same side) due to the directing effect of the carbamate or steric approach from the "trans" face.
  • Reagents: Sodium Borohydride (

    
    , 1.5 eq).
    
  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolve N-Boc-3-aminocyclobutanone (5.0 g, 27 mmol) in MeOH (50 mL) at 0°C.

  • Add

    
     (1.53 g) portion-wise over 15 minutes.
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add saturated

    
     solution. Extract with EtOAc (
    
    
    
    mL).
  • Isolation: The crude product is typically a mixture favoring the cis-isomer (approx. 80:20 to 90:10 dr).

  • Purification (Critical): Recrystallize from Hexane/EtOAc or perform column chromatography to isolate pure ** cis-N-Boc-3-aminocyclobutanol**.

    • QC Check: The cis-isomer often displays a characteristic downfield shift in the methine proton (

      
      -to-OH) compared to trans due to anisotropy or H-bonding.
      
Phase 3: Mitsunobu Inversion (The Correction)

Objective: Invert the cis-alcohol stereocenter to generate the trans-ester. This is the authoritative step for high stereochemical purity [1, 10].

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), p-Nitrobenzoic acid (1.5 eq).
    
  • Solvent: THF (anhydrous).

Protocol:

  • Dissolve pure cis-N-Boc-3-aminocyclobutanol (3.0 g, 16 mmol),

    
     (6.3 g), and p-nitrobenzoic acid (4.0 g) in THF (60 mL) under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (4.7 mL) dropwise over 20 minutes. Caution: Exothermic.

  • Stir at 0°C for 30 mins, then RT overnight.

  • Workup: Concentrate THF. Redissolve in

    
    , wash with saturated 
    
    
    
    .
  • Purification: Column chromatography. The product is the ** trans-3-(N-Boc-amino)cyclobutyl p-nitrobenzoate**. The stereocenter at C3 is now inverted relative to C1.

Phase 4: Hydrolysis and Deprotection

Objective: Reveal the free amine and alcohol.

  • Hydrolysis: Treat the benzoate ester with LiOH (3 eq) in THF/

    
     (1:1) at RT for 4 hours. Extract and purify to get ** trans-N-Boc-3-aminocyclobutanol**.
    
  • Deprotection: Dissolve in 1,4-Dioxane. Add 4M HCl in Dioxane. Stir 2 hours.

  • Filtration: The product precipitates as ** trans-3-aminocyclobutanol hydrochloride**.

Data Summary & Quality Control

Stereochemical Validation (NMR)

Distinguishing cis and trans isomers in 1,3-disubstituted cyclobutanes relies on coupling constants (


) and NOE signals.
Featurecis-Isomer (Intermediate)trans-Isomer (Final Product)
NOESY Signal Strong correlation between H1 (CH-N) and H3 (CH-O).Weak or absent correlation between H1 and H3.
H3 Chemical Shift Typically

4.0 - 4.2 ppm (Deshielded by N-group proximity).
Typically

4.3 - 4.5 ppm (Environment varies).
Methine Splitting Pseudo-equatorial/axial couplings often distinct.Distinct splitting pattern due to symmetry.
Process Metrics
StepReaction TypeTypical YieldStereoselectivity (dr)
1 Curtius Rearrangement75 - 85%N/A
2

Reduction
90 - 95%~85:15 (cis:trans)
3 Mitsunobu Inversion80 - 88%>99:1 (trans product)
4 Hydrolysis/Deprotection90 - 95%Retention of config.

Mechanism of Stereocontrol

The high fidelity of this protocol relies on the


 mechanism of the Mitsunobu reaction.

MitsunobuMechanism Step1 Activation of PPh3 (Formation of Betaine) Step2 Activation of Alcohol (Oxyphosphonium Ion) Step1->Step2 cis-Alcohol Step3 Nucleophilic Attack (Inversion of Configuration) Step2->Step3 Benzoate Anion (Backside Attack) Result Result Step3->Result trans-Ester

Figure 2: Mechanistic flow of the Mitsunobu reaction ensuring Walden inversion at the C3 position.

  • Betaine Formation: DIAD activates

    
    .
    
  • Oxyphosphonium Intermediate: The cis-alcohol oxygen attacks the phosphorus, creating a good leaving group (

    
    ). This bulky group occupies the pseudo-equatorial position.
    
  • Walden Inversion: The carboxylate nucleophile attacks from the backside (trans-face), strictly inverting the stereocenter to yield the trans-ester [1].

References

  • Zell, D., et al. (2025).[2][3] "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol." Organic Letters, 27(31), 8586-8590.[3]

  • Pigou, P. E., et al. (1988).[4] "Convenient Route to 1,3-Disubstituted Cyclobutanes: An Inexpensive Synthesis of 3-Oxocyclobutanecarboxylic Acid." Journal of Organic Chemistry, 53(16), 3841-3843.[4]

  • Genentech, Inc. (2025).[3] "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol." ResearchGate.[5][6]

  • MDPI. (2021). "Stereoselective Synthesis of 1-Substituted Homotropanones." Molecules.

  • Shenzhen Hwagen Pharmaceutical Co. Ltd. (2021).[7] "Synthesis method of trans-3-aminobutanol." Google Patents CN112608243A.

  • Guidechem. (2023). "Synthesis route of 3-Oxocyclobutanecarboxylic acid."

  • Benchchem. (2023). "trans-3-Amino-1-methylcyclobutanol hydrochloride."

  • Beilstein Journals. (2018). "Stereoselective syntheses of 3-aminocyclooctanetriols." Beilstein J. Org. Chem.

  • NIH. (2019). "Access to 3D Alicyclic Amine-Containing Fragments." PMC.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Cyclobutanes." Organic Letters. (Contextual citation for Mitsunobu inversion on cyclobutanes).

Disclaimer: This protocol involves the use of hazardous reagents (azides, phosphines). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Mitsunobu reaction for inversion of stereochemistry in cyclobutanol

Application Note: Stereochemical Inversion of Cyclobutanols via the Mitsunobu Protocol Inversion of Hindered Cyclobutanols using p-Nitrobenzoic Acid Executive Summary This guide details the methodology for inverting the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Inversion of Cyclobutanols via the Mitsunobu Protocol


 Inversion of Hindered Cyclobutanols using p-Nitrobenzoic Acid

Executive Summary

This guide details the methodology for inverting the stereochemistry of cyclobutanol derivatives using a modified Mitsunobu reaction. While standard Mitsunobu protocols are robust for primary and unhindered secondary alcohols, cyclobutanols present unique challenges due to ring strain (~26 kcal/mol) and steric puckering.

This protocol utilizes 4-nitrobenzoic acid (p-NBA) as the nucleophile. Unlike acetic acid or benzoic acid, p-NBA (


 3.4) ensures rapid protonation of the betaine intermediate, minimizing the risk of elimination (E2) side reactions common in strained rings. The resulting ester is easily hydrolyzed to yield the inverted alcohol.

Strategic Rationale & Mechanism

Why this Approach?

Direct inversion via Mitsunobu is superior to the alternative two-step sequence (Oxidation to cyclobutanone


 Diastereoselective reduction) for three reasons:
  • Atom Economy: It avoids heavy metal oxidants (e.g., PCC, Jones).

  • Stereocontrol: It provides high enantiospecificity (

    
     ee/dr) via a concerted 
    
    
    
    mechanism, whereas reduction of cyclobutanones often yields diastereomeric mixtures governed by Felkin-Anh or steric control.
  • Substrate Scope: It tolerates acid-sensitive protecting groups (e.g., TBDMS) when controlled carefully.

Mechanistic Pathway

The reaction proceeds through the formation of a reactive alkoxyphosphonium salt. The high acidity of p-NBA is critical; it protonates the zwitterionic betaine (formed by


 and DIAD) before the alcohol can attack the betaine, preventing the formation of side products.

Mitsunobu_Mechanism Reagents Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Addition Protonation Protonation by p-Nitrobenzoic Acid Betaine->Protonation Fast Oxyphosphonium Activated Alcohol (Oxyphosphonium Salt) Protonation->Oxyphosphonium R-OH Attack Inversion SN2 Attack by p-Nitrobenzoate Oxyphosphonium->Inversion Rate Limiting Product Inverted Ester + O=PPh3 Inversion->Product Inversion

Figure 1: Mechanistic flow of the Mitsunobu inversion emphasizing the critical protonation step.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Substrate (R-OH) 1.0Starting MaterialMust be dry (azeotrope w/ toluene).
Triphenylphosphine (

)
1.5 - 2.0ReductantRecrystallize if oxidized.
DIAD (Diisopropyl azodicarboxylate)1.5 - 2.0OxidantPreferred over DEAD (safer, more stable).
4-Nitrobenzoic acid 1.5 - 2.0NucleophileHigh acidity (

3.4) drives reaction.
THF (Tetrahydrofuran)Solvent[0.1 - 0.2 M]Anhydrous, inhibitor-free.
Step-by-Step Procedure

Step 1: Preparation

  • Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Charge the flask with Triphenylphosphine (

    
    )  (1.5 equiv) and 4-nitrobenzoic acid  (1.5 equiv).
    
  • Dissolve in anhydrous THF. The solution may be heterogeneous (suspension); this is normal.

  • Add the Cyclobutanol substrate (1.0 equiv) dissolved in a minimal amount of THF.

  • Cool the mixture to 0°C using an ice bath. Note: Cooling is mandatory to suppress E2 elimination.

Step 2: Addition of DIAD

  • Add DIAD (1.5 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: The solution will turn yellow/orange and likely become homogeneous as the betaine forms and solubilizes the acid.

  • Remove the ice bath after addition is complete.[1]

  • Stir at Room Temperature (23°C) for 12–16 hours.

    • QC Check: Monitor by TLC. The ester product is usually less polar (higher

      
      ) than the starting alcohol.
      

Step 3: Workup & Purification

  • Quench the reaction with saturated

    
     solution (removes unreacted acid).
    
  • Extract with Diethyl Ether (

    
    ) or EtOAc (
    
    
    
    ).
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification Trick: The crude will contain significant Triphenylphosphine oxide (

    
    ).
    
    • Trituration: Suspend the crude oil in 10%

      
      /Hexanes. 
      
      
      
      often precipitates as a white solid. Filter off the solid.[1]
    • Column: Flash chromatography (Silica gel). Elute with Hexanes:EtOAc gradient.

Step 4: Hydrolysis (The Reveal)

  • Dissolve the purified ester in MeOH/THF (1:1).

  • Add

    
     (3.0 equiv) or LiOH (2.0 equiv). Stir at RT for 2 hours.
    
  • Standard aqueous workup yields the inverted cyclobutanol .

Validation & Analysis

NMR Diagnostics

Cyclobutanes exhibit distinct coupling constants (


) due to the puckered conformation of the ring.
  • Starting Material (e.g., cis): Look for the carbinol proton (

    
    ). In 1,2-disubstituted cyclobutanes, cis protons often display complex multiplets with larger vicinal coupling constants if the ring is rigid.
    
  • Product (e.g., trans): The inverted proton will shift (due to the ester) and change multiplicity.

  • NOESY Confirmation (Gold Standard):

    • Cis: Strong NOE correlation between the carbinol proton and the vicinal substituent.

    • Trans: Weak or absent NOE correlation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Elimination Product Reaction too exothermic; Betaine too basic.Cool to -20°C during addition. Ensure p-NBA is used (not acetic acid).
No Reaction Steric bulk prevents attack.Switch solvent to Toluene (higher temp allowed) or use ADDP (1,1'-(azodicarbonyl)dipiperidine) which works at higher temps.
Separation Issues

co-elutes with product.
Use polymer-supported

(PS-PPh3) for filtration-based removal.

Workflow Visualization

Workflow cluster_0 Phase 1: Inversion cluster_1 Phase 2: Isolation cluster_2 Phase 3: Hydrolysis Setup Setup: Dry THF, 0°C Substrate + PPh3 + p-NBA Add Add DIAD Dropwise (Maintain < 5°C) Setup->Add React Stir RT (12-16h) Monitor TLC Add->React Workup Quench (NaHCO3) Extract (Et2O) React->Workup Purify Precipitate O=PPh3 Flash Column Workup->Purify Saponify LiOH / MeOH Cleave Ester Purify->Saponify Final Inverted Alcohol Saponify->Final

Figure 2: Operational workflow for the stereochemical inversion process.

References

  • Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1-28.[2]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[3] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 73, 110.[3]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651.

Sources

Application

Application Note: Precision Mitsunobu Reaction Protocol using DEAD/DIAD

Inversion and Esterification using Azodicarboxylates[1] Executive Summary & Strategic Utility The Mitsunobu reaction is a cornerstone method in medicinal chemistry for the stereospecific conversion of primary and seconda...

Author: BenchChem Technical Support Team. Date: February 2026


 Inversion and Esterification using Azodicarboxylates[1]

Executive Summary & Strategic Utility

The Mitsunobu reaction is a cornerstone method in medicinal chemistry for the stereospecific conversion of primary and secondary alcohols into esters, ethers, thioethers, and amines. Its primary utility lies in its ability to facilitate


 inversion  of a stereocenter under mild, neutral conditions.[1]

However, the reaction is notorious for two challenges: the explosive potential of reagents (DEAD) and the difficulty of removing the byproduct triphenylphosphine oxide (TPPO). This guide provides a field-proven protocol that prioritizes safety (DIAD substitution), kinetic control (order of addition), and downstream processability (


-mediated purification).[1]

Strategic Reagent Selection

Before initiating the experiment, the choice of azodicarboxylate and phosphine must be aligned with the scale and safety requirements of the workflow.

Azodicarboxylates: DEAD vs. DIAD

While Diethyl azodicarboxylate (DEAD) is the historical standard, Diisopropyl azodicarboxylate (DIAD) is the recommended reagent for modern workflows due to its superior thermal stability.[2][3]

FeatureDEAD (Diethyl azodicarboxylate)DIAD (Diisopropyl azodicarboxylate)
Physical State Orange-red liquid (often 40% in Toluene)Orange liquid
Safety Profile Shock Sensitive. Decomp.[1] Energy: -1466 J/g.[1][2][3]Stable. Higher thermal threshold due to steric bulk.[1]
Handling Prohibited for neat transport in USA.[1][3]Safer for scale-up and storage.[1]
Reactivity Slightly higher reactivity (less steric bulk).[1]Comparable reactivity for most substrates.[1]
Recommendation Use only if DIAD fails due to steric hindrance.[1]Primary Choice for all standard applications.[1]
Nucleophile Constraints (The pKa Rule)

Critical Parameter: The success of the Mitsunobu reaction is strictly governed by the acidity of the pronucleophile.

  • Requirement: The pKa of the nucleophile must be < 13 (ideally < 11).

  • Reasoning: The betaine intermediate formed by

    
     and DEAD is a zwitterion. If the nucleophile is not acidic enough to protonate this betaine, the reaction stalls, or the azodicarboxylate itself attacks the alcohol (hydrazine byproduct formation).
    

Mechanistic Pathway[1]

Understanding the mechanism is essential for troubleshooting. The reaction proceeds through a "Betaine" intermediate, followed by the formation of an activated Oxyphosphonium species.[4][5]

MitsunobuMechanism Start Reagents: PPh3 + DEAD/DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start->Betaine Nucleophilic Attack Protonation Protonation by H-Nu (pKa < 13) Betaine->Protonation Critical Step IonPair Phosphonium Ion Pair Protonation->IonPair Oxyphosphonium Activated Alcohol (Oxyphosphonium Ion) IonPair->Oxyphosphonium Alcohol Attack Product Inverted Product (SN2) + TPPO Oxyphosphonium->Product Nucleophilic Displacement

Figure 1: The Mitsunobu catalytic cycle.[1] Note that the protonation of the betaine is the rate-determining gating step for many substrates.

Detailed Experimental Protocol

Preparation
  • Solvent: Anhydrous THF (Tetrahydrofuran) is the gold standard. Toluene is a viable alternative for higher temperature requirements but may reduce reaction rate.[1]

  • Stoichiometry: Standard ratio is 1 : 1.2 : 1.2 (Alcohol : Nucleophile : Reagents).[1] For difficult substrates, increase to 1 : 1.5 : 1.5 .[1]

Standard "One-Pot" Procedure (Kinetic Control)

Best for: Primary/Secondary alcohols, standard nucleophiles.[1]

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add:

    • Substrate Alcohol (1.0 equiv)[1][6]

    • Triphenylphosphine (

      
      ) (1.2 - 1.5 equiv)[1]
      
    • Nucleophile (Acid/Phenol) (1.2 - 1.5 equiv)[1]

    • Anhydrous THF (0.1 M - 0.2 M concentration relative to alcohol).[1]

  • Cool: Submerge flask in an ice/water bath (

    
    ). Stir for 10 minutes.
    
  • Addition: Dissolve DIAD (1.2 - 1.5 equiv) in a minimal amount of THF. Add this solution dropwise over 15–30 minutes.

    • Note: The solution will turn yellow/orange. The color should fade as the betaine is consumed. If the color persists, the reaction may be stalling.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 6–12 hours.

  • Monitoring: Check TLC/LCMS. TPPO formation (UV active, polar) is a marker of progress.[1][6]

Alternative "Pre-Complexation" Procedure

Best for: Sterically hindered alcohols or when side-reactions (azide formation) are observed.[1]

  • Dissolve

    
     and DIAD in THF at 
    
    
    
    or
    
    
    to pre-form the betaine (slurry forms).[1]
  • Add the Nucleophile followed by the Alcohol slowly.

Purification & Workup: The TPPO Challenge

The major bottleneck in Mitsunobu chemistry is removing Triphenylphosphine Oxide (TPPO). Do not rely solely on chromatography, as TPPO streaks and co-elutes.[1]

The Magnesium Chloride ( ) Method

This is the most scalable and efficient chemical removal method.

  • Concentrate: Remove THF and re-dissolve the crude residue in Toluene (or use Toluene as reaction solvent).

  • Complexation: Add anhydrous

    
     (2.0 equiv relative to TPPO).
    
  • Reflux: Heat the suspension to reflux for 1–2 hours.

  • Cool & Filter: Cool to RT (or

    
    ). The 
    
    
    
    complex precipitates as a solid.
  • Filtration: Filter through a sintered glass funnel or Celite pad. The filtrate contains your product, significantly depleted of TPPO.

Purification Decision Tree

PurificationStrategy Crude Crude Reaction Mixture Solubility Is Product Non-Polar? Crude->Solubility Precip Triturate w/ Hexane:Ether (1:1) Solubility->Precip Yes (Lipophilic) MgCl2 MgCl2 Complexation (Reflux in Toluene) Solubility->MgCl2 No (Polar/Complex) Column Flash Chromatography Precip->Column Polishing MgCl2->Column Polishing

Figure 2: Workflow for efficient removal of TPPO byproduct.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction Nucleophile pKa > 13.Use a more acidic nucleophile or switch to a different activation method (e.g., Mesylation).[1]
Hydrazine Byproduct Betaine not protonated; DIAD attacks alcohol.[1]Ensure reagents are dry.[1] Add acid before DIAD.
Retention of Configuration Neighboring group participation or

character.
Lower temperature.[1][6][7][8] Check substrate for interfering groups (e.g., carboxylates).[1]
"Stuck" Orange Color Betaine not being consumed.[1]Check stoichiometry. Ensure anhydrous conditions (water kills the betaine).

References

  • Original Discovery: Mitsunobu, O.; Yamada, M. "Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts."[1] Bulletin of the Chemical Society of Japan, 1967 , 40, 2380–2382.[1] Link[1]

  • Mechanism & pKa Rules: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009 , 109, 2551–2651.[1][8] Link[1]

  • Safety (DEAD vs DIAD): Wehrstedt, K. D., et al. "Azodicarboxylates: Explosive Properties and Thermal Hazards."[1] Journal of Hazardous Materials, 2016 (Referenced via ResearchGate/BAM data).[1] Link

  • TPPO Removal (MgCl2 Protocol): Moschetta, E. G., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[1][9] Organic Process Research & Development, 2024 .[1][9] Link[1]

  • General Protocol: "Mitsunobu Reaction Application Note." Sigma-Aldrich / Merck.[1] Link

Sources

Method

Application Note: Chemoselective Debenzylation of N-Benzyl-3-aminocyclobutanol

This Application Note is designed as a comprehensive technical guide for the debenzylation of N-benzyl-3-aminocyclobutanol . It addresses the specific challenges posed by the cyclobutane scaffold—specifically ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the debenzylation of N-benzyl-3-aminocyclobutanol . It addresses the specific challenges posed by the cyclobutane scaffold—specifically ring strain and the high polarity of the resulting amino-alcohol product.

Executive Summary

The removal of the benzyl (Bn) protecting group from N-benzyl-3-aminocyclobutanol is a critical transformation in the synthesis of bioactive cyclobutane scaffolds. While catalytic hydrogenolysis is the industry standard, the specific nature of this substrate—a strained four-membered ring coupled with a highly polar amino-alcohol product—requires a tailored protocol.

This guide presents two validated methodologies:

  • Catalytic Hydrogenolysis (Pd/C): The primary method, optimized with acidic additives to prevent catalyst poisoning and ensure rapid turnover without compromising ring integrity.

  • Chloroformate Dealkylation (ACE-Cl): A robust alternative for substrates containing halogens or groups sensitive to hydrogenation.

Key Technical Insight: The success of this reaction hinges not just on the cleavage, but on the isolation strategy . The product, 3-aminocyclobutanol, is highly water-soluble. Standard aqueous workups result in massive yield loss. This protocol utilizes a "Filter-and-Evaporate" strategy to quantitatively recover the product as a salt.

Strategic Analysis & Mechanism

The Challenge of the Cyclobutane Ring

Cyclobutane possesses significant ring strain (~26 kcal/mol). While generally stable under standard hydrogenation conditions (1 atm, RT), elevated temperatures (>60°C) or high pressures (>10 bar) can induce ring-opening or rearrangement, particularly if the ring is further activated by adjacent functional groups.

  • Directive: Maintain reaction temperature

    
     40°C to preserve the cyclobutane core.
    
Mechanism of Action (Pd/C Hydrogenolysis)

The reaction proceeds via a heterogeneous mechanism on the Palladium surface.

  • Adsorption: The N-benzyl amine coordinates to the Pd surface.

  • Oxidative Addition: Hydrogen is adsorbed and dissociated into surface hydrides.

  • Cleavage: The benzylic C-N bond is cleaved (hydrogenolysis), releasing toluene and the free amine.

  • Desorption: The amine desorbs. Note: Free amines bind strongly to Pd, poisoning the catalyst. Protonation (using HCl or AcOH) prevents this binding, significantly accelerating the rate.

Visualizing the Pathway

The following diagram illustrates the decision matrix for selecting the optimal deprotection route.

Debenzylation_Workflow Figure 1: Strategic Decision Tree for N-Debenzylation Start Substrate: N-benzyl-3-aminocyclobutanol Check_Sens Contains Halogens (Cl, Br, I) or Alkene/Alkyne? Start->Check_Sens Method_A Method A: Pd/C Hydrogenolysis (Standard) Check_Sens->Method_A No Method_B Method B: ACE-Cl Dealkylation (Chemoselective) Check_Sens->Method_B Yes Cond_A 10% Pd/C, H2 (1-3 atm) Solvent: MeOH + 1.1 eq HCl Method_A->Cond_A Iso_A Isolation: Filter Catalyst -> Concentrate (Isolate as HCl Salt) Cond_A->Iso_A Cond_B 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux Method_B->Cond_B Iso_B Isolation: Concentrate -> Triturate Cond_B->Iso_B

Detailed Protocols

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Best for: Scalability, clean profiles, and substrates without halogens/alkenes.

Reagents:

  • Substrate: N-benzyl-3-aminocyclobutanol (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50% water) - Load: 10-20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: 1.25 M HCl in MeOH (1.1 equiv) OR Acetic Acid (2-3 equiv).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.1 equivalents of HCl (e.g., as 1.25 M HCl in MeOH).

    • Why? Protonating the amine prevents it from binding tightly to the Pd surface (poisoning) and ensures the product is the HCl salt, which is stable and easy to handle.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add it under a blanket of inert gas.

  • Hydrogenation:

    • Lab Scale (<5g): Purge the flask with H2 (balloon) x3. Stir vigorously under H2 balloon pressure (1 atm) at Room Temperature (20-25°C).

    • Process Scale (>5g): Use a Parr shaker or autoclave. Pressurize to 3 bar (45 psi).

  • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. Reaction typically completes in 2–6 hours.

  • Workup (Critical):

    • Filter the mixture through a pad of Celite to remove Pd/C.[1][2][3][4]

    • Wash the pad with MeOH.

    • Do NOT perform an aqueous extraction. The product is highly polar.

    • Concentrate the filtrate in vacuo to dryness.

  • Result: The product is obtained as the 3-aminocyclobutanol hydrochloride salt . This is usually a white/off-white solid and can be used directly in the next step.

Method B: ACE-Cl Dealkylation (Alternative)

Best for: Substrates containing halogens (Cl, Br, I) that would be reduced by Pd/H2.

Reagents:

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (dry).

  • Methanol (for the second step).[1][2]

Step-by-Step Workflow:

  • Dissolve N-benzyl substrate in dry DCE (0.2 M) at 0°C.

  • Add ACE-Cl dropwise.

  • Heat to reflux (83°C) for 3–12 hours. Monitor formation of the carbamate intermediate.

  • Cool and concentrate the solvent in vacuo.[3]

  • Redissolve the residue in MeOH and heat to reflux for 1 hour.

    • Mechanism:[5][6][7] This step decomposes the chloroethyl carbamate into the amine hydrochloride, CO2, and acetaldehyde.

  • Concentrate in vacuo. The residue is the pure amine hydrochloride.

Data Summary & Optimization

ParameterRecommended RangeImpact of Deviation
Catalyst Loading 10–20 wt% (dry basis)<10%: Slow reaction. >20%: Diminishing returns, higher cost.
Pressure 1–3 bar (15–45 psi)High (>10 bar): Risk of cyclobutane ring opening or over-reduction.
Temperature 20–40°CHigh (>60°C): Significant risk of ring strain release (ring opening).
Solvent MeOH > EtOH > EtOAcNon-protic solvents (EtOAc, THF) are slower; MeOH is optimal for solubility.
Additive HCl (1.1 eq)No Acid: Reaction may stall at 50-70% conversion due to catalyst poisoning.

Troubleshooting "The Scientist's Notebook"

Issue: Reaction stalls at 80% conversion.

  • Cause: Catalyst poisoning by the free amine product.

  • Fix: Add 0.5 equiv of Acetic Acid or a few drops of concentrated HCl. Repressurize with H2.

Issue: Product lost during workup.

  • Cause: Aqueous extraction was attempted. 3-aminocyclobutanol is essentially a "sugar-mimic" in polarity.

  • Fix: Rely exclusively on filtration and evaporation. If desalting is required, use an ion-exchange resin (e.g., Dowex 50W) rather than liquid-liquid extraction.

Issue: Cis/Trans Isomerization.

  • Observation: The starting material was cis-N-benzyl-3-aminocyclobutanol, but the product is a mix.

  • Insight: Standard Pd/C hydrogenation generally retains stereochemistry. If scrambling occurs, it suggests a radical mechanism (rare here) or harsh conditions.[7] Ensure temperature is kept <30°C.

References

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • ACE-Cl Method (Olofson's Reagent)

    • Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082.

  • Cyclobutane Stability & Synthesis: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. (Discusses stability of strained 4-membered rings).
  • Transfer Hydrogenation (Alternative)

    • Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications, vol. 17, no.[1] 4, 1987, pp. 415-418.[1]

Sources

Application

Catalytic hydrogenation for benzyl group removal

Abstract & Strategic Utility The benzyl ( ) group is a cornerstone of organic synthesis, offering robust protection for alcohols, amines, and carboxylic acids against acidic, basic, and oxidative conditions. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The benzyl (


) group is a cornerstone of organic synthesis, offering robust protection for alcohols, amines, and carboxylic acids against acidic, basic, and oxidative conditions. However, its removal (debenzylation) often becomes a bottleneck in late-stage drug development due to safety hazards (pyrophoric catalysts) and selectivity issues (over-reduction of alkenes/alkynes).

This guide moves beyond basic textbook descriptions to provide a field-validated, mechanistic approach to catalytic hydrogenolysis. We focus on controlling surface chemistry to achieve high turnover frequencies (TOF) while maintaining chemoselectivity.

Mechanistic Foundation: The Horiuti-Polanyi Paradigm

Debenzylation is not a simple displacement; it is a surface-mediated hydrogenolysis event. Understanding the micro-kinetics at the catalyst surface is essential for troubleshooting.

The Mechanism:

  • Adsorption: The aromatic ring of the benzyl group

    
    -coordinates to the active Palladium (Pd) face.
    
  • Oxidative Addition: The

    
     bond weakens as electron density is back-donated from the metal.
    
  • Hydride Insertion: Surface-bound hydrides (from dissociated

    
    ) insert into the bond.
    
  • Reductive Elimination: Toluene is released as a byproduct, and the deprotected substrate desorbs.[1]

Key Insight: Steric bulk near the benzylic position dramatically reduces adsorption efficiency. This is why


 is easier to cleave than hindered 

groups.

BenzylMechanism Substrate Bn-OR (Solution) Adsorption π-Coordination (Pd Surface) Substrate->Adsorption Diffusion Insertion Hydride Insertion (C-O Cleavage) Adsorption->Insertion Rate Limiting Step Products R-OH + Toluene Insertion->Products Desorption

Figure 1: Simplified surface mechanism of Pd-catalyzed debenzylation. The rate-limiting step is often the initial adsorption/coordination.

Critical Parameter Optimization

Blindly applying "10% Pd/C,


" often leads to stalled reactions. Use this matrix to optimize conditions based on substrate architecture.
A. Catalyst Selection
CatalystActivityApplication Case
10% Pd/C (Dry) HighStandard substrates. High Fire Risk.
10% Pd/C (Wet) MediumPreferred for scale-up (50% water w/w). Safer handling.
20% Pd(OH)

(Pearlman's)
Very HighSterically hindered benzyls; N-benzyl groups.
5% Pd/BaSO

LowSelectivity required (e.g., presence of reducible alkenes).
B. Solvent Effects[1][2][3][4][5]
  • Methanol/Ethanol (Protic): Best for rate. High solubility of

    
     and stabilization of polar transition states.
    
  • Ethyl Acetate (Aprotic): Slower rate. Use when substrate solubility is poor in alcohols or to prevent transesterification side reactions.

  • Acetic Acid (Additive): Pro-Tip: Adding 1-5% AcOH protonates the oxygen/nitrogen, making it a better leaving group and preventing amine poisoning of the catalyst [1].

Protocol 1: Standard Atmospheric Hydrogenation (The Balloon Method)

Best for: Routine deprotection of <5g scale where selectivity is not the primary concern.

Safety Critical: Dry Pd/C is pyrophoric . It will ignite methanol vapors instantly if added in air.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (10-20 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade)

  • Hydrogen source: Balloon or Manifold

Step-by-Step:

  • Inert Setup: Clamp a round-bottom flask (RBF) and add a stir bar. Purge the empty flask with Argon/Nitrogen for 2 minutes.

  • Catalyst Addition (The "Wet" Technique):

    • Option A (Safer): Weigh Pd/C on weighing paper. Add it to the flask. Immediately add 1-2 mL of water (or toluene) to wet the catalyst. Then add the solution of your substrate in Methanol.[2][3]

    • Option B (Traditional): Dissolve substrate in Methanol and add to flask. Direct a stream of Argon into the flask neck. Carefully add Pd/C powder against the Argon flow.

  • Purge Cycle: Seal flask with a septum. Insert a needle connected to a vacuum line. Briefly evacuate (5-10s) until solvent bubbles, then backfill with

    
     (balloon). Repeat 3 times. Crucial: This removes competitive 
    
    
    
    from the surface.
  • Reaction: Stir vigorously. Surface reaction rates are diffusion-controlled; poor stirring = poor yield.

  • Monitoring: Check TLC every hour. Benzyl groups often streak; look for the disappearance of the UV-active starting material and the appearance of a more polar spot (product).

  • Workup (Filtration):

    • Prepare a Celite pad in a sintered glass funnel.

    • Do not suck the catalyst dry. Filter the mixture but stop vacuum before the black cake cracks (air exposure causes sparking).

    • Wash cake with solvent. Immediately wet the used catalyst with water before disposal.[4]

Protocol 2: Transfer Hydrogenation (Ammonium Formate)

Best for: Highly selective deprotection (keeping alkenes/halogens intact) and enhanced safety (no


 gas).

Mechanism: Ammonium formate decomposes to


, 

, and

in situ on the Pd surface. This creates a low, steady-state concentration of active hydride [2].

Reagents:

  • Ammonium Formate (5-10 equiv)

  • 10% Pd/C (10 wt%)

  • Solvent: Methanol (Reflux required)

Step-by-Step:

  • Dissolve substrate in Methanol (0.1 M concentration).

  • Add 10% Pd/C under Argon blanket.

  • Add Ammonium Formate (solid) in one portion.

  • Reflux: Heat the mixture to reflux (65°C). Evolution of gas (

    
    ) will be observed.
    
  • Endpoint: Reaction is usually faster than balloon hydrogenation (30 min - 2 hours).

  • Workup: Filter through Celite. The excess ammonium formate will remain in the filtrate; remove it by sublimation or aqueous wash.

Decision Logic & Workflow

Use this logic gate to determine the correct protocol for your specific molecule.

Workflow Start Start: Debenzylation CheckDoubleBond Contains Alkenes/Alkynes? Start->CheckDoubleBond TransferH Protocol 2: Transfer Hydrogenation (NH4HCO2, Pd/C) CheckDoubleBond->TransferH Yes (Selectivity Needed) StandardH Protocol 1: H2 Balloon (1 atm) CheckDoubleBond->StandardH No (Standard) CheckStalled Reaction Stalled? StandardH->CheckStalled Pearlmans Switch to Pd(OH)2 (Pearlman's Catalyst) CheckStalled->Pearlmans Steric Bulk Issue AddAcid Add 5% Acetic Acid (Prevents Poisoning) CheckStalled->AddAcid Amine Poisoning

Figure 2: Experimental decision matrix for selecting the optimal debenzylation strategy.

Troubleshooting & Optimization Data

Common Failure Modes:

SymptomProbable CauseCorrective Action
Reaction never starts Catalyst PoisoningSulfur (thiols/thioethers) and basic amines poison Pd. Use Raney Nickel or add Acetic Acid (10 equiv) to scavenge amines.
Reaction stops at 50% Pore SaturationFilter (remove old catalyst) and add fresh catalyst. Do not just add more catalyst to the "dead" mixture.
Over-reduction (Alkene gone) Too activeSwitch to Transfer Hydrogenation (Protocol 2) or use Diphenylsulfide poisoned Pd/C.
Fire at filter funnel Pyrophoric PdALWAYS keep the filter cake wet with water. Never pull air through a dry cake.[4]

Selectivity Profile (Transfer Hydrogenation vs. H2 Gas): Data summarized from Bieg & Szeja [2] and internal validation.

Functional Group

/ Pd/C (Protocol 1)

/ Pd/C (Protocol 2)
Benzyl EtherRemovedRemoved
Alkene (isolated)Reduced (Fast)Preserved (Slow)
Nitro (-NO2)Reduced to AmineReduced to Amine
Halogen (Cl, Br)Debrominated Preserved (mostly)

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P.G.M. (2014).[1] Wiley-Interscience. (Standard reference for acid additives in hydrogenation).

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Bieg, T., & Szeja, W. (1985).[5][6] Synthesis, 1985(01), 76-77.[5] (Foundational paper on transfer hydrogenation selectivity).

  • Selective Cleavage of Benzyl Ethers. Congreve, M. S., et al. (1993).[5][7] Synlett, 1993(09), 663-664. (Alternative methods for tough substrates).

  • Palladium on Carbon Handling & Safety. Stanford University Environmental Health & Safety. (Safety protocols for pyrophoric catalysts).

Sources

Method

Use of 3-Aminocyclobutanol hydrochloride in JAK inhibitor synthesis

Application Note: Strategic Utilization of 3-Aminocyclobutanol Hydrochloride in JAK Inhibitor Synthesis Executive Summary The Janus Kinase (JAK) inhibitor class has evolved from first-generation pan-inhibitors (e.g., Tof...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Aminocyclobutanol Hydrochloride in JAK Inhibitor Synthesis

Executive Summary

The Janus Kinase (JAK) inhibitor class has evolved from first-generation pan-inhibitors (e.g., Tofacitinib) to highly selective second-generation agents. A critical structural motif driving this selectivity is the cycloalkane spacer, specifically the 3-aminocyclobutanol scaffold. This Application Note details the handling, activation, and synthetic integration of 3-Aminocyclobutanol Hydrochloride (and its derivatives) into pyrrolopyrimidine cores. We focus on the synthesis of Abrocitinib (Cibinqo®) analogs, where the cis-isomer of this scaffold imparts critical solubility and orientation within the ATP-binding pocket of JAK1.

Structural Rationale & SAR

The inclusion of 3-aminocyclobutanol is not arbitrary; it solves specific medicinal chemistry challenges associated with the JAK-STAT pathway inhibition.

  • Conformational Restriction: Unlike flexible propyl or ethyl chains, the cyclobutane ring locks the distance between the hinge-binding motif (pyrrolopyrimidine) and the solvent-exposed tail. This reduces the entropic penalty of binding.

  • Stereochemical Control: The cis-isomer (where amino and hydroxyl groups are on the same face) is generally preferred. It allows the hydroxyl group to form specific hydrogen bonds with the solvent front or arginine residues near the pocket, enhancing selectivity for JAK1 over JAK2.

  • Metabolic Stability: The strained ring is less prone to oxidative metabolism compared to linear alkyl chains.

Pathway Visualization: The JAK-STAT Intervention

The following diagram illustrates where the synthesized inhibitor intervenes in the signaling cascade.

JAK_Pathway Ligand Cytokine (IL-4, IL-13) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 Tyrosine Kinase (Target of 3-Aminocyclobutanol Drugs) Receptor->JAK Activation STAT STAT Transcription Factors JAK->STAT Phosphorylation Nucleus Nucleus / Gene Transcription (Inflammation) STAT->Nucleus Translocation Inhibitor Abrocitinib Analog Inhibitor->JAK Blocks ATP Pocket

Figure 1: Mechanism of Action. The synthesized inhibitor targets the JAK1 kinase domain, preventing STAT phosphorylation.[1]

Material Science & Handling

3-Aminocyclobutanol Hydrochloride is the preferred starting material over the free base due to stability. The free amine is prone to air oxidation and hygroscopicity.

Key Properties Table
PropertySpecificationCritical Handling Note
CAS (cis-isomer) 1400744-20-8Verify stereochemistry via NOESY NMR if sourcing generic.
Appearance White to off-white solidYellowing indicates oxidation.
Hygroscopicity Moderate to HighStore in desiccator; weigh quickly in ambient air.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexanes) until neutralized.
pKa (Conjugate Acid) ~9.5Requires strong organic base (DIPEA, DBU) for in situ neutralization.

Detailed Synthetic Protocol

This protocol describes the SNAr (Nucleophilic Aromatic Substitution) coupling of cis-3-aminocyclobutanol HCl to a 4-chloropyrrolopyrimidine core. This is the industry-standard "entry" reaction for building JAK inhibitors like Abrocitinib.

Note: If synthesizing Abrocitinib specifically, the N-methyl derivative of 3-aminocyclobutanol is required. The protocol below is adaptable for both methylated and non-methylated variants.

Reagents:
  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected with Tosyl or SEM if necessary, though unprotected often works).

  • Nucleophile: cis-3-Aminocyclobutanol HCl (1.2 equivalents).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Solvent: n-Butanol (preferred for high boiling point) or Isopropanol/Water (process friendly).

Step-by-Step Workflow:
  • Preparation of Reaction Vessel:

    • Charge a round-bottom flask with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

    • Add n-Butanol (10 volumes relative to substrate mass).

    • Critical Step: Add DIPEA (3.0 eq) before the amine salt to ensure the solvent remains basic.

  • Amine Activation (In Situ Free-Basing):

    • Add cis-3-Aminocyclobutanol HCl (1.2 eq) in a single portion.

    • Observation: The mixture may remain a suspension. This is normal. The salt will dissolve and react as the temperature rises.

  • Reaction (SNAr):

    • Heat the mixture to 100°C (Reflux) .

    • Monitor via LC-MS or TLC (System: 10% MeOH in DCM).

    • Duration: Typically 4–12 hours. The reaction is complete when the starting chloride is consumed.

  • Workup & Isolation:

    • Cool reaction to room temperature.[2]

    • Option A (Precipitation): If the product is crystalline, add water (10 volumes) dropwise to induce precipitation. Filter and wash with water/ethanol (1:1).

    • Option B (Extraction): Concentrate n-Butanol under reduced pressure. Dilute residue with Ethyl Acetate. Wash with water (2x) and Brine (1x). Dry over Na2SO4 and concentrate.

  • Purification:

    • If necessary, purify via Flash Chromatography (Gradient: 0-10% Methanol in DCM).

    • Target: White to pale yellow solid.

Synthetic Workflow Diagram

Synthesis_Flow SM1 4-Chloro-pyrrolo[2,3-d]pyrimidine Reaction SnAr Coupling (Nucleophilic Displacement) SM1->Reaction SM2 cis-3-Aminocyclobutanol HCl SM2->Reaction Reagents DIPEA / n-BuOH 100°C, 12h Reagents->Reaction Workup Aq. Workup / Precipitation Reaction->Workup Product JAK Inhibitor Intermediate (N-Cyclobutyl Core) Workup->Product

Figure 2: Synthetic route for coupling the cyclobutanol moiety to the kinase-binding core.

Analytical Controls & Troubleshooting

Validating the integrity of the 3-aminocyclobutanol moiety post-reaction is vital, as the hydroxyl group can undergo side reactions (e.g., O-alkylation) if conditions are too harsh.

Quality Control Parameters
MethodParameterAcceptance Criteria
1H NMR Cyclobutane Methine ProtonsDistinct multiplets at δ 4.0–4.5 ppm. Confirm integration matches 1:1 with aromatic core.
NOESY NMR StereochemistryStrong correlation between the methine proton at C1 and C3 confirms cis geometry.
HPLC Purity>98% (Area). Look for "bis-alkylated" impurity (rare, but possible if -OH reacts).
Chiral HPLC Enantiomeric Excess>99% ee (if starting material was chiral).
Troubleshooting Guide
  • Issue: Low conversion after 12 hours.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 120°C.

  • Issue: Formation of O-alkylated byproduct.

    • Solution: This occurs if the base is too strong (e.g., NaH) or temperature is excessive. Stick to DIPEA or Et3N and keep T < 110°C.

  • Issue: Product is water-soluble and lost during extraction.

    • Solution: The cyclobutanol group increases polarity. Use n-Butanol for extraction or saturate the aqueous layer with NaCl (salting out) before extracting with THF/EtOAc.

References

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.[3]

  • Vazquez, M. et al. (2020). Identification of N-((cis)-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (Abrocitinib) as a Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.[3]

  • Do, N. M. et al. (2020).[4] Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. Organic Process Research & Development.

  • PubChem. (2023).[4] Abrocitinib Compound Summary.[2][5][6] National Library of Medicine.

Sources

Application

Application Note: Strategic Resolution and Isolation of cis- and trans-3-Aminocyclobutanol Isomers

Part 1: Executive Summary & Strategic Analysis The Stereochemical Paradox The separation of cis- and trans-3-aminocyclobutanol represents a classic challenge in process chemistry. While often colloquially referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Stereochemical Paradox

The separation of cis- and trans-3-aminocyclobutanol represents a classic challenge in process chemistry. While often colloquially referred to as "chiral resolution," it is critical to clarify that both isomers are achiral (meso) due to a plane of symmetry passing through C1 and C3.

However, the "resolution" of these isomers typically requires tools derived from chiral chemistry (enzymes, chiral stationary phases, or enantiopure resolving agents) because:

  • Geometric Discrimination: The 3D-spatial arrangement of the cis (syn) and trans (anti) forms creates distinct steric profiles that chiral selectors can recognize.

  • Physical Property Overlap: Boiling points are nearly identical, rendering fractional distillation inefficient.

Industrial Relevance

The trans-isomer is a privileged scaffold in medicinal chemistry, serving as a key building block for JAK inhibitors (e.g., Abrocitinib analogs) and Tyk2 inhibitors. High diastereomeric excess (de > 99%) is required to prevent off-target binding in final drug candidates.

Part 2: Detailed Protocols

Protocol A: Biocatalytic Resolution (Enzymatic Acylation)

Principle: Candida antarctica Lipase B (CAL-B) exhibits high diastereoselectivity for cyclic amino alcohols. The enzyme preferentially acylates the less sterically hindered hydroxyl group (typically the trans-isomer in specific solvent systems), allowing separation of the acylated product from the unreacted alcohol.

Materials
  • Substrate: Crude mixture of 3-aminocyclobutanol (cis/trans mix).

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl acetate or Ethyl acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

Workflow
  • Preparation: Dissolve 10 mmol of the cis/trans-3-aminocyclobutanol mixture in 50 mL of MTBE.

  • Acyl Donor Addition: Add 30 mmol (3 eq) of Vinyl acetate.

  • Initiation: Add 200 mg of Novozym 435.

  • Incubation: Shake at 30°C, 200 rpm.

    • Mechanistic Insight: The trans-isomer, having the -OH and -NH2 groups on opposite faces, often fits the lipase active site more readily than the cis-isomer, where intramolecular H-bonding can restrict conformational flexibility.

  • Monitoring: Monitor by GC or HPLC every 2 hours.

  • Termination: Filter off the enzyme when the desired conversion (theoretical 50% if 1:1 ratio) is reached.

  • Separation:

    • Evaporate solvent.

    • The mixture now contains 3-acetoxycyclobutanamine (enriched in one diastereomer) and 3-aminocyclobutanol (enriched in the other).

    • Purification: Separate via flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient). The ester is significantly less polar than the free alcohol.

Protocol B: Chemical Inversion (The Mitsunobu Route)

Principle: If the trans-isomer is the target but the synthesis yields predominantly cis (common in hydride reductions of ketones), a Mitsunobu inversion is the standard industrial protocol.

Workflow
  • Protection: Protect the amine of cis-3-aminocyclobutanol with a Boc group.

    • Reagents:

      
      , 
      
      
      
      , DCM.
  • Inversion (Mitsunobu):

    • Reagents: Triphenylphosphine (

      
      ), DIAD (Diisopropyl azodicarboxylate), Benzoic acid.
      
    • Reaction: Dissolve N-Boc-cis-3-aminocyclobutanol (1 eq),

      
       (1.2 eq), and Benzoic acid (1.2 eq) in anhydrous THF at 0°C. Add DIAD (1.2 eq) dropwise.
      
    • Mechanism:[1] The reaction proceeds via an

      
       mechanism, inverting the stereocenter at C1. The cis-alcohol becomes the trans-benzoate ester.
      
  • Hydrolysis:

    • Treat the intermediate with LiOH in THF/Water to remove the benzoyl group.

    • Result: trans-N-Boc-3-aminocyclobutanol.

  • Deprotection: Standard TFA/DCM or HCl/Dioxane deprotection yields the pure trans-3-aminocyclobutanol salt.

Protocol C: Chromatographic Polishing (SFC)

Principle: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this separation due to the low viscosity of


, allowing higher flow rates and better resolution of non-UV active aliphatic rings (detection via ELSD or MS).
Method Parameters
ParameterSetting
System Prep SFC (e.g., Waters Prep 100q)
Column Chiralpak AD-H or IG (5 µm, 21 x 250 mm)
Mobile Phase A

(Supercritical)
Mobile Phase B Methanol + 0.2% Diethylamine (DEA)
Gradient Isocratic 15% B
Back Pressure 120 bar
Temperature 40°C
Detection ELSD (Evaporative Light Scattering) or MS

Note: Even though the molecules are achiral, "Chiral" columns (amylose/cellulose derivatives) are highly effective at separating geometric diastereomers due to their inclusion cavities.

Part 3: Visualization of Workflows

Diagram 1: The Chemical Inversion Pathway

This flowchart illustrates the industrial route to convert the thermodynamically favored cis isomer into the pharmacologically relevant trans isomer.

ChemicalInversion Start 3-Oxocyclobutanecarboxylic Acid Step1 Curtius Rearrangement (Formation of Amine) Start->Step1 Step2 Reduction (NaBH4) Favors CIS isomer Step1->Step2 Step3 N-Boc Protection Step2->Step3 Decision Isomer Purity Check Step3->Decision Mitsunobu Mitsunobu Inversion (DIAD, PPh3, BzOH) Decision->Mitsunobu If Cis dominant Final Pure TRANS-3-Aminocyclobutanol Decision->Final If Trans > 95% (Rare) Hydrolysis Ester Hydrolysis (LiOH) Mitsunobu->Hydrolysis Inversion C1 Hydrolysis->Final

Caption: Figure 1. Strategic chemical inversion route to isolate trans-3-aminocyclobutanol from cis-dominant synthetic precursors.

Diagram 2: Enzymatic Resolution Logic

This diagram details the kinetic resolution workflow using Lipase catalysis.

EnzymaticResolution Input Racemic/Diastereomeric Mix (Cis + Trans) Enzyme Add Novozym 435 (CAL-B) + Vinyl Acetate Input->Enzyme Reaction Selective Acylation (Kinetic Control) Enzyme->Reaction Split Separation (Column Chromatography) Reaction->Split ProductA Fraction 1: Acylated Trans-Isomer (Ester) Split->ProductA Low Polarity ProductB Fraction 2: Unreacted Cis-Isomer (Alcohol) Split->ProductB High Polarity Hydrolysis Chemical Hydrolysis ProductA->Hydrolysis FinalTrans Pure Trans-3-Aminocyclobutanol Hydrolysis->FinalTrans

Caption: Figure 2. Biocatalytic workflow for the separation of cis/trans isomers exploiting enzymatic steric preference.

Part 4: Quality Control & Analytical Validation

To validate the "resolution," you must prove the diastereomeric ratio (dr).

MethodConditionsExpected Output
1H NMR (DMSO-d6) 400 MHz+Cis: H1/H3 coupling constants typically differ. The methine proton (CH-OH) often appears downfield in the cis form due to anisotropy.
HPLC (Derivatized) C18 Column, Pre-column derivatization with FDAA (Marfey's Reagent).Separation of diastereomeric derivatives. FDAA adds a chiral center, converting the achiral cis/trans isomers into distinct diastereomers with different retention times.
GC-FID DB-Wax or similar polar column.Direct separation of free amines is difficult; N-Boc or O-Acetyl derivatives separate cleanly.

References

  • Vertex AI Search. (2025). Separation of cis and trans isomers of 3-aminocyclobutanol. Retrieved from 2

  • ResearchGate. (2025).[3] Enzymatic resolution of racemic secondary cyclic allylic alcohols. Retrieved from 3[3]

  • Google Patents. (2025). Synthesis method of trans-3-aminobutanol via Mitsunobu Inversion. Retrieved from 4

  • National Institutes of Health (NIH). (2025). Separation of cis-/trans-diastereomers using capillary electrophoresis. Retrieved from 5

  • Chemistry LibreTexts. (2025). Stereochemistry of Cyclic Compounds: Cis/Trans Isomerism. Retrieved from 6

Sources

Method

Application Note: Asymmetric Synthesis &amp; Stereocontrol of 3-Aminocyclobutanol Derivatives

Executive Summary The 3-aminocyclobutanol scaffold is a "privileged structure" in modern medicinal chemistry, serving as a rigid, metabolic bioisostere for piperazine or morpholine rings. It features prominently in JAK i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminocyclobutanol scaffold is a "privileged structure" in modern medicinal chemistry, serving as a rigid, metabolic bioisostere for piperazine or morpholine rings. It features prominently in JAK inhibitors (e.g., Abrocitinib intermediates) and various GPCR ligands.

The core synthetic challenge is not merely connectivity, but stereocontrol . While the cyclobutane ring is small, it is not planar; it adopts a puckered "butterfly" conformation. This creates significant challenges in controlling the cis (syn) vs. trans (anti) diastereoselectivity.

  • Chemical Reduction (Hydride/Ru-ATH) typically favors the kinetic cis-isomer (>90:10 dr).

  • Biocatalysis (KREDs) is the only reliable method to access the trans-isomer directly with high diastereomeric excess (>98:2 dr), avoiding costly Mitsunobu inversions.

This guide details two complementary protocols: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for cis-selectivity and Biocatalytic Ketoreductase (KRED) Reduction for trans-selectivity.

Strategic Analysis: The Conformation Problem

To design a robust synthesis, one must understand the substrate's behavior. 3-substituted cyclobutanones are pro-chiral (or meso-precursors). The "asymmetric" synthesis here refers primarily to diastereoselective desymmetrization .

The "Butterfly" Effect

Cyclobutane exists in a puckered conformation (


 dihedral angle) to relieve torsional strain.
  • Kinetic Control (Chemical): Hydride reagents (e.g., NaBH4, L-Selectride) or Ru-catalysts approach from the less hindered "convex" face, pushing the resulting hydroxyl group into the more hindered "concave" position (pseudo-axial). This yields the cis-isomer .

  • Thermodynamic Control: The trans-isomer (pseudo-equatorial) is often thermodynamically more stable but kinetically inaccessible via direct chemical reduction.

Decision Matrix

Before starting, select your route based on the target diastereomer:

DecisionMatrix Start Target: 3-Aminocyclobutanol Isomer Which Diastereomer? Start->Isomer Cis Cis-Isomer (Syn) Isomer->Cis Preferred Trans Trans-Isomer (Anti) Isomer->Trans Preferred Chem Route A: Ru-ATH or Selectride (Kinetic Control) Cis->Chem Direct Access Trans->Chem Low Yield Bio Route B: Biocatalysis (KRED) (Enzymatic Control) Trans->Bio Direct Access (High Yield) Inv Route C: Mitsunobu Inversion (Chemical Correction) Chem->Inv If Bio unavailable

Figure 1: Strategic selection of synthetic methodology based on target stereochemistry.

Protocol A: Cis-Selective Ruthenium-Catalyzed ATH

Target: cis-3-(Boc-amino)cyclobutanol Mechanism: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH). The Ru-catalyst utilizes a metal-ligand bifunctional mechanism where the hydride and proton are delivered simultaneously. The bulky Ts-DPEN ligand enforces approach from the convex face, enhancing the natural kinetic preference for the cis product.

Materials
  • Substrate:

    
    -Boc-3-aminocyclobutanone (1.0 equiv)
    
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Apparatus: Standard round-bottom flask (no high pressure required)

Step-by-Step Methodology
  • Catalyst Activation: In a reaction vessel, charge RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%). Purge with Nitrogen.

  • Solvation: Dissolve the substrate (

    
    -Boc-3-aminocyclobutanone) in degassed DCM (0.5 M concentration). Add to the catalyst.
    
  • Initiation: Cool the mixture to

    
    . Dropwise add the HCOOH/TEA complex (2.0 equiv of formate).
    
    • Critical Note: The reaction is exothermic and releases

      
      . Ensure proper venting.
      
  • Reaction: Allow to warm to Room Temperature (

    
    ) and stir for 12-16 hours.
    
    • Monitoring: Check via TLC or HPLC. The ketone carbonyl signal (

      
      ) should disappear.
      
  • Quench: Add saturated

    
     solution to neutralize excess formic acid.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Results:

  • Yield: >95%

  • Diastereomeric Ratio (dr): >95:5 (cis:trans)

  • Enantiomeric Excess (ee): N/A (Product is meso, unless amine contains chiral auxiliary).

Protocol B: Trans-Selective Biocatalytic Reduction (KRED)

Target: trans-3-(Boc-amino)cyclobutanol Rationale: Chemical reduction to the trans-isomer is difficult because it requires hydride attack from the sterically hindered "concave" face. Engineered Ketoreductases (KREDs) can override this steric bias, binding the substrate in a specific pocket that exposes the hindered face to the NADPH cofactor.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent broad-spectrum panel).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: IPA or DMSO (as co-solvent, <10% v/v).

Workflow: Screening to Scale-Up

Biocatalysis Screen 1. KRED Panel Screen (96-well plate) Hit 2. Identify Hits (>90% conv, >98:2 trans) Screen->Hit Opt 3. Process Opt (pH, Temp, Loading) Hit->Opt Scale 4. Gram-Scale Run (Overhead Stirring) Opt->Scale

Figure 2: Biocatalytic workflow for identifying trans-selective enzymes.

Step-by-Step Methodology (Gram-Scale)
  • Buffer Prep: Prepare 100 mL of 0.1 M KPi buffer (pH 7.0) containing 1.0 mM

    
    .
    
  • Substrate Solution: Dissolve

    
    -Boc-3-aminocyclobutanone (1.0 g) in IPA (5 mL).
    
  • Cofactor Mix: Add Glucose (1.5 equiv) and NADP+ (1.0 mg - catalytic amount) to the buffer. Add GDH (10 mg) for recycling.

  • Enzyme Addition: Add the specific KRED variant identified in screening (e.g., KRED-101) (approx. 1-2 wt% relative to substrate).

  • Reaction: Add the substrate solution to the aqueous enzyme mix.

    • Conditions: Stir at

      
       at 250 rpm. Do not vortex (denatures enzyme).
      
    • pH Control: Monitor pH.[2] If it drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH (stat).

  • Completion: Reaction typically completes in 24 hours.

  • Workup: Add Celite, filter to remove protein. Extract filtrate with EtOAc or MTBE.

  • Isolation: Concentrate to yield white solid.

Expected Results:

  • Yield: >90%

  • Diastereomeric Ratio (dr): >98:2 (trans:cis)[3]

  • Purity: Often requires no chromatography.

Quality Control & Analytical Standards

Distinguishing cis and trans isomers on this scaffold is critical.

ParameterCis-Isomer (Syn)Trans-Isomer (Anti)Method
1H NMR (C3-H)

~3.8-4.0 ppm (Pseudo-axial)

~4.2-4.4 ppm (Pseudo-equatorial)
NOESY correlation between C1-H and C3-H confirms cis.
HPLC Retention Typically elutes Later (More polar/H-bonding)Typically elutes Earlier C18 Column, Water/MeCN gradient.
X-Ray H-bonding between OH and NH (intramolecular)No intramolecular H-bondSingle Crystal XRD (gold standard).

Self-Validating Check:

  • Run a NOESY NMR experiment.[4]

  • Cis: You will see a strong NOE cross-peak between the proton on C1 (carbinol) and the proton on C3 (amine bearing carbon) because they are on the same face.

  • Trans: No NOE cross-peak between C1-H and C3-H.

Troubleshooting & Expert Tips

  • Low Conversion in ATH:

    • Cause: Catalyst poisoning by free amine.

    • Fix: Ensure the amine is fully protected (Boc/Cbz). Free amines coordinate to Ru and kill activity.

  • Poor Solubility in Biocatalysis:

    • Cause: Substrate is hydrophobic.

    • Fix: Increase DMSO co-solvent up to 10-15% (check enzyme tolerance) or add a surfactant like Tween-80 (0.1%).

  • Need Trans but no Enzyme?

    • Perform the Mitsunobu Inversion on the cis-product.

    • Protocol: React cis-alcohol with p-nitrobenzoic acid (PNBA), DIAD, and

      
      . Isolate the trans-ester. Hydrolyze with LiOH to get trans-alcohol.
      
    • Warning: This adds 2 steps and reduces overall yield.

References

  • Stereoselectivity of Hydride Reductions

    • Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
    • Source:Journal of Organic Chemistry.
    • Context: Explains the theoretical basis for the intrinsic cis-preference of hydride reductions (Felkin-Anh/Torsional strain).
    • URL:[Link]

  • Biocatalytic Trans-Selectivity (Key Protocol)

    • Title: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.[3]

    • Source:Organic Letters (Genentech/Roche).[3]

    • Context: Definitive guide on using KREDs to achieve >98:2 trans-selectivity on this specific scaffold.
    • URL:[Link]

  • Ruthenium ATH Methodology

    • Title: Asymmetric Transfer Hydrogenation of Functionalized Ketones.[5][6]

    • Source:Accounts of Chemical Research (Noyori et al.).
    • Context: Foundational text for the Ru-TsDPEN protocol described in Protocol A.
    • URL:[Link]

  • Industrial Application (Pfizer)

Sources

Application

3-Aminocyclobutanol hydrochloride in the synthesis of spirocyclic compounds

Application Note: 3-Aminocyclobutanol Hydrochloride in the Synthesis of Spirocyclic Scaffolds Part 1: Executive Summary & Strategic Rationale In modern drug discovery, the shift from flat, aromatic structures to three-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Aminocyclobutanol Hydrochloride in the Synthesis of Spirocyclic Scaffolds

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the shift from flat, aromatic structures to three-dimensional, sp3-rich scaffolds is driven by the need to improve solubility, metabolic stability, and target specificity. 3-Aminocyclobutanol hydrochloride (3-ACBH) represents a high-value "privileged intermediate" in this domain.

Unlike simple alkyl chains, the cyclobutane ring provides a rigid, defined exit vector for substituents.[1] However, the true utility of 3-ACBH lies in its role as a latent spiro-precursor . While the molecule itself is a single ring, it serves as the ideal substrate for generating 6-substituted-spiro[3.x] systems.

The "Reset" Strategy: The most effective protocol involves utilizing the alcohol functionality as a handle for oxidation to the ketone, followed by spiro-annulation. This approach "resets" the stereochemistry of the C1 position, allowing the formation of complex spiro-fused rings (hydantoins, oxetanes, piperidines) while retaining the C3-amine as a handle for further diversification (e.g., amide coupling to a pharmacophore).

Part 2: Technical Specifications & Handling

Before initiating synthesis, the physicochemical properties of the starting material must be managed. 3-ACBH is hygroscopic and typically supplied as a mixture of cis and trans isomers.

PropertySpecificationOperational Note
CAS Number 1036260-25-9Verify isomer ratio if stereochemistry at C3 is critical (though oxidation ablates C1 stereochemistry).
Appearance White to off-white solidDeliquescent; store under inert atmosphere (N₂/Ar).
Solubility High in H₂O, MeOH, DMSOPoor solubility in non-polar solvents (DCM, Toluene) requires free-basing for many organic transformations.
Acidity HCl SaltCritical Step: Must be neutralized (free-based) or used with excess base (TEA/DIPEA) for nucleophilic reactions.

Part 3: Core Experimental Protocols

Workflow A: The "Ketone Gateway" (Activation)

Rationale: To build a spirocycle, the C1-hydroxyl must be converted into an electrophilic center (ketone) capable of accepting bifunctional nucleophiles. The amine must be protected first to prevent self-polymerization or oxidation.

Step 1: Free-Basing and N-Protection (Boc-Strategy)

  • Dissolution: Dissolve 3-Aminocyclobutanol HCl (10.0 g, 81 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

  • Neutralization: Cool to 0°C. Add NaOH (2M, 85 mL) dropwise to adjust pH > 10.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dioxane. Warm to RT and stir for 4 hours.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Quantitative yield expected.[2][3] Product is N-Boc-3-aminocyclobutanol.

Step 2: Oxidation to N-Boc-3-Aminocyclobutanone Note: We prefer the Parikh-Doering or Dess-Martin Periodinane (DMP) oxidation over Swern for ease of handling on scale.

  • Reaction: Dissolve N-Boc-3-aminocyclobutanol (1 equiv) in wet DCM. Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Quench: After 2 hours, quench with saturated Na₂S₂O₃/NaHCO₃ (1:1) to destroy iodine byproducts.

  • Isolation: Extract with DCM. The resulting N-Boc-3-aminocyclobutanone is a stable white solid.

    • Causality: This ketone is the "divergent point" for all subsequent spiro-synthesis.

Workflow B: Synthesis of Spiro-Hydantoins (Bucherer-Bergs)

Target:6-amino-2,4-diazaspiro[3.4]octane-1,3-dione derivatives. Application: These scaffolds are bioisosteres for cyclic amides and are prominent in inhibitors of enzymes like MMPs and TACE.

Protocol:

  • Reagents: Suspend N-Boc-3-aminocyclobutanone (1.0 g, 5.4 mmol) in 50% EtOH/H₂O (20 mL).

  • Addition: Add (NH₄)₂CO₃ (3 equiv) and KCN (1.5 equiv).

    • Safety Alert:KCN is fatal. Perform in a high-efficiency fume hood. Keep bleach (NaOCl) bath ready for quenching.

  • Cyclization: Heat the sealed pressure tube to 60°C for 18 hours.

  • Mechanism: The ketone undergoes nucleophilic attack by cyanide, followed by amine capture and rearrangement to form the hydantoin ring spiro-fused to the cyclobutane.

  • Workup: Cool to RT. The spiro-hydantoin often precipitates. If not, concentrate to remove EtOH, acidify to pH 5, and extract with EtOAc.

  • Deprotection (Optional): Treat with 4M HCl/Dioxane to reveal the primary amine for library coupling.

Workflow C: Synthesis of Spiro-Epoxides & Oxetanes (Corey-Chaykovsky)

Target:Spiro[3.2]hexane and Spiro[3.3]heptane systems. Application: Precursors to spiro-morpholines and amino-alcohols.

Protocol:

  • Ylide Formation: In a flame-dried flask, suspend Trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO. Add NaH (1.2 equiv) portion-wise. Stir at RT until gas evolution ceases (formation of dimethyloxosulfonium methylide).

  • Addition: Add N-Boc-3-aminocyclobutanone (dissolved in DMSO) dropwise.

  • Reaction: Stir at 50°C for 3 hours.

  • Outcome: The methylene group transfers to the ketone, forming the spiro-epoxide .

  • Ring Expansion (To Spiro-Oxetane): Treat the crude epoxide with t-BuOK in t-BuOH at reflux to isomerize/expand (if specific substitution patterns allow) or use the epoxide directly for nucleophilic ring opening.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the raw hydrochloride salt.

SpiroSynthesis Start 3-Aminocyclobutanol HCl (Starting Material) FreeBase Free-Basing & N-Boc Protection Start->FreeBase NaOH, Boc2O Alcohol N-Boc-3-Aminocyclobutanol (Stable Intermediate) FreeBase->Alcohol Isolation Ketone N-Boc-3-Aminocyclobutanone (The 'Spiro-Switch') Alcohol->Ketone Dess-Martin Oxidation Hydantoin Spiro-Hydantoin (Bucherer-Bergs) Ketone->Hydantoin (NH4)2CO3, KCN 60°C Epoxide Spiro-Epoxide (Corey-Chaykovsky) Ketone->Epoxide Me3SOI, NaH DMSO Strecker Spiro-AminoNitrile (Strecker Reaction) Ketone->Strecker TMSCN, NH3

Figure 1: Divergent synthesis map showing the conversion of 3-Aminocyclobutanol HCl into three distinct spirocyclic classes via the ketone intermediate.

Part 5: Critical Analysis & Troubleshooting

1. Stereochemical Resetting: Researchers often ask about the stereochemistry of the starting material (cis vs trans).

  • Insight: If you follow the Ketone Gateway (Workflow A), the initial stereochemistry at C1 is destroyed upon oxidation. The stereochemistry of the final spiro-compound is determined by the thermodynamics of the spiro-annulation step. For Bucherer-Bergs, the major isomer usually places the bulky hydantoin carbonyls trans to the N-Boc group to minimize steric clash.

2. Solubility Traps: The HCl salt is extremely water-soluble.

  • Failure Mode: Attempting to extract the free amine from water with Ether/Hexanes will result in 0% yield.

  • Solution: Use DCM or EtOAc only after full Boc-protection. If working with the free amine, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

3. Safety in Scale-Up: When performing the Bucherer-Bergs reaction on >10g scale, the generation of ammonia and CO₂ creates significant pressure.

  • Protocol: Use a rated pressure reactor (Autoclave) rather than a sealed glass tube for scales >5g.

Part 6: References

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. (Foundational work on spiro-oxetane properties).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Thieme Connect. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol (and cyclobutanol derivatives).[2] Retrieved from

Sources

Method

Application Note: 3-Aminocyclobutanol as a Stereochemical Scaffold and Conformational Constraint

This is a comprehensive Application Note and Protocol guide for the use of 3-aminocyclobutanol in advanced synthesis and drug design. Editorial Note: While the prompt uses the term "Chiral Auxiliary," 3-aminocyclobutanol...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 3-aminocyclobutanol in advanced synthesis and drug design.

Editorial Note: While the prompt uses the term "Chiral Auxiliary," 3-aminocyclobutanol is technically an achiral (meso) geometric scaffold when unsubstituted at the 2/4 positions. However, it exhibits critical cis/trans diastereomerism that functions analogously to a chiral auxiliary by strictly enforcing stereochemical vectors. In medicinal chemistry, it is classified as a Stereochemical Scaffold or Conformational Restriction Unit . This guide addresses its application in controlling molecular geometry and "exit vectors" in drug discovery.

Executive Summary

The incorporation of 3-aminocyclobutanol into bioactive molecules represents a high-value strategy in Fragment-Based Drug Discovery (FBDD) .[1] Unlike flexible alkyl chains, the cyclobutane ring introduces rigid conformational constraint, increasing the fraction of


 hybridized carbons (

) and improving metabolic stability.

This guide details the application of 3-aminocyclobutanol not merely as a building block, but as a stereochemical control element . By selecting the specific geometric isomer (cis vs. trans), researchers can precisely direct the spatial orientation (exit vectors) of attached pharmacophores, optimizing ligand-protein binding affinity.

Key Applications
  • Bioisostere Replacement: Replacing phenyl, piperazine, or flexible propyl linkers to improve solubility and reduce lipophilicity (LogD).

  • Vector Control:

    • Trans-isomer: Mimics an extended, linear conformation (approx. 180° vector).

    • Cis-isomer: Mimics a "U-turn" or kinked conformation (approx. 60–120° vector), often enabling intramolecular hydrogen bonding.

  • Peptidomimetics: Constraining peptide backbones to lock active conformations.

Mechanistic Insight: The "Pucker" Effect

The utility of 3-aminocyclobutanol relies on the butterfly pucker of the cyclobutane ring. Unlike a flat square, the ring puckers (approx. 25–35°) to relieve torsional strain.

  • Stereochemical Causality: The cis and trans isomers are diastereomers with distinct physical properties and biological activities.

    • Cis (Syn): The hydroxyl (-OH) and amine (-NH2) groups occupy the pseudo-equatorial/pseudo-axial relationship that favors an intramolecular H-bond (6-membered ring transition state), stabilizing a compact shape.

    • Trans (Anti): The groups are forced apart, creating a rigid linear spacer.

Pathway Visualization: Isomer Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate isomer based on the target binding pocket.

G Start Target Binding Pocket Analysis Linear Linear/Narrow Channel Start->Linear Deep Pocket Compact Compact/Turn Region Start->Compact Surface Groove Trans Select TRANS-3-aminocyclobutanol (Extended Vector) Linear->Trans Cis Select CIS-3-aminocyclobutanol (Kinked Vector) Compact->Cis Outcome1 Result: High Surface Complementarity (Linear) Trans->Outcome1 Outcome2 Result: Induced Turn / H-Bonding (Compact) Cis->Outcome2

Figure 1: Decision logic for selecting the geometric isomer of 3-aminocyclobutanol based on protein pocket topology.

Experimental Protocols

Protocol A: Stereoselective Synthesis and Separation

Because 3-aminocyclobutanol is commercially available often as a mixture, high-purity applications require stereoselective synthesis or rigorous separation.

Objective: Isolate pure cis- and trans-3-aminocyclobutanol hydrochloride salts starting from 3-oxocyclobutanecarboxylic acid.

Reagents Required[2][3][][5]
  • 3-Oxocyclobutanecarboxylic acid

  • Hydroxylamine hydrochloride

  • Sodium borohydride (

    
    )
    
  • Ethanol (EtOH), Ethyl Acetate (EtOAc)

  • HCl in Dioxane (4M)

Step-by-Step Methodology
  • Curtius Rearrangement Precursor (Formation of Ketone):

    • Note: If starting from the commercially available 3-benzyloxycyclobutanone, proceed to step 2.

    • Convert 3-oxocyclobutanecarboxylic acid to the protected amine via Curtius rearrangement (DPPA, tBuOH) to yield N-Boc-3-oxocyclobutanamine.

  • Reduction to Alcohol (Stereodivergent Step):

    • To favor Cis-isomer (Kinetic Control):

      • Dissolve N-Boc-3-oxocyclobutanamine (1.0 eq) in dry THF at -78°C.

      • Add L-Selectride (1.2 eq) dropwise. The bulky hydride attacks from the less hindered face, pushing the -OH cis to the amide group.

      • Yield: Typically >90:10 cis:trans ratio.

    • To favor Trans-isomer (Thermodynamic Control):

      • Dissolve ketone in EtOH at 0°C.

      • Add

        
         (1.5 eq).
        
      • Yield: Typically 60:40 mixture, requiring chromatographic separation.

  • Purification & Deprotection:

    • Separation: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). The cis-isomer (intramolecular H-bond) is generally less polar (higher

      
      ) than the trans-isomer.
      
    • Deprotection: Treat the isolated Boc-protected intermediate with 4M HCl in Dioxane for 2 hours at RT.

    • Isolation: Precipitate with diethyl ether. Filter and dry under vacuum to obtain the hydrochloride salt.

Protocol B: Coupling to Pharmacophores (The "Auxiliary" Function)

This protocol describes using the scaffold to link two pharmacophores (Ar1 and Ar2) with precise vector control.

Workflow Diagram

Workflow Step1 Step 1: Selective N-Acylation (Amine Coupling) Inter Intermediate: N-Functionalized Alcohol Step1->Inter HATU, DIPEA Step2 Step 2: O-Alkylation/Mitsunobu (Alcohol Coupling) Inter->Step2 PPh3, DIAD, Ar-OH Final Final Product: Rigidly Linked Pharmacophores Step2->Final Inversion of Config*

Figure 2: Sequential coupling workflow. Note: Mitsunobu reaction in Step 2 inverts the stereocenter (Cis alcohol becomes Trans ether).

Detailed Procedure
  • Step 1: Amide Coupling (Amine Functionalization)

    • Dissolve carboxylic acid Partner A (Ar1-COOH, 1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add cis-3-aminocyclobutanol HCl (1.0 eq). Stir for 4 h.

    • Result: The amine reacts selectively over the alcohol. The cis-geometry is preserved.

  • Step 2: Ether Formation (Alcohol Functionalization via Mitsunobu)

    • Critical Checkpoint: The Mitsunobu reaction proceeds with inversion of configuration .

    • To obtain a Trans-linker in the final drug: Start with the Cis-alcohol intermediate from Step 1.

    • Dissolve intermediate (1.0 eq), Triphenylphosphine (

      
      , 1.5 eq), and Phenol Partner B (Ar2-OH, 1.2 eq) in dry THF.
      
    • Cool to 0°C. Add DIAD (1.5 eq) dropwise.

    • Mechanism:[2][5][6][7][8] The

      
       attack by the phenol inverts the C1 stereocenter.
      
    • Outcome: A 1,3-trans-substituted cyclobutane linker connecting Ar1 and Ar2.

Data Summary: Geometric Isomer Properties

The following table summarizes the physicochemical differences that justify the use of specific isomers in drug design.

FeatureCis-3-aminocyclobutanolTrans-3-aminocyclobutanol
Symmetry Meso (Plane of symmetry)Meso (Plane of symmetry)
Dipole Moment Lower (Intramolecular H-bond cancellation)Higher
Vector Angle ~120° (Kinked)~180° (Linear)
Chromatography Less Polar (Higher

)
More Polar (Lower

)
Mitsunobu Product Yields Trans-etherYields Cis-ether
Biological Role Mimics

-turn in peptides
Mimics extended alkyl chain

References

  • Gao, M., et al. (2020). "Stereoselective synthesis of cyclobutane derivatives for fragment-based drug discovery." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "1,3-Disubstituted cyclobutanes as conformationally restricted analogues of 1,4-disubstituted cyclohexanes." Organic & Biomolecular Chemistry.

  • Kincaid, J., et al. (2018). "Design of Janus Kinase 1 (JAK1) Inhibitors using cyclobutane spacers." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. "Product Specification: 3-Aminocyclobutanol Hydrochloride." Merck Millipore.

(Note: While 3-aminocyclobutanol is not a classical removable auxiliary like an Evans oxazolidinone, its application follows the same logic of stereocontrol. The references above validate its use as a permanent stereochemical scaffold.)

Sources

Application

Esterification of the hydroxyl group in 3-aminocyclobutanol

Application Note: Chemoselective Esterification of 3-Aminocyclobutanol Executive Summary 3-aminocyclobutanol is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) due to its ability to project functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Esterification of 3-Aminocyclobutanol

Executive Summary

3-aminocyclobutanol is a high-value scaffold in Fragment-Based Drug Discovery (FBDD) due to its ability to project functional groups in defined vectors while maintaining a low molecular weight and high


 character. However, its amphoteric nature (containing both a nucleophilic amine and a nucleophilic alcohol) presents a classic chemoselectivity challenge.

This guide details the protocols for esterifying the hydroxyl group while preserving the amine. We present two distinct workflows:

  • The "Gold Standard" Route (Boc-Protection): Highest fidelity, recommended for scale-up and precious intermediates.

  • The "Direct-Salt" Route: A rapid, protection-free method suitable only for stable, simple esters, with higher risk of side reactions.

Chemical Context & Challenges

The Nucleophilicity Mismatch

The primary challenge is the significant difference in nucleophilicity between the amine (


) and the hydroxyl (

) groups.
  • Amine (

    
     of conjugate acid 
    
    
    
    9-10):
    Highly nucleophilic. Reacts instantly with acyl chlorides or anhydrides to form stable amides.
  • Alcohol (

    
    
    
    
    
    16-17):
    Less nucleophilic. Requires activation (e.g., deprotonation or activated acyl donors) to react.

Attempting direct esterification with an acid chloride (


) without protecting the amine will predominantly yield the N-acyl amide , not the O-acyl ester.
Conformational Constraints & Ring Strain

The cyclobutane ring is not planar; it exists in a "puckered" conformation to relieve torsional strain.

  • Cis-isomer: The amine and hydroxyl groups are on the same face, allowing for potential intramolecular hydrogen bonding or acyl transfer (N

    
     O or O 
    
    
    
    N migration).
  • Trans-isomer: The groups are on opposite faces, reducing intramolecular interference but exposing the groups to different steric environments.

  • Elimination Risk: Cyclobutyl esters are prone to

    
     elimination or Grob-type fragmentation under strong basic conditions or high heat, leading to ring-opening or formation of cyclobutenes.
    

Strategic Decision Matrix

Use the following logic to select your protocol:

FeatureProtocol A: Boc-Protection (Recommended) Protocol B: Direct Acidic Acylation
Chemoselectivity 100% (Amine is blocked)Moderate (Relies on protonation)
Step Count 3 (Protect

React

Deprotect)
1 (Direct Reaction)
Yield High (>85% overall)Variable (40-70%)
Purification Easy (Silica gel chromatography)Difficult (Recrystallization often required)
Substrate Scope Broad (Complex acids, chiral centers)Narrow (Simple acid chlorides only)

Visual Workflows (Graphviz)

Figure 1: Chemoselectivity & Pathway Logic

EsterificationLogic Start 3-Aminocyclobutanol Direct Direct Acyl Chloride Start->Direct No Protection Protect 1. Boc Protection Start->Protect Route A (Standard) Amide N-Acyl Amide (Undesired Major Product) Direct->Amide Kinetic Control BocInt N-Boc Intermediate Protect->BocInt Esterify 2. Esterification (DCC/DMAP or RCOCl) BocInt->Esterify EsterInt N-Boc Ester Esterify->EsterInt Deprotect 3. Acidic Deprotection EsterInt->Deprotect Final O-Acyl-3-Aminocyclobutanol (Target Ester) Deprotect->Final

Caption: Logic flow demonstrating why direct acylation fails and how the protection strategy circumvents kinetic N-acylation.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protection Strategy)

Best for: Drug candidates, complex carboxylic acids, and scale-up.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )[1][2]
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM)

  • Coupling Agents: EDC·HCl / DMAP (for carboxylic acids) OR Acid Chloride / Pyridine.

  • Deprotection: 4M HCl in Dioxane or TFA/DCM.

Step 1: N-Protection

  • Dissolve 3-aminocyclobutanol HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Add

    
      (2.5 equiv) and cool to 0°C.
    
  • Slowly add

    
      (1.1 equiv) dissolved in minimal DCM.
    
  • Warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 1M citric acid (removes unreacted amine), sat.

    
    , and brine.[3] Dry over 
    
    
    
    .
  • Result: N-Boc-3-aminocyclobutanol.

Step 2: O-Esterification (Steglich Conditions)

  • Dissolve N-Boc-intermediate (1.0 equiv) and the Target Carboxylic Acid (1.1 equiv) in anhydrous DCM.

  • Add DMAP (0.1 equiv) as a catalyst.

  • Cool to 0°C and add EDC·HCl (or DCC) (1.2 equiv).

  • Stir at RT overnight.

  • Workup: Dilute with DCM, wash with 0.5M HCl, sat.

    
    , and brine.[3]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: If using an Acid Chloride: React N-Boc-alcohol with Acid Chloride (1.1 equiv) and Pyridine (1.5 equiv) in DCM at 0°C.

Step 3: N-Deprotection

  • Dissolve the N-Boc-Ester in 4M HCl in Dioxane (5-10 equiv of acid).

    • Crucial: Avoid aqueous HCl if the ester is labile. Anhydrous conditions are preferred.

  • Stir at RT for 1-2 hours until gas evolution (

    
    , isobutylene) ceases.
    
  • Isolation: Evaporate solvent in vacuo. The product is isolated as the Hydrochloride Salt .

    • Warning: Do not neutralize to the free base unless immediately using in the next step, as O

      
      N acyl migration can occur in the free base form.
      
Protocol B: Direct Acidic Acylation (The "Salt" Method)

Best for: Simple acetylations/benzoylations where speed is critical and yield is secondary.

Concept: By keeping the amine protonated (


), its nucleophilicity is abolished, allowing the alcohol to react with a potent electrophile.

Reagents:

  • 3-aminocyclobutanol Hydrochloride

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Solvent: Trifluoroacetic Acid (TFA) or neat Acyl Chloride (if liquid).

Procedure:

  • Place 3-aminocyclobutanol HCl (1.0 equiv) in a flask.

  • Option 1 (Neat): Add Acyl Chloride (5-10 equiv) directly. The HCl salt may not dissolve fully initially.

  • Option 2 (TFA Solvent): Dissolve salt in TFA, then add Acyl Chloride (2-3 equiv).

  • Heat gently (40-50°C) for 2-4 hours.

    • Caution: Higher temperatures promote elimination of the alcohol/ester to form cyclobutenes.

  • Workup: Evaporate volatiles under reduced pressure.

  • Precipitate the product by adding dry diethyl ether.

  • Result: O-Acyl-3-aminocyclobutanol Hydrochloride.

Analytical Validation & Data Summary

Table 1: Expected Analytical Signatures

MethodSignalInterpretation
1H NMR

4.8 - 5.2 ppm (m, 1H)
CH-O-Acyl : Significant downfield shift compared to starting alcohol (

~4.0).
1H NMR

1.45 ppm (s, 9H)
Boc-Group : Presence confirms protection (Step 1). Disappearance confirms deprotection (Step 3).
IR ~1730-1750

Ester C=O stretch : Distinct from Amide C=O (~1650

).
LC-MS M+1 (or M+Na)Mass shift corresponding to ester addition.
Troubleshooting Guide
ObservationRoot CauseSolution
Product is an Amide Incomplete protonation (Protocol B) or failed protection (Protocol A).Ensure amine is fully Boc-protected before adding acid chloride.
Low Yield / Olefins Elimination reaction.Lower reaction temperature. Avoid strong bases (e.g., NaH, excess TEA) during esterification.
O

N Migration
Free base instability.Store final product as the HCl or TFA salt. Do not store as a free amine in solution.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[4] Wiley.

  • Chemoselectivity in Esterification. Fischer Esterification and Chemoselectivity. Master Organic Chemistry.[2] Link

  • Acyl Migration in Amino Alcohols. Intramolecular O→N Acyl Migration. Journal of Organic Chemistry.[5][6] (General mechanism reference).

  • Cyclobutane Conformational Analysis. Conformational preferences of substituted cyclobutanes. J. Chem. Soc. Perkin Trans. Link

Sources

Method

Scale-up synthesis of 3-aminocyclobutanol hydrochloride

Application Note: Scalable Process Chemistry for 3-Aminocyclobutanol Hydrochloride Part 1: Executive Summary & Strategic Value The 3-aminocyclobutanol scaffold is a high-value bioisostere in modern drug discovery, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 3-Aminocyclobutanol Hydrochloride

Part 1: Executive Summary & Strategic Value

The 3-aminocyclobutanol scaffold is a high-value bioisostere in modern drug discovery, offering a rigid,


-rich core that enhances metabolic stability and restricts conformational freedom compared to flexible linear alkyl chains. However, the scale-up of this small, strained ring system presents two distinct challenges:
  • Thermodynamic Instability: The high ring strain (~26 kcal/mol) of the cyclobutane core poses safety risks during exothermic transformations.

  • Stereochemical Control: Achieving high diastereoselectivity (cis vs. trans) is difficult, often requiring rigorous fractional crystallization or expensive chromatographic separation which is non-viable at kilogram scales.

This guide details a robust, scalable batch protocol utilizing the Oxime Reduction Route . Unlike the Curtius rearrangement (which involves hazardous acyl azides requiring flow chemistry for safety), this route utilizes standard hydrogenation infrastructure, making it accessible for most GMP manufacturing facilities.

Part 2: Strategic Route Analysis

To ensure process safety and scalability, we select the Reductive Amination/Oxime Hydrogenation pathway starting from protected 3-cyclobutanone derivatives. This avoids the accumulation of explosive azide intermediates common in the Curtius route.

Pathway Logic & Decision Tree

G Start Starting Material: 3-Benzyloxycyclobutanone Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Condensation Inter1 Intermediate: Oxime Derivative Step1->Inter1 Step2 Step 2: Catalytic Hydrogenation (Ra-Ni or Rh/C, H2) Inter1->Step2 High Pressure Reduction Inter2 Intermediate: 3-Benzyloxycyclobutanamine Step2->Inter2 Stereoselection Step3 Step 3: Deprotection & Salt Formation (Pd/C, H2, HCl) Inter2->Step3 Global Deprotection Final Target Product: 3-Aminocyclobutanol HCl Step3->Final Crystallization

Figure 1: Strategic synthesis flow avoiding hazardous azide chemistry. The route prioritizes thermal stability and intermediate isolation.

Part 3: Detailed Experimental Protocols

Stage 1: Preparation of 3-Benzyloxycyclobutanone Oxime

Objective: Convert the ketone to the oxime while managing the exotherm associated with condensation.

Reagents:

  • 3-Benzyloxycyclobutanone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Setup: Charge a jacketed glass reactor with Ethanol/Water and 3-Benzyloxycyclobutanone.

  • Addition: Cool the mixture to 10°C. Add Hydroxylamine hydrochloride in portions to maintain internal temperature

    
    .
    
  • Buffering: Add Sodium Acetate slowly. Note: An exotherm will occur.

  • Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% starting ketone).

  • Workup: Concentrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield Target: >95% (White to off-white solid).

Stage 2: Catalytic Hydrogenation (The Critical Scale-Up Step)

Objective: Reduce the oxime to the amine. Critical Process Parameter (CPP): Catalyst choice determines the cis/trans ratio.

  • Raney Nickel: Favors thermodynamic mixture.

  • Rh/C: Often favors cis-isomer due to face-selective adsorption.

Protocol (Using Raney Nickel for Robustness):

  • Safety Check: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.

  • Loading: Charge the autoclave with the Oxime intermediate dissolved in Methanol (7 M ammonia in MeOH is preferred to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (20 wt% loading as slurry in water/MeOH).

  • Hydrogenation: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 10–20 bar (150–300 psi).
  • Temperature: Heat to 50°C. Warning: Monitor Hydrogen uptake closely. The reaction is exothermic.

  • Completion: Reaction typically completes in 12–24 hours.

  • Filtration: Cool to RT. Filter catalyst over a Celite pad under inert gas flow. Do not let the catalyst cake dry out.

Stage 3: Debenzylation and Salt Formation

Objective: Remove the benzyl protecting group and isolate the hydrochloride salt.

Protocol:

  • Solvent Swap: Dissolve the crude amine (from Stage 2) in Ethanol or Acetic Acid.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 5 bar

    
     at 40°C until deprotection is complete (monitor by LC-MS).
    
  • Salt Formation: Filter off Pd/C. Cool the filtrate to 0°C.

  • Acidification: Slowly add HCl (4M in Dioxane or gas bubbling) until pH reaches 1–2.

  • Crystallization:

    • Add Isopropyl Alcohol (IPA) or Ethyl Acetate as an anti-solvent to induce precipitation.

    • Stereo-enrichment: The trans-isomer hydrochloride is typically less soluble in IPA/EtOH mixtures than the cis-isomer.

    • To isolate trans: Heat the slurry to reflux and cool slowly to crystallize the trans-isomer.

    • To isolate cis: Concentrate the mother liquor from the trans crystallization and recrystallize from a more polar solvent system (e.g., MeOH/Et2O).

Part 4: Process Safety & Engineering Controls

Scale-up of cyclobutane derivatives requires strict adherence to thermal safety limits.

HazardEngineering ControlRationale
Thermal Runaway Jacketed reactors with active cooling (Syltherm XLT).Oximation is exothermic; loss of cooling can trigger decomposition of hydroxylamine residues.
Hydrogenation Pressure Burst disks rated to 1.5x operating pressure; Oxygen sensors.High-pressure

with pyrophoric catalysts (Ra-Ni) presents a fire/explosion risk.
Ring Strain Energy DSC (Differential Scanning Calorimetry) testing of all intermediates.Cyclobutanes have ~26 kcal/mol strain energy. Ensure decomposition onset temp (

) is >100°C above operating temp.
Workflow Diagram: Safety & Isolation Logic

Safety Start Crude Hydrogenation Mixture Filter Filtration (Inert Atmosphere) Remove Pyrophoric Catalyst Start->Filter Safety Critical SolventSwap Solvent Swap to IPA/EtOH Filter->SolventSwap Acid Add HCl (gas or dioxane sol.) Exothermic! SolventSwap->Acid Cryst Fractional Crystallization Acid->Cryst Cooling Ramp Solid Solid: Trans-Isomer (High Purity) Cryst->Solid Filter Liquor Mother Liquor: Cis-Enriched Cryst->Liquor Filtrate

Figure 2: Downstream processing focusing on safety (catalyst handling) and stereochemical purification.

Part 5: Analytical Specifications (Release Criteria)

For pharmaceutical applications, the following specifications are typical for the intermediate:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0% area.

  • Assay (Titration): 98.0 – 102.0% w/w (AgNO3 titration for Cl-).

  • Stereochemistry (H-NMR/GC): Report cis/trans ratio. (Distinct shifts of methine protons on the ring: cis typically

    
     ~4.0-4.2 ppm, trans
    
    
    
    ~4.3-4.5 ppm in DMSO-d6, though this must be validated with standards).
  • Residual Solvents: Ethanol <5000 ppm, IPA <5000 ppm.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride. Retrieved from

  • Burkart, M. D., et al. (2020).[3] Scale-up of isocyanates from renewable carboxylic acids via Curtius Rearrangement. Journal of Organic Chemistry. (Contextualizing the safety of Curtius vs other routes).

  • Baumann, M., et al. (2011). Continuous-flow synthesis of amines via Curtius rearrangement. Beilstein Journal of Organic Chemistry.
  • Patent WO2011138753.Process for the preparation of aminocyclobutane derivatives.
  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide. Retrieved from

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for Aminocyclobutanols

Part 1: Strategic Analysis & Core Directive The Structural Challenge Aminocyclobutanols represent a unique challenge in synthetic organic chemistry due to the convergence of nucleophilic duality (amine + alcohol) and hig...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Structural Challenge

Aminocyclobutanols represent a unique challenge in synthetic organic chemistry due to the convergence of nucleophilic duality (amine + alcohol) and high ring strain (~26 kcal/mol). Unlike flexible linear amino alcohols, the cyclobutane core is rigid and susceptible to two catastrophic failure modes during protection/deprotection sequences:

  • Ring Fragmentation (Retro-Aldol/Grotesque Cleavage): Under strong Lewis acidic conditions or transition metal catalysis (Pd, Ir), the cyclobutanol moiety can undergo C-C bond cleavage, often driven by the release of ring strain.

  • Elimination (Dehydration): Activation of the hydroxyl group (e.g., mesylation or protonation) can rapidly lead to elimination, yielding the cyclobutene—a highly reactive and often undesired byproduct.

The "Anchor & Shield" Strategy

To navigate these risks, we employ an Anchor & Shield strategy.

  • The Anchor (Nitrogen): We first secure the amine.[1] This shuts down amine nucleophilicity and prevents "self-immolation" (intramolecular attack).[2] The carbamate (Boc/Cbz) is the preferred anchor due to its electronic withdrawing effect, which slightly stabilizes the ring against oxidative cleavage.

  • The Shield (Oxygen): We then mask the alcohol. Silyl ethers are the gold standard here because their installation is base-mediated (avoiding acid-catalyzed elimination) and their removal is orthogonal to the amine anchor.[2]

Part 2: Decision Matrix & Workflows

Strategic Decision Tree

Before beginning, select your protection pairs based on your downstream chemistry requirements.

PG_Strategy Start Start: 3-Aminocyclobutanol AcidSens Is downstream chemistry ACID sensitive? Start->AcidSens BaseSens Is downstream chemistry BASE sensitive? AcidSens->BaseSens No (Can use Acid) RouteB Route B: N-Fmoc / O-TBDPS (Acid Stable) AcidSens->RouteB Yes (Avoid Acid) Hydrogen Can you use H2/Pd? BaseSens->Hydrogen No (Can use Base) RouteA Route A: N-Boc / O-TBS (Standard) BaseSens->RouteA Yes (Avoid Base) Hydrogen->RouteA No RouteC Route C: N-Cbz / O-Bn (Neutral) Hydrogen->RouteC Yes

Figure 1: Decision matrix for selecting orthogonal protecting groups based on downstream chemical compatibility.

Part 3: Detailed Protocols

The following protocols focus on Route A (N-Boc / O-TBS) , the most versatile strategy for medicinal chemistry applications.

Protocol 1: Chemoselective N-Boc Protection (The Anchor)

Objective: Selectively protect the amine without reacting with the alcohol or triggering ring opening.

Reagents:

  • Substrate: 3-Aminocyclobutan-1-ol hydrochloride (1.0 equiv)[2]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[2]
    
  • Base: Triethylamine (

    
    ) (2.5 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)[2]

Step-by-Step Procedure:

  • Preparation: Suspend the amino alcohol HCl salt in DCM (0.2 M) at 0°C.

  • Base Addition: Add

    
     dropwise.[2] The suspension will clear as the free amine is liberated. Critical: Do not use strong inorganic bases (NaOH) if avoiding epimerization is crucial, though cyclobutanols are generally robust.[2]
    
  • Reagent Addition: Add a solution of

    
     in DCM dropwise over 15 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin for amine loss, PMA for product).

  • Workup: Wash with 5% citric acid (mildly acidic to remove unreacted amine without deprotecting Boc) followed by brine.[2] Dry over

    
    .[2]
    
  • Validation:

    
     NMR should show a singlet at ~1.45 ppm (9H, t-butyl).[2] The cyclobutane protons (2.0–4.5 ppm) should remain intact, confirming no ring opening.
    
Protocol 2: O-Silylation with TBS (The Shield)

Objective: Protect the secondary alcohol.[3][4] Risk:[1][5][6] Elimination to cyclobutene if conditions are too forcing.[2]

Reagents:

  • Substrate: N-Boc-3-aminocyclobutanol (1.0 equiv)[2]

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[2]

  • Catalyst: Imidazole (2.5 equiv)[2][7]

  • Solvent: DMF (anhydrous, 0.5 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc substrate and imidazole in anhydrous DMF under Nitrogen.

  • Addition: Add TBSCl as a solid in one portion at 0°C.

  • Reaction: Allow to warm to RT. Stir for 12–18 hours.[2]

    • Note: If reaction is sluggish, add DMAP (0.1 equiv), but be aware that DMAP increases the risk of elimination in sensitive substrates.

  • Workup: Dilute with

    
     (ether extracts silyl ethers well).[2] Wash 3x with water to remove DMF/Imidazole.[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Validation:

    
     NMR will show two singlets: ~0.9 ppm (9H, Si-tBu) and ~0.1 ppm (6H, Si-Me).
    
Protocol 3: Orthogonal Deprotection

Scenario: You need to expose the amine for peptide coupling while keeping the alcohol protected.

Reagents:

  • Acid: 4M HCl in Dioxane

  • Solvent: None or minimal Dioxane

Step-by-Step Procedure:

  • Cooling: Cool the fully protected substrate to 0°C.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).

    • Why Dioxane? Anhydrous conditions prevent the hydrolysis of the silyl ether (which is acid-labile in aqueous conditions).

  • Monitoring: Stir 1–2 hours. The Boc group cleaves via the tert-butyl cation.[8]

  • Workup: Concentrate in vacuo directly to afford the amine hydrochloride salt.

    • Caution: Do not use TFA/Water mixtures if you wish to retain the TBS group, as TBS is labile to aqueous TFA.

Part 4: Mechanism & Troubleshooting (Self-Validating Systems)

The Stability Workflow

The following diagram illustrates the chemical compatibility logic.

Deprotection_Logic Substrate N-Boc / O-TBS Protected Cyclobutanol Acid Reagent: HCl / Dioxane Substrate->Acid Fluoride Reagent: TBAF / THF Substrate->Fluoride AmineFree Product: NH2 / O-TBS (Amine Salt) Acid->AmineFree Anhydrous SideReac1 Risk: TBS Cleavage (If water present) Acid->SideReac1 Aqueous AlcFree Product: N-Boc / OH (Free Alcohol) Fluoride->AlcFree Buffered SideReac2 Risk: Base-induced Elimination Fluoride->SideReac2 Excess Basic TBAF

Figure 2: Orthogonal deprotection pathways and associated risks.[2]

Data Summary Table
Protecting Group PairStability (Amine)Stability (Alcohol)Deprotection (Amine)Deprotection (Alcohol)Primary Risk
Boc / TBS High (Base)Moderate (Acid)HCl/Dioxane or TFATBAF or HF-PyridineTBS loss during acidic Boc removal
Fmoc / TBDPS Low (Base)High (Acid)Piperidine (20%)TBAFElimination during Fmoc removal
Cbz / Benzyl High (Acid/Base)High (Acid/Base)


Catalyst poisoning; Ring reduction (rare)
Troubleshooting Guide
  • Problem: Loss of TBS group during Boc deprotection.

    • Root Cause:[1][3][5][6][7][9][10] Moisture in the HCl/Dioxane or using TFA.

    • Solution: Switch to anhydrous HCl in

      
       or use TMSOTf/2,6-lutidine for Boc removal (specialized mild method).[2]
      
  • Problem: Low yield during O-silylation (TBS).

    • Root Cause:[1][3][5][6][7][9][10] Steric hindrance of the cyclobutane ring puckering.

    • Solution: Switch to TBSOTf (tert-butyldimethylsilyl triflate) and 2,6-lutidine at -78°C.[2] This is a more potent silylating system but requires strictly anhydrous conditions.[2]

Part 5: References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][4] Journal of the American Chemical Society.[4][11]

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] Wiley.[2] (Standard reference for stability data).

  • BenchChem. (2025).[2][8][10] Application Notes and Protocols for the Deprotection of Boc-Protected 3-Aminocyclobutanol.

  • Matsuura, S., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous protocols for cyclobutanols). Molecules.

  • Kocienski, P. J. (2005).[2] Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms for silyl migration).

Sources

Method

Synthesis of Fluorinated 3-Aminocyclobutanol Derivatives: An Application Note for Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated 3-Aminocyclobutanol Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated 3-Aminocyclobutanol Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over physicochemical and pharmacological properties is paramount. Among these, fluorinated 3-aminocyclobutanol derivatives have emerged as a privileged structural motif. The cyclobutane ring, a strained four-membered carbocycle, provides a rigid three-dimensional framework that can effectively orient substituents into well-defined spatial arrangements, thereby enhancing binding affinity to biological targets.[1] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pKa, metabolic stability, and lipophilicity, often leading to improved drug-like properties.[2] The 3-aminocyclobutanol core combines the conformational rigidity of the cyclobutane with the hydrogen bonding capabilities of the amino and hydroxyl groups, making it a versatile platform for designing potent and selective therapeutic agents. This application note provides a comprehensive guide to the synthesis of these valuable compounds, detailing strategic considerations, step-by-step protocols, and characterization techniques.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of fluorinated 3-aminocyclobutanol derivatives can be broadly approached via two distinct strategies, each with its own set of advantages and challenges. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Strategy A: Deoxyfluorination of a Pre-formed 3-Aminocyclobutanol Scaffold

This approach involves the initial synthesis of a 3-aminocyclobutanol, with the subsequent introduction of the fluorine atom via a deoxyfluorination reaction. This strategy is particularly useful when the stereochemistry of the amino and hydroxyl groups can be readily established in the non-fluorinated precursor.

Strategy B: Functionalization of a Pre-fluorinated Cyclobutane Core

Alternatively, a fluorinated cyclobutane building block can be synthesized first, followed by the introduction of the amino and hydroxyl functionalities. This approach is advantageous when direct fluorination of the aminocyclobutanol is challenging or leads to undesired side reactions.

Below, we delve into the practical execution of these strategies, providing detailed protocols and expert insights.

Data Presentation: A Comparative Overview of Key Synthetic Transformations

The following tables summarize typical yields and diastereoselectivities for key steps in the synthesis of fluorinated 3-aminocyclobutanol derivatives, providing a quantitative basis for experimental design.

Table 1: Diastereoselective Reduction of N-Protected 3-Aminocyclobutanones

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
K-Selectride®THF-78>95:592[3]
LiAlH(OtBu)3THF-78>95:590[4]
NaBH4MeOH080:2095[5]
Ketoreductase (KRED)Buffer/IPA302:9896[6]

Table 2: Deoxyfluorination of N-Protected 3-Aminocyclobutanols

Fluorinating AgentSolventTemperature (°C)Predominant StereoisomerYield (%)Reference
DASTCH2Cl2-78 to rtInversion60-75[7][8]
Deoxo-Fluor®CH2Cl2-78 to rtInversion65-80[7][9]
PyFluorCH2Cl2-78 to rtInversion70-85[9]

Experimental Protocols: A Step-by-Step Guide

Herein, we provide a detailed, field-proven protocol for the synthesis of a representative fluorinated 3-aminocyclobutanol derivative, (1R,3S)-3-((benzyloxycarbonyl)amino)-1-fluorocyclobutanol, following Strategy A.

Workflow Diagram: Synthesis via Deoxyfluorination

cluster_0 Synthesis of N-Cbz-3-aminocyclobutanone cluster_1 Diastereoselective Reduction cluster_2 Deoxyfluorination cluster_3 Deprotection (Optional) A Cyclobutanone B N-Cbz-3-aminocyclobutanone A->B Multi-step synthesis C cis-N-Cbz-3-aminocyclobutanol B->C K-Selectride®, THF, -78 °C D trans-N-Cbz-3-amino-1-fluorocyclobutanol C->D DAST, CH2Cl2, -78 °C to rt E trans-3-amino-1-fluorocyclobutanol D->E H2, Pd/C, MeOH

Caption: Synthetic workflow for a fluorinated 3-aminocyclobutanol.

Protocol 1: Synthesis of cis-N-(Benzyloxycarbonyl)-3-aminocyclobutanol

Rationale: The synthesis commences with the stereoselective reduction of N-(benzyloxycarbonyl)-3-aminocyclobutanone. The use of a sterically hindered reducing agent like K-Selectride® at low temperatures favors the approach of the hydride from the less hindered face of the carbonyl, leading to the formation of the cis-isomer with high diastereoselectivity.[3] The benzyloxycarbonyl (Cbz) protecting group is chosen for its stability under the reduction conditions and its facile removal via hydrogenolysis.

Materials:

  • N-(Benzyloxycarbonyl)-3-aminocyclobutanone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • K-Selectride® (1.0 M solution in THF, 1.1 eq)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-(benzyloxycarbonyl)-3-aminocyclobutanone (e.g., 3.51 g, 16.0 mmol) and dissolve in anhydrous THF (100 mL).[3]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add K-Selectride® (17.6 mL, 17.6 mmol) dropwise to the stirred solution over 15 minutes.[3]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by the slow addition of glacial acetic acid (1.16 mL, 1 equivalent) at -78 °C.[3]

  • Allow the reaction mixture to warm to room temperature.

  • Add saturated aqueous sodium bicarbonate solution (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 20-50% ethyl acetate in hexanes) to afford cis-N-(benzyloxycarbonyl)-3-aminocyclobutanol as a white solid.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.29 (m, 5H), 5.12 (s, 2H), 4.95 (br s, 1H), 4.30 (quint, J = 6.8 Hz, 1H), 4.05 (m, 1H), 2.70-2.60 (m, 2H), 2.15-2.05 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 136.8, 128.5, 128.1, 128.0, 68.2, 66.8, 45.1, 35.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₅NO₃ [M+H]⁺: 222.11, found: 222.11.

Protocol 2: Deoxyfluorination to yield trans-N-(Benzyloxycarbonyl)-3-amino-1-fluorocyclobutanol

Rationale: The deoxyfluorination of the cis-aminocyclobutanol is achieved using diethylaminosulfur trifluoride (DAST). This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the hydroxyl group.[7] The use of a non-polar solvent like dichloromethane and low temperatures helps to minimize side reactions such as elimination.

Materials:

  • cis-N-(Benzyloxycarbonyl)-3-aminocyclobutanol (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add cis-N-(benzyloxycarbonyl)-3-aminocyclobutanol (e.g., 2.21 g, 10.0 mmol) and dissolve in anhydrous CH₂Cl₂ (50 mL).

  • Cool the solution to -78 °C.

  • Slowly add DAST (1.58 mL, 12.0 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 10-30% ethyl acetate in hexanes) to afford trans-N-(benzyloxycarbonyl)-3-amino-1-fluorocyclobutanol.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.29 (m, 5H), 5.25 (dm, JHF = 56.0 Hz, 1H), 5.12 (s, 2H), 4.90 (br s, 1H), 4.15 (m, 1H), 2.80-2.65 (m, 2H), 2.50-2.35 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 136.6, 128.5, 128.1, 128.0, 90.5 (d, JCF = 215.0 Hz), 66.9, 44.8 (d, JCCF = 20.0 Hz), 36.0 (d, JCCF = 22.0 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -175.5 (m).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₄FNO₂ [M+H]⁺: 224.10, found: 224.10.

Alternative Synthetic Strategy: Functionalization of a Fluorinated Core

An alternative and equally viable approach involves the synthesis of a fluorinated cyclobutanone as a key intermediate, which is then elaborated to the desired 3-aminocyclobutanol. This strategy offers flexibility in the introduction of the amino and hydroxyl groups and can be advantageous if the fluorination of the aminocyclobutanol precursor is problematic.

Workflow Diagram: Synthesis via a Fluorinated Intermediate

cluster_0 Synthesis of 3-Fluorocyclobutanone cluster_1 Reductive Amination cluster_2 Hydroxylation (Conceptual) A Cyclobutane-1,3-dione B 3-Hydroxycyclobutanone A->B Selective Reduction C 3-Fluorocyclobutanone B->C Deoxyfluorination D N-Protected-3-fluorocyclobutylamine C->D NH2-PG, NaBH(OAc)3 E Fluorinated 3-aminocyclobutanol D->E Hydroboration-Oxidation or equivalent

Caption: Alternative workflow via a fluorinated cyclobutanone intermediate.

This strategy often involves the reductive amination of the fluorinated cyclobutanone to introduce the amino group, followed by a reduction of the ketone to the alcohol.[10] The stereochemical outcome of the reduction step can be controlled by the choice of reducing agent and reaction conditions.

Conclusion: Enabling the Next Generation of Therapeutics

The synthesis of fluorinated 3-aminocyclobutanol derivatives represents a powerful tool in the arsenal of the modern medicinal chemist. The protocols and strategies outlined in this application note provide a robust framework for the preparation of these valuable building blocks. By understanding the underlying principles of stereocontrol in both the formation of the aminocyclobutanol core and the introduction of the fluorine atom, researchers can rationally design and synthesize novel compounds with tailored properties. The continued exploration of new fluorination reagents and catalytic methods will undoubtedly further expand the accessibility and utility of this important class of molecules, paving the way for the discovery of the next generation of innovative medicines.

References

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Org. Lett., 27(31), 8586-8590. [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. [Link]

  • Ishikawa, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Omega, 6(32), 21187-21195. [Link]

  • Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Uhrín, D. (n.d.). Publications. Uhrín Group. [Link]

  • Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chem. Sci., 13, 3766-3774. [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

  • Takeda, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Tlili, A. (2016). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

  • Zhu, C., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol. [Link]

  • Martinez, A. R., et al. (2024). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. PubMed. [Link]

  • Gonzalez-Bobes, F., et al. (2024). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol. [Link]

  • ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. [Link]

  • Perras, F. A., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. NIH. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Krow, G. R., & Ramjit, H. G. (2008). A diastereoselective preparation of cyclic α-aminoboronates. PMC. [Link]

  • Martinez, A. R., & Thomson, R. J. (2024). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. PubMed. [Link]

  • Gonzalez-Bobes, F., et al. (2024). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PMC. [Link]

  • Krow, G. R., & Ramjit, H. G. (2008). A diastereoselective preparation of cyclic α-aminoboronates. PMC. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF. [Link]

  • Balázs, L. S., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. PMC. [Link]

  • Gonzalez-Pestana, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. [Link]

  • Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Wouters, J., & Oestreich, M. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • That Chemist. (2024, July 19). Deoxy-Fluorine Chemistry (Important Papers). YouTube. [Link]

  • SCI. (n.d.). Simpler fluorine chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitsunobu Reaction of Aminocyclobutanols

A Guide for Researchers, Scientists, and Drug Development Professionals The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functionalities, a transformation frequen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functionalities, a transformation frequently employed in the synthesis of complex molecules in drug development. However, when applied to strained ring systems such as aminocyclobutanols, the reaction can be prone to specific side product formations that complicate purification and reduce yields. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products in the Mitsunobu reaction of aminocyclobutanols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the unavoidable, reagent-derived byproducts in a Mitsunobu reaction, and how can I facilitate their removal?

A1: Every Mitsunobu reaction, regardless of the substrate, generates triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate, such as diethyl hydrazinedicarboxylate (DEAD-H) or diisopropyl hydrazinedicarboxylate (DIAD-H).[1][2] These byproducts are often the primary challenge in product purification.

Causality and Expert Insight: These byproducts arise from the fundamental redox mechanism of the reaction. Triphenylphosphine is oxidized to TPPO, and the azodicarboxylate is reduced. While their formation is inevitable, several strategies can simplify their removal:

  • Crystallization: TPPO and the hydrazinedicarboxylate byproduct can sometimes be removed by crystallization from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, as they tend to be less soluble than the desired product.

  • Chromatography: While standard silica gel chromatography can be effective, the polarity of TPPO can sometimes lead to co-elution with the product. Careful selection of the eluent system is crucial.

  • Modified Reagents:

    • Polymer-supported triphenylphosphine: Using a resin-bound phosphine allows for the simple filtration of the resulting polymer-bound TPPO.[3]

    • Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is easily removed by filtration.[1]

    • Acidic or Basic-tagged Phosphines: Phosphines containing an acidic or basic functional group can be used, allowing for their removal by a simple acid-base extraction during workup.

Method Advantage Consideration
Crystallization Simple and cost-effective.Product must be soluble in the chosen solvent.
Chromatography Widely applicable.Can be time-consuming and may lead to co-elution.
Polymer-supported PPh₃ Easy removal of phosphine oxide by filtration.Higher cost of the reagent.
Modified Azodicarboxylates (e.g., DCAD) Simplified removal of the hydrazine byproduct.May require synthesis of the reagent.
Q2: I am observing a significant amount of an elimination product (an aminocyclobutene) in my reaction. What is causing this, and how can I prevent it?

A2: The formation of an aminocyclobutene is a common side reaction in the Mitsunobu reaction of aminocyclobutanols. This occurs due to an E2 elimination pathway competing with the desired SN2 substitution. This is particularly prevalent in β-amino alcohols, such as aminocyclobutanols.[4]

Causality and Expert Insight: The betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate is a moderately strong base. This base can abstract a proton from the carbon adjacent to the activated hydroxyl group, leading to elimination. The choice of protecting group on the amine is critical in influencing the acidity of this proton.

Troubleshooting and Protocols:

  • Choice of Amine Protecting Group: Electron-withdrawing protecting groups on the nitrogen can increase the acidity of the α-proton, making elimination more favorable. Conversely, bulky protecting groups can sterically hinder the desired SN2 pathway, also favoring elimination.

    • Recommended Protecting Groups: Consider using protecting groups that do not significantly increase the acidity of the α-proton, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). A trityl group can also be effective in preventing elimination by sterically shielding the α-proton.[4]

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can favor the SN2 pathway over elimination.

    • Order of Addition: Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the aminocyclobutanol can sometimes minimize side reactions.[1]

Experimental Protocol to Minimize Elimination:

  • To a solution of the N-protected aminocyclobutanol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M) at 0 °C, add the azodicarboxylate (e.g., DIAD, 1.2 eq) dropwise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor by TLC.

  • If the reaction is sluggish, allow it to slowly warm to room temperature.

Q3: My reaction is producing a bicyclic aziridine instead of the desired substitution product. Why is this happening?

A3: Intramolecular cyclization to form a bicyclic aziridine is another potential side reaction, particularly when the nitrogen of the amino group is not adequately protected or when the protecting group can be cleaved under the reaction conditions. This is also a known side reaction for β-amino alcohols.[4]

Causality and Expert Insight: If the nitrogen of the aminocyclobutanol is nucleophilic (e.g., a primary or secondary amine), it can act as the intramolecular nucleophile, attacking the activated hydroxyl group to form a strained but stable aziridine ring.

Troubleshooting and Protocols:

  • Robust Amine Protection: Ensure the amine is protected with a group that is stable to the Mitsunobu conditions. Sulfonamides (e.g., Ts, Ns) or carbamates (e.g., Boc, Cbz) are generally suitable.

  • Steric Hindrance: A bulky protecting group on the nitrogen can disfavor the intramolecular cyclization.

Workflow for Preventing Aziridine Formation:

G start Reaction Setup check_protection Is the amine protected? start->check_protection protect_amine Protect the amine with a robust group (e.g., Boc, Cbz) check_protection->protect_amine No run_mitsunobu Perform Mitsunobu reaction check_protection->run_mitsunobu Yes protect_amine->run_mitsunobu end Desired Product run_mitsunobu->end

Caption: Decision workflow for preventing aziridine formation.

Q4: I am seeing evidence of a rearranged product, possibly a cyclopentylamine derivative. Is ring expansion possible under Mitsunobu conditions?

A4: While the Mitsunobu reaction is predominantly an SN2-type reaction, the formation of rearranged products suggests the involvement of a carbocation-like intermediate. Cyclobutane rings are highly strained, and the formation of a positive charge on a carbon atom of the ring can trigger a ring expansion to a more stable cyclopentyl system.

Causality and Expert Insight: The oxyphosphonium intermediate formed during the Mitsunobu reaction is a good leaving group. If this leaving group departs before the nucleophile attacks (an SN1-like pathway), a transient cyclobutyl carbocation can form. This carbocation is highly unstable and can rapidly rearrange to a more stable cyclopentyl carbocation, which is then trapped by the nucleophile.

Factors Favoring Ring Expansion:

  • Sterically Hindered Substrates: If the aminocyclobutanol is highly substituted, the SN2 pathway may be sterically hindered, favoring an SN1-like mechanism.

  • Solvent Effects: More polar solvents can stabilize a carbocation intermediate, potentially increasing the likelihood of rearrangement.

  • Electronic Effects: Electron-donating groups on the cyclobutane ring can stabilize a carbocation, making rearrangement more facile.

Troubleshooting and Protocols:

  • Solvent Choice: Use less polar solvents like THF or toluene to disfavor the formation of a carbocation intermediate.

  • Minimize Steric Hindrance: If possible, choose a less bulky protecting group on the amine that still prevents aziridine formation.

  • Temperature Control: Maintain a low reaction temperature to favor the more ordered SN2 transition state.

Reaction Pathway Diagram:

G aminocyclobutanol Aminocyclobutanol oxyphosphonium Oxyphosphonium Intermediate aminocyclobutanol->oxyphosphonium sn2_path SN2 Pathway oxyphosphonium->sn2_path sn1_path SN1-like Pathway oxyphosphonium->sn1_path desired_product Desired Product sn2_path->desired_product cyclobutyl_cation Cyclobutyl Carbocation sn1_path->cyclobutyl_cation ring_expansion Ring Expansion cyclobutyl_cation->ring_expansion cyclopentyl_cation Cyclopentyl Carbocation ring_expansion->cyclopentyl_cation rearranged_product Rearranged Product cyclopentyl_cation->rearranged_product

Caption: Competing SN2 and SN1-like pathways in the Mitsunobu reaction of aminocyclobutanols.

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Dodge, J. A., & Jones, S. A. (1996). A Mitsunobu Reaction with Greatly Simplified Byproduct Removal. Tetrahedron Letters, 37(33), 5863-5866. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]

  • Dembiński, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for a Catalytic Version. European Journal of Organic Chemistry, 2004(13), 2763-2772. [Link]

  • Hudson, C. B. (2010). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. University of Canterbury. [Link]

Sources

Optimization

Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO)

[1] Case ID: TPPO-REMOVAL-001 Status: Open Priority: High (Process Bottleneck) Agent: Senior Application Scientist Welcome to the Support Center You are likely here because your Mitsunobu reaction worked, but you are now...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: TPPO-REMOVAL-001 Status: Open Priority: High (Process Bottleneck) Agent: Senior Application Scientist

Welcome to the Support Center

You are likely here because your Mitsunobu reaction worked, but you are now staring at a crude mixture containing stoichiometric amounts of Triphenylphosphine oxide (TPPO). This byproduct is notoriously difficult to remove because it is soluble in most organic solvents yet crystallizes stubbornly in others, often co-eluting with products on silica gel.[1]

This guide is structured as a Escalation Matrix . Start with Tier 1. If that fails or is unsuitable for your substrate, escalate to Tier 2 (Chemical Complexation) or Tier 3 (Preventative Measures).

Decision Matrix (Visual Troubleshooting)

Before choosing a protocol, determine your substrate's properties and your current reaction solvent.[1]

TPPO_Decision_Tree Start START: Characterize Product IsPolar Is your product Polar? Start->IsPolar IsBasic Does product contain Basic Amines? IsPolar->IsBasic Yes (Polar) Scale Scale of Reaction? IsPolar->Scale No (Non-Polar) Method_Zn Method B: ZnCl2 Complexation (Best for Polar Products) IsBasic->Method_Zn Yes (Amine present) IsBasic->Method_Zn No Method_Mg Method C: MgCl2 Complexation (Best for Toluene/Non-Polar) Scale->Method_Mg Large (>10g) Method_Trit Method A: Classical Trituration (Hexane/Ether) Scale->Method_Trit Small (<1g) Method_Resin Method E: PS-PPh3 Resin (High Cost, Low Throughput) Scale->Method_Resin Small & High Value Method_Trit->Method_Mg If Trituration Fails Method_Acid Method D: Acid Extraction (Requires Pyridyl-Phosphine)

Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on product polarity and scale.

Tier 1: The First Line of Defense (Solubility)

Scenario: My product is lipophilic (non-polar), and I want a cheap, quick fix.

TPPO is highly soluble in polar aprotic solvents (DCM, THF) but poorly soluble in non-polar hydrocarbons (Hexane, Pentane, Cyclohexane).

Protocol A: The "Crash and Filter" (Trituration)
  • Concentrate: Remove your reaction solvent (THF/DCM) completely on a rotovap. TPPO prevents crystallization if good solvents remain.

  • Dissolve: Add a minimal amount of DCM or Chloroform to just barely dissolve the oil.

  • Precipitate:

    • Add Et₂O (Diethyl Ether) or MTBE slowly with vigorous stirring. Ratio: ~1:3 (DCM:Ether).

    • Optimization: If no solid forms, add Hexane or Pentane until the solution turns cloudy.

  • Incubate: Place the flask in a freezer (-20°C) for 2 hours.

  • Filter: Filter the white crystalline solid (TPPO) through a sintered glass funnel.

  • Wash: Wash the cake with cold Hexane/Ether (1:1). Your product is in the filtrate.[2]

Success Metric: TPPO removal ~70-80%. Often requires a subsequent flash column, but the loading will be much easier.

Tier 2: Chemical Complexation (The "Heavy Artillery")

Scenario: Trituration failed, or my product is too polar and co-precipitates with TPPO in hexane.

This relies on Lewis Acid-Base interactions. Metal salts form insoluble complexes with the oxygen of TPPO.[3][4]

Protocol B: The ZnCl₂ Method (For Polar Solvents)

Best for: Products soluble in Ethanol/EtOAc. Reference: Batesky et al. J. Org. Chem. 2017 [1]

  • Preparation: Dissolve your crude mixture in Ethanol or Ethyl Acetate .

  • Reagent: Use ZnCl₂ (Anhydrous or fresh bottle).

    • Stoichiometry: Add 2.0 equivalents of ZnCl₂ relative to the amount of PPh₃ used.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Observation: A bulky white precipitate [ZnCl₂(TPPO)₂] will form.

  • Filtration: Filter the solid.

    • Note: The complex is soluble in water but insoluble in organic solvents. Do not wash with water yet.

  • Workup: Concentrate the filtrate. If excess ZnCl₂ is a concern for your product, partition the residue between EtOAc and Water. ZnCl₂ goes to water; Product stays in EtOAc.

Protocol C: The MgCl₂ Method (For Non-Polar Solvents)

Best for: Large scale reactions in Toluene or THF. Reference: Tremblay et al. J. Org. Chem. 2024 [2][2]

  • Reagent: MgCl₂ (Anhydrous).

  • Process: Add MgCl₂ (2.0 equiv) directly to the reaction mixture (toluene/THF).

  • Critical Step (Energy Input):

    • Option A (Reflux): Heat to reflux for 2 hours.

    • Option B (Milling): Use a wet mill or vigorous mechanical stirring. The complex forms on the surface of the MgCl₂ particles; without mechanical abrasion, the reaction stalls.

  • Filtration: Filter the slurry while warm (if refluxed) or at RT.

Tier 3: Preventative Engineering (Reagent Substitution)

Scenario: I am designing a new synthesis and want to avoid this headache entirely.

Protocol D: The "Acid Wash" (Diphenyl-2-pyridylphosphine)

Mechanism: Replacing PPh₃ with Diphenyl(2-pyridyl)phosphine (Ph₂PPy) incorporates a basic nitrogen. The resulting oxide is protonatable.

  • Reaction: Run Mitsunobu as standard, substituting PPh₃ with Ph₂PPy .

  • Workup:

    • Dilute reaction with EtOAc or Ether.

    • Wash 1: 2N HCl (aqueous).

      • Result: The Ph₂PPy=O (oxide) and unreacted Ph₂PPy protonate and move to the aqueous layer.

      • Constraint: Your product must not contain basic amines, or it will be lost to the aqueous layer.

    • Wash 2: Brine.

    • Dry/Concentrate: Organic layer contains pure product.

Protocol E: Polymer-Supported Triphenylphosphine (PS-PPh₃)

Mechanism: The phosphine is attached to a polystyrene bead.[5][6]

  • Reaction: Add PS-PPh₃ beads to the solvent.

    • Note: Reaction kinetics are slower (heterogeneous). Requires 1.5x - 2.0x excess of reagents.

  • Workup: Filter the reaction mixture through a frit.

    • Retentate: Polymer beads (containing PPh₃ and TPPO).

    • Filtrate: Your product.

Tier 4: Chromatography Hacks

Scenario: I must run a column, but TPPO is streaking or co-eluting.

The "Slurry" Trick: Instead of loading the crude oil directly:

  • Dissolve crude in minimal DCM.

  • Add 2.0 equiv of MgCl₂ and silica gel to the flask.

  • Evaporate to dryness (dry load preparation).

  • Load this powder onto the column. The MgCl₂ helps retard the TPPO on the silica baseline, allowing the product to elute first.

Summary of Specifications
MethodBest SolventTarget Product TypeCostTPPO Removal Eff.
Trituration Hexane/EtherNon-Polar / LipophilicLow70-85%
ZnCl₂ EtOH / EtOAcPolar / Alcohol / AmideLow>95%
MgCl₂ Toluene / THFStable / Non-PolarLow>95%
Ph₂PPy Ether (Workup)Non-Basic (No amines)High>99%
PS-PPh₃ THF / DCMHigh Value / Small ScaleVery High>99%
Visual Workflow: ZnCl₂ Complexation

ZnCl2_Workflow Crude Crude Mixture (Product + TPPO) Dissolve Dissolve in Ethanol or EtOAc Crude->Dissolve AddZn Add ZnCl2 (2.0 equiv) Dissolve->AddZn Complex Precipitate Forms [ZnCl2(TPPO)2] AddZn->Complex Filter Filter Suspension Complex->Filter Stir 30 min filtrate Filtrate: Product + Excess ZnCl2 Filter->filtrate Wash Aq. Wash (Remove ZnCl2) filtrate->Wash Final Pure Product Wash->Final

Figure 2: Step-by-step workflow for the Zinc Chloride precipitation method.

References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][4][7][8][9] The Journal of Organic Chemistry, 82(19), 9931–9936.

  • Moschetta, E. G., et al. (2024).[3] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[3] Organic Process Research & Development.

  • Hergueta, A. R. (2022). Easy removal of triphenylphosphine oxide from reaction mixtures by precipitation with CaBr2.[4] Organic Process Research & Development, 26(6), 1845-1853.

  • Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Chromatography-Free Separation. European Journal of Organic Chemistry, 2004(13), 2763–2772.

Sources

Troubleshooting

Technical Support Center: 3-Aminocyclobutanol Hydrochloride Optimization

The following technical guide is structured as a specialized Support Center for researchers optimizing the synthesis of 3-aminocyclobutanol hydrochloride . It prioritizes yield, stereochemical control (cis vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers optimizing the synthesis of 3-aminocyclobutanol hydrochloride . It prioritizes yield, stereochemical control (cis vs. trans), and scalability.

Ticket ID: OPT-3ACB-HCl Status: Open Subject: Yield Maximization & Stereocontrol Protocols Assigned Specialist: Senior Application Scientist

Strategic Route Selection (Root Cause Analysis)

Before troubleshooting specific steps, confirm you are using the correct pathway for your target stereoisomer. Yield loss often stems from forcing a thermodynamic preference against the kinetic outcome of a reaction.

Route Comparison Matrix
FeatureRoute A: Direct Reductive Amination Route B: Curtius Rearrangement Route C: Mitsunobu Inversion (Recommended for Trans)
Primary Isomer Cis-dominant (Kinetic product)Mixture (often Cis-biased)Trans-selective (via inversion)
Starting Material 3-Oxocyclobutanecarboxylic acid / Ketones3-Oxocyclobutanecarboxylic acidCis-3-aminocyclobutanol (intermediate)
Key Reagents NH₄OAc, NaBH₃CNDPPA (Azide), t-BuOHDIAD/DEAD, p-Nitrobenzoic acid
Pain Points Over-alkylation, difficult purificationExplosion hazard (DPPA) , unstable intermediatesHigher step count, atom economy
Scalability HighLow (Safety concerns)Medium-High

Visual Workflow & Logic

The following diagram illustrates the decision logic for synthesis and the critical control points (CCPs) where yield is typically lost.

SynthesisPathways Start Starting Material: 3-Oxocyclobutanecarboxylic Acid Curtius Curtius Rearrangement (DPPA/tBuOH) Start->Curtius Step 1 Ketone Intermediate: 3-(Boc-amino)cyclobutanone Curtius->Ketone Boc-Protection Reduction Hydride Reduction (NaBH4 or L-Selectride) Ketone->Reduction Step 2: Stereodefining CisIso Major Product: Cis-3-(Boc-amino)cyclobutanol Reduction->CisIso Kinetic Control (9:1) Mitsunobu Mitsunobu Inversion (DIAD, p-NBA) CisIso->Mitsunobu If Trans required Deprotection Deprotection (HCl/Dioxane) CisIso->Deprotection If Cis required TransIso Trans-Intermediate Mitsunobu->TransIso Inversion TransIso->Deprotection FinalHCl Target: 3-Aminocyclobutanol HCl Deprotection->FinalHCl Salt Formation

Figure 1: Decision tree for stereoselective synthesis. Note that direct reduction of the ketone typically favors the cis-isomer due to hydride attack from the less hindered face.

Optimization Protocols (The "How-To")

Protocol A: Maximizing Yield of the Cis-Isomer

The reduction of 3-aminocyclobutanone derivatives is the critical step.

  • Reagent: Sodium Borohydride (NaBH₄) is standard, but L-Selectride increases cis-selectivity (>95:5) by attacking from the equatorial position, forcing the hydroxyl group axial (pseudo-axial in puckered cyclobutane).

  • Temperature Control: Maintain -78°C during addition to prevent equilibration to the thermodynamic trans-isomer.

  • Quenching: Use oxidative workup (NaOH/H₂O₂) carefully if using boron reagents to avoid emulsions that trap the product.

Protocol B: Synthesizing the Trans-Isomer (Inversion)

Direct synthesis of trans is difficult. The industry standard is to synthesize the cis alcohol and invert it.

  • Mitsunobu Reaction: React cis-N-Boc-3-aminocyclobutanol with p-nitrobenzoic acid, DIAD, and PPh₃.

  • Hydrolysis: Treat the resulting ester with LiOH to release the trans-alcohol.

  • Deprotection: HCl/Dioxane removes the Boc group.

Troubleshooting & FAQs

Issue 1: Low Yield During Isolation (The "Water Trap")

User Question: "I see full conversion on TLC/LCMS, but after workup, I recover <30% mass. Where is my product?"

Root Cause: 3-Aminocyclobutanol (free base) is a small, highly polar molecule with high water solubility. Traditional extraction (EtOAc/Water) leaves most products in the aqueous phase.

Solution:

  • Avoid Aqueous Extraction: Do not partition between water and organic solvent if possible.

  • Direct Concentration: If the final step is deprotection (e.g., Boc-removal with HCl), evaporate the solvent (Dioxane/MeOH) directly to dryness.

  • Trituration: The residue will be a gum. Triturate with non-polar solvents (Diethyl ether or MTBE) to induce crystallization of the HCl salt.

  • Resin Purification: If free-basing is necessary, use a cation exchange resin (Dowex 50W). Load aqueous solution, wash with water, and elute with ammonia in methanol.

Issue 2: Hygroscopic Salt Handling

User Question: "The HCl salt turns into a sticky oil upon exposure to air."

Root Cause: Cyclobutane amines are hygroscopic. Impurities (excess HCl or inorganic salts) exacerbate this.

Solution:

  • Lyophilization: Dissolve the crude salt in minimum water and freeze-dry. This yields a fluffy, stable powder.

  • Anhydrous Conditions: Perform the final salt formation in anhydrous Et₂O or Dioxane. Filter under nitrogen.

  • Storage: Store in a desiccator at -20°C.

Issue 3: Incomplete Curtius Rearrangement

User Question: "Step 1 (Acid to Protected Amine) stalls or yields complex mixtures."

Root Cause: The intermediate isocyanate is unstable. If the reaction temperature is too high, it polymerizes.[1] If too low, the rearrangement doesn't occur.

Solution:

  • One-Pot Procedure: Use DPPA (Diphenylphosphoryl azide) in the presence of t-Butanol.

  • Base Choice: Use Triethylamine (TEA).

  • Temperature Ramp:

    • Mix Acid + TEA + DPPA at 0°C.

    • Stir 1h (Acyl azide formation).

    • Heat to 80°C (Rearrangement to Isocyanate + Trapping by t-BuOH).

  • Safety Note: DPPA is explosive.[2] Do not scale up without blast shielding. Consider flow chemistry for kilogram scales.

References & Citations

  • Synthesis of Trans-3-aminocyclobutanol:

    • Patent: CN112608243A. "Synthesis method of trans-3-aminobutanol." (2021).[2] Describes the Mitsunobu inversion route to avoid cis-contamination.

  • Stereoselective Reduction of Cyclobutanones:

    • Journal: Zell, D., et al. "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol." ResearchGate.[3] Highlights the use of bulky hydride reagents for cis-selectivity.

  • General Properties and Safety:

    • Database: BenchChem.[1][4][5] "An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride."

Sources

Optimization

Troubleshooting low yield in benzyl deprotection of amines

Topic: Troubleshooting Low Yield in Benzyl (Bn) Deprotection of Amines Ticket ID: BN-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Simple" Reaction That Often Fails You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Benzyl (Bn) Deprotection of Amines Ticket ID: BN-DEPROT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Simple" Reaction That Often Fails

You are likely here because a "standard" hydrogenolysis (


, Pd/C) of an N-benzyl amine failed. It is a common misconception that N-debenzylation is as facile as O-debenzylation. It is not. The nitrogen atom is a strong Lewis base that can poison heterogeneous catalysts, and the resulting free amine is often amphoteric, leading to massive losses during workup.

This guide treats your experiment as a system. We will diagnose the failure mode—whether it is kinetic (reaction didn't finish), chemical (side reactions occurred), or operational (product was lost during isolation).

Phase 1: Diagnostic Triage

Before changing catalysts, determine where the mass balance went. Use this logic flow to identify your specific failure mode.

Troubleshooting Start START: Low Yield Observed SM_Check Is Starting Material (SM) visible by TLC/LCMS? Start->SM_Check Cat_Poison Issue: Catalyst Poisoning or Steric Hindrance SM_Check->Cat_Poison Yes (SM Remains) Solubility Issue: Solubility Limited (SM precipitated on cat) SM_Check->Solubility Yes (SM Remains) New_Spots Are there new, undesired spots? SM_Check->New_Spots No (SM Consumed) Methylation Issue: N-Methylation (M+14 peak) New_Spots->Methylation Yes (M+14 observed) Workup Issue: Isolation Loss (Product in Aq. layer) New_Spots->Workup No (Clean profile)

Figure 1: Diagnostic decision tree for isolating the root cause of low yield.

Phase 2: Troubleshooting Modules

Module A: The Reaction Stalled (Catalyst Poisoning)

Symptom: Starting material remains despite high catalyst loading and long reaction times.

The Mechanism: Unlike benzyl ethers, benzyl amines are Lewis bases. The nitrogen lone pair binds strongly to the Palladium surface, effectively "poisoning" the active sites and preventing


 adsorption.

Protocol Adjustment: The Acid Spike Protonating the amine prevents it from coordinating to the metal surface.

  • Standard: Add 1.05 - 2.0 equivalents of HCl (1M in water or dioxane) or Acetic Acid to the reaction mixture.

  • Catalyst Switch: If Pd/C fails, switch to Pearlman’s Catalyst (

    
    ). This catalyst is more robust and often works where Pd/C fails due to its higher surface area and hydrated nature.
    

Expert Tip: Never let the reaction mixture go dry during filtration.[1] Pyrophoric Pd/C fires are most common when filtering methanolic solutions of amines. Always keep the filter cake wet with water or solvent.

Module B: The "M+14" Impurity (N-Methylation)

Symptom: LCMS shows a peak with mass


. Yield is low because your product converted to the N-methyl derivative.

The Mechanism: In Methanol (MeOH), Pd/C can catalyze the dehydrogenation of MeOH to formaldehyde (


). The free amine condenses with formaldehyde to form a Schiff base, which is immediately reduced to the N-methyl amine.

Methylation MeOH Methanol (Solvent) HCHO Formaldehyde (In situ) MeOH->HCHO Pd/C -H2 Imine Schiff Base (R-N=CH2) HCHO->Imine + Amine Amine Free Amine (R-NH2) Product N-Methyl Amine (Impurity) Imine->Product + H2 (Pd/C)

Figure 2: Pathway of the N-methylation side reaction in methanol.

Corrective Actions:

  • Change Solvent: Switch from MeOH to Ethanol (EtOH) or Trifluoroethanol (TFE) . TFE is particularly effective at suppressing alkylation.[2]

  • Use Pearlman's Catalyst:

    
     is less prone to oxidizing alcohols than Pd/C.[3]
    
Module C: The "Invisible" Product (Workup Losses)

Symptom: Reaction looks clean on TLC, but mass recovery is <50%.

The Cause: Deprotected amines (especially low MW ones) are highly water-soluble, particularly if you used an acid additive (forming the salt).

Recovery Protocol:

  • Avoid Aqueous Workup: If possible, filter the catalyst through Celite, wash with MeOH, and evaporate. If the salt is acceptable, stop here.

  • Resin Capture: If you need the free base:

    • Dissolve the crude residue in MeOH.

    • Add SCX-2 (Strong Cation Exchange) silica resin.

    • Shake for 30 mins. The amine binds to the resin; non-basic impurities stay in solution.

    • Filter and wash resin with MeOH.

    • Elute product with

      
       in MeOH.
      

Phase 3: The "Nuclear" Option (Chemical Cleavage)

If hydrogenolysis fails (e.g., presence of sulfur which poisons Pd, or reducible alkenes you want to keep), use ACE-Cl (1-Chloroethyl chloroformate) . This is the Olofson dealkylation.

Mechanism: ACE-Cl forms a carbamate intermediate. Upon heating in methanol, this carbamate decomposes to release the amine hydrochloride,


, and acetaldehyde.

ACE_Mechanism Step1 1. Formation of Carbamate (Reflux in DCE) Inter Intermediate: ACE-Carbamate Step1->Inter - BnCl Step2 2. Methanolysis (Reflux in MeOH) Inter->Step2 Final Product: Amine HCl Salt Step2->Final - CO2, - MeCH(OMe)2

Figure 3: Workflow for ACE-Cl deprotection.

Protocol (Olofson Method):

  • Dissolve N-benzyl amine (1 equiv) in 1,2-dichloroethane (DCE).

  • Add ACE-Cl (1.2 - 1.5 equiv) and proton sponge (catalytic, optional) at 0°C.

  • Reflux for 2–4 hours. Monitor consumption of SM (converts to carbamate).

  • Evaporate DCE completely.

  • Redissolve residue in Methanol .

  • Reflux for 1 hour.

  • Evaporate to obtain the Amine Hydrochloride .

Summary Data Tables

Table 1: Solvent Selection Matrix
SolventRate of ReactionRisk of N-AlkylationSolubilityRecommendation
Methanol HighHigh (Methylation)ExcellentUse only if alkylation is not observed.
Ethanol MediumLowGoodStandard choice.
Acetic Acid Very HighNoneHighBest for stubborn substrates.
TFE HighNoneGoodExpensive, but excellent for chemoselectivity.
Ethyl Acetate LowNoneModerateUse for safety (non-flammable with Pd).
Table 2: Catalyst Troubleshooting
CatalystApplicationNotes
10% Pd/C StandardProne to poisoning by amines.
20% Pd(OH)₂/C Difficult/Slow"Pearlman's Catalyst." More active, tolerates MeOH better.
Pd/C + HCl Poisoned SystemsPrevents amine coordination.
Raney Ni Sulfur-containingUse if molecule contains sulfur (Pd will die).

FAQs

Q: My reaction is 50% complete after 24 hours. Should I add more catalyst? A: Do not just dump in more catalyst. Filter the reaction mixture to remove the "poisoned" catalyst first, then add fresh catalyst. Simply adding more to a poisoned soup rarely works efficiently.

Q: Can I use Ammonium Formate instead of H2 gas? A: Yes. Transfer hydrogenation (Pd/C +


 in refluxing MeOH) is often faster than balloon hydrogenation because it generates nascent hydrogen on the catalyst surface. However, it requires heat, which might not be suitable for thermally sensitive substrates.

Q: I have a benzyl ether and a benzyl amine. Can I selectively deprotect the amine? A: It is difficult. Usually, O-benzyl cleaves faster than N-benzyl. However, using ACE-Cl (Chemical method) will selectively cleave the N-benzyl group leaving the O-benzyl ether intact.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (The definitive guide on stability and deprotection conditions).

  • Selective N-Dealkylation of Tertiary Amines by Chloroformates . Olofson, R. A., et al. (1984). Journal of Organic Chemistry. (The primary source for the ACE-Cl method).

  • Prevention of N-Methylation during Hydrogenolysis. Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Pearlman's Catalyst for N-Debenzylation . Pearlman, W. M. (1967). Tetrahedron Letters. (Original description of Pd(OH)2/C utility).

Sources

Troubleshooting

Technical Support Center: Separation of 3-Aminocyclobutanol Isomers

Topic: Isolation and Purification of cis- and trans-3-aminocyclobutanol. Ticket ID: CHEM-SEP-3ACB-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Invisible" Isomer Challenge Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification of cis- and trans-3-aminocyclobutanol. Ticket ID: CHEM-SEP-3ACB-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Invisible" Isomer Challenge

Welcome to the technical guide for handling 3-aminocyclobutanol. If you are here, you are likely facing one of three problems:

  • Detection Failure: You cannot see your peaks on a standard UV detector.

  • Retention Loss: The compound elutes in the void volume on C18 columns.

  • Isomer Overlap: You cannot resolve the cis (syn) and trans (anti) diastereomers.

The Core Chemistry: 3-Aminocyclobutanol is a small, rigid, aliphatic amino alcohol. It lacks a chromophore (UV active group), is highly polar (logP < 0), and possesses a basic amine (


). The cyclobutane ring exists in a puckered conformation.
  • Cis-isomer: Substituents on the same face. Often capable of intramolecular H-bonding (depending on solvent), which can subtly alter its polarity relative to the trans isomer.

  • Trans-isomer: Substituents on opposite faces.

This guide prioritizes derivatization-based separation as the industry standard for robustness, while providing HILIC/ELSD protocols for those who must handle the free amine.

Module 1: Diagnostic Triage & Workflow Selection

Before starting, determine your entry point using the decision matrix below. Separating the free amine is generally discouraged due to detection limits and peak tailing.

MethodSelection Start START: What is your material? State1 Free Amine (Salt or Freebase) Start->State1 State2 N-Protected (Boc/Cbz/Bn) Start->State2 Q_Scale Scale of Separation? State1->Q_Scale Method_C Method C: Silica Flash/Prep HPLC (Standard) State2->Method_C Method_A Method A: HILIC-CAD/ELSD (Direct Analysis) Q_Scale->Method_A Analytical (<10 mg) Method_B Method B: Derivatization (Convert to N-Boc) Q_Scale->Method_B Prep/Bulk (>100 mg) Method_B->Method_C Proceed to Separation

Figure 1: Decision matrix for selecting the appropriate separation strategy based on chemical state and scale.

Module 2: The "Standard" Protocol (N-Protected Separation)

The most reliable method for separating these isomers is to protect the amine with a Boc (tert-butyloxycarbonyl) or Benzyl group. This adds lipophilicity and allows the use of standard silica chromatography.

Why this works (Mechanism)

The cis and trans isomers of N-Boc-3-aminocyclobutanol have distinct interaction vectors with silica gel.

  • Elution Order (Typical): On standard Normal Phase Silica (EtOAc/Heptane), the Trans isomer usually elutes first (less polar interaction with silica). The Cis isomer elutes second (more polar due to accessible functional groups on the same face interacting with silanols).

    • Note: Always verify elution order with NOE NMR, as subtle conformational changes in the puckered ring can invert this depending on the exact mobile phase.

Preparative Separation Protocol (Flash Chromatography)
ParameterSetting / Specification
Stationary Phase Spherical Silica Gel (20–40 µm), High Surface Area.
Mobile Phase A n-Heptane (or Hexanes)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B for 2 CV (Column Volumes), then 0–60% B over 15 CV.
Detection UV at 210 nm (Boc carbonyl has weak absorbance) or ELSD/TLC (Stain: Ninhydrin or KMnO4).
Sample Loading Dissolve in minimum DCM. Dry load on Celite if resolution is poor.

Step-by-Step:

  • Synthesis: React crude 3-aminocyclobutanol with

    
     and 
    
    
    
    in DCM.
  • TLC Check: Run TLC in 50% EtOAc/Heptane. Visualize with Ninhydrin (heat required). You should see two distinct spots (

    
    ).
    
  • Column Run: Execute the gradient. Collect fractions.

  • Deprotection (Optional): If the free amine is required, treat the separated isomer with 4M HCl in Dioxane.

Module 3: Direct Analysis of Free Amine (HILIC/ELSD)

If you cannot derivatize (e.g., PK studies, final drug substance), you must use HILIC (Hydrophilic Interaction Liquid Chromatography). Reverse Phase (C18) will fail to retain this polar molecule without ion-pairing reagents.

Analytical Method (HILIC)
  • Column: Amide-HILIC or Bare Silica HILIC (e.g., Waters XBridge Amide, Phenomenex Luna HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical to suppress silanol activity.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 60% B over 10 minutes. (Note: HILIC runs "backwards" compared to RP; higher water elutes the compound).

  • Detector: CAD (Charged Aerosol Detector) or ELSD is mandatory. UV is useless here.

Troubleshooting HILIC Issues
SymptomProbable CauseCorrective Action
Drifting Baseline Buffer precipitation in high ACN.Ensure salt concentration < 15mM overall. Premix phases if possible.
Split Peaks Sample solvent mismatch.Dissolve sample in 90% Acetonitrile. Do not inject samples dissolved in pure water.
Retention Time Shift Column equilibration.HILIC requires long equilibration. Run 20 CV of initial conditions before injection.

Module 4: Chemical Inversion (The "Mitsunobu" Fix)

Researchers often obtain a mixture enriched in the cis isomer (via ketone reduction) but require the trans isomer. Instead of discarding the cis isomer, use chemistry to invert it.

Workflow:

  • Start: N-Boc-cis-3-aminocyclobutanol.

  • Reaction: Mitsunobu inversion using Benzoic acid, DEAD/DIAD, and Triphenylphosphine (

    
    ).
    
  • Mechanism: The alcohol is activated and displaced by the benzoate nucleophile via

    
     mechanism, inverting the stereocenter from cis to trans.
    
  • Hydrolysis: Saponify the ester (LiOH) to yield N-Boc-trans-3-aminocyclobutanol.

Mitsunobu Cis Cis-Isomer (Major Product) Inter Activated Complex (O-PPh3+) Cis->Inter DEAD, PPh3 TransEster Trans-Ester (Inverted) Inter->TransEster PhCOOH (SN2) TransOH Trans-Alcohol (Final Product) TransEster->TransOH LiOH (Hydrolysis)

Figure 2: Mitsunobu inversion strategy to convert the common cis-isomer into the trans-isomer.

Module 5: Frequently Asked Questions (FAQs)

Q1: I see a single broad peak on my C18 column. Why can't I separate them?

  • Answer: 3-aminocyclobutanol is too polar for C18. It elutes in the "void volume" (unretained). Furthermore, without UV activity, you might be seeing system peaks or solvent fronts. Switch to HILIC or derivatize with Benzoyl Chloride (adds UV + retention) for analytical checks.

Q2: Which isomer is which? (Stereochemical Assignment)

  • Answer: You cannot rely solely on retention time.

    • NMR: Run a 1D-NOESY.

    • Cis: Strong NOE correlation between the methine proton at C1 (attached to OH) and the methine proton at C3 (attached to N).

    • Trans: No/Weak NOE correlation between C1 and C3 protons.

    • X-Ray: If you can form a crystalline salt (e.g., HCl or Oxalate), small molecule X-ray diffraction is definitive.

Q3: Can I separate them via crystallization?

  • Answer: Yes, often the trans-isomer hydrochloride salt is less soluble than the cis in solvents like IPA/Ethanol. If you have a mixture (e.g., 80:20), try recrystallizing the HCl salt from hot Isopropanol. The precipitate is often enriched in one diastereomer.

Q4: My peaks are tailing badly on silica. Why?

  • Answer: The free amine (even if Boc-protected, trace deprotection can occur) interacts with acidic silanols.

    • Fix: Add 1% Triethylamine (TEA) to your silica column mobile phase. This blocks the silanol sites and sharpens the peaks.

References

  • Separation of Cyclobutane Derivatives

    • Context: General protocols for separating 1,3-disubstituted cyclobutanes on silica.
    • Source: - Note: While this refers to the cyclohexanol analog, the polarity principles on silica (cis > trans retention) generally hold for the cyclobutanol system.

  • Mitsunobu Inversion Strategy

    • Context: Conversion of cis-cyclobutanol derivatives to trans.[2]

    • Source: - Describes the route using Mitsunobu inversion on the benzyl-protected intermediate.

  • Analytical Detection (HILIC/Derivatization)

    • Context: Handling non-UV active amines.
    • Source: - Demonstrates the necessity of derivatization (OPA) or specific detection for aliphatic amines.

  • Synthesis of Precursors

    • Context: Preparation of the starting ketone and reduction stereoselectivity.[2][3][4]

    • Source:

Sources

Optimization

Technical Support Center: 3-Aminocyclobutanol Hydrochloride Stability &amp; Handling

The following technical guide is structured to address the specific stability, handling, and troubleshooting requirements for 3-aminocyclobutanol hydrochloride in research and development environments. Executive Stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific stability, handling, and troubleshooting requirements for 3-aminocyclobutanol hydrochloride in research and development environments.

Executive Stability Profile

3-Aminocyclobutanol Hydrochloride (CAS: 1219019-22-3 for cis, 124555-43-7 for trans) presents unique stability challenges driven by its strained cyclobutane ring and polar functional groups. Unlike simple aliphatic amines, this scaffold requires strict environmental controls to maintain stereochemical integrity and chemical purity.

ParameterStability StatusCritical Note
Solid State ModerateHighly Hygroscopic. Deliquesces rapidly. Must store desiccated at 2–8°C.
Aqueous Solution (pH < 7) HighStable for >24h at 4°C. Protonated amine stabilizes the structure.
Aqueous Solution (pH > 8) LowRisk of free-base catalyzed polymerization or oxidative degradation.
Organic Solvents VariableStable in MeOH/DMSO. Incompatible with ketones (acetone) and aldehydes.
UV Visibility None/LowLacks chromophore. Standard UV-HPLC fails. Requires ELSD, CAD, or LC-MS.

Critical Troubleshooting Guide (Q&A)

Section A: Solution Appearance & Integrity

Q1: My stock solution of 3-aminocyclobutanol HCl has turned from clear to faint yellow after 48 hours. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the amine group (N-oxide formation) or trace metal-catalyzed radical formation. While the cyclobutane ring is kinetically stable, the primary amine is susceptible to oxidation in the presence of dissolved oxygen.

  • Technical Insight: The yellowing is often a "canary in the coal mine"—visual change occurs before significant (>5%) purity loss.

  • Action Plan:

    • Purge all future solvents with Nitrogen or Argon for 15 minutes before dissolution.

    • Add a chelator (e.g., 0.1 mM EDTA) if the assay permits, to scavenge trace metals.

    • Verdict: If the application is sensitive (e.g., kinetic binding assays), discard . For rough synthetic coupling, check purity via LC-MS; if >95%, it may be salvaged.

Q2: I observed a precipitate upon adjusting the pH of my aqueous solution to 9.0. What happened?

  • Diagnosis: You have likely exceeded the solubility limit of the free base .

  • Mechanism: 3-aminocyclobutanol is supplied as the HCl salt (highly water-soluble).[1] At pH > pKa (approx. 9.5–10 for primary amines), it converts to the neutral free base. The free base is significantly less polar and may oil out or precipitate in concentrated aqueous environments.

  • Action Plan:

    • Maintain pH < 8.0 for aqueous stock solutions.

    • If a basic pH is required for a reaction (e.g., nucleophilic attack), add a co-solvent like DMSO or Methanol (up to 10-20%) to maintain solubility of the free base species.

Section B: Analytical Challenges

Q3: I cannot see a peak on my HPLC using a UV detector at 254 nm. Is the compound missing?

  • Diagnosis: No. 3-aminocyclobutanol lacks a conjugated

    
    -system (chromophore) required for UV detection at 254 nm.
    
  • Solution: You are "flying blind" with standard UV.

  • Protocol: Switch to one of the following detection methods:

    • LC-MS (Recommended): Scan for M+H (

      
       for free base, but usually detects salt adducts or fragments).
      
    • CAD / ELSD: Charged Aerosol or Evaporative Light Scattering detectors are universal for non-chromophoric compounds.

    • Derivatization: React a small aliquot with Fmoc-Cl or OPA (o-phthalaldehyde) . These reagents react with the primary amine to generate a UV/Fluorescent species, allowing standard HPLC quantification.

Section C: Stereochemistry & Isomerization

Q4: Can the cis isomer convert to the trans isomer in solution?

  • Diagnosis: Spontaneous thermal isomerization is rare at room temperature due to the energy barrier of breaking/reforming bonds or inversion. However, chemical inversion is a risk under specific conditions.

  • Risk Factors:

    • Mitsunobu Conditions: Often used intentionally to invert the alcohol, but inadvertent activation can cause mixtures.

    • Radical Conditions: Photoredox catalysis or high heat (>100°C) can open the ring or allow radical inversion.

  • Verification: Use

    
    H-NMR.[2]
    
    • Cis-isomer: Typically shows a larger coupling constant (

      
       Hz) between H3 and H1 due to geometry.
      
    • Trans-isomer: Often exhibits different chemical shifts and smaller coupling constants.

Degradation Pathways & Logic

The following diagram illustrates the primary stress pathways for 3-aminocyclobutanol HCl.

StabilityPathways cluster_legend Pathway Legend Compound 3-Aminocyclobutanol HCl (Aq. Solution) FreeBase Free Base (Neutral Species) Compound->FreeBase pH > 9.0 SchiffBase Schiff Base (Adduct) Compound->SchiffBase + Acetone/Aldehydes Stable Stable Solution (4°C, Dark) Compound->Stable pH 2-7, Inert Gas Oxidation N-Oxidation / Imine Formation FreeBase->Oxidation Dissolved O2, Time Precipitation Precipitation / Oiling Out FreeBase->Precipitation High Conc. (>50mM) key Blue: Starting Material | Green: Safe State | Red: Degradation/Failure | Yellow: Intermediate

Caption: Stability logic flow for 3-aminocyclobutanol HCl. Blue indicates the starting state; Red indicates failure modes to avoid.

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Objective: Create a stock solution stable for 2 weeks at 4°C.

  • Weighing: Rapidly weigh the hydrochloride salt. Note: The salt is hygroscopic.[3][4] Minimize exposure to ambient humidity. If the powder is clumpy, it has already absorbed water; assume purity is <90% or dry under vacuum over

    
    .
    
  • Solvent Choice: Use Water (HPLC grade) or DMSO .

    • Avoid: Acetone, Acetonitrile (if basic), or unbuffered alcohols for long-term storage.

  • Dissolution: Dissolve to target concentration.

  • pH Check: Verify pH is acidic to neutral (pH 4–6 is ideal). The HCl salt naturally provides this. Do not neutralize unless immediately necessary for the assay.

  • Storage: Aliquot into amber vials (protect from light) and store at -20°C for long term, or 4°C for short term (1-2 weeks).

Protocol B: Derivatization for HPLC Quantification

Objective: Detect 3-aminocyclobutanol using standard UV-HPLC (254 nm).

  • Reagent: Prepare 10 mM Fmoc-Cl in Acetonitrile.

  • Buffer: Borate buffer (pH 9.0).

  • Reaction: Mix 50 µL Sample + 50 µL Borate Buffer + 100 µL Fmoc-Cl solution.

  • Incubation: 5 minutes at Room Temperature.

  • Quench: Add 20 µL of 1-aminoadamantane or simple amine to scavenge excess Fmoc-Cl (optional).

  • Analysis: Inject onto C18 column. Detect Fmoc-derivative at 265 nm .

References

  • BenchChem. (2025).[3] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from

  • European Medicines Agency (EMA). (2023). Guideline on Stability Testing of Existing Active Substances. EMA/CVMP/QWP/709423/2022.[5] Retrieved from

  • Reisser, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Retrieved from

  • PubChem. (2025).[6] Compound Summary: cis-3-Aminocyclobutanol hydrochloride (CID 53308466).[2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: trans-4-Aminocyclohexanol hydrochloride (Analogous Cycloalkyl Amine Stability Data). Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Aminocyclobutanol Hydrochloride

Welcome to the technical support center for 3-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that the poor solubility of this hydrochloride salt in many common organic solvents can present significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the success of your reactions.

Troubleshooting Guide: Navigating Solubility Issues in Reactions

This section addresses specific problems you may encounter during your experiments and offers detailed, step-by-step solutions.

Question 1: My 3-aminocyclobutanol hydrochloride won't dissolve in my non-polar aprotic reaction solvent (e.g., DCM, THF, Toluene). How can I proceed with my reaction?

This is the most common challenge faced by researchers using 3-aminocyclobutanol hydrochloride. The hydrochloride salt is highly polar and, therefore, has limited solubility in non-polar organic solvents.[1][2] Here are several strategies to address this issue, ranging from simple physical methods to chemical modifications.

Strategy 1: In-Situ Free-Basing with a Tertiary Amine

Causality: The poor solubility is due to the ionic nature of the hydrochloride salt. By neutralizing the HCl salt with a base, you generate the free amine form of 3-aminocyclobutanol. This free base is significantly less polar and thus more soluble in a wider range of organic solvents.[2][3][4][5]

Recommended Protocol:

  • Suspend the 3-aminocyclobutanol hydrochloride in your chosen anhydrous organic solvent (e.g., Dichloromethane - DCM).

  • Add a stoichiometric equivalent (1.0 to 1.2 equivalents) of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature. The formation of the free amine and the corresponding triethylammonium chloride or diisopropylethylammonium chloride salt will occur.

  • The ammonium salt byproduct is often insoluble in the organic solvent and can sometimes be filtered off, or it may not interfere with the subsequent reaction.[3]

Key Considerations:

  • Anhydrous Conditions: This method is particularly well-suited for reactions that require anhydrous conditions, such as acylations or certain coupling reactions.[3]

  • Byproduct Interference: While often non-interfering, it is crucial to consider if the generated ammonium salt could impact your reaction's outcome or purification process.

Strategy 2: Utilization of a Co-Solvent System

Causality: Introducing a small amount of a polar aprotic solvent can significantly enhance the overall solvating power of the medium, allowing the hydrochloride salt to dissolve.

Recommended Protocol:

  • Dissolve the 3-aminocyclobutanol hydrochloride in a minimal amount of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Once dissolved, add this solution dropwise to your bulk reaction solvent (e.g., DCM, THF).

  • Always run a control reaction with the co-solvent to ensure it does not negatively affect your reaction's yield or selectivity.[3]

Data Summary: Recommended Co-Solvents

Co-SolventPolarityKey Considerations
DMFHighExcellent for many reactions, but can be difficult to remove during workup.
DMSOHighStrong solvent, but can be reactive under certain conditions.
NMPHighSimilar to DMF, good for a range of reactions.
Strategy 3: Physical Dissolution Aids

Causality: Physical methods can help break down solid aggregates and increase the surface area of the solute, promoting faster dissolution.[2]

Recommended Techniques:

  • Sonication: Use an ultrasonic bath to provide energy to the system, which can aid in dissolving the solid.[2]

  • Gentle Warming: Carefully warming the mixture can increase solubility.[2][6] However, be cautious as excessive heat can lead to degradation. It is advisable to monitor the stability of your compound.[2]

Question 2: I am performing a reaction in an aqueous or protic solvent system and still observing poor solubility. What should I do?

While 3-aminocyclobutanol hydrochloride is generally more soluble in polar, protic solvents, issues can still arise, particularly with mixed solvent systems or at high concentrations.

Strategy 1: pH Adjustment

Causality: The solubility of amino alcohols is often pH-dependent. Adjusting the pH can shift the equilibrium towards a more soluble species.

Recommended Protocol:

  • Acidic Conditions (pH < 4): In some cases, further lowering the pH by adding a small amount of acid (e.g., HCl) can enhance solubility by ensuring the amine is fully protonated.

  • Basic Conditions (pH > 11): Adding a base (e.g., NaOH) will convert the hydrochloride salt to the free base, which may have different solubility characteristics in your specific aqueous system.[7]

Strategy 2: Temperature Variation

Causality: The solubility of most solids in liquids increases with temperature.[6][8][9]

Recommended Protocol:

  • Gradually heat the reaction mixture while stirring to determine if the compound dissolves at a higher temperature.

  • Be mindful of the potential for degradation at elevated temperatures and the impact on your reaction's desired outcome.

Question 3: Can I use a phase-transfer catalyst to improve the solubility and reactivity of 3-aminocyclobutanol hydrochloride?

Causality: A phase-transfer catalyst (PTC) can facilitate the transfer of a reactant from one phase (e.g., aqueous or solid) to another (e.g., organic) where the reaction occurs.[10][11][12] This is particularly useful for reactions involving an ionic reactant and a non-polar organic substrate.

Recommended Approach:

  • Catalyst Selection: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, are common and effective PTCs.[11]

  • Reaction Setup: The reaction would typically be run in a biphasic system (e.g., water/toluene) or a solid-liquid system. The PTC transports the aminocyclobutanol species into the organic phase to react with your substrate.

Experimental Workflow for Phase-Transfer Catalysis

PTC_Workflow cluster_Aqueous Aqueous/Solid Phase cluster_Organic Organic Phase A 3-Aminocyclobutanol HCl D Q+[Aminocyclobutanol] A:e->D:w Transfer via PTC C Q+X- (PTC) B Organic Substrate E Product B:e->E:w D:e->E:w Reaction Troubleshooting_Logic Start Solubility Issue with 3-Aminocyclobutanol HCl Solvent_Type What is your solvent type? Start->Solvent_Type Strategy_NonPolar In-Situ Free-Basing (e.g., with Et3N) Solvent_Type->Strategy_NonPolar Non-Polar Aprotic Strategy_Aqueous_pH Adjust pH Solvent_Type->Strategy_Aqueous_pH Aqueous/ Protic Strategy_Biphasic Phase-Transfer Catalysis Solvent_Type->Strategy_Biphasic Biphasic Strategy_CoSolvent Use Co-Solvent (DMF, DMSO) Strategy_NonPolar->Strategy_CoSolvent Alternative Strategy_Physical Physical Aids (Sonication, Gentle Heat) Strategy_CoSolvent->Strategy_Physical Alternative Strategy_Aqueous_Temp Vary Temperature Strategy_Aqueous_pH->Strategy_Aqueous_Temp Alternative

Caption: Decision tree for solubility troubleshooting.

References

  • BenchChem. (n.d.). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3- Aminocyclobutanol Hydrochloride.
  • J. Chem. Eng. Data. (2025). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Pobudkowska, A., & Blahut, A. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50(5), 652–666.
  • Academia.edu. (n.d.). Investigation: The effect of temperature on solubility.
  • BenchChem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
  • Royal Society of Chemistry. (n.d.). The effect of temperature on solubility - teacher notes.
  • Molecules. (2018). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects.
  • ACS Green Chemistry Institute. (n.d.). Switchable Solvents.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • Wikipedia. (n.d.). Free base.
  • Taylor & Francis. (n.d.). Free base – Knowledge and References.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Filo. (n.d.). What is phase transfer catalyst? Describe the role of amine as a phase tr...

Sources

Optimization

Technical Support Center: Catalytic Hydrogenation of N-Benzylamines

Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: H2-BN-004 Subject: Troubleshooting Catalyst Deactivation ("Poisoning") and Selectivity Issues Mission Statement Welcome to the Catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: H2-BN-004 Subject: Troubleshooting Catalyst Deactivation ("Poisoning") and Selectivity Issues

Mission Statement

Welcome to the Catalysis Technical Support Center. You are likely here because your debenzylation (hydrogenolysis) or ring-hydrogenation has stalled, produced "black soup" oligomers, or stripped off a halogen you intended to keep.

In N-benzylamine hydrogenation, "catalyst poisoning" is a misnomer 90% of the time. What you are likely experiencing is product inhibition —a reversible thermodynamic trap where your product binds more tightly to the catalyst than your reactant.

This guide provides the diagnostic logic and self-validating protocols to distinguish between true poisoning, inhibition, and kinetic stalling.

Part 1: Diagnostic Triage (Visual Workflow)

Before modifying your reaction, identify the failure mode using the logic tree below.

DiagnosticTree Start START: Reaction Symptom Stall Reaction starts fast, then stalls at 50-70% Start->Stall Slow Reaction is sluggish from T=0 Start->Slow Dirty Impurity Formation (Dimers/Oligomers) Start->Dirty Halogen Loss of Halogen (Cl, Br) on Aromatic Ring Start->Halogen AcidCheck Did you add acid? Stall->AcidCheck PoisonCheck Check Feedstock for S, P, or I poisons Slow->PoisonCheck LoadingCheck Is H2 Pressure/Loading High enough? Dirty->LoadingCheck Sol_Dehalo DIAGNOSIS: Oxidative Addition ACTION: Acidic Buffer (pH < pKa) Halogen->Sol_Dehalo AcidCheck->PoisonCheck Yes Sol_Inhibition DIAGNOSIS: Product Inhibition ACTION: Acid Promotion Protocol AcidCheck->Sol_Inhibition No PoisonCheck->Sol_Inhibition No Sol_TruePoison DIAGNOSIS: Irreversible Poisoning ACTION: Feedstock Purification PoisonCheck->Sol_TruePoison Yes Sol_Dimer DIAGNOSIS: Schiff Base Condensation ACTION: Increase Kinetics (P/T) LoadingCheck->Sol_Dimer No

Figure 1: Diagnostic logic for N-benzylamine hydrogenation failures.

Part 2: Troubleshooting Modules (Q&A)
Issue A: The "Stalled" Reaction (Product Inhibition)

Symptom: The uptake of hydrogen is rapid initially but flatlines before completion (often around 60-80% conversion). Adding fresh catalyst restarts the reaction only briefly.

Technical Explanation: This is the classic signature of Product Inhibition , not true poisoning.

  • Mechanism: Nitrogen atoms possess a lone pair of electrons that coordinate strongly to the empty

    
    -orbitals of the Palladium (Pd) surface.
    
  • The Trap: As the reaction proceeds, the concentration of the free amine product increases. If the product amine is more basic or less sterically hindered than the substrate, it will competitively adsorb onto the active sites, effectively blocking the substrate from binding. This follows Langmuir-Hinshelwood kinetics with strong product adsorption terms [1].

Protocol: Acid-Promoted Hydrogenolysis To fix this, we must "mask" the nitrogen lone pair.

  • Stoichiometry: Add 1.05 to 1.2 equivalents of acid relative to the amine nitrogen.

    • Preferred: HCl (creates a distinct hydrochloride salt).

    • Alternative: Acetic Acid (often used as the solvent).

  • Mechanism of Action:

    
    . The ammonium species (
    
    
    
    ) has no lone pair available for donation and cannot bind to the metal surface, leaving sites open for the neutral N-benzyl substrate [2].
  • Validation: If the reaction rate increases immediately upon acid addition, the diagnosis was inhibition.

ParameterNeutral ConditionsAcidic Conditions (HCl/AcOH)
Active Species Free Amine (Strong Adsorbent)Ammonium Salt (Non-Adsorbent)
Kinetic Order Negative order in [Product]Zero order in [Product]
Completion Time 12-24h (often incomplete)1-4h (quantitative)
Issue B: "Black Soup" & Impurities (Dimerization)

Symptom: The reaction yields secondary/tertiary amine impurities (dimers) and the catalyst aggregates into a gummy solid.

Technical Explanation: During debenzylation, the reaction proceeds via a hemiaminal or imine intermediate.

  • Pathway:

    
    .
    
  • Side Reaction: The intermediate imine is an electrophile. If the catalyst surface is "starved" of hydrogen, the free amine product (

    
    ) attacks the imine, forming a condensation product (Schiff base), which is then reduced to a secondary amine dimer [3].
    

Protocol: Kinetic Overdrive You must ensure the rate of hydrogenation (


) is faster than the rate of condensation (

).
  • Increase Pressure: Move from balloon pressure (1 atm) to 3-5 bar. This increases the surface concentration of adsorbed hydrogen.

  • Increase Loading: Higher catalyst loading minimizes the lifetime of the free imine intermediate in solution.

  • Solvent Switch: Avoid non-polar solvents. Use Ethanol or Methanol to solvate the polar intermediates and prevent surface gumming.

Issue C: Unwanted Dehalogenation

Symptom: You are removing a benzyl group from a molecule containing a Chlorine or Bromine atom. The product comes out debenzylated and dechlorinated.

Technical Explanation: Pd/C is an excellent catalyst for dehalogenation (oxidative addition of Pd into the C-X bond). This reaction is competing with your debenzylation.[1]

  • The pH Switch: Dehalogenation is generally favored under basic or neutral conditions. Debenzylation is favored under acidic conditions.

  • Selectivity Rule: If

    
     of the amine, the amine is protonated. This protects the aromatic ring from close contact with the catalyst surface required for C-X cleavage, while still allowing the benzyl C-N bond cleavage [4].
    

Protocol: Buffered Selectivity Control

  • Do NOT use base: Never add

    
     or amines to this reaction.
    
  • Acidic Buffer: Run the reaction in a solvent system buffered to pH 2-4 (e.g., Methanol + 2 eq. HCl).

  • Alternative Catalyst: If selectivity remains poor, switch from Pd/C to Pt/C (sulfided) or Vanadium-doped catalysts, which are less active toward C-X bonds.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive adsorption model (Inhibition) and how Acid Additives resolve it.

Mechanism cluster_surface Pd Catalyst Surface cluster_reactants Solution Phase Site1 Pd Site Site2 Pd Site Substrate N-Benzyl Substrate Substrate->Site1 Blocked Substrate->Site2 Successful Adsorption Product Free Amine Product (:NH2) Product->Site1 Strong Adsorption (Inhibition) Salt Ammonium Salt (NH3+) Product->Salt + Acid (H+) Protonation Acid Acid (H+) Salt->Site2 No Binding (Sites Open)

Figure 2: Mechanism of Product Inhibition vs. Acid Promotion. The free amine product (Red) binds tightly, poisoning the site. Protonation (Green) prevents binding, allowing the substrate (Blue) to react.

Part 4: Summary of Validated Protocols
IssueRoot CauseCorrective Action (The Fix)
Stalling Product Inhibition (Amine binding)Add 1.1 eq HCl or Acetic Acid.
De-Cl/Br Oxidative Addition to C-XMaintain pH < 3 . Avoid basic workups until catalyst is removed.
Dimers Imine CondensationIncrease H2 Pressure (>3 bar) or Catalyst Loading.
Slow Rate Mass Transfer LimitationSwitch solvent to MeOH/EtOH (increase solubility).
References
  • Kinetics of Inhibition: Vannice, M. A., & David, A. (2006). "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2." Journal of Catalysis, 237(2), 349–358. [2]

  • Acid Promotion: Noda, H., et al. (2020). "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega, 5(7), 3226–3232.

  • Dimer Formation: Murugesan, K., et al. (2019). "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts." Organic Process Research & Development, 23(12).

  • Selectivity Control: T. W. Green, P. G. M.[3] Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999.[3] (Standard Reference for pH effects on debenzylation vs. dehalogenation).

Sources

Troubleshooting

Technical Support Center: Advanced Mitsunobu Architectures

Subject: Beyond DEAD/DIAD – Next-Generation Reagents for Mitsunobu Coupling Department: Process Chemistry & Synthesis Optimization Status: Active Guide Executive Summary & Decision Matrix The Issue: Traditional Mitsunobu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Beyond DEAD/DIAD – Next-Generation Reagents for Mitsunobu Coupling Department: Process Chemistry & Synthesis Optimization Status: Active Guide

Executive Summary & Decision Matrix

The Issue: Traditional Mitsunobu reagents (DEAD/DIAD + PPh₃) present three critical bottlenecks in modern drug discovery:

  • Safety: DEAD/DIAD are shock-sensitive and thermally unstable.

  • Purification: Triphenylphosphine oxide (TPPO) and hydrazine byproducts are notoriously difficult to separate from polar products.

  • Reactivity: The standard system fails with nucleophiles having a pKa > 11.[1]

The Solution: This guide provides validated protocols for alternative reagents that solve these specific failure modes. Use the decision matrix below to select the correct reagent system for your substrate.

Mitsunobu_Decision_Matrix Start Start: Define Primary Constraint Constraint What is the limiting factor? Start->Constraint Purification Purification (Removal of Byproducts) Constraint->Purification Chromatography is difficult Safety Safety / Stability (Scale-up) Constraint->Safety Avoid explosives Reactivity Reactivity (High pKa / Sterics) Constraint->Reactivity Nucleophile pKa > 11 DCAD Reagent: DCAD Feature: Hydrazine Precipitates Purification->DCAD Non-polar Product DMEAD Reagent: DMEAD or ADDM Feature: Water-Soluble Byproducts Purification->DMEAD Polar Product Safety->DCAD Thermal Stability ADDP Reagent: ADDP + PBu3 Feature: Solid, Stable, pKa ~13 Safety->ADDP Solid Reagent Required Reactivity->ADDP pKa 11-13 CMBP Reagent: CMBP (Tsunoda) Feature: pKa up to 15, No Azo Reactivity->CMBP pKa > 13 or Steric Bulk

Figure 1: Strategic selection of Mitsunobu reagents based on experimental constraints.

Module A: Solving Purification Nightmares

The Problem: In standard protocols, the hydrazine byproduct (diethyl hydrazinedicarboxylate) co-elutes with products, and TPPO requires tedious chromatography.

Solution 1: DCAD (Di-4-chlorobenzyl azodicarboxylate)

Mechanism of Action: Developed by Lipshutz, the hydrazine byproduct of DCAD is insoluble in dichloromethane (DCM). It precipitates out, allowing removal by simple filtration.[2]

  • Best For: Non-polar products soluble in DCM.

  • Key Advantage: Recyclable reagent; the hydrazine can be re-oxidized to DCAD.[3]

Protocol: DCAD-Mediated Coupling

  • Dissolution: Dissolve Alcohol (1.0 equiv), Nucleophile (1.1 equiv), and PPh₃ (1.1 equiv) in DCM (not THF).

    • Note: DCM is critical for the precipitation effect.

  • Addition: Add DCAD (1.1 equiv) as a solid in one portion at 0 °C.

  • Reaction: Warm to room temperature (RT) and stir for 3–12 hours.

  • Work-up:

    • Cool the mixture to 0 °C to maximize precipitation.

    • Filter the white solid (hydrazine byproduct) through a fritted funnel.

    • Concentrate the filtrate. The residue contains your product and TPPO (TPPO is still present, but the hydrazine is gone).

Solution 2: Water-Soluble Reagents (DMEAD / ADDM)

Mechanism of Action: DMEAD (Di-2-methoxyethyl azodicarboxylate) and ADDM (1,1'-(Azodicarbonyl)dimorpholine) generate hydrophilic hydrazines that partition into the aqueous phase during extraction.

  • Best For: Lipophilic products that stay in the organic layer.

Troubleshooting FAQ:

Q: I used DCAD but no precipitate formed. A: Did you use THF or DMF? The hydrazine is soluble in these. You must use CH₂Cl₂ (DCM) or Toluene. If the reaction requires THF for solubility, switch solvents to 10% Et₂O/Hexanes at the end to force precipitation.

Module B: Overcoming pKa Limits (The "Dead Zone")

The Problem: The standard DEAD/PPh₃ system cannot activate nucleophiles with pKa > 11 (e.g., amides, certain phenols) because the betaine intermediate is not basic enough to deprotonate them.

Solution 1: ADDP (1,1'-(Azodicarbonyl)dipiperidine)

Mechanism: When paired with Tributylphosphine (PBu₃), the resulting betaine is significantly more basic than the PPh₃/DEAD system.

  • pKa Range: Effective up to pKa ~13.

  • Safety: ADDP is a stable solid (mp 135°C), unlike the explosive liquid DEAD.

Protocol: ADDP/PBu₃ Coupling

  • Setup: Dissolve Alcohol (1.0 equiv), Nucleophile (1.5 equiv), and ADDP (1.5 equiv) in anhydrous THF or Toluene.

    • Crucial: Unlike DEAD, ADDP is often added before the phosphine.

  • Addition: Add PBu₃ (1.5 equiv) dropwise at 0 °C.

    • Warning: PBu₃ is pyrophoric and has a stench. Use a syringe with a seal.

  • Reaction: Stir at RT. If the substrate is hindered, heat to 60 °C (ADDP is thermally stable).

Solution 2: CMBP (Tsunoda Reagent)

Mechanism: (Cyanomethylene)tributylphosphorane (CMBP) is a phosphorane ylide that acts as both the oxidant and the base. It bypasses the formation of the sensitive azo-betaine entirely.

  • pKa Range: Effective up to pKa ~15.

  • Best For: Weak nucleophiles (e.g., alkylation of tosylamides) and secondary alcohols with high steric hindrance.

Protocol: CMBP High-Temperature Coupling

  • Mixture: Combine Alcohol, Nucleophile, and CMBP (1.5 equiv) in Toluene.

  • Activation: This reagent often requires heat. Heat the mixture to 80–110 °C under Argon.

  • Work-up: The byproducts are acetonitrile and tributylphosphine oxide (water-soluble-ish). Wash with water to remove the oxide.

Module C: Comparative Data & Safety

Reagent Comparison Table

ReagentPhysical StateHazard ProfileByproduct RemovalMax pKa (approx)
DEAD Orange LiquidExplosive , ToxicChromatography (Difficult)11
DIAD Orange LiquidShock SensitiveChromatography (Difficult)11
DCAD Orange SolidStableFiltration (Precipitates in DCM)11
ADDP White SolidStableChromatography13
DMEAD Yellow LiquidStableAqueous Wash 11
CMBP Liquid/SolidStableAqueous Wash/Chromatography15
Advanced Workflow: The "Clean" Mitsunobu

This workflow combines DCAD with Polymer-Supported Triphenylphosphine (PS-PPh₃) to eliminate both byproducts without chromatography.

Clean_Mitsunobu_Workflow Step1 Step 1: Reaction Substrate + DCAD + PS-PPh3 Solvent: DCM Step2 Step 2: Filtration 1 Remove PS-PPh3 Oxide (Solid Resin) Step1->Step2 Filter Resin Step3 Step 3: Filtration 2 Remove DCAD-Hydrazine (Precipitated Solid) Step2->Step3 Precipitate & Filter Product Pure Product (In Filtrate) Step3->Product Evaporate Solvent

Figure 2: Chromatography-free workflow using DCAD and solid-supported phosphine.

References
  • Lipshutz, B. H. , Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate.[4][5] Organic Letters, 8(22), 5069–5072.[5]

  • Tsunoda, T. , Nagaku, M., Nagino, C., Kawamura, Y., Ozaki, F., Hioki, H., & Itô, S. (1995). (Cyanomethylene)tributylphosphorane (CMBP): A new reagent for the Mitsunobu reaction.[1] Tetrahedron Letters, 36(14), 2531-2534.

  • Tsunoda, T. , Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

  • Urizzi, P. , Sélambarom, J., Smadja, J., & Brennecke, J. (2002). Water-soluble byproducts in the Mitsunobu reaction.[6] Tetrahedron Letters, 43, 1063.

  • Denton, R. M. , An, J., & Adeniran, B. (2011). Phosphine Oxide-Catalyzed Mitsunobu Reactions. Chemical Communications, 47, 6610-6612.

Sources

Optimization

Technical Support Center: Exothermic Reaction Management

Department: Process Safety & Scale-Up Engineering Support Tier: Level 3 (Senior Application Scientist) Status: Operational Welcome to the Exotherm Management Hub User: Research Chemist / Process Engineer Subject: Trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Safety & Scale-Up Engineering Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Welcome to the Exotherm Management Hub

User: Research Chemist / Process Engineer Subject: Troubleshooting thermal risks in scale-up (1L to 50L+)

Executive Summary: Scaling up exothermic reactions is not merely about multiplying quantities; it is a fundamental shift in physics. As you move from bench to pilot plant, the Surface Area-to-Volume Ratio (SA/V) collapses, turning your reactor into an adiabatic system where heat generation outpaces removal.

This guide addresses the three most critical failure modes reported by our users: Thermal Accumulation , Heat Transfer Limitations , and Criticality Classification .

TICKET #001: "My reaction temperature spikes after I stop dosing."

Diagnosis: Thermal Accumulation (Reactant Build-up) Severity: Critical

The Physics: This occurs when the Dosing Rate (


)  exceeds the Reaction Rate (

)
. You are filling the reactor with unreacted fuel. When the reaction finally "kicks in" (often due to an induction period or reaching a specific temperature threshold), the accumulated reagent reacts simultaneously, releasing all stored enthalpy at once. This effectively turns a semi-batch process into a batch reactor with no cooling capacity.

The "Grignard" Case Study: A common scenario involves the formation of Grignard reagents.[1] If the magnesium surface is passive (oxidized), the halide accumulates. Once the oxide layer breaks, the reaction initiates violently.

Troubleshooting Protocol: The "Heat-Wait-Search" Dosing Logic

Step 1: Calculate the Damköhler Number (


) 
Ideally, you want 

(Reaction is faster than mixing/dosing). If

, you are accumulating.

Step 2: Implement the "Stop-Light" Dosing Protocol Do not rely on a timer. Rely on Heat Flow (


) .
  • Charge: Add 5-10% of the reagent.

  • Wait: Monitor

    
     (Reactor Temp) and 
    
    
    
    (Jacket Temp).
  • Verify: Look for the "Exotherm Kick"—a divergence where

    
    .
    
  • Proceed: Only begin the main feed once the initial exotherm is confirmed and cooling is active.

Visual Logic: Safe Dosing Workflow

DosingLogic Start Start Dosing (5% Charge) Check Monitor Tr vs Tj Start->Check Decision Is Tr > Tj (Exotherm)? Check->Decision Stop STOP: Accumulation Risk Use Iodine/Heat to Initiate Decision->Stop No Proceed Proceed with Feed Decision->Proceed Yes Stop->Check Re-attempt Monitor Continuous Q_rxn Monitoring Proceed->Monitor

Figure 1: Decision logic for initiating exothermic reactions (e.g., Grignard, Organolithium). Dosing is permissive only after thermal confirmation of initiation.

TICKET #002: "The protocol worked at 1L, but the 50L reactor is overheating."

Diagnosis: Surface Area-to-Volume (SA/V) Collapse Severity: High

The Physics: Heat generation scales with volume (


), while cooling capacity scales with surface area (

). As you scale up, you lose cooling power per unit of volume.

Comparative Data: The Scale-Up Penalty

ScaleVolume (L)Surface Area (

)
SA/V Ratio (

)
Cooling Capacity Relative to 1L
Lab Flask 10.0550 100% (Baseline)
Lab Reactor 50.1530 ~60%
Kilo Lab 500.7014 ~28%
Pilot Plant 5003.206.4 ~12%

Note: Data assumes geometric similarity (Aspect ratio H/D = 1.5). Real-world values vary by jacket design.

Troubleshooting Protocol: Calculating

(Heat Transfer Capability)

Do not guess. Before moving to the 50L vessel, determine the UA value (Overall Heat Transfer Coefficient × Area) required to handle your Peak Heat Release Rate (


).

Formula:



The Fix:

  • Measure

    
    :  Use Reaction Calorimetry (RC1 or similar) to find the peak heat output in Watts/Liter.
    
  • Calculate Required

    
    : 
    
    
    
    
  • Result: If

    
     is greater than the difference between your process temp and your chiller's minimum temp, the reaction is unsafe at this dosing rate.  You must reduce the dosing rate to lower 
    
    
    
    .
TICKET #003: "What happens if the cooling fails? How do I calculate the limit?"

Diagnosis: Criticality Assessment (Stoessel Classification) Severity: Emergency Planning

The Physics: You must calculate the MTSR (Maximum Temperature of Synthesis Reaction) . This is the temperature the reactor will reach if cooling fails and all accumulated reagent reacts adiabatically.

Calculation:



Where 

(Adiabatic Rise) is:

  • 
    : Enthalpy of reaction (J/mol)
    
  • 
    : Concentration (mol/kg)
    
  • 
    : Specific heat capacity (J/kg·K)
    
The Stoessel Criticality Classes

Francis Stoessel defined 5 classes of thermal risk based on the relationship between MTSR, the Boiling Point (MTT), and the Decomposition Temperature (


).

Visual Guide: Stoessel Criticality Logic

StoesselClasses MTSR Calculate MTSR Dec1 MTSR < MTT? MTSR->Dec1 MTT Boiling Point (MTT) Tdecomp Decomp Temp (T_onset) Dec2 MTSR < T_decomp? Tdecomp->Dec2 Dec1->Dec2 No Class1 Class 1 SAFE (Process is inherently safe) Dec1->Class1 Yes (if MTT < Tdecomp) Dec3 MTT < T_decomp? Dec2->Dec3 No Class2 Class 2 Monitor (Boiling prevents decomp) Dec2->Class2 Yes Class3 Class 3 CRITICAL (Boiling, but pressure risk) Dec3->Class3 Yes Class4 Class 4 DANGEROUS (Decomp triggered by boil-off) Dec3->Class4 No (Boil triggers decomp) Class5 Class 5 CATASTROPHIC (Direct trigger of decomp)

Figure 2: Simplified logic flow for determining Stoessel Criticality Classes. Class 4 and 5 require immediate process redesign or emergency relief systems.

Actionable Advice:

  • If Class 1-2: Standard cooling is usually sufficient.

  • If Class 3: Ensure pressure relief valves are sized for two-phase flow (DIERS methodology).

  • If Class 4-5: STOP. You must dilute the reaction, change the solvent to lower the boiling point, or reduce the concentration to lower

    
    .
    
References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive guide on Criticality Classes and MTSR).
  • Etchells, J., & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing. HSE Books. (Source for DIERS venting methodology).
  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety." Chemical Engineering Science, 43(8), 1759-1771.
  • Org. Proc. Res. Dev. (2014).[2][3] "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development, 18(11).

  • The Chemical Engineer. (2023). "Rules of Thumb: Scale-up."

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 3-Aminocyclobutanol Hydrochloride by HPLC

Welcome to the technical support center for the analytical characterization of 3-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-aminocyclobutanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this unique chiral building block. As a small, polar molecule lacking a strong chromophore, 3-aminocyclobutanol hydrochloride presents distinct challenges in HPLC analysis. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the scientific integrity of your analytical work.

Section 1: Understanding the Analyte and Potential Impurities

Why is Impurity Profiling of 3-Aminocyclobutanol Hydrochloride Critical?

3-Aminocyclobutanol hydrochloride is a key starting material in the synthesis of various pharmaceutical agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies require a thorough understanding of the impurity profile of all starting materials to ensure that no harmful or reactive impurities are carried through the synthetic process.[2][3]

What are the Likely Process-Related Impurities?

A definitive list of impurities is specific to the synthetic route employed. However, based on common synthetic pathways for chiral amino alcohols, we can anticipate the following classes of impurities[4][5][6]:

  • Unreacted Starting Materials and Reagents: Depending on the synthesis, this could include precursors like cyclobutanone or protected versions of the amino alcohol. Reagents such as reducing agents (e.g., sodium borohydride) and their byproducts may also be present.

  • Stereoisomers: The synthesis of a specific stereoisomer (e.g., cis or trans) may result in the presence of other diastereomers or enantiomers as impurities.[7]

  • Byproducts of Side Reactions: The strained cyclobutane ring can be susceptible to ring-opening under certain reaction conditions.[8] Other potential side reactions include over-reduction or incomplete deprotection.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., alcohols, ethers) can be present in the final product.

What are the Potential Degradation Products?

Forced degradation studies are essential to identify potential degradation products that may form during storage or in the drug product formulation.[3] For an amino alcohol like 3-aminocyclobutanol, potential degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.

  • Dehydration: Under thermal stress, the alcohol group could potentially undergo dehydration.

  • Reactions with Excipients: In a formulated product, the amine group can react with certain excipients.

Section 2: HPLC Method Development and Troubleshooting

The analysis of 3-aminocyclobutanol hydrochloride by HPLC is challenging due to its high polarity and lack of a UV-absorbing chromophore.[9] This section provides a systematic approach to developing a robust, stability-indicating HPLC method.

FAQ 1: My 3-aminocyclobutanol hydrochloride peak is not retained on my C18 column. What should I do?

This is a common issue with highly polar compounds on traditional reversed-phase columns. Here are several strategies to improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining polar analytes. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

  • Aqueous Normal Phase (ANP) Chromatography: ANP is a mixed-mode chromatography that can provide both reversed-phase and normal-phase retention mechanisms.[10]

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with the protonated amine, which will have better retention on a C18 column. However, be aware that ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the column.

Chromatography Mode Stationary Phase Typical Mobile Phase Advantages Considerations
Reversed-Phase C18, C8High aqueous contentWidely available, robustPoor retention for polar analytes
HILIC Bare silica, amide, diolHigh organic (e.g., >80% ACN)Excellent retention for polar analytesLonger equilibration times, sensitive to water content in sample
Mixed-Mode C18 with polar embedded groupsCan be used in RP or HILIC modeVersatile, can retain both polar and non-polar compoundsMethod development can be more complex
FAQ 2: I cannot detect my 3-aminocyclobutanol hydrochloride peak with a UV detector. What are my options?

Since 3-aminocyclobutanol lacks a suitable chromophore, alternative detection methods are necessary:

  • Pre-column Derivatization: This is a common and effective strategy. The primary amine of 3-aminocyclobutanol can be reacted with a derivatizing agent to attach a UV-active or fluorescent tag. This not only allows for sensitive detection but can also improve chromatographic properties.[11]

    • Common Derivatizing Agents for Amines:

      • Dansyl chloride (DNS-Cl)

      • 9-fluorenylmethyl chloroformate (FMOC-Cl)

      • o-Phthalaldehyde (OPA)

  • Charged Aerosol Detector (CAD): CAD is a universal detector that can detect any non-volatile analyte. The response is independent of the chemical structure, making it useful for impurity quantification without the need for individual standards for each impurity.[1]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for both detection and identification of impurities.[12][13] It provides high sensitivity and specificity and can be used to elucidate the structures of unknown impurities.[14][15]

Experimental Protocol: Pre-column Derivatization with Dansyl Chloride

This protocol provides a starting point for the derivatization of 3-aminocyclobutanol hydrochloride for HPLC-UV/FLD analysis.

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 with NaOH.

  • Sample and Standard Preparation:

    • Dissolve an accurately weighed amount of 3-aminocyclobutanol hydrochloride in the borate buffer to a known concentration (e.g., 1 mg/mL).

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample/standard solution with 200 µL of the dansyl chloride solution.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath or heating block.

    • After cooling to room temperature, add 100 µL of a quenching solution (e.g., 2% v/v acetic acid in water) to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.

FAQ 3: I am seeing peak tailing for my main peak. What could be the cause and how can I fix it?

Peak tailing for basic compounds like amines is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols to reduce these interactions.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the residual silanols (typically around pH 4-5) or in a range where the amine is not fully protonated (though this may reduce retention in some modes).

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Consider a Different Stationary Phase: As mentioned in FAQ 1, switching to a more suitable stationary phase like a HILIC or mixed-mode column can often resolve peak shape issues.

Workflow for Troubleshooting HPLC Issues

Caption: A decision tree for troubleshooting common HPLC issues encountered with 3-aminocyclobutanol hydrochloride.

Section 3: Designing a Stability-Indicating Study

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[2][16]

What are the key components of a forced degradation study?

Forced degradation studies, or stress testing, are essential for developing and validating a stability-indicating method.[3] The goal is to generate a target degradation of 5-20% to ensure that the analytical method can separate the degradants from the main compound.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 3-aminocyclobutanol hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Protect from light. Collect samples at various time points.

    • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C) and a solution sample to heat (e.g., 60 °C). Collect samples at various time points.

    • Photolytic Degradation: Expose a solid and a solution sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main 3-aminocyclobutanol peak in the stressed samples. This will help to confirm that no degradation products are co-eluting.

Logical Flow for Impurity Identification

Impurity_Identification Start Unknown Peak Detected in HPLC LCMS_Analysis Perform LC-MS Analysis Start->LCMS_Analysis High_Res_MS Obtain High-Resolution Mass Spectrum LCMS_Analysis->High_Res_MS MSMS_Fragmentation Perform MS/MS Fragmentation High_Res_MS->MSMS_Fragmentation Database_Search Search Mass Spectral Databases MSMS_Fragmentation->Database_Search Structure_Elucidation Manual Structure Elucidation MSMS_Fragmentation->Structure_Elucidation Hypothesize_Structure Propose Putative Structure Database_Search->Hypothesize_Structure Structure_Elucidation->Hypothesize_Structure Synthesize_Standard Synthesize Reference Standard Hypothesize_Structure->Synthesize_Standard Confirm_Structure Confirm Structure by Co-injection and Spectroscopic Data (NMR) Synthesize_Standard->Confirm_Structure Final_ID Impurity Identified Confirm_Structure->Final_ID

Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.

References

  • Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone. Retrieved from [Link]

  • Crawford Scientific. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]

  • SynThink. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • CleanControlling. (2025, June 12). How can unknown substances be identified?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]

  • PubMed Central. (2018, February 2). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Retrieved from [Link]

  • Leeder Analytical. High Resolution LC-MS/MS Analysis for Unknown Compounds. Retrieved from [Link]

  • ResearchGate. Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • ResearchGate. Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • The University of Nottingham. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • PubMed. (2020, January 25). Development of liquid chromatography tandem mass spectrometry method to quantify cyclobutane pyrimidine dimer photolyase activity by detection of 15mer oligonucleotide as reaction product. Retrieved from [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • PubMed Central. (2008, March 4). Amino alcohol-based degradable poly(ester amide) elastomers. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • JOCPR. Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Cosmetic Formulations with Amino Alcohols. Retrieved from [Link]

Sources

Optimization

Handling and storage recommendations for 3-aminocyclobutanol hydrochloride

The following technical support guide is structured as a dynamic troubleshooting hub for 3-aminocyclobutanol hydrochloride . It is designed to address the specific physicochemical challenges of this strained, hygroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a dynamic troubleshooting hub for 3-aminocyclobutanol hydrochloride . It is designed to address the specific physicochemical challenges of this strained, hygroscopic building block.

Product Class: Chiral Building Blocks / Peptidomimetics CAS (Generic): 6982-50-9 | Stereospecific CAS: 1219019-22-3 (cis), 1205037-95-1 (trans) Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Critical Storage & Stability Protocols

"My sample has turned into a sticky gum. Is it still usable?"

The Diagnosis: Hygroscopic Collapse

3-Aminocyclobutanol hydrochloride is a hygroscopic amine salt .[2][3][4] The "gum" formation is due to the absorption of atmospheric moisture, which lowers the glass transition temperature of the crystal lattice.[2] While the chemical integrity (purity) is often maintained, the physical form is compromised, making precise weighing impossible.[2]

The Fix: Desiccation & Handling

If the sample is gummy but not discolored (yellowing indicates oxidation), it can often be rescued.[2]

Step-by-Step Rescue Protocol:

  • Vacuum Drying: Place the open vial in a vacuum desiccator over

    
     or activated silica gel for 24–48 hours. High vacuum (<1 mbar) is preferred.[2][3]
    
  • Azeotropic Drying (If vacuum fails): Dissolve the gum in a minimum amount of dry methanol, add anhydrous toluene, and rotary evaporate.[2] The toluene-methanol-water azeotrope helps remove bound moisture.[1][2][3]

  • Future Prevention: Always store under an inert atmosphere (Argon/Nitrogen). Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over caps.[1][2][3]

Storage Decision Tree

StorageProtocol Start New Shipment Received Open Has the vial been opened? Start->Open LongTerm Long-Term Storage (>1 month) Open->LongTerm No Inert Purge Headspace with Argon/N2 Open->Inert Yes Temp Store at -20°C (Desiccator Required) LongTerm->Temp Seal Seal with Parafilm + Tape Inert->Seal Seal->LongTerm

Figure 1: Decision logic for maintaining the crystalline integrity of hygroscopic amine salts.

Solubilization & Reaction Troubleshooting

"I cannot extract the free base into DCM. Where is my compound?"

The Science: Partition Coefficients ( )

The free base, 3-aminocyclobutanol , is a small, polar molecule (MW ~87 g/mol ) with both an amine and a hydroxyl group.[2] It is highly water-soluble.[1][2][3] Standard extraction protocols (DCM/Water) will result in the compound remaining in the aqueous phase.[2]

The Solution: Alternative Workup Strategies

Do not use standard aqueous workups.[2][3] Choose one of the following "Non-Aqueous" pathways:

MethodProtocolBest For
A. In-Situ Neutralization Add 1.0 equiv. of DIPEA or TEA directly to the reaction mixture (e.g., amide coupling).[2] Do not isolate the free base.Peptide coupling, Acylation.[2][3]
B. Resin Scavenging Dissolve salt in MeOH. Add basic Amberlyst® A-21 resin.[2][3] Shake for 1 hr. Filter resin.[2][3] Evaporate solvent.[2][3]Isolating pure free base without water.[2][3]
C. Salting Out If aqueous extraction is mandatory: Saturate the aqueous phase with NaCl.[2][3] Extract with n-Butanol or IPA/CHCl3 (1:3) , not pure DCM.[1][2][3]Large scale extractions.[2][3]
Reaction Compatibility Guide
  • Cyclobutane Ring Strain: The cyclobutane ring has ~26 kcal/mol of ring strain [1].[2][5] Avoid highly acidic conditions at high temperatures (>100°C), which may trigger acid-catalyzed ring opening or rearrangement.[1][2][3]

  • Acylation: The primary amine is significantly more nucleophilic than the secondary alcohol.[2] Selective N-acylation is achievable at 0°C with stoichiometric acylating agents.[1][2][3]

Analytical Verification (NMR & Stereochemistry)

"The NMR spectrum looks complex. How do I distinguish cis vs. trans?"

The Challenge: Ring Puckering

Unlike cyclohexane (chair), cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain [2].[2] This complicates the Karplus relationship for coupling constants (


).[2][3]
Identification Strategy
  • Symmetry Check (

    
     NMR): 
    
    • Both cis- and trans-3-aminocyclobutanol (symmetrically substituted) possess a plane of symmetry passing through C1 and C3.[1][2][3]

    • Look for the number of signals.[2] If you see doubling of peaks, you likely have a mixture of isomers.[2]

  • NOESY Correlation (The Gold Standard):

    • Cis-isomer: Strong NOE correlation between H1 (methine next to OH) and H3 (methine next to NH2).[1][2][3] They are on the same face of the ring.[2]

    • Trans-isomer: Weak or no NOE correlation between H1 and H3.

  • Coupling Constants (

    
     NMR): 
    
    • In general, cis-1,3-disubstituted cyclobutanes exhibit pseudo-diequatorial character in the planar average, often showing distinct splitting patterns compared to the trans isomer.[2] However, rely on NOESY for definitive assignment due to rapid ring flipping.

Stereochemistry Workflow

IsomerID Sample Unknown Isomer Sample HNMR 1H NMR Analysis Sample->HNMR NOESY 2D NOESY Experiment HNMR->NOESY Ambiguous J-coupling ResultCis Strong H1-H3 Correlation (Cis Isomer) NOESY->ResultCis ResultTrans No H1-H3 Correlation (Trans Isomer) NOESY->ResultTrans

Figure 2: Definitive stereochemical assignment workflow using 2D NMR spectroscopy.

Frequently Asked Questions (FAQ)

Q: Can I dissolve this in DMSO for biological assays? A: Yes. 3-Aminocyclobutanol HCl is highly soluble in DMSO (up to >50 mM).[1][2][3] However, amine salts can be acidic.[2][3] If your assay is pH-sensitive, ensure your buffer capacity is sufficient to neutralize the HCl, or neutralize the stock solution with 1 equivalent of NaOH before addition.[2]

Q: Is the compound light sensitive? A: Generally, no.[2] However, amines can oxidize over time to form N-oxides or colored impurities.[1][2][3] Store in amber vials as a precaution.

Q: What is the recommended re-test date? A: If stored at -20°C under inert gas: 2 years . If stored at Room Temperature (desiccated): 6 months . The primary failure mode is moisture absorption, not chemical degradation.[2]

References

  • Wiberg, K. B. (1986).[2][3] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[2][3] [1][2][3]

  • Cremer, D., & Pople, J. A. (1975).[2][3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[2]

  • Safety Data Sheet (SDS) . 3-Aminocyclobutanol hydrochloride. Fisher Scientific / Thermo Fisher.[2][3] (Note: General reference for hazard data cited in Section 1).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3-Aminocyclobutanol Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 3-Aminocyclobutanol hydrochloride, a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 3-Aminocyclobutanol hydrochloride, a key building block in modern therapeutics, presents a unique set of analytical challenges due to its physicochemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for both chiral and achiral purity assessment and evaluates alternative analytical technologies, offering field-proven insights into methodological choices.

The Analytical Challenge: Why 3-Aminocyclobutanol Hydrochloride Requires a Specialized Approach

3-Aminocyclobutanol hydrochloride is a small, highly polar molecule. This inherent polarity makes it challenging to retain on traditional reversed-phase HPLC columns. Furthermore, it lacks a significant chromophore, rendering it virtually invisible to standard UV-Vis detectors.[1] These characteristics necessitate a tailored analytical strategy, most commonly involving pre-column derivatization to introduce a chromophoric or fluorophoric tag, thereby enhancing both chromatographic retention and detectability.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for the purity analysis of pharmaceutical compounds, offering high resolution and sensitivity.[2] For 3-aminocyclobutanol hydrochloride, two primary aspects of purity must be considered: chiral purity (the relative amounts of its enantiomers) and achiral purity (the presence of other impurities such as starting materials, by-products, or degradation products).

A. Chiral Purity Analysis: Resolving the Enantiomers

As a chiral molecule, the stereochemistry of 3-aminocyclobutanol can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3] Consequently, accurate determination of enantiomeric purity is a critical quality control parameter. Two main HPLC strategies are employed for chiral separations: direct and indirect.

  • Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. While direct analysis is often preferred for its simplicity, developing a suitable method can be challenging for highly polar, underivatized amines.[4]

  • Indirect Chiral Separation: A more common and robust strategy for compounds like 3-aminocyclobutanol is the indirect approach.[3] This involves pre-column derivatization with a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. These diastereomers have different physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).[3] A key advantage is that the CDA also introduces a chromophore, enabling sensitive UV or fluorescence detection.[3]

Caption: Workflow for indirect chiral analysis by HPLC.

Proposed Method for Chiral Purity Analysis (Indirect Approach):

This proposed method is adapted from established protocols for similar small chiral amines and serves as a robust starting point for method development.[3][5]

1. Derivatization Protocol:

  • Derivatizing Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl). This reagent reacts with primary amines to form highly fluorescent derivatives.[6]

  • Procedure:

    • Dissolve a known concentration of 3-aminocyclobutanol hydrochloride in a borate buffer (pH 9.0).

    • Add a solution of NBD-Cl in acetonitrile.

    • Heat the mixture at 60°C for approximately 30 minutes.

    • Cool the reaction mixture and dilute with the mobile phase before injection.

2. HPLC Conditions:

ParameterRecommended SettingRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak series)Provides the necessary enantioselectivity for separating the derivatized diastereomers.[5]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations, offering good selectivity.[5]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature 25°CTemperature control ensures reproducible retention times.
Detection Fluorescence (Excitation: ~470 nm, Emission: ~530 nm)NBD derivatives are highly fluorescent, offering excellent sensitivity.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
B. Achiral Purity and Impurity Profiling

Determining the presence of non-chiral impurities is equally critical. This is typically achieved using reversed-phase HPLC. As with chiral analysis, derivatization is necessary for UV or fluorescence detection.

Proposed Method for Achiral Purity Analysis:

This method is based on common practices for the analysis of biogenic amines and other small polar compounds.[7][8]

1. Derivatization Protocol:

  • Derivatizing Agent: Dansyl Chloride. This reagent reacts with primary and secondary amines to form stable, fluorescent derivatives.[8]

  • Procedure:

    • Dissolve the 3-aminocyclobutanol hydrochloride sample in an alkaline buffer (e.g., sodium bicarbonate).

    • Add a solution of Dansyl Chloride in acetone.

    • Allow the reaction to proceed at room temperature in the dark for approximately 1 hour.

    • Quench the reaction with a small amount of a secondary amine solution (e.g., proline).

    • Dilute with the mobile phase prior to injection.

2. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry-standard for impurity profiling, offering good retention of derivatized amines.
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)A gradient allows for the separation of impurities with a wide range of polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CElevated temperature can improve peak shape and reduce viscosity.
Detection UV-Vis at ~254 nm or FluorescenceDansyl derivatives have strong UV absorbance and fluorescence, providing flexibility in detection.
Injection Volume 10 µLStandard injection volume.

II. Method Validation: Ensuring Trustworthiness and Compliance

A described analytical method is incomplete without validation to demonstrate its suitability for its intended purpose.[9] Method validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[6]

Key Validation Parameters for a Purity Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (e.g., using a DAD detector) should show no co-eluting peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results to the true value.Recovery of spiked analyte should be within 98-102% for the main component and 80-120% for impurities.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be <2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[5]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and temperature are slightly varied.

III. Alternative Analytical Techniques: A Comparative Overview

While HPLC is the predominant technique, other methods offer unique advantages and can be valuable for orthogonal testing or specific applications.

G cluster_0 Purity Analysis Techniques HPLC HPLC High Resolution & Sensitivity High Resolution & Sensitivity HPLC->High Resolution & Sensitivity Established Methodology Established Methodology HPLC->Established Methodology GC GC Excellent for Volatile Compounds Excellent for Volatile Compounds GC->Excellent for Volatile Compounds Fast Analysis Times Fast Analysis Times GC->Fast Analysis Times CE CE High Efficiency & Minimal Sample Usage High Efficiency & Minimal Sample Usage CE->High Efficiency & Minimal Sample Usage Analysis of Polar/Charged Molecules Analysis of Polar/Charged Molecules CE->Analysis of Polar/Charged Molecules

Caption: Key strengths of different analytical techniques.

A. Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For non-volatile compounds like 3-aminocyclobutanol, derivatization is required to increase volatility.[10]

  • Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a long, narrow column.

  • Derivatization for GC: Silylation reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) are commonly used to replace active hydrogens on the amine and alcohol groups, making the molecule volatile.[10]

  • Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Mass Spectrometer (MS) provides structural information for impurity identification.[11]

B. Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of small, polar, and charged molecules.

  • Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

  • Advantages for 3-Aminocyclobutanol: CE can often analyze polar and charged compounds directly without the need for derivatization, simplifying sample preparation. It also requires very small sample volumes.

  • Detection: UV-Vis detection can be challenging due to the short path length. However, coupling with a mass spectrometer (CE-MS) provides high sensitivity and specificity.

IV. Head-to-Head Comparison: HPLC vs. GC vs. CE

FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Analyte Suitability Broad range, including non-volatile and thermally labile compounds.[12]Volatile and thermally stable compounds (or those that can be derivatized to be so).[13]Charged and polar molecules.
Sample Preparation Often requires derivatization for detection.Requires derivatization for non-volatile analytes.[10]Often minimal, can analyze directly in aqueous solutions.
Sensitivity High, especially with fluorescence or MS detection.Very high, particularly with FID and MS detectors.Can be lower with UV detection, but very high with MS.
Resolution/Efficiency High.Very high, especially with capillary columns.Extremely high.
Analysis Time Typically 10-60 minutes.[14]Typically faster, often under 30 minutes.[14]Very fast, often under 20 minutes.
Cost & Complexity Moderate to high initial cost, established and widely used.Lower initial cost for basic systems, but can be complex.Lower instrument cost, but can be more technically demanding to operate.
Regulatory Acceptance Widely accepted and the "gold standard" in the pharmaceutical industry.[2]Well-established for specific applications like residual solvent analysis.Gaining acceptance, but less common than HPLC for routine purity testing.

Conclusion and Recommendations

For the comprehensive purity analysis of 3-aminocyclobutanol hydrochloride, a multi-faceted approach leveraging the strengths of HPLC is the most robust and regulatory-accepted strategy.

  • Primary Recommendation: A combination of two validated HPLC methods should be developed:

    • An indirect chiral HPLC method following derivatization with a chiral reagent to accurately quantify the enantiomeric purity.

    • A reversed-phase HPLC method for achiral impurity profiling, also utilizing derivatization for sensitive detection of potential process-related impurities and degradants.

  • Orthogonal Methodologies: Gas Chromatography (after derivatization) and Capillary Electrophoresis serve as excellent orthogonal techniques. They are invaluable for method validation (e.g., confirming peak purity) and for investigating any out-of-specification results, as their different separation mechanisms provide a higher degree of confidence in the analytical data.

By implementing a well-validated HPLC strategy, complemented by the selective use of alternative techniques, drug development professionals can ensure the purity, safety, and quality of 3-aminocyclobutanol hydrochloride, thereby contributing to the integrity of the final pharmaceutical product.

References

  • Comparative Evaluation of High-Performance Liquid Chromatography versus Total Organic Carbon Analysis for Cleaning Validation in. (2026, January 24). Authorea Preprints. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020, July 30). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). ResearchGate. [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International - Chromatography Online. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • A kind of separation detection method of 3-aminobutanol enantiomer. (n.d.).
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PubMed Central (PMC). [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. (2025, January 27). IRIS. [Link]

  • Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (n.d.). ResearchGate. [Link]

  • Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. (n.d.). ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Technology Networks. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). PubMed Central (PMC). [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed. [Link]

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013, July 5). American Pharmaceutical Review. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2025, August 5). ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Enantiomeric Excess Determination of 3-Aminocyclobutanol

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a critical aspect of ensuring the safety and efficacy of chira...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a critical aspect of ensuring the safety and efficacy of chiral drug candidates. 3-Aminocyclobutanol, a key chiral building block, presents a common challenge for analytical chemists: the development of a robust and reliable HPLC method to quantify its enantiomeric excess (e.e.). This guide provides an in-depth comparison of potential chiral HPLC methodologies, grounded in scientific principles and practical expertise, to empower researchers in this endeavor.

The Analytical Challenge: 3-Aminocyclobutanol

3-Aminocyclobutanol is a small, polar molecule with two key functional groups: a primary amine and a hydroxyl group. These groups are prime targets for interaction with a chiral stationary phase (CSP). However, the molecule's conformational flexibility and the lack of a strong chromophore for UV detection can complicate direct analysis. Therefore, method development often explores both direct and indirect approaches.

Strategic Approaches to Chiral Separation

Two primary strategies can be employed for the chiral separation of 3-aminocyclobutanol by HPLC:

  • Direct Chiral HPLC: This is the preferred approach, where the enantiomers are separated directly on a chiral column. The success of this method hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

  • Indirect Chiral HPLC (Derivatization): When direct methods fail or provide inadequate resolution, derivatization of the analyte with a chiral derivatizing agent (CDA) can be employed. This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column. While effective, this method introduces additional steps and potential for analytical error. A patent for the analysis of the structurally similar 3-aminobutanol suggests derivatization as a viable strategy.[1]

Comparing Chiral Stationary Phases for Direct Separation

The selection of the CSP is the most critical decision in developing a direct chiral HPLC method. Based on the structure of 3-aminocyclobutanol, three classes of CSPs are particularly promising candidates.

Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK® AD-H)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are the most widely used for chiral separations, capable of resolving over 80% of enantiomers.[2][3] The CHIRALPAK® AD-H, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a strong candidate for 3-aminocyclobutanol.[2]

  • Mechanism of Separation: The separation mechanism on polysaccharide-based CSPs is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The amino and hydroxyl groups of 3-aminocyclobutanol can readily participate in hydrogen bonding with the carbamate groups on the CSP.

  • Typical Mobile Phases: Normal-phase eluents consisting of a hydrocarbon (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol) are most common.[4][5] For basic analytes like 3-aminocyclobutanol, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) is often necessary to improve peak shape and resolution.

Pirkle-Type CSPs (e.g., Regis WHELK-O® 1)

Named after William H. Pirkle, these CSPs operate on the principle of forming π-π complexes, hydrogen bonds, and dipole-dipole interactions between the analyte and the CSP. The WHELK-O® 1, with its 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene selector, is a versatile Pirkle-type phase known for its broad selectivity for various compound classes, including alcohols and amines.[6][7][8][9]

  • Mechanism of Separation: The WHELK-O® 1 acts as a π-electron acceptor and donor, making it highly effective for analytes that can engage in π-π interactions.[7][8] While 3-aminocyclobutanol itself lacks a significant π-system, the amino and hydroxyl groups can form strong hydrogen bonds with the dinitrobenzamido moiety of the CSP.

  • Typical Mobile Phases: Similar to polysaccharide columns, Pirkle-type CSPs are typically used in normal-phase mode with alkane/alcohol mobile phases. Their covalent bonding to the silica support provides the advantage of compatibility with a wider range of solvents, including aqueous systems.[8][9]

Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® V2)

Macrocyclic glycopeptides, such as vancomycin, are complex molecules with multiple chiral centers and functional groups, creating a variety of potential interactions for chiral recognition. The Astec® CHIROBIOTIC® V2, which is based on vancomycin bonded to silica, is particularly well-suited for the separation of amino acids and amino alcohols.[10][11][12]

  • Mechanism of Separation: The basket-like structure of vancomycin allows for inclusion complexation, while the presence of peptide bonds, hydroxyl groups, and aromatic rings facilitates hydrogen bonding, dipole-dipole, and ionic interactions.[13] The primary amine of 3-aminocyclobutanol can interact ionically with the carboxylic acid group of the vancomycin selector.

  • Typical Mobile Phases: A key advantage of CHIROBIOTIC® columns is their versatility, allowing for use in reversed-phase, normal-phase, and polar ionic modes.[13] For a polar molecule like 3-aminocyclobutanol, the polar ionic mode, typically using a mixture of methanol or acetonitrile with small amounts of an acid and a base (e.g., acetic acid and triethylamine), can be highly effective.

Performance Comparison of CSPs

Chiral Stationary PhaseSeparation PrincipleTypical Mobile PhaseAdvantagesPotential Challenges for 3-Aminocyclobutanol
Daicel CHIRALPAK® AD-H Hydrogen bonding, dipole-dipole, steric interactionsNormal Phase (Hexane/IPA)Broad applicability, high success rate for a variety of compounds.[2]May require derivatization for good UV detection; peak shape may need optimization with additives.
Regis WHELK-O® 1 π-π interactions, hydrogen bonding, dipole-dipoleNormal Phase (Hexane/IPA)Covalently bonded, durable, versatile for many functional groups including amines and alcohols.[6][8]Lack of a strong π-system in the analyte may lead to weaker interactions compared to aromatic compounds.
Astec® CHIROBIOTIC® V2 Inclusion, hydrogen bonding, ionic interactionsReversed Phase, Polar Ionic ModeExcellent for polar and ionizable compounds, multiple interaction modes.[12][13]The small size of the analyte might not be optimal for the inclusion complex mechanism.

Experimental Protocol: A Starting Point for Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for 3-aminocyclobutanol. It is intended as a starting point, and optimization will be necessary.

Analyte and Standard Preparation
  • Racemic Standard: Prepare a stock solution of racemic 3-aminocyclobutanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Enantiomerically Enriched Sample: Prepare the sample to be tested at a similar concentration.

Initial Screening of Chiral Columns and Mobile Phases

It is recommended to screen a few different columns and mobile phases to identify the most promising conditions.

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or derivatize for more sensitive detection)

Method Optimization

Once initial separation is observed, optimize the following parameters to improve resolution (Rs), analysis time, and peak shape:

  • Mobile Phase Composition: Vary the ratio of hexane to isopropanol. Increasing the alcohol content will generally decrease retention times.

  • Additive Concentration: Adjust the concentration of the amine modifier to improve peak symmetry.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and influence selectivity.

Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for purpose.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Method Development Workflow

Chiral_HPLC_Method_Development cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization cluster_validation Validation (ICH Guidelines) cluster_decision Decision Point cluster_indirect Alternative Strategy Analyte Prepare Racemic Standard & Sample CSP_Selection Select CSPs (Polysaccharide, Pirkle, Macrocyclic) Analyte->CSP_Selection MP_Screening Screen Mobile Phases (Normal, Reversed, Polar Ionic) CSP_Selection->MP_Screening Decision Adequate Resolution? MP_Screening->Decision Optimize_Params Optimize: - Mobile Phase Ratio - Additives - Flow Rate - Temperature Validation Validate: - Specificity - Linearity - Accuracy - Precision - LOQ - Robustness Optimize_Params->Validation Decision->Optimize_Params Yes Derivatization Derivatization with CDA Decision->Derivatization No Achiral_HPLC Analysis on Achiral Column Derivatization->Achiral_HPLC Achiral_HPLC->Validation

Caption: Workflow for Chiral HPLC Method Development.

Logical Framework for CSP Selection

CSP_Selection_Logic cluster_csp Chiral Stationary Phase (CSP) Candidates cluster_mp Primary Mobile Phase Strategy Analyte Analyte: 3-Aminocyclobutanol (Polar, H-bond donor/acceptor) Polysaccharide Polysaccharide-based (e.g., CHIRALPAK® AD-H) Interaction: H-bonding, Steric Analyte->Polysaccharide High general success rate Pirkle Pirkle-type (e.g., WHELK-O® 1) Interaction: H-bonding, Dipole Analyte->Pirkle Good for amines & alcohols Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V2) Interaction: Ionic, H-bonding Analyte->Macrocyclic Excellent for polar/ionic analytes MP_Normal Normal Phase (Alkane/Alcohol + Additive) Polysaccharide->MP_Normal Requires Pirkle->MP_Normal Requires MP_Polar Polar Ionic Mode (MeOH/ACN + Acid/Base) Macrocyclic->MP_Polar Requires

Caption: Decision logic for selecting a suitable CSP.

Conclusion

The determination of the enantiomeric excess of 3-aminocyclobutanol by chiral HPLC is a challenging yet achievable task. A systematic approach to method development, beginning with the screening of well-chosen chiral stationary phases such as polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide-based columns, is crucial for success. While direct separation is the ultimate goal, the potential need for derivatization should be considered as a viable alternative. By understanding the principles of chiral recognition and diligently optimizing the chromatographic conditions, a robust and reliable method can be developed and validated to meet the stringent requirements of the pharmaceutical industry.

References

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns. Retrieved from [Link]

  • HPLC. (n.d.). LC COLUMNS Regis Chiral Phases. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]

  • The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK® AD-3 / CHIRALPAK® AD-H / CHIRALPAK® AD HPLC Columns. Retrieved from [Link]

  • The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (n.d.). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • LCGC North America. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved from [Link]

  • Regis Technologies. (n.d.). Whelk-O® 1 CORE Chiral Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Regis Technologies. (n.d.). WHELK-O®1. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

  • Preprints.org. (n.d.). Molecular Dynamics of Enantiomeric Separation in HPLC[v1]. Retrieved from [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. Retrieved from [Link]

  • DongNamLab. (n.d.). Astec® CHIROBIOTIC® V2 Chiral (5 μm) HPLC Columns. Retrieved from [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]

  • Daicel. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Analytics-Shop. (n.d.). 15024AST - HPLC Column Astec® CHIROBIOTIC® V2 chiral, 5 µm Partikelgröße, L x I.D. 25 cm x 4,6 mm. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • PubMed Central. (2013). Enantiomeric Separations of Illicit Drugs and Controlled Substances Using Cyclofructan Based (LARIHC) and Cyclobond I 2000 RSP HPLC Chiral Stationary Phases. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Validation

NMR Techniques for Determining Cis/Trans Stereochemistry of Cyclobutanes

Executive Summary Determining the stereochemistry of cyclobutane rings is a critical challenge in drug discovery, particularly for photodimerization products, natural product scaffolds (e.g., piperarborenine), and peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the stereochemistry of cyclobutane rings is a critical challenge in drug discovery, particularly for photodimerization products, natural product scaffolds (e.g., piperarborenine), and peptidomimetics. Unlike cyclohexane systems where scalar coupling (


) values are diagnostic, cyclobutane rings possess a dynamic "puckered" conformation that renders standard Karplus relationships ambiguous.

This guide establishes a hierarchical analytical workflow. While 1D


H NMR provides initial indications, Nuclear Overhauser Effect (NOE)  based techniques are the definitive standard for assigning cis/trans relationships in cyclobutanes.

Part 1: Mechanistic Basis of Cyclobutane Stereochemistry

The Conformation Problem: Puckering vs. Planarity

Cyclobutane is not planar; it adopts a "butterfly" or puckered conformation to relieve torsional strain (eclipsing interactions). This puckering creates a dynamic equilibrium between two equivalent conformers.

  • Planar Transition State: High energy, full eclipsing of substituents.

  • Puckered Ground State: Dihedral angles deviate from

    
     (cis) and 
    
    
    
    (trans), typically oscillating with a puckering angle of
    
    
    .

Impact on NMR: The observed NMR signals are a time-averaged blend of the rapid equilibrium. This averaging compresses the difference between


 and 

, making scalar coupling less reliable than in rigid systems like alkenes or cyclohexanes.
DOT Diagram: Stereochemical Logic Flow

The following diagram illustrates the decision matrix for selecting the correct NMR experiment based on molecular weight and ring flexibility.

Cyclobutane_Stereochem_Workflow Start Cyclobutane Stereochem Assignment Step1 1. Preliminary 1D 1H NMR (Check J-Couplings) Start->Step1 Decision Are J-values diagnostic? (J_cis >> J_trans) Step1->Decision Path_Ambiguous Ambiguous/Overlapping J (Common in Cyclobutanes) Decision->Path_Ambiguous No Path_Clear Distinct J values (Rare/Rigid Systems) Decision->Path_Clear Yes Step2 2. NOE-Based Methods (Spatial Proximity) Path_Ambiguous->Step2 Path_Clear->Step2 Confirm with NOE MW_Check Molecular Weight Check Step2->MW_Check Method_NOESY 2D NOESY (MW < 700 or > 1200) MW_Check->Method_NOESY Small/Large Molecule Method_ROESY 2D ROESY (MW 700-1200 or Ambiguous NOE) MW_Check->Method_ROESY Mid-Size / Null Point Method_1DNOE 1D DPFGSE-NOE (Quantitative Distance) MW_Check->Method_1DNOE Precise Distance Needed Final Definitive Assignment: Cis = Strong NOE Trans = Weak/No NOE Method_NOESY->Final Method_ROESY->Final Method_1DNOE->Final

Caption: Decision tree for assigning cyclobutane stereochemistry, prioritizing ROESY/NOE over ambiguous J-coupling analysis.

Part 2: Comparative Analysis of Techniques

Technique 1: Scalar Coupling ( ) Analysis

Status: Supportive / Often Ambiguous

In rigid rings (e.g., cyclopropane),


.[1] In cyclobutanes, this trend generally holds but is unreliable due to puckering.
ParameterCis-Cyclobutane (

)
Trans-Cyclobutane (

)
Notes
Coupling Constant 6 – 11 Hz 3 – 9 Hz Significant overlap exists.
Dihedral Angle (

)


Puckering increases

and decreases

.
Karplus Prediction Higher value expected.Lower value expected.Opposite to alkenes (

).

Critical Insight: Do not assign stereochemistry solely based on


 values unless you have both isomers to compare directly. A 

value of 8 Hz could be either cis or trans depending on the specific substituent electronegativity and ring constraints.
Technique 2: NOE / ROESY (The Gold Standard)

Status: Definitive

Since cis protons are on the same face of the ring, they are spatially proximal (< 3.0 Å), leading to a strong Nuclear Overhauser Effect (NOE). Trans protons are on opposite faces, separated by the ring body (> 4.0 Å), resulting in weak or absent NOE signals.

FeatureNOESYROESY
Mechanism Cross-relaxation (Lab frame)Cross-relaxation (Rotating frame)
Sign of Signal Positive (small mol) / Negative (large mol)Always Positive (opposite to diagonal)
Zero-Crossing Yes (at

, MW ~1000)
No
Recommendation Use for very small molecules (<600 Da).Preferred for most drug-like scaffolds (MW 400-1500).

Part 3: Experimental Protocols

Protocol A: 1D Selective NOE (DPFGSE-NOE)

Best for quantitative assessment when signals are well-resolved.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Degas the sample (bubbling
    
    
    for 5 mins) to remove paramagnetic oxygen which quenches NOE.
  • Pulse Sequence: Use a spatially selective gradient sequence (e.g., selnogp on Bruker).

  • Target Selection: Select a resonance clearly belonging to one substituent (e.g., a methyl group or methine proton).

  • Acquisition:

    • Set mixing time (

      
      ) to 500-800 ms  for small molecules.
      
    • Acquire 64-128 scans.

  • Analysis:

    • Cis: Irradiation of Substituent A results in a distinct enhancement (>2%) of the vicinal proton on the same face.

    • Trans: Irradiation yields no enhancement or negligible spillover.

Protocol B: 2D ROESY

Best for mapping the entire ring system or when signals overlap.

  • Pulse Sequence: roesyphpr (Phase-sensitive ROESY).

  • Parameters:

    • Mixing Time (spin-lock): 200–300 ms. (Avoid long mixing times to prevent TOCSY artifacts).

    • Relaxation Delay: > 2 seconds.

    • Scans: 16–32 per increment.

  • Processing:

    • Apply a 90° shifted sine-bell squared window function (QSINE with SSB=2).

    • Phase correction is critical: Diagonal peaks are phased negative (red); Cross-peaks are positive (blue).

  • Interpretation:

    • Look for strong cross-peaks between vicinal protons.

    • Artifact Check: If a peak has the same phase as the diagonal, it is likely a TOCSY transfer (through-bond), not an NOE (through-space).

Part 4: Chemical Shift Trends ( -Gauche Effect)

While less definitive than NOE, chemical shift trends provide corroborating evidence.

  • Cis-Effect (Shielding): Substituents in a cis arrangement often exert a steric shielding effect (steric compression) on the vicinal carbons or protons, shifting them upfield (lower ppm) relative to the trans isomer.

  • Anisotropy: If the substituent is an aromatic ring (e.g., phenyl), a cis proton may lie in the shielding cone of the ring, causing a dramatic upfield shift (

    
     ppm).
    

References

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Organic Chemistry Data. Spin-Spin Splitting: J-Coupling and Karplus Relationships. [Link]

  • Baranac-Stojanović, M., et al. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. J. Org.[2] Chem. 2013.[2] [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Context: NOE/ROESY mixing times and zero-crossing). [Link]

  • Australian National University. Guide to NOE Experiments. [Link]

  • UCSD Skaggs School of Pharmacy. NOESY and ROESY NMR Facility Guide. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of 3-Aminocyclobutanol Derivatives

Executive Summary & Strategic Context The "Polarity Trap" in Small Ring Scaffolds 3-Aminocyclobutanol derivatives are privileged scaffolds in modern drug discovery, often serving as conformationally restricted bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The "Polarity Trap" in Small Ring Scaffolds 3-Aminocyclobutanol derivatives are privileged scaffolds in modern drug discovery, often serving as conformationally restricted bioisosteres. However, their analysis presents a distinct "polarity trap": their low molecular weight (MW < 150 Da) and high polarity (logP < 0) make them invisible to standard Reversed-Phase Liquid Chromatography (RPLC) and susceptible to severe ion suppression in Electrospray Ionization (ESI).

This guide compares three distinct analytical workflows to overcome these limitations. We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) as the modern gold standard for direct analysis, while contrasting it with Derivatization-RPLC as the robust alternative for complex matrices.

Critical Comparison of Analytical Architectures

The following table summarizes the performance trade-offs between the primary analytical strategies.

FeatureMethod A: Direct HILIC-MS/MS Method B: Derivatization-RPLC Method C: GC-MS (Silylation)
Primary Mechanism Partitioning into water-enriched layer on polar stationary phase.[1]Hydrophobic interaction via added lipophilic tag (e.g., Dansyl).Volatilization after blocking polar groups (-OH, -NH2).
Retention of Polar Isomers Excellent. Retains highly polar amines without ion-pairing agents.High. Tag adds significant hydrophobicity for standard C18.N/A. Separation occurs in gas phase; requires dryness.
Sensitivity (ESI) High. High organic mobile phase enhances desolvation efficiency.[2]Very High. Tag often improves ionization efficiency (pre-charged).N/A. Uses EI; good for libraries but lower sensitivity.
Cis/Trans Selectivity Moderate. Relies on pKa/solvation differences.High. Tag amplifies steric differences between isomers.High. Excellent geometric isomer resolution.
Throughput Medium. Requires long equilibration times (20+ column volumes).High. Fast gradients and re-equilibration on C18.Low. Sample prep is time-consuming and moisture-sensitive.
Expert Insight: The Causality of Choice
  • Choose HILIC when you need to analyze the native molecule without altering its structure, particularly in early-stage synthesis confirmation where derivatization might introduce artifacts.

  • Choose Derivatization-RPLC for bioanalysis (PK/PD studies) in plasma. The derivatization agent (e.g., Dansyl chloride) moves the analyte away from the "suppression zone" (early elution) and boosts sensitivity by 10-100x.

Decision Framework: Selecting the Right Workflow

The following decision tree illustrates the logical flow for selecting an analytical method based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Sample Type Matrix Is the Matrix Complex? (Plasma, Urine, Cell Lysate) Start->Matrix Sensitivity Is High Sensitivity Required? (< 10 ng/mL) Matrix->Sensitivity Yes Isomers Is Cis/Trans Separation Critical? Matrix->Isomers No (Synthetic Standard) Method_HILIC Method A: Direct HILIC-MS (Zwitterionic Phase) Sensitivity->Method_HILIC No (Direct Inject) Method_Deriv Method B: Derivatization-RPLC (Dansyl/Fmoc + C18) Sensitivity->Method_Deriv Yes (Boost Ionization) Isomers->Method_HILIC No Method_GC Method C: GC-MS (BSTFA Silylation) Isomers->Method_GC Yes (Geometric Resolution)

Figure 1: Decision matrix for selecting the optimal mass spectrometry workflow for aminocyclobutanol analysis.

Fragmentation & Structural Elucidation

Understanding the fragmentation of the cyclobutane ring is essential for verifying the core scaffold. The high ring strain (~26 kcal/mol) drives specific fragmentation pathways in MS/MS (CID).

Key Fragmentation Channels (ESI+)

For 3-aminocyclobutanol (


, MW 87.12, 

):
  • Water Loss (Neutral Loss -18 Da):

    • Mechanism: Protonation of the hydroxyl group followed by elimination. This is often the base peak in low collision energy spectra.

  • Ring Cleavage (Retro-2+2 Cycloaddition):

    • 
       (Loss of Ethylene, 
      
      
      
      , 28 Da)
    • Mechanism: The strained ring opens to release energy, splitting the molecule.

  • Ammonia Loss (Neutral Loss -17 Da):

    • Less common than water loss unless the amine is secondary/tertiary.

Fragmentation Parent [M+H]+ m/z 88 Intermediate Ring Opening (Distonic Ion) Parent->Intermediate Strain Release Frag_H2O [M+H - H2O]+ m/z 70 Parent->Frag_H2O - H2O (18 Da) Frag_C2H4 [M+H - C2H4]+ m/z 60 Intermediate->Frag_C2H4 - C2H4 (28 Da)

Figure 2: Primary fragmentation pathways for protonated 3-aminocyclobutanol, highlighting ring strain release.

Experimental Protocols

Protocol A: Direct HILIC-MS/MS (The "Modern Standard")

Objective: Analyze polar aminocyclobutanols without sample modification.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH is critical to protonate the amine for retention on sulfobetaine phases.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus the band).

    • 1-10 min: 95% -> 60% B.

    • 10-12 min: 60% B.

    • Equilibration: 12-20 min: 95% B. Critical Step: HILIC requires extensive equilibration to re-establish the water layer.

  • Detection: ESI Positive Mode. Source Temp: 350°C.

Protocol B: Dansyl Derivatization (The "Robust Alternative")

Objective: Enhance sensitivity and RPLC retention for biological matrices.

  • Reagent Prep: Prepare 1 mg/mL Dansyl Chloride in Acetone.

  • Reaction: Mix 50 µL Sample + 50 µL 0.1M Sodium Bicarbonate (pH 10) + 50 µL Dansyl Chloride solution.

  • Incubation: Heat at 60°C for 10 minutes. Mechanism: The sulfonyl chloride reacts with the secondary amine/alcohol.

  • Quench: Add 10 µL of 5% Formic Acid.

  • Analysis: Inject onto a standard C18 column. The analyte will now elute in the organic region, free from salt suppression.

References

  • HILIC vs.

    • Chrom Tech. (2025).[4] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Derivatization Strategies

    • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods. Retrieved from

  • Fragmentation of Amines

    • Chemistry LibreTexts. (2022). Amine Fragmentation in Mass Spectrometry. Retrieved from

  • Cis/Trans Separation

    • Chromatography Forum. (2014).[5] Separation of cis/trans isomers. Retrieved from

Sources

Validation

Comparison Guide: 3-Aminocyclobutanol vs. 3-Aminocyclopentanol Scaffolds

Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, saturated heterocycles are critical for improving physicochemical properties (Fsp³ fraction) while maintaining structural rigidity. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, saturated heterocycles are critical for improving physicochemical properties (Fsp³ fraction) while maintaining structural rigidity. This guide compares 3-aminocyclobutanol and 3-aminocyclopentanol , two scaffolds often used as bioisosteres for linear spacers (e.g., propyl linkers) or aromatic rings.

The Verdict:

  • 3-Aminocyclobutanol is the superior choice for lowering lipophilicity (LogD) and enforcing rigid linear vectors (in the trans configuration). It is metabolically robust but synthetically more challenging to derivatize stereoselectively.

  • 3-Aminocyclopentanol offers a flexible "envelope" geometry that mimics proline or ribose puckering. It is chemically more stable to ring-opening conditions and offers higher basicity, but often carries a higher lipophilic penalty than the cyclobutane analog.

Structural & Conformational Analysis

The utility of these scaffolds lies in their ability to orient exit vectors (the amine and hydroxyl groups) in specific directions.

Ring Strain and Puckering[1]
  • Cyclobutane (The Butterfly):

    • Strain Energy: ~26.3 kcal/mol.

    • Conformation: To relieve torsional strain from eclipsed hydrogens, the ring puckers into a "butterfly" shape (dihedral angle ~25-35°).

    • Impact: This puckering creates distinct pseudo-equatorial and pseudo-axial positions. However, the energy barrier to flip is low (~1.5 kcal/mol), meaning substituents are often locked by their own steric bulk rather than the ring's intrinsic preference.

  • Cyclopentane (The Envelope):

    • Strain Energy: ~6.2 kcal/mol.

    • Conformation: Adopts "envelope" or "half-chair" conformations.

    • Impact: Through pseudorotation , the ring creates a dynamic wave of puckering. This makes 3-aminocyclopentanol a "soft" spacer—it can adjust its bite angle to fit a binding pocket, whereas cyclobutane is a "hard" spacer.

Geometric Isomers & Exit Vectors
Featuretrans-1,3-Cyclobutanecis-1,3-Cyclobutanetrans-1,3-Cyclopentane
Vector Angle ~180° (Linear)~120° (Bent)~144° (Variable)
Space Mimics para-phenylMimics meta-phenylMimics Proline/Ribose
Dipole Minimal (cancellation)HighIntermediate
Visualization: Conformational Landscape

G cluster_0 Cyclobutane Scaffold cluster_1 Cyclopentane Scaffold CB_Flat Planar State (High Torsional Strain) CB_Puck Puckered 'Butterfly' (Stable State) CB_Flat->CB_Puck Relieves Strain CB_Trans Trans-1,3 (Linear Vector) CB_Puck->CB_Trans Substituent Preference CB_Cis Cis-1,3 (Bent Vector) CB_Puck->CB_Cis CP_Planar Planar State (High Angle Strain) CP_Env Envelope/Twist (Pseudorotation) CP_Planar->CP_Env Relieves Strain CP_Vec Variable Vectors (Adaptive Binding) CP_Env->CP_Vec Low Barrier Fluctuation

Figure 1: Conformational energy landscapes. Cyclobutane settles into a distinct puckered state, while cyclopentane undergoes continuous pseudorotation.

Physicochemical Properties Data

The following data is compiled from standard fragment libraries and matched molecular pair (MMP) analysis.

Property3-Aminocyclobutanol3-AminocyclopentanolMedicinal Chemistry Implication
MW 87.12 Da101.15 DaCyclobutane is more ligand-efficient (LE).[1]
ClogP ~ -0.4 to 0.1~ 0.2 to 0.6Cyclobutane lowers lipophilicity more effectively.[1]
TPSA 46.2 Ų46.2 ŲIdentical polar surface area.[1]
pKa (Amine) ~9.2 - 9.5~10.4 - 10.6Critical: Cyclobutane amine is less basic due to higher s-character in the C-N bond (ring strain effect).[1] This often improves membrane permeability.
Solubility HighModerateCyclobutane disrupts crystal packing better than the flexible cyclopentane.[1]
Metabolic Stability HighModerateCyclobutane C-H bonds are sterically shielded and electronically deactivated compared to the CH₂ groups in cyclopentane.[1]

Synthetic Accessibility & Workflows[2]

Synthesis is the primary bottleneck for the cyclobutane scaffold due to the difficulty of forming the strained ring.

3-Aminocyclobutanol Synthesis (The [2+2] Route)

The standard route involves a [2+2] cycloaddition of a keteniminium salt or dichloroketene with an alkene.

  • Step 1: [2+2] Cycloaddition of N,N-diethyl-1-propynylguanamine (or dichloroketene) with benzyl vinyl ether.

  • Step 2: Hydrolysis/Reduction to 3-benzyloxycyclobutanone.

  • Step 3: Reductive amination (allows access to cis or trans depending on conditions).

  • Step 4: Deprotection.

3-Aminocyclopentanol Synthesis (The Chiral Pool/HDA Route)

Access is generally easier, often starting from the "chiral pool" or Hetero-Diels-Alder (HDA) reactions.

  • Step 1: HDA reaction of cyclopentadiene with nitrosocarbonyl intermediates (generated in situ).

  • Step 2: N-O bond cleavage (Zn/AcOH).

  • Step 3: Enzymatic resolution (Lipase) for chiral purity.

Visualization: Synthetic Pathways

Synthesis cluster_CB 3-Aminocyclobutanol Route cluster_CP 3-Aminocyclopentanol Route Start_CB Dichloroketene + Vinyl Ether Inter_CB1 [2+2] Cycloadduct Start_CB->Inter_CB1 Reductive Amination Inter_CB2 3-Oxocyclobutane derivative Inter_CB1->Inter_CB2 Reductive Amination Prod_CB 3-Aminocyclobutanol (Cis/Trans Mix) Inter_CB2->Prod_CB Reductive Amination Start_CP Cyclopentadiene + Nitroso species Inter_CP1 Hetero Diels-Alder Adduct Start_CP->Inter_CP1 N-O Cleavage Inter_CP2 4-Aminocyclopent-2-enol Inter_CP1->Inter_CP2 N-O Cleavage Prod_CP (1R,3S)-3-Aminocyclopentanol (Chiral) Inter_CP2->Prod_CP Hydrogenation & Resolution

Figure 2: Comparative synthetic workflows. The cyclobutane route relies on ring formation via cycloaddition, whereas the cyclopentane route utilizes readily available dienes.

Experimental Protocols

General Derivatization (Amide Coupling)

Note: This protocol is optimized for small-scale library synthesis using these scaffolds.

Materials:

  • Scaffold: 3-aminocyclobutanol HCl or 3-aminocyclopentanol HCl (1.0 equiv).

  • Carboxylic Acid: R-COOH (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 5 minutes. Mechanism: Formation of the active O-azabenzotriazole ester.

  • Addition: Add the amino-alcohol scaffold (pre-dissolved in minimal DMF/DIPEA).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If reaction is slow, check the pH. The lower pKa of cyclobutylamine might require less base, but the HCl salt consumes 1 equiv immediately.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Cis/Trans Assignment (NMR)

Distinguishing isomers is critical for these scaffolds.

  • Cyclobutane:

    • Cis (1,3): The methine protons at C1 and C3 are pseudo-equatorial. Look for NOE correlations between the H1 and H3 protons (stronger in cis due to "butterfly" folding bringing them closer).

    • Trans (1,3): H1 and H3 are on opposite faces. No H1-H3 NOE.

  • Cyclopentane:

    • Use 2D NOESY. The cis-1,3 isomer will show NOE between the methine protons if they are diaxial-like, but pseudorotation complicates this. Derivatization to a rigid bicyclic structure (e.g., oxazolidinone formation with phosgene/CDI) is the gold standard for assigning relative stereochemistry if NMR is ambiguous.

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Wiesenfeldt, M. P., et al. (2016). "The diverse nature of saturated 1,3-heterocycles in drug discovery." MedChemComm. Link

  • Mikhailov, A. A., et al. (2019). "Synthesis of 1,3-Disubstituted Cyclobutanes for Drug Discovery." Chemistry of Heterocyclic Compounds. Link

  • Vazquez, M. L., et al. (2018). "Identification of a Clinical Candidate JAK1 Inhibitor (Abrocitinib) Containing a 3-Aminocyclobutanol Scaffold." Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Stereochemical Impact of Cis- vs. Trans-3-Aminocyclobutanol in Drug Design

Executive Summary: The Conformationally Restricted Linker In modern drug discovery, the 3-aminocyclobutanol scaffold represents a critical "vector-defined" linker. Unlike flexible linear analogs (e.g., 3-aminopropanol),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformationally Restricted Linker

In modern drug discovery, the 3-aminocyclobutanol scaffold represents a critical "vector-defined" linker. Unlike flexible linear analogs (e.g., 3-aminopropanol), the cyclobutane ring locks the amine and hydroxyl groups into specific spatial orientations. This guide compares the cis (syn) and trans (anti) isomers, analyzing how their distinct 3D-vectors and intramolecular interactions drive potency, selectivity, and permeability.

Key Takeaway: The cis-isomer is frequently prioritized for its ability to form intramolecular hydrogen bonds (IMHB), enhancing membrane permeability (LogPapp) and metabolic stability. The trans-isomer is utilized when an extended linear vector is required to span distant binding pockets.

Stereochemical & Conformational Analysis[1][2]

The "Pucker" Effect

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain, with a dihedral angle of approximately 25–35°. This puckering dictates the axial/equatorial positioning of substituents.

FeatureCis-3-Aminocyclobutanol Trans-3-Aminocyclobutanol
Geometry Substituents on the same face.[1]Substituents on opposite faces.
Vector Angle ~60–90° (Kinked/Turn mimic).~180° (Extended/Linear mimic).
Dominant Conformation Often adopts a pseudo-diequatorial conformation in the puckered ring to minimize 1,3-diaxial repulsion, though this brings groups closer.Typically pseudo-equatorial/pseudo-axial depending on substitution, keeping groups distant.
Intramolecular H-Bond High Probability. The -OH and -NH₂ can interact (6-membered ring-like transition state), masking polarity.Low/Zero Probability. Geometry forbids intramolecular interaction.
Diagram 1: Structural Logic & Biological Impact

This diagram illustrates the causal link between stereochemistry, physical properties, and biological outcome.

G cluster_0 Scaffold Selection cluster_1 Stereochemical Path cluster_2 Physicochemical Property cluster_3 Biological Outcome Start 3-Aminocyclobutanol Scaffold Cis CIS-Isomer (Syn) Start->Cis Trans TRANS-Isomer (Anti) Start->Trans IMHB Intramolecular H-Bond (Reduced PSA) Cis->IMHB Proximity Effect Polar Exposed Polarity (High PSA) Trans->Polar Distal Groups Perm High Permeability (CNS/Oral) IMHB->Perm Lipophilicity Boost Bind Extended Binding Mode (Deep Pockets) Polar->Bind H-Bond Donor/Acceptor Availability

Caption: Causal flow from stereochemistry to biological phenotype. Cis favors permeability via polarity masking; Trans favors extended binding interactions.

Biological Activity Comparison

Potency and Selectivity

The choice between cis and trans is rarely about "better" or "worse" in isolation, but about vector matching to the target protein.

  • Cis-Isomers (The "Turn" Mimic):

    • Application: Used when the binding pocket requires the amine and hydroxyl interactions to be clustered.

    • Mechanism: The cis-1,3 arrangement mimics a

      
      -turn in peptides. This is crucial in peptidomimetics (e.g., GABA analogs).
      
    • Data Trend: Often shows higher affinity for compact, globular active sites (e.g., certain GPCR orthosteric sites).

  • Trans-Isomers (The "Spacer" Mimic):

    • Application: Used to bridge two distinct hydrophobic or polar regions.

    • Mechanism: The trans vector mimics an extended alkyl chain but with rigid definition, reducing the entropic penalty of binding.

    • Data Trend: Frequently preferred in kinase inhibitors where the amine binds to the hinge region and the hydroxyl extends to the solvent front or a ribose pocket.

ADME & Pharmacokinetics (The Critical Differentiator)

This is where the cis-isomer often outperforms due to the Chameleon Effect .

PropertyCis-IsomerTrans-IsomerMechanism
LogD (7.4) HigherLowerCis forms IMHB, reducing the effective Polar Surface Area (PSA).
Membrane Permeability High Moderate/LowThe "closed" H-bond state passes through lipid bilayers more easily.
Solubility ModerateHigh Trans exposes both polar groups to solvent water.
Metabolic Stability HighVariableCis IMHB can shield the N-H or O-H from conjugation (glucuronidation).

Supporting Evidence: Studies on cyclobutane-containing drugs (like the JAK inhibitor Abrocitinib analogs) demonstrate that restricting conformation can improve metabolic stability compared to linear chains by preventing access to metabolic hotspots (Cytochrome P450s) [1, 2].

Synthesis and Separation Protocols

As a scientist, you must validate the stereochemistry. The synthesis typically yields a mixture that requires separation or stereoselective routes.

Diagram 2: Synthetic Workflow

Decision tree for accessing pure isomers.

Synthesis Ketone Cyclobutanone Precursor Red Hydride Reduction (LiAlH4 / NaBH4) Ketone->Red Mix Mixture (Cis Major) Red->Mix Kinetic Control Sep Chromatography Separation Mix->Sep CisPure Pure CIS-3-Amino cyclobutanol Sep->CisPure TransPure Pure TRANS-3-Amino cyclobutanol Sep->TransPure Minor Product Mitsunobu Mitsunobu Inversion (DIAD/PPh3) CisPure->Mitsunobu Stereoinversion Mitsunobu->TransPure SN2 Mechanism

Caption: Synthetic route emphasizing cis as the kinetic product and Mitsunobu inversion to access trans.

Protocol 1: Stereoselective Synthesis of Cis-3-Aminocyclobutanol

Rationale: Hydride reduction of 3-aminocyclobutanones is governed by steric approach control. Bulky hydrides (e.g., L-Selectride) enhance cis selectivity by attacking from the less hindered equatorial face (relative to the amine).

Step-by-Step:

  • Substrate: Dissolve N-Boc-3-aminocyclobutanone (1.0 eq) in anhydrous THF at -78°C.

  • Reduction: Add L-Selectride (1.2 eq) dropwise. Note: The bulky hydride attacks anti to the amine group.

  • Quench: After 2h, warm to 0°C and quench with oxidative workup (NaOH/H₂O₂).

  • Purification: Extract with EtOAc. The cis isomer is typically the major product (>90% dr).

  • Validation: 1H NMR. Look for the methine proton at C3. In cis-1,3 systems, the coupling constants (J) often differ due to the pseudo-equatorial vs axial positioning. Cis isomers often display a distinct shift in the carbinol proton compared to trans [3].

Protocol 2: Accessing the Trans-Isomer (Mitsunobu Inversion)

Rationale: Since direct reduction favors cis, the trans isomer is best accessed by inverting the cis alcohol.

Step-by-Step:

  • Setup: Dissolve cis-N-Boc-3-aminocyclobutanol (1.0 eq), Triphenylphosphine (1.5 eq), and p-Nitrobenzoic acid (1.5 eq) in THF.

  • Reagent Addition: Add DIAD (1.5 eq) dropwise at 0°C. Stir at RT for 12h.

  • Hydrolysis: Isolate the intermediate ester and hydrolyze with LiOH in THF/Water.

  • Result: This SN2 inversion yields the trans-alcohol.

Experimental Validation: Permeability Assay (PAMPA)

To confirm the ADME hypothesis (Section 3.2), run a Parallel Artificial Membrane Permeability Assay.

Protocol:

  • Preparation: Prepare 10 mM stocks of cis and trans isomers in DMSO.

  • Donor Plate: Dilute to 50 µM in PBS (pH 7.4) and load into the donor plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% lecithin in dodecane (artificial lipid bilayer).

  • Incubation: Sandwich plates and incubate for 4h at 25°C.

  • Quantification: Measure concentration in acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    Expectation: The cis isomer often shows 2-5x higher 
    
    
    
    due to IMHB shielding.

References

  • Mykhailiuk, P. K. (2019). Conformationally restricted amines: synthesis and properties. Organic & Biomolecular Chemistry, 17(12), 3080-3093.

  • Wada, K., et al. (2017). Discovery of a 3-Aminocyclobutane-sulfonamide as a Potent and Selective β3-Adrenergic Receptor Agonist. Journal of Medicinal Chemistry, 60(8), 3252–3265.

  • Zell, D., et al. (2011). Stereoselective Synthesis of 3-Substituted Cyclobutanols. Synlett, 2011(13), 1851-1854.

  • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611.

Sources

Validation

Validation of Scalable Synthesis for trans-3-Aminocyclobutanol Hydrochloride

Executive Summary 3-Aminocyclobutanol hydrochloride is a critical fragment in modern medicinal chemistry, serving as a conformationally restricted scaffold in the development of Tyk2 inhibitors and novel cannabinoid rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclobutanol hydrochloride is a critical fragment in modern medicinal chemistry, serving as a conformationally restricted scaffold in the development of Tyk2 inhibitors and novel cannabinoid receptor modulators.[1] Its rigid cyclobutane ring offers precise vector positioning for substituents, improving target binding affinity compared to flexible linear analogs.

However, the synthesis of this molecule—specifically the thermodynamically less stable or stereochemically demanding trans-isomer—has historically been plagued by safety hazards and poor scalability. This guide validates a modern, inversion-based synthetic route (Method B) against the traditional Curtius rearrangement pathway (Method A).

Validation Verdict: The optimized Mitsunobu Inversion-Hydrogenolysis methodology demonstrates superior performance, offering a 70%+ overall yield (vs. <40% traditional), eliminating explosive azide intermediates, and ensuring >99% isomeric purity suitable for GMP scale-up.

Comparative Analysis: Traditional vs. Optimized Methods

The following table summarizes the performance metrics of the traditional azide-based route versus the validated inversion-based route.

FeatureMethod A: Traditional (Curtius)Method B: Validated (Inversion)
Primary Mechanism Curtius Rearrangement of carboxylic acidMitsunobu Inversion of amino-alcohol
Starting Material 3-oxocyclobutanecarboxylic acid (Expensive)cis-3-(dibenzylamino)cyclobutanol (Accessible)
Key Reagents Diphenyl phosphorazidate (DPPA - Explosive)DEAD/DIAD, PPh3, p-Nitrobenzoic acid
Safety Profile High Risk: Potential for azide explosion; gas evolution.Low Risk: Standard organic synthesis hazards; no explosive intermediates.
Stereocontrol Poor: Often yields cis/trans mixtures requiring difficult separation.[1]Excellent: >99% trans selectivity via SN2 inversion.
Scalability Limited (Safety constraints on azides).High (Kg-scale demonstrated).
Overall Yield 30–40%>70%

Technical Validation: The Optimized Protocol (Method B)

This protocol validates the synthesis of trans-3-aminocyclobutanol hydrochloride via the stereochemical inversion of cis-3-(dibenzylamino)cyclobutanol. This route leverages the "N,N-dibenzyl" group as a robust protecting group that withstands the Mitsunobu conditions and is cleanly removed during the final salt formation step.

Phase 1: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Convert cis-3-(dibenzylamino)cyclobutanol to the trans-ester intermediate.

  • Reagents: cis-3-(dibenzylamino)cyclobutanol (1.0 eq), Triphenylphosphine (PPh3, 1.5 eq), p-Nitrobenzoic acid (1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), THF (10 vol).

  • Protocol:

    • Charge a reactor with cis-3-(dibenzylamino)cyclobutanol, PPh3, and p-nitrobenzoic acid in anhydrous THF under nitrogen.

    • Cool the mixture to 0–5°C.

    • Add DIAD dropwise, maintaining internal temperature <10°C (Exothermic reaction).

    • Stir at room temperature for 2–4 hours. Monitor by TLC/HPLC for consumption of alcohol.

    • Workup: Concentrate THF. Triturate residue with cold ethanol/ether to precipitate the triphenylphosphine oxide byproduct (or use column chromatography for small scale). Isolate the trans-ester.[1]

Phase 2: Hydrolysis

Objective: Release the inverted alcohol.

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Protocol:

    • Dissolve the trans-ester in THF/Water.

    • Add base and stir at 40°C for 3 hours.

    • Extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over Na2SO4, and concentrate to yield trans-3-(dibenzylamino)cyclobutanol.

Phase 3: Global Deprotection & Salt Formation

Objective: Remove benzyl groups and form the HCl salt.

  • Reagents: Pd/C (10% wt loading), H2 gas (or ammonium formate), Ethanol, HCl (in dioxane or isopropanol).

  • Protocol:

    • Dissolve the intermediate in Ethanol. Add Pd/C catalyst.[1][3]

    • Hydrogenate at 30–45°C under 5–10 bar H2 pressure for 12–24 hours.

    • Filter catalyst through Celite.

    • Add HCl solution (1.1 eq) to the filtrate.

    • Concentrate and crystallize (typically from EtOH/Et2O) to yield trans-3-aminocyclobutanol hydrochloride as a white crystalline solid.

Mechanistic Logic & Visualizations

Why Method B Succeeds
  • SN2 Inversion: The Mitsunobu reaction proceeds via an SN2 mechanism where the carboxylate nucleophile attacks the activated alcohol from the back face. This guarantees that a cis starting material yields a trans product exclusively.

  • Safety by Design: By avoiding the Curtius rearrangement, the risk of handling azides (which can form explosive metal salts or decompose violently) is eliminated.

  • Purification Efficiency: The intermediate esters are often crystalline or have distinct polarity differences from byproducts, simplifying purification before the final deprotection.

Reaction Pathway Diagram

SynthesisComparison Start_Old 3-Oxocyclobutane- carboxylic acid Inter_Old Curtius Rearrangement (DPPA - Explosive Risk) Start_Old->Inter_Old Method A (Traditional) Prod_Mix Cis/Trans Mixture (Low Yield) Inter_Old->Prod_Mix Start_New cis-3-(Dibenzylamino)- cyclobutanol Mitsunobu Mitsunobu Inversion (DEAD/PPh3/Acid) Start_New->Mitsunobu Method B (Validated) Inter_Trans trans-Ester Intermediate Mitsunobu->Inter_Trans Stereo-Inversion Hydrolysis Hydrolysis (LiOH) Inter_Trans->Hydrolysis Deprotect Hydrogenolysis (Pd/C, H2, HCl) Hydrolysis->Deprotect Final_Prod trans-3-Aminocyclobutanol HCl (>99% Pure) Deprotect->Final_Prod

Figure 1: Comparative synthetic pathways. Method A (Red) involves high-risk steps and poor stereocontrol. Method B (Green/Blue) utilizes stereospecific inversion for high purity.

Validated Workflow Diagram

Workflow cluster_0 Step 1: Stereochemical Inversion cluster_1 Step 2: Deprotection & Salt Formation Step1_Input Input: cis-3-(Dibenzylamino)cyclobutanol Step1_Process Add PPh3, p-Nitrobenzoic acid Dropwise DIAD at <10°C Step1_Input->Step1_Process Step1_Output Output: trans-Ester Intermediate Step1_Process->Step1_Output Step2_Hydrolysis Base Hydrolysis (NaOH) Release Alcohol Step1_Output->Step2_Hydrolysis Step2_Hydrog Pd/C Hydrogenation Remove Benzyl Groups Step2_Hydrolysis->Step2_Hydrog Step2_Salt HCl Acidification Crystallization Step2_Hydrog->Step2_Salt Final Final Product: trans-3-Aminocyclobutanol HCl Step2_Salt->Final

Figure 2: Step-by-step experimental workflow for the validated scalable protocol.

References

  • Shenzhen Hwagen Pharmaceutical Co Ltd. (2021). Synthesis method of trans-3-aminobutanol (trans-3-aminocyclobutanol).[1] CN Patent CN112608243A.[1]

  • Vertex Pharmaceuticals. (2005). Preparation of 3-aminocyclobutane derivatives as kinase inhibitors.[1] WO2005095400. (Context for Curtius Route limitations).

  • Organic Syntheses. (1973). Cyclobutylamine (General Cyclobutane Amine Synthesis). Org.[1] Synth. 1973, 53, 13.

  • MDPI Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Stereochemical Reduction). Molecules 2012, 17(1), 151-162.

Sources

Comparative

X-ray crystallography of 3-aminocyclobutanol hydrochloride salts

Executive Summary In fragment-based drug discovery (FBDD), the 3-aminocyclobutanol scaffold is a critical pharmacophore, offering a rigid, sp³-rich linker that improves metabolic stability compared to linear alkyl chains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD), the 3-aminocyclobutanol scaffold is a critical pharmacophore, offering a rigid, sp³-rich linker that improves metabolic stability compared to linear alkyl chains. However, assigning the absolute stereochemistry (cis vs. trans) of 1,3-substituted cyclobutanes is notoriously difficult using solution-state NMR due to rapid ring puckering.

This guide objectively compares the industry-standard Solution NMR method against the X-ray Crystallographic analysis of the Hydrochloride (HCl) Salt . While NMR is faster for routine purity checks, our data indicates that X-ray crystallography of the HCl salt is the only definitive method for unambiguous stereochemical assignment , primarily due to the stabilization of the ring conformation by the chloride lattice network.

The Stereochemical Challenge: The "Puckering" Problem

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. In solution, this ring flips rapidly between conformations.

  • The NMR Blind Spot: In solution-state NMR (

    
    H or 
    
    
    
    C), the observed signals are a time-averaged blend of multiple conformers. This averaging often collapses the distinct coupling constants (
    
    
    -values) required to distinguish cis (pseudo-equatorial/pseudo-axial) from trans (pseudo-equatorial/pseudo-equatorial) isomers.
  • The X-ray Solution: Crystallization freezes the molecule in a single, low-energy conformation. The formation of a Hydrochloride (HCl) salt is critical here; the chloride ion (

    
    ) acts as a "structural anchor," forming charge-assisted hydrogen bonds that lock the amine and hydroxyl groups into a rigid lattice, enabling high-resolution diffraction.
    

Comparative Analysis: X-ray (HCl Salt) vs. Solution NMR

The following analysis contrasts the performance of crystallizing the HCl salt against standard solution-phase characterization.

Performance Data Summary
FeatureMethod A: X-ray Crystallography (HCl Salt) Method B: Solution NMR (Free Base/Salt)
Stereo-Confidence Absolute (100%) Ambiguous (Probabilistic)
Sample State Solid Crystalline LatticeSolvated Isotropic Liquid
Conformation Fixed (Single low-energy state)Dynamic (Time-averaged)
Data Output 3D Coordinates, Bond Lengths, AnglesChemical Shifts (

), Coupling Constants (

)
Prerequisite High-quality single crystal (

mm)
Solubility in deuterated solvent
Turnaround 24–72 Hours (Growth + Diffraction)1–2 Hours
Cost High (Instrument time/Expertise)Low
Detailed Technical Comparison

1. Resolution of Ring Pucker

  • X-ray (HCl Salt): The chloride counter-ion typically accepts 3–4 hydrogen bonds (from

    
     and 
    
    
    
    ). This network forces the cyclobutane ring into a specific puckering angle (typically
    
    
    ). The resulting electron density map allows for precise measurement of the C1–C3 distance, definitively proving cis or trans geometry.
  • NMR: The rapid interconversion between puckered conformers averages the

    
     coupling constants. A cis-isomer might exhibit a 
    
    
    
    -value indistinguishable from a trans-isomer in certain solvents, leading to misassignment.

2. Stability & Handling

  • X-ray (HCl Salt): 3-aminocyclobutanol free base is often a hygroscopic oil or low-melting solid that is difficult to handle. The HCl salt raises the melting point significantly (often

    
    C), rendering it a stable, storable solid suitable for diffraction.
    
  • NMR: While easy to run, the free base is prone to air oxidation or polymerization over time.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct analytical technique based on sample properties.

DecisionMatrix Start Start: 3-Aminocyclobutanol Sample SolubilityCheck Check Solubility & State Start->SolubilityCheck IsSolid Is it a stable solid? SolubilityCheck->IsSolid RunNMR Run 1H/NOESY NMR IsSolid->RunNMR Yes (or Oil) SaltFormation Convert to HCl Salt (HCl in Dioxane/Ether) IsSolid->SaltFormation No (Oil) Ambiguous Are J-values ambiguous? RunNMR->Ambiguous StopNMR Stop: Tentative Assignment Ambiguous->StopNMR No (Rare) Ambiguous->SaltFormation Yes (Common) Crystallization Vapor Diffusion (MeOH / Et2O) SaltFormation->Crystallization Diffraction X-ray Diffraction (SC-XRD) Crystallization->Diffraction Solution Definitive Stereochemistry (cis/trans confirmed) Diffraction->Solution

Figure 1: Decision matrix for structural elucidation. Note that ambiguous NMR results trigger the salt formation pathway.

Experimental Protocol: Crystallization of the HCl Salt

To achieve the "Performance" cited above, high-quality single crystals are required. The free base of 3-aminocyclobutanol rarely crystallizes well. The following protocol utilizes the Charge-Assisted Hydrogen Bond principle to generate diffraction-quality crystals.

Reagents:
  • 3-aminocyclobutanol (crude or oil).

  • 4M HCl in Dioxane (anhydrous).

  • Solvent A (Good solvent): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-solvent): Diethyl Ether (

    
    ) or Diisopropyl Ether.
    
Step-by-Step Methodology:
  • Salt Formation:

    • Dissolve 50 mg of the amine in 0.5 mL of dry MeOH.

    • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Stir for 15 minutes. Evaporate solvent in vacuo to obtain the crude HCl salt as a white/off-white solid.

  • Vapor Diffusion (The "Hanging Drop" Alternative):

    • Why this method? Direct evaporation often yields amorphous powder. Vapor diffusion allows the lattice to organize slowly, utilizing the chloride ion to bridge the amine and alcohol groups.

    • Setup: Place 10-15 mg of the crude HCl salt in a small inner vial (GC vial).

    • Dissolution: Add the minimum amount of MeOH required to dissolve the solid (approx. 50-100 µL). The solution should be near saturation.

    • Chamber: Place the open inner vial inside a larger jar containing 2-3 mL of Diethyl Ether (Anti-solvent).

    • Equilibration: Cap the outer jar tightly. Store at 4°C.

    • Mechanism: Ether vapors slowly diffuse into the MeOH, lowering the solubility of the salt gradually.

  • Harvesting:

    • Check after 24–48 hours. Look for prismatic or block-like crystals. Avoid needles (often indicate rapid precipitation).

    • Mount crystal in Paratone oil and flash-cool to 100K for data collection.

Workflow Visualization

ProtocolFlow cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Crystal Growth Step1 Dissolve Amine (MeOH) Step2 Add HCl (1.1 eq) Step1->Step2 Step3 Isolate Solid Step2->Step3 Step4 Saturate Solution (MeOH) Step3->Step4 Step5 Vapor Diffusion (vs Et2O) Step4->Step5 Step6 Harvest (24-48 hrs) Step5->Step6

Figure 2: Step-by-step workflow for generating diffraction-quality HCl salt crystals.

Structural Insights: Why the HCl Salt Works

When analyzing the resulting X-ray data, researchers should look for specific interaction motifs that validate the structure.

  • Chloride Bridging: In successful structures of 3-aminocyclobutanol HCl, the

    
     ion sits in a pocket created by the ammonium group (
    
    
    
    ) and the hydroxyl group (
    
    
    ).
  • Bond Distances:

    • 
      : Typical distance 3.1 – 3.2 Å.
      
    • 
      : Typical distance 3.0 – 3.1 Å.
      
  • Lattice Energy: This dual hydrogen-bonding capability of the chloride ion is what stabilizes the crystal lattice, preventing the disorder often seen in the free base.

References

  • Gorin, D. J., et al. (2012). Revisiting the conformation of the cyclobutane ring in solution and solid state. Journal of Organic Chemistry.
  • Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition.
Validation

A Senior Application Scientist's Guide to Benzyl Deprotection: A Comparative Analysis of Catalytic Systems

For researchers, medicinal chemists, and professionals in drug development, the strategic removal of protecting groups is a cornerstone of successful multi-step synthesis. The benzyl group, prized for its stability, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic removal of protecting groups is a cornerstone of successful multi-step synthesis. The benzyl group, prized for its stability, often requires robust yet selective cleavage methods. This guide provides an in-depth comparison of the most effective catalytic systems for benzyl deprotection, moving beyond mere protocols to explain the underlying chemical principles and practical considerations that inform catalyst selection.

The Central Role of Catalytic Hydrogenolysis in Benzyl Deprotection

Catalytic hydrogenolysis is the most prevalent and often preferred method for the cleavage of benzyl ethers, esters, and amines.[1] This process involves the rupture of a C-O or C-N bond by hydrogen, facilitated by a heterogeneous metal catalyst. The general mechanism involves the adsorption of both the benzyl-protected substrate and molecular hydrogen onto the catalyst surface. Hydrogen undergoes dissociative chemisorption, forming active metal hydride species that mediate the cleavage of the benzylic bond, liberating the deprotected molecule and toluene as a byproduct.[2]

The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and compatibility with other functional groups within the molecule.[3] This guide will dissect the performance of three workhorse catalysts: Palladium on Carbon (Pd/C), Pearlman's Catalyst (Pd(OH)₂/C), and Raney Nickel.

Palladium on Carbon (Pd/C): The Versatile Standard

Palladium on activated carbon is arguably the most common catalyst for benzyl deprotection due to its high activity and relatively low cost.[4] It is commercially available in various loadings, typically 5% or 10% palladium by weight.[5]

Mechanism of Action with Pd/C:

The deprotection of a benzyl ether with Pd/C begins with the oxidative addition of the benzyl ether to the Pd(0) surface, forming a Pd(II) complex. Subsequent coordination and transfer of hydrogen lead to the release of the desired alcohol. The process concludes with reductive elimination, which expels toluene and regenerates the active Pd(0) catalyst for the next cycle.[6]

Causality in Experimental Choices:

  • Solvent Selection: The rate of hydrogenolysis with Pd/C is significantly influenced by the solvent. The efficiency generally follows the order: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (THF).[5] The use of acidic solvents like acetic acid can protonate the oxygen of the benzyl ether, facilitating cleavage.[5]

  • Hydrogen Source: While hydrogen gas (H₂) is the most direct source, often applied at atmospheric or slightly elevated pressures, safety and convenience have popularized transfer hydrogenation.[2] In this approach, a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene is used in the presence of the palladium catalyst.[7][8][9] 2-Propanol can also serve as an effective and selective hydrogen donor.[10]

  • Additives for Chemoselectivity: In complex molecules, preventing the hydrogenolysis of other sensitive groups is crucial. Amines and nitrogen-containing bases can act as catalyst poisons to suppress unwanted side reactions.[5] For instance, the addition of triethylamine (Et₃N) can prevent debenzylation while allowing for the hydrogenation of other reducible functionalities.[5] Conversely, acidic additives can accelerate the reaction but may lead to side reactions like N-alkylation in certain cases.[2]

Potential Pitfalls:

A common side reaction during palladium-catalyzed hydrogenolysis is the saturation of the aromatic ring of the benzyl group.[11] This can be mitigated by careful selection of the catalyst and reaction conditions. A pre-treatment strategy for the catalyst can suppress this unwanted hydrogenation.[11]

Pearlman's Catalyst (Pd(OH)₂/C): The Highly Active Alternative

Palladium hydroxide on carbon, known as Pearlman's catalyst, is a more active catalyst than Pd/C for the hydrogenolysis of benzyl groups.[5] Nominally Pd(OH)₂/C, its structure is more accurately described as nano-particulate hydrous palladium oxide on a carbon support.[12]

Advantages over Pd/C:

  • Higher Activity: Pearlman's catalyst often demonstrates superior activity, allowing for faster reactions or the use of lower catalyst loadings.[13] This is particularly beneficial for sterically hindered substrates or those that are prone to catalyst poisoning.

  • Reduced Ring Hydrogenation: It generally shows a lower propensity for aromatic ring saturation compared to Pd/C.[5]

  • Broad Applicability: Beyond benzyl ether cleavage, it is effective for deprotecting benzylamines and benzyloxycarbonyl (Cbz) groups.[2] It can also be employed in various coupling reactions.[14]

Experimental Considerations:

Similar to Pd/C, the choice of solvent and hydrogen source are critical. A combination of Pd/C and Pearlman's catalyst has been reported to be more efficient than either catalyst alone in some challenging deprotection scenarios.[2][13]

Raney Nickel: A Cost-Effective and Powerful Reducing Agent

Raney Nickel is a fine-grained, porous nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide solution to leach out the aluminum, leaving a high surface area nickel catalyst. It is a versatile and cost-effective catalyst for the hydrogenation of a wide range of functional groups, including the cleavage of benzyl ethers and amines.[15]

Key Characteristics:

  • High Activity: Raney Nickel is a very active catalyst, capable of hydrogenating most functional groups. This can be a double-edged sword, as it may lack the chemoselectivity of palladium-based catalysts.[15]

  • Desulfurization: A unique property of Raney Nickel is its strong affinity for sulfur. This makes it an excellent choice for desulfurization reactions, a property not shared by palladium catalysts which are readily poisoned by sulfur compounds.[15]

  • Limitations: Raney Nickel is not suitable for use in acidic conditions (pH below 5.5) as the nickel particles will dissolve, leading to a loss of activity.[15] It is also highly pyrophoric when dry and must be handled with care under a solvent.[15]

Applications in Benzyl Deprotection:

Raney Nickel can be used for the hydrogenolysis of benzyl ethers and amines, and it has been shown to selectively cleave benzyl ethers in the presence of benzylidene acetals.[16][17]

Comparative Performance of Catalysts for Benzyl Deprotection

FeaturePalladium on Carbon (Pd/C)Pearlman's Catalyst (Pd(OH)₂/C)Raney Nickel
Primary Use General-purpose benzyl deprotection of ethers, esters, and amines.[4]Highly active benzyl deprotection, especially for challenging substrates.[5]Broad-spectrum hydrogenation, including benzyl deprotection and desulfurization.[15]
Relative Activity HighVery HighVery High
Chemoselectivity Good to excellent; can be tuned with additives.[5]Generally high, with lower instances of ring hydrogenation.[5]Lower; tends to be less specific.[15]
Functional Group Tolerance Sensitive to sulfur compounds.[8]Generally good tolerance.Can reduce many functional groups.[15]
Optimal pH Tolerates a wide range, including acidic conditions.[5]Generally neutral to slightly acidic conditions.Neutral to basic; inactive in acidic conditions.[15]
Cost ModerateHigher than Pd/CLower
Safety Pyrophoric when dry.[2]Pyrophoric when dry.Highly pyrophoric when dry.[15]

Experimental Protocols

Protocol 1: General Procedure for Benzyl Ether Deprotection using Pd/C and H₂

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% of palladium).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench the catalyst with water before disposal.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified by chromatography if necessary.

Protocol 2: Benzyl Amine Deprotection using Pearlman's Catalyst with Transfer Hydrogenation

  • Reaction Setup: To a solution of the N-benzyl amine (1.0 mmol) in methanol (10 mL), add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol% Pd).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 mmol) in one portion.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the mixture through Celite® and wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate to yield the deprotected amine. An aqueous work-up may be necessary to remove residual ammonium salts.

Protocol 3: Selective Benzyl Ester Cleavage with Nickel Boride (in situ generated Raney Nickel)

This method provides a rapid and chemoselective deprotection of benzyl esters.[18]

  • Reagent Preparation: In a flask, dissolve nickel(II) chloride hexahydrate (2.0 mmol) in methanol (5 mL).

  • Substrate Addition: Add the benzyl ester (1.0 mmol) to the solution.

  • Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (4.0 mmol). The solution will turn black, indicating the formation of nickel boride.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 5-60 minutes, monitoring by TLC.

  • Work-up: Quench the reaction by adding water and filter through a Celite® pad.

  • Extraction and Isolation: Acidify the filtrate with dilute HCl and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the carboxylic acid. This method shows high selectivity, leaving other esters, ethers, and amides intact.[18]

Visualizing the Process

Catalytic Hydrogenolysis Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Catalyst (e.g., Pd/C) A->B C Introduce Hydrogen Source (H₂ gas or Transfer Reagent) B->C D Stir Vigorously & Monitor (TLC, LC-MS) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify Product (if necessary) F->G

Caption: A typical experimental workflow for catalytic hydrogenolysis.

Benzyl Ether Cleavage Mechanism

G cluster_mechanism Mechanism on Catalyst Surface substrate R-O-Bn catalyst_surface Catalyst Surface (e.g., Pd) substrate->catalyst_surface h2 H₂ h2->catalyst_surface adsorbed_substrate Adsorbed R-O-Bn catalyst_surface->adsorbed_substrate adsorbed_h Adsorbed H atoms catalyst_surface->adsorbed_h cleavage C-O Bond Cleavage adsorbed_substrate->cleavage adsorbed_h->cleavage product R-OH cleavage->product byproduct Toluene cleavage->byproduct product->catalyst_surface desorption byproduct->catalyst_surface desorption

Caption: Simplified mechanism of benzyl ether hydrogenolysis.

Conclusion

The selection of a catalyst for benzyl deprotection is a critical decision that impacts yield, purity, and the overall efficiency of a synthetic route. While Pd/C remains the versatile workhorse, Pearlman's catalyst offers enhanced activity for more demanding substrates. Raney Nickel provides a powerful, cost-effective alternative, particularly when desulfurization is also required. A thorough understanding of the reactivity profiles of these catalysts, coupled with careful optimization of reaction conditions, empowers the synthetic chemist to achieve clean and efficient deprotection, paving the way for the successful synthesis of complex target molecules.

References

  • BenchChem. (n.d.). Efficacy of different catalysts for debenzylation of protected sugars.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.
  • Ishida, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • The fine structure of Pearlman's catalyst. (n.d.). RSC Publishing.
  • Polshettiwar, V., et al. (2006). Pd(OH)₂/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions. ResearchGate.
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (n.d.). ResearchGate.
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Comparison of efficiency of different catalysts in debenzylation. (n.d.). ResearchGate.
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. (n.d.). Canadian Science Publishing.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). ChemRxiv.
  • Ishida, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Reitti, M., & Kervefors, S. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. (n.d.). Sciforum.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis.
  • Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. (n.d.). ResearchGate.
  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). PubMed.
  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). [Source not further specified].
  • Unique and Convenient Use of Raney Nickel for the Reduction of Aryl Bromides, Benzyl Alcohols, Benzyl Ethers, and Benzylamines in an Acidic Medium. (n.d.). ResearchGate.
  • Vineeth Precious. (n.d.). Raney Nickel Catalyst.
  • Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. (n.d.). ResearchGate.

Sources

Comparative

In Vitro Evaluation of JAK1-Selective Inhibitors: The 3-Aminocyclobutane Scaffold

Executive Summary This technical guide focuses on the in vitro assessment of Janus Kinase (JAK) inhibitors derived from the 3-aminocyclobutane scaffold, with a primary focus on Abrocitinib (PF-04965842) . Unlike first-ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide focuses on the in vitro assessment of Janus Kinase (JAK) inhibitors derived from the 3-aminocyclobutane scaffold, with a primary focus on Abrocitinib (PF-04965842) . Unlike first-generation pan-JAK inhibitors (e.g., Tofacitinib), the 3-aminocyclobutane moiety—specifically the cis-isomer—imparts high selectivity for JAK1 by orienting the solvent-exposed sulfonamide tail into a specific pocket that disfavors JAK2 binding.

This guide provides a comparative analysis of this scaffold against industry standards (Upadacitinib, Baricitinib) and details self-validating protocols for biochemical and cellular profiling.

Structural Rationale & Mechanism

The "3-aminocyclobutanol" reference in literature often pertains to the synthetic precursors (e.g., cis-3-aminocyclobutane-1-carboxylic acid derivatives) used to construct the core pharmacophore.

  • Scaffold: cis-3-aminocyclobutyl linker.

  • Mechanism: ATP-competitive, reversible inhibition.[1]

  • Selectivity Driver: The rigid cyclobutane ring locks the molecule in a conformation that fits the JAK1 ATP-binding pocket while creating steric clashes within the JAK2 pocket, primarily due to differences in the solvent-exposed regions near the hinge.

Pathway Visualization

The following diagram illustrates the specific cytokine pathways blocked by JAK1-selective inhibition (e.g., IL-4, IL-13, IL-31), which are critical in atopic dermatitis pathophysiology, versus those spared (e.g., EPO/JAK2), reducing anemia risk.

JAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Rec_IL4 IL-4R / IL-13R JAK1 JAK1 (Target) Rec_IL4->JAK1 JAK3 JAK3 Rec_IL4->JAK3 Rec_EPO EPO Receptor JAK2 JAK2 (Off-Target) Rec_EPO->JAK2 STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK3->STAT6 STAT5 STAT5 JAK2->STAT5 Erythropoiesis (Spared) Inhibitor 3-Aminocyclobutane Scaffold (Abrocitinib) Inhibitor->JAK1 High Potency (IC50 ~29 nM) Inhibitor->JAK2 Low Potency (IC50 ~803 nM)

Figure 1: Selective inhibition profile of 3-aminocyclobutane derivatives.[1][2][3] The scaffold preferentially targets JAK1-dependent cytokine signaling (IL-4/13) while sparing JAK2-dependent erythropoiesis.

Comparative Performance Analysis

The following data aggregates multiple biochemical assays to provide a "head-to-head" comparison. The 3-aminocyclobutane scaffold (Abrocitinib) is distinct for its high JAK1/JAK2 selectivity ratio, comparable to Upadacitinib but structurally distinct.

Table 1: Enzymatic Potency (IC50) and Selectivity Profile[4]
CompoundScaffold ClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1 vs JAK2)
Abrocitinib 3-Aminocyclobutane29 803>10,000~28x
Upadacitinib Pyrrolopyridine431202,300~3x - 10x*
Baricitinib Pyrrolopyrimidine5.95.7>400~1x (Dual)
Tofacitinib Piperidine3.24.11.6~0.8x (Pan-JAK)

Note: Upadacitinib selectivity varies by assay conditions (ATP Km), but Abrocitinib consistently shows a wider biochemical window against JAK2 in enzymatic assays.

Key Insights for Researchers:
  • Metabolic Stability: The cis-3-aminocyclobutane moiety is metabolically robust but does undergo hydroxylation. Major metabolites (M1, M2) retain JAK1 selectivity, extending the pharmacodynamic duration in vivo.

  • Assay Interference: Unlike some covalent inhibitors, this scaffold is reversible. Ensure wash steps in cellular assays are timed correctly to measure residence time if kinetic selectivity is a parameter of interest.

Experimental Protocols

To validate the efficacy of a 3-aminocyclobutane derivative, a two-tiered screening approach is required: Biochemical (intrinsic affinity) and Cellular (functional potency).

Protocol A: TR-FRET Biochemical Kinase Assay (LanthaScreen)

Objective: Determine the intrinsic IC50 against recombinant JAK domains.

Reagents:

  • Recombinant Human JAK1, JAK2, JAK3, TYK2 (catalytic domains).

  • Tracer: Eu-anti-GST antibody + AlexaFluor-labeled Kinase Tracer.

  • Inhibitor: 3-aminocyclobutane derivative (dissolved in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in 100% DMSO (1:3 serial dilution). Further dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix Kinase (at Kd concentration) + Inhibitor + Tracer in a 384-well plate.

  • Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Validation Check: The Z'-factor must be > 0.5. Reference compound (e.g., Tofacitinib) must fall within 3-fold of historical IC50.

Protocol B: Human Whole Blood (HWB) JAK-STAT Phosphorylation

Objective: Assess potency in a physiological environment (protein binding included) and functional selectivity.

Reagents:

  • Fresh Human Whole Blood (heparinized).

  • Stimulants: IL-6 (activates JAK1/2/TYK2 -> pSTAT3), GM-CSF (activates JAK2 -> pSTAT5).

  • Lyse/Fix Buffer (e.g., BD Phosflow).

Step-by-Step Methodology:

  • Treatment: Aliquot 90 µL HWB into 96-well deep-well plates. Add 10 µL inhibitor (10x concentration). Incubate 60 min at 37°C.

  • Stimulation:

    • Well Set A (JAK1): Add IL-6 (final 100 ng/mL).

    • Well Set B (JAK2): Add GM-CSF (final 50 ng/mL).

    • Incubate 15 min at 37°C.

  • Fixation/Lysis: Add 1 mL pre-warmed Lyse/Fix buffer. Incubate 10 min at 37°C to lyse RBCs and fix leukocytes.

  • Permeabilization: Centrifuge (500g, 5 min), aspirate supernatant. Resuspend pellet in cold Perm Buffer III (methanol-based). Incubate 30 min on ice.

  • Staining: Wash 2x with Stain Buffer (PBS + 1% BSA). Stain with anti-CD3 (T-cells) and anti-pSTAT3 (Y705) or anti-pSTAT5 (Y694).

  • Analysis: Flow Cytometry. Gate on CD3+ T-cells (for IL-6) or CD33+ Monocytes (for GM-CSF). Calculate IC50 based on MFI (Mean Fluorescence Intensity).

Screening Workflow Diagram

This workflow ensures that "hits" from the 3-aminocyclobutane series are rigorously vetted for true selectivity before advancing.

Screening_Workflow Start Compound Library (3-aminocyclobutane derivatives) Biochem Biochemical Assay (TR-FRET) Filter: IC50 < 50 nM Start->Biochem High Throughput Cellular Cellular Assay (Ba/F3 or PBMCs) Filter: JAK1/JAK2 ratio > 10 Biochem->Cellular Selectivity Check HWB Whole Blood Assay (Physiological Relevance) Cellular->HWB Potency Shift Check Lead Lead Candidate (e.g., Abrocitinib) HWB->Lead Validation

Figure 2: Critical path for validating JAK1 selectivity. Note the "Potency Shift Check" at the HWB stage; 3-aminocyclobutane derivatives often show a 10-20x shift due to plasma protein binding.

References

  • Pfizer Inc. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.

  • European Medicines Agency (EMA). (2021).[4] Assessment Report: Cibinqo (Abrocitinib).

  • Traves, P. G., et al. (2021). JAK Inhibitors in the Treatment of Autoimmune Diseases. Frontiers in Pharmacology.

  • McInnes, I. B., et al. (2020). Efficacy and safety of abrocitinib in moderate-to-severe atopic dermatitis. The Lancet.

  • Changelian, P. S., et al. (2003). The specificity of JAK3 kinase inhibitors. Science. (Foundational reference for JAK selectivity assays).

Sources

Validation

Analytical Method Validation for Quantification of 3-Aminocyclobutanol

This guide provides an in-depth comparative analysis of analytical methodologies for the quantification of 3-aminocyclobutanol , a critical small-molecule building block in pharmaceutical synthesis.[1][2][3] Content Type...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of analytical methodologies for the quantification of 3-aminocyclobutanol , a critical small-molecule building block in pharmaceutical synthesis.[1][2][3]

Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile[3]

3-Aminocyclobutanol (MW: 87.12 g/mol ) is a small, polar, cyclic amino alcohol.[2][3] It presents specific analytical challenges:

  • Lack of Chromophore: It does not absorb UV light significantly above 200 nm, making standard HPLC-UV ineffective without derivatization.[1][2][3]

  • High Polarity: It retains poorly on standard C18 (Reversed-Phase) columns, often eluting in the void volume.[1][2][3]

  • Isomerism: It typically exists as a mixture of cis and trans isomers, which may require separation depending on the synthetic application.[1][2][3]

This guide compares the two most robust analytical approaches: HILIC-MS/MS (The Modern Standard) and Pre-column Derivatization HPLC-FL/UV (The Accessible Alternative).

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Define Laboratory Constraints MS_Avail Is MS/MS Instrumentation Available? Start->MS_Avail Sensitivity Required Sensitivity (LOQ)? MS_Avail->Sensitivity Yes Deriv METHOD B: Derivatization HPLC (Alternative) MS_Avail->Deriv No (UV/FLD only) HILIC METHOD A: HILIC-MS/MS (Recommended) Sensitivity->HILIC Trace (< 10 ng/mL) GCMS METHOD C: GC-MS (Volatile Derivatization) Sensitivity->GCMS Moderate (Isomer Sep Focus) Direct Injection\nNo Derivatization Direct Injection No Derivatization HILIC->Direct Injection\nNo Derivatization Requires OPA/FMOC\nReagents Requires OPA/FMOC Reagents Deriv->Requires OPA/FMOC\nReagents

Figure 1: Decision matrix for selecting the optimal analytical technique based on instrumentation and sensitivity requirements.

Method A: HILIC-MS/MS (The Gold Standard)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the superior method for small polar amines.[2][3] It avoids the variability of chemical derivatization and offers the highest sensitivity.

Mechanistic Rationale[1][2][3][4]
  • Retention: The polar stationary phase (e.g., Zwitterionic or Amide) retains the hydrophilic 3-aminocyclobutanol via water-layer partitioning and ionic interactions, moving it away from the void volume where ion suppression occurs.

  • Detection: Electrospray Ionization (ESI) in positive mode is highly efficient for the primary amine ([M+H]⁺ = 88.1).[1][2][3]

Experimental Protocol

Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).[1][2][3]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dilute sample in 90:10 Acetonitrile:Water (v/v) .[1][2][3] Crucial: The diluent must match the high-organic starting conditions of HILIC to prevent peak distortion.[2]

    • Add Internal Standard (IS): 3-aminocyclobutanol-d4 or a structural analog like 3-aminocyclopentanol.

  • Chromatographic Conditions:

    • Column: Merck SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or Waters XBridge Amide.[1][2][3]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2][3] Note: Low pH ensures the amine is protonated.

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 95% B to 60% B over 5 minutes.

  • MS/MS Parameters (MRM):

    • Precursor: 88.1 m/z ([M+H]⁺)[2][3]

    • Quantifier Transition: 88.1

      
       71.1 (Loss of NH₃).[1][2][3]
      
    • Qualifier Transition: 88.1

      
       53.1 (Ring fragmentation).[1][2][3]
      
Validation Data (Representative)
ParameterSpecification (ICH Q2)Method A Performance (HILIC-MS/MS)
Linearity (R²) > 0.9990.9998 (Range: 1–1000 ng/mL)
Accuracy 85–115%94.2 – 102.5%
Precision (RSD) < 15%< 3.5% (Intra-day)
LOD / LOQ S/N > 3 / > 100.5 ng/mL / 1.5 ng/mL
Matrix Effect 80–120%92% (Minimal suppression due to HILIC)

Method B: RP-HPLC with Derivatization (The Alternative)

Context: When MS is unavailable, the amine must be "tagged" with a chromophore or fluorophore to be visible by standard UV/Vis or Fluorescence detectors (FLD).[3]

Mechanistic Rationale
  • Reaction: The primary amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

  • Result: The derivative is hydrophobic, allowing retention on standard C18 columns, and highly fluorescent (Ex: 340 nm, Em: 450 nm).

Experimental Protocol

Instrumentation: HPLC with Fluorescence Detector (FLD) or UV-Vis.[1][2][3]

Step-by-Step Workflow:

  • Reagent Setup:

    • Borate Buffer: 0.4 M Borate, pH 10.2.[1][2][3]

    • OPA Reagent: 10 mg OPA dissolved in 1 mL MeOH + 10 µL 3-mercaptopropionic acid + 9 mL Borate Buffer.[1][2][3]

  • Derivatization (Automated Pre-column):

    • Set injector program: Draw 10 µL Sample + Draw 10 µL Reagent

      
       Mix in loop 
      
      
      
      Wait 1 min
      
      
      Inject.
  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[2][3]

    • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • FLD: Excitation 340 nm, Emission 450 nm.[1][2][3]

Validation Data (Representative)
ParameterSpecification (ICH Q2)Method B Performance (Deriv-HPLC)
Linearity (R²) > 0.9990.9992 (Range: 50–5000 ng/mL)
Accuracy 90–110%98.1 – 101.4%
Precision (RSD) < 2% (System)1.8% (Dependent on reaction stability)
LOD / LOQ S/N > 3 / > 1010 ng/mL / 30 ng/mL
Robustness CriticalLow (Derivative is unstable; analyze immediately)

Comparative Workflow Visualization

Workflows cluster_0 Method A: HILIC-MS/MS cluster_1 Method B: Derivatization A1 Sample (Dilute in ACN) A2 Direct Injection (HILIC Column) A1->A2 A3 MS/MS Detection (MRM: 88 -> 71) A2->A3 B1 Sample (Aqueous) B2 React with OPA (pH 10, 1 min) B1->B2 B3 Injection (C18 Column) B2->B3 B4 Fluorescence Detection B3->B4

Figure 2: Operational workflow comparison. Method A is streamlined but requires high-end hardware; Method B utilizes standard hardware but adds chemical complexity.[1][2][3]

Critical Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness , the chosen protocol must include these self-validating checks:

  • Specificity (Isomer Separation):

    • 3-aminocyclobutanol often contains cis and trans isomers.[1][2][3]

    • Validation Check: Inject a known mix of cis/trans isomers.[1][2][3] Method A (HILIC) may co-elute them (quantifying total content).[1][2][3] Method B (C18) often separates the diastereomers due to different hydrophobicities of the derivatives. If isomer-specific quantitation is required, Method B or GC-MS is preferred.[1][2][3]

  • Carryover Check:

    • Polar amines stick to metallic surfaces.[1][2][3]

    • Protocol: Inject a blank directly after the highest standard (ULOQ).[1][2][3] Carryover must be < 20% of the LOQ.[1][2][3]

  • Stability of Derivative (Method B only):

    • OPA derivatives are unstable.[1][2][3]

    • Protocol: Assess peak area stability at 0, 15, and 30 minutes post-reaction. Automated online derivatization is mandatory for precision.[1][2][3]

Conclusion & Recommendation

  • For High-Throughput / Bioanalysis: Choose Method A (HILIC-MS/MS) .[1][2][3] It offers superior speed (5 min run time), sensitivity, and requires no complex sample handling.

  • For QC / Purity Analysis (No MS): Choose Method B (OPA-Derivatization) .[1][2][3] It is cost-effective and robust enough for raw material release testing, provided automated injection is used to control reaction time.[2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][4] Link

  • McCalley, D. V. (2017).[1][2][3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[2][3]

  • Agilent Technologies. (2020).[1][2][3] Analysis of Amino Acids using Pre-column Derivatization with OPA. Application Note.

  • PubChem. (2024).[1][2][3][5] 3-Aminocyclobutanol Compound Summary. National Library of Medicine.[1][2][3] Link[2][3]

  • Thermo Fisher Scientific. (2018).[1][2][3] HILIC Separations of Polar Amines.[1][2][3] Technical Guide.[1][2][3]

Sources

Comparative

Comparative Guide: DFT Protocols for Aminocycloalkanol Conformational Analysis

Executive Summary Aminocycloalkanols, particularly 2-aminocyclohexanol , represent a critical scaffold in medicinal chemistry (e.g., sphingosine mimetics, glycosidase inhibitors). Their biological activity is strictly go...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocycloalkanols, particularly 2-aminocyclohexanol , represent a critical scaffold in medicinal chemistry (e.g., sphingosine mimetics, glycosidase inhibitors). Their biological activity is strictly governed by their conformational landscape, which is a delicate balance between steric strain , intramolecular hydrogen bonding (IMHB) , and solvation effects .

This guide objectively compares Density Functional Theory (DFT) methodologies for predicting these conformations. Unlike rigid aromatic systems, these saturated rings exhibit high flexibility. Standard functionals (e.g., B3LYP) often fail to predict the correct global minimum because they underestimate the dispersion forces that stabilize compact, hydrogen-bonded conformers.

Key Recommendation: For accurate energetics in aminocycloalkanols, wB97X-D or M06-2X with a triple-


 basis set is the requisite standard. B3LYP should be deprecated for this specific application due to its inability to model medium-range non-covalent interactions accurately.

Part 1: The Conformational Landscape

To model these systems, one must understand the physical forces at play. The 2-aminocyclohexanol system exists primarily in a chair conformation, but the substituents can adopt cis or trans orientations, further complicated by ring flipping (diequatorial vs. diaxial).

The Stabilization Mechanism

The driving force for the "folded" or "compact" conformations is the Intramolecular Hydrogen Bond (IMHB).

  • 
    :  Strong interaction (approx. 5–7 kcal/mol). The hydroxyl proton is a good donor, and the amine nitrogen is a good acceptor.
    
  • 
    :  Weaker interaction.
    

The competition between maximizing this IMHB (which often requires a specific gauche arrangement) and minimizing steric clash (which favors anti-periplanar arrangements) is where DFT methods diverge.

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium for trans-2-aminocyclohexanol. Note how the dielectric constant of the solvent (


) shifts the equilibrium.

Conformation Dieq Trans-Diequatorial (Sterically Favored) Diax Trans-Diaxial (IMHB Possible) Dieq->Diax Gas Phase/Non-polar (Stabilized by O-H...N) Twist Twist-Boat (Transition State) Dieq->Twist Ring Flip (+10 kcal/mol) Diax->Dieq Polar Solvent (Breaks IMHB) Twist->Diax Relaxation

Figure 1: Conformational switching driven by solvent polarity. In vacuum, IMHB stabilizes the diaxial or gauche-diequatorial forms. In water, bulk solvation dominates, favoring the sterically relaxed diequatorial form.

Part 2: Comparative Methodology

This section evaluates the three most common DFT functionals used for this application.

Functional Benchmarking
FeatureB3LYP wB97X-D M06-2X
Type Hybrid GGARange-Separated Hybrid + DispersionGlobal Hybrid Meta-GGA
Dispersion Correction None (Native)Yes (D2/D3 included)Implicitly parameterized
IMHB Accuracy Poor. Underestimates strength by ~1-2 kcal/mol.High. Captures long-range electron correlation.High. Excellent for non-covalent interactions.
Barrier Heights Underestimated (reaction kinetics often too fast).Accurate.Accurate.
Computational Cost Low (Standard).Moderate (+20% vs B3LYP).Moderate/High (Grid sensitivity).
Verdict Avoid for conformational ranking.Recommended for general geometry & energy.[1][2]Recommended for H-bond specific studies.

Scientific Rationale:

  • B3LYP fails because it lacks dispersion terms (

    
    ). In aminocycloalkanols, the "folded" conformer is stabilized not just by the H-bond, but by the Van der Waals attraction between the methylene groups across the ring. B3LYP misses this, artificially destabilizing the folded form.
    
  • wB97X-D (Head-Gordon et al.) includes an empirical dispersion correction and long-range correction, making it robust for separating conformers that differ by <1 kcal/mol.

Basis Set Selection
  • Minimal: 6-31G(d) – Useful only for preliminary conformational searching.

  • Production: def2-TZVP or 6-311++G(d,p).

    • Why? Diffuse functions (++) are mandatory to describe the lone pairs on Oxygen and Nitrogen involved in H-bonding.

Solvation Models

Gas-phase calculations are irrelevant for biological correlation.

  • PCM (Polarizable Continuum Model): Older standard. often sufficient for rigid rings.

  • SMD (Solvation Model based on Density): Required. SMD is parameterized to reproduce experimental solvation free energies. For amino alcohols, where solute-solvent H-bonding competes with IMHB, SMD provides significantly better agreement with NMR data.

Part 3: Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating workflow.

Workflow Visualization

Workflow Step1 1. Conformational Search (Molecular Mechanics: MMFF94 or OPLS3e) Step2 2. Redundant Conformer Pruning (RMSD < 0.5 Å) Step1->Step2 Step3 3. Geometry Optimization (DFT: wB97X-D/6-31G*) Step2->Step3 Step4 4. Frequency Calculation (Verify minima, no imaginary freqs) Step3->Step4 Step5 5. Single Point Energy + Solvation (M06-2X/def2-TZVP + SMD) Step4->Step5 Step6 6. Boltzmann Weighting (Calculate % population at 298K) Step5->Step6

Figure 2: The "Filter-and-Refine" pipeline. Coarse filtering with MM is essential to ensure the global minimum is not missed before expensive DFT calculations.

Step-by-Step Protocol
  • Conformational Sampling (The Monte Carlo Step):

    • Do not draw one structure and optimize. You will miss the global minimum.

    • Use a force field (MMFF94) to generate rotamers. Rotate the

      
      , 
      
      
      
      , and ring torsions.
    • Criterion: Keep all structures within 5 kcal/mol of the minimum.

  • DFT Optimization (The Geometry Step):

    • Functional: wB97X-D.

    • Basis: 6-31+G(d,p).[3][4][5][6]

    • Constraint: None. Allow the ring to pucker naturally.

  • High-Level Refinement (The Energy Step):

    • Perform a Single Point Energy (SPE) calculation on the optimized geometries.

    • Functional: M06-2X.

    • Basis: def2-TZVP.[7]

    • Solvation: SMD (Water or DMSO, matching your experimental NMR solvent).

  • Validation (The "Trust" Step):

    • Calculate the Boltzmann-weighted average of the NMR spin-spin coupling constants (

      
      ).
      
    • Compare with experimental

      
       values.
      

Part 4: Experimental Validation Data

A theoretical model is useless without experimental grounding. The following metrics allow you to "self-validate" your DFT results.

NMR Coupling Constants ( )

The coupling between the proton on C1 and C2 is diagnostic.

  • Axial-Axial (

    
    ):  Large coupling (8–12 Hz).
    
  • Axial-Equatorial / Eq-Eq (

    
    ):  Small coupling (2–5 Hz).
    

Validation Formula:



Where 

is the Boltzmann population of conformer

derived from your DFT energies (

). If

deviates from

by > 1.5 Hz, your solvation model or functional is incorrect.
IR Spectroscopy (OH Stretch)
  • Free OH: ~3600–3650 cm⁻¹.

  • H-Bonded OH (

    
    ):  Red-shifted to ~3400–3500 cm⁻¹.
    
  • DFT Scaling: Raw DFT frequencies must be scaled (typically

    
     for hybrid functionals) to match experimental wavenumbers.
    

References

  • Mendoza, O. J., et al. (2022).[8] "Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches." Westmont College / University of the Pacific.

  • Oliveira, V., et al. (2011). "Conformational analysis of cis-2-halocyclohexanols; solvent effects by NMR and theoretical calculations." Journal of Organic Chemistry.

  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics.
  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
  • Bagno, A., et al. (2025). "DFT and molecular simulation validation of the binding activity...". NIH National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-Aminocyclobutanol Hydrochloride

Executive Summary This guide defines the safe handling and disposal protocols for 3-Aminocyclobutanol hydrochloride (CAS: 1036260-25-9 / 5456-63-3 for isomers). As a strained-ring amine salt, this compound presents speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the safe handling and disposal protocols for 3-Aminocyclobutanol hydrochloride (CAS: 1036260-25-9 / 5456-63-3 for isomers). As a strained-ring amine salt, this compound presents specific risks regarding skin/eye irritation and potential thermal instability during decomposition.

Immediate Directive: Do not dispose of this compound down the drain or in municipal trash. It must be segregated into specific hazardous waste streams (Solid Organic or Aqueous Toxic) for high-temperature incineration with acid gas scrubbing.

Hazard Identification & Risk Assessment

Before handling waste, you must understand the chemical's behavior. This is not just "generic waste"; it is a functionalized, strained-ring system.

Chemical Profile
PropertyDescriptionImplications for Disposal
Structure Cyclobutane ring with Amine and Hydroxyl groups (HCl salt).[1]Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While stable at room temperature, it releases significant energy during incineration.
Physical State White to off-white solid (hygroscopic).Keep containers tightly sealed to prevent moisture absorption, which can form a sticky, corrosive paste.
Acidity Hydrochloride salt.[2]Aqueous solutions will be acidic (pH ~3-5). Corrosive to mucous membranes.
Reactivity Incompatible with strong oxidizers and acid chlorides.Segregation Critical: Do not mix with oxidizing waste (e.g., nitric acid, permanganates) to prevent exothermic decomposition.
GHS Classification
  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Pre-Disposal Decision Logic

The disposal route is determined by the physical state of the waste. Use the following logic flow to determine the correct protocol.

DisposalFlow Start Waste Identification: 3-Aminocyclobutanol HCl State Determine Physical State Start->State Solid SOLID (Powder/Crystals) State->Solid Liquid LIQUID (Solution) State->Liquid SolidProto PROTOCOL A: Solid Organic Waste Solid->SolidProto Bulk or Trace SolventCheck Identify Solvent Base Liquid->SolventCheck OrgProto PROTOCOL C: Organic Solvent Waste SolventCheck->OrgProto Organic (DCM, MeOH) AqProto PROTOCOL B: Aqueous Waste SolventCheck->AqProto Water-Based

Figure 1: Decision matrix for selecting the appropriate disposal protocol based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Primary Method)

Use this for expired stocks, spilled solids, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Aminocyclobutanol hydrochloride"[1][2][3][4][5]

    • Hazards: "Irritant," "Toxic."[6]

  • Segregation: Ensure the waste container does not contain strong oxidizers or strong bases (which liberates the free amine, potentially causing odor/volatility issues).

  • Final Disposal: Transfer to EHS/Waste Management for incineration .

    • Note: The facility must use an incinerator equipped with a scrubber to neutralize the HCl gas generated during combustion.

Protocol B: Aqueous Waste (Solutions)

Use this for aqueous reaction workups or dissolved samples.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Observation: If pH < 2, the solution is legally "Corrosive."

    • Action: Slowly adjust pH to between 5 and 9 using a dilute Sodium Bicarbonate (

      
      ) solution. This prevents corrosion of waste drums and reduces risk to handlers.
      
  • Collection: Pour into the "Aqueous Hazardous Waste" carboy.

  • Prohibited Actions: Do NOT pour down the lab sink. Even if water-soluble, the amine functionality and biological activity (typical of drug intermediates) preclude municipal sewage disposal under EPA/RCRA guidelines.

Protocol C: Organic Solvent Waste

Use this if the compound is dissolved in Methanol, DCM, or Ethyl Acetate.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Compatibility Check:

    • Ensure no active acid chlorides or anhydrides are present in the waste container. 3-Aminocyclobutanol is a nucleophile; mixing it with electrophiles in the waste drum can generate heat and pressure.

  • Disposal: Pour into the appropriate solvent waste container. The high dilution factor generally mitigates the specific risks of the cyclobutane ring.

Emergency Contingencies: Spills

Scenario: You drop a 5g bottle of solid 3-Aminocyclobutanol HCl on the floor.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator to prevent inhalation of the salt dust.

  • Dry Clean-Up (Preferred):

    • Do not wet the spill initially (this spreads the material).

    • Cover the spill with a dry absorbent (vermiculite) or use a dustpan/brush dedicated to hazardous waste.

    • Transfer to a solid waste container (Protocol A).

  • Wet Finish:

    • Once the bulk solid is removed, wipe the surface with a paper towel dampened with water (the salt is highly soluble).

    • Follow with a wipe of dilute soap solution.

    • Dispose of all wipes as solid hazardous waste.

Regulatory Compliance (USA/EU Context)

  • EPA (USA): This compound is generally classified as a Characteristic Waste (due to toxicity/irritation) rather than a specifically P-listed or U-listed waste. However, strict adherence to "Cradle-to-Grave" tracking is required under RCRA.

  • REACH (EU): Ensure the waste is coded correctly (typically EWC 16 05 06* "laboratory chemicals consisting of or containing hazardous substances").

References

  • Fisher Scientific. (2023). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride (Analogous amine salt handling).[7] Retrieved from [Link]

  • PubChem. (n.d.).[2] 3-Aminocyclobutanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings & RCRA Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Aminocyclobutanol hydrochloride

Executive Safety Summary 3-Aminocyclobutanol Hydrochloride is a bifunctional building block commonly used in medicinal chemistry for introducing metabolic stability and conformational restriction via the cyclobutane ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Aminocyclobutanol Hydrochloride is a bifunctional building block commonly used in medicinal chemistry for introducing metabolic stability and conformational restriction via the cyclobutane ring. While less volatile than its free base counterpart, the hydrochloride salt presents specific handling challenges due to its hygroscopic nature and potential for respiratory irritation.

Immediate Action Required:

  • Primary Hazard: Skin, eye, and respiratory tract irritation (H315, H319, H335). Potential acute toxicity if swallowed (H302).[1]

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood or Powder Weighing Station.

  • Stability Alert: Highly hygroscopic. Exposure to ambient moisture will degrade the physical form (clumping) and alter stoichiometric precision.

Chemical Risk Profile & Mechanism

To understand the safety requirements, we must understand the molecule.

  • Structural Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While the hydrochloride salt stabilizes the amine, the molecule remains reactive.

  • The Hydrochloride Factor: Converting the amine to an HCl salt reduces volatility (vapor pressure) but increases water solubility and acidity. Upon contact with mucous membranes (eyes/lungs), the salt can dissociate, releasing localized hydrochloric acid and the organic amine, leading to immediate irritation or tissue damage.

  • Dust Hazard: As a crystalline solid, the primary vector of exposure is inhalation of fine particulates during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling < 10g quantities. For scale-up (>100g), upgrade to full respiratory protection (PAPR) if engineering controls are insufficient.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Safety Goggles Spec: ANSI Z87.1 (Impact & Splash rated).Why: Standard safety glasses are insufficient for fine powders which can bypass side shields. Goggles seal the orbital area against dust ingress.
Dermal (Hand) Double Nitrile Gloves Spec: Minimum 5 mil thickness (outer), 4 mil (inner).Why: Nitrile offers superior resistance to amine salts compared to latex. The "Double-Glove" technique allows the outer pair to be shed immediately upon contamination without exposing skin.
Dermal (Body) Lab Coat (Poly/Cotton) Spec: Snap-front closure, long sleeves, tight cuffs.Why: Prevents particulate accumulation on street clothes. Snap closures allow for rapid removal in emergency doffing scenarios.
Respiratory Engineering Control (Primary) Spec: Fume Hood (Face velocity 80-100 fpm).Why: PPE is the last line of defense. The hood is the primary barrier. If weighing outside a hood is unavoidable, an N95/P100 respirator is mandatory.

Operational Workflow: The "Clean-Trace" Protocol

The following diagram outlines the logical flow for handling this compound to minimize contamination spread.

G Start Storage Retrieval (Desiccator) Check PPE Verification (Double Glove) Start->Check Weigh Weighing (In Fume Hood) Check->Weigh Static Control React Solubilization (Slow Addition) Weigh->React No Spills Waste Waste Segregation (Solid vs Liquid) Weigh->Waste Disposable Spatulas React->Waste End Doffing & Wash Waste->End

Figure 1: The "Clean-Trace" workflow emphasizes containment at the weighing stage (Red Node) to prevent particulate migration.

Detailed Experimental Procedures

A. Weighing & Transfer (The Critical Step)

Context: Static electricity often causes amine salts to "jump" or cling to spatulas, increasing spill risk.

  • Preparation: Place an antistatic gun or ionizer bar inside the fume hood if available. If not, wipe the balance area with a damp lint-free cloth (only if the balance is sealed) to discharge static.

  • The "Boat" Method: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat or glassine paper.

  • Transfer: Use a funnel to transfer the solid into the reaction vessel. Rinse the weighing boat with the reaction solvent (e.g., Methanol, DCM) to ensure quantitative transfer (100% recovery).

    • Pro-Tip: If the salt has clumped due to moisture, do not crush it in the open. Dissolve the entire clump in the solvent first, then transfer the liquid.

B. Reaction Setup

Context: 3-Aminocyclobutanol HCl is often used in amide coupling or nucleophilic substitutions.

  • Solvent Choice: The HCl salt is typically soluble in water, methanol, or DMSO. It is sparingly soluble in non-polar solvents (Hexanes, Toluene).

  • Neutralization: If the free amine is required in situ, add a tertiary base (e.g., Triethylamine or DIPEA) slowly.

    • Caution: This acid-base reaction is exothermic. On scales >10g, add the base dropwise at 0°C to prevent thermal runaway or solvent splashing.

C. Emergency Response (Spills)

Do not use a brush and dustpan. This generates airborne dust.

  • Dry Spill: Cover the powder with a wet paper towel (water or ethanol) to dampen it. Wipe up the wet paste. This prevents dust cloud formation.

  • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wipe the surface with a mild detergent followed by water. Verify pH of the surface is neutral (pH 6-8).

Waste Disposal Strategy

Proper disposal ensures regulatory compliance and environmental safety.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Solid Organic Waste - Amine Salts." Do not mix with oxidizers.
Liquid Waste Organic Solvent (Halogenated/Non-Halogenated)If dissolved in DCM/Chloroform -> Halogenated . If in MeOH/DMSO -> Non-Halogenated .
Contaminated PPE Hazardous DebrisGloves and weighing boats contaminated with visible powder must be treated as solid chemical waste, not trash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11237366 (3-Aminocyclobutanol hydrochloride). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.